Potassium (3-bromophenyl)trifluoroborate
Description
Properties
IUPAC Name |
potassium;(3-bromophenyl)-trifluoroboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BBrF3.K/c8-6-3-1-2-5(4-6)7(9,10)11;/h1-4H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDYRVJZTADCGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC=C1)Br)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BBrF3K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70635525 | |
| Record name | Potassium (3-bromophenyl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
374564-34-8 | |
| Record name | Potassium (3-bromophenyl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium (3-Bromophenyl)trifluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
In-Depth Technical Guide: Synthesis of Potassium (3-bromophenyl)trifluoroborate from 3-bromoaniline
Introduction: The Strategic Importance of Potassium Organotrifluoroborates in Modern Drug Discovery
In the landscape of contemporary pharmaceutical and materials science, the ability to forge new carbon-carbon bonds with precision and efficiency is paramount. Among the diverse arsenal of synthetic tools available, the Suzuki-Miyaura cross-coupling reaction stands out for its robustness and functional group tolerance.[1] Central to this reaction's success are the organoboron reagents, and within this class, potassium organotrifluoroborates have emerged as exceptionally valuable building blocks.[2] Unlike their boronic acid counterparts, which can be prone to dehydration to form boroxines, potassium organotrifluoroborates are typically crystalline, air- and moisture-stable solids.[3][4][5] This stability translates to enhanced shelf-life, ease of handling, and precise stoichiometric control in reactions, making them highly attractive for both academic research and industrial-scale synthesis.[6]
This guide provides a comprehensive, in-depth technical overview of the synthesis of a key building block, potassium (3-bromophenyl)trifluoroborate, commencing from the readily available starting material, 3-bromoaniline. We will delve into the mechanistic underpinnings of the synthetic strategy, provide a detailed, field-proven experimental protocol, and discuss the critical aspects of purification and characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of organotrifluoroborate chemistry in their synthetic endeavors.
Overall Synthetic Workflow
The synthesis of this compound from 3-bromoaniline is a two-stage process. The first stage involves the conversion of the primary aromatic amine (3-bromoaniline) into a reactive intermediate, the corresponding arenediazonium salt. This is achieved through a diazotization reaction. The second stage involves the conversion of the in situ generated diazonium salt into the target this compound.
Caption: Overall workflow for the synthesis.
Part 1: The Diazotization of 3-Bromoaniline - A Mechanistic Perspective
The conversion of a primary aromatic amine to a diazonium salt, a process known as diazotization, is a cornerstone of aromatic chemistry.[7][8] This transformation proceeds via the reaction of the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid.[9][10] The choice of acid is critical; in this synthesis, tetrafluoroboric acid (HBF₄) is employed not only to generate nitrous acid but also to provide the tetrafluoroborate counter-ion for the resulting diazonium salt.
The reaction is initiated by the protonation of nitrous acid by the strong acid, which then loses water to form the highly electrophilic nitrosonium ion (NO⁺). The lone pair of electrons on the nitrogen atom of the 3-bromoaniline then attacks the nitrosonium ion, leading to the formation of an N-nitrosamine intermediate. Following a series of proton transfers and the elimination of a water molecule, the stable 3-bromobenzenediazonium tetrafluoroborate salt is formed.[11]
It is imperative to maintain a low temperature (typically 0-5 °C) throughout the diazotization process, as arenediazonium salts are thermally unstable and can decompose, sometimes explosively, at higher temperatures.[7][9]
Caption: Mechanism of diazotization.
Part 2: Synthesis of this compound
While the classic Balz-Schiemann reaction involves the thermal decomposition of an arenediazonium tetrafluoroborate to yield an aryl fluoride, a modification of this procedure allows for the synthesis of potassium aryltrifluoroborates. Instead of isolating and heating the diazonium salt, it is treated in situ with a fluoride source, typically potassium hydrogen fluoride (KHF₂), to furnish the desired organotrifluoroborate.[12][13]
Experimental Protocol
Disclaimer: This protocol involves the use of hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 3-Bromoaniline | 172.03 | 10.0 g | 58.1 mmol | 1.0 |
| Tetrafluoroboric acid (48 wt% in H₂O) | 87.81 | 24.3 mL | 116.2 mmol | 2.0 |
| Sodium Nitrite (NaNO₂) | 69.00 | 4.41 g | 63.9 mmol | 1.1 |
| Potassium Hydrogen Fluoride (KHF₂) | 78.10 | 13.6 g | 174.3 mmol | 3.0 |
| Methanol (MeOH) | - | As needed | - | - |
| Diethyl ether (Et₂O) | - | As needed | - | - |
| Deionized Water | - | As needed | - | - |
Procedure:
-
Preparation of the Diazonium Salt Solution:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 3-bromoaniline (10.0 g, 58.1 mmol).
-
Cool the flask in an ice-salt bath to 0 °C.
-
Slowly add tetrafluoroboric acid (24.3 mL, 48 wt% in H₂O, 116.2 mmol) to the aniline with vigorous stirring, ensuring the temperature does not exceed 5 °C.
-
In a separate beaker, dissolve sodium nitrite (4.41 g, 63.9 mmol) in a minimal amount of cold deionized water (approx. 10 mL).
-
Add the sodium nitrite solution dropwise to the aniline salt solution over 30 minutes, maintaining the temperature between 0 and 5 °C. A precipitate may form.
-
After the addition is complete, stir the resulting slurry for an additional 30 minutes at 0-5 °C.
-
-
Formation of the Potassium Aryltrifluoroborate:
-
In a separate 500 mL beaker, dissolve potassium hydrogen fluoride (13.6 g, 174.3 mmol) in deionized water (50 mL). Cool this solution in an ice bath.
-
Slowly and carefully pour the cold diazonium salt slurry into the cold KHF₂ solution with vigorous stirring. Foaming and gas evolution (N₂) will occur.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2 hours.
-
-
Isolation and Purification of the Product:
-
Collect the resulting precipitate by vacuum filtration using a Buchner funnel.
-
Wash the filter cake sequentially with cold deionized water (3 x 30 mL), cold methanol (2 x 20 mL), and finally with diethyl ether (2 x 20 mL).
-
Dry the white to off-white solid under high vacuum to a constant weight.
-
Safety Considerations
-
3-Bromoaniline: Toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (gloves, lab coat, safety glasses).
-
Tetrafluoroboric acid: Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood.
-
Sodium Nitrite: Oxidizing agent and toxic.
-
Diazonium Salts: Potentially explosive, especially when dry. Do not isolate the diazonium salt intermediate. Handle with care and always behind a blast shield.[11]
-
Potassium Hydrogen Fluoride: Toxic and corrosive. Avoid contact with skin and eyes.
-
Boron Trifluoride Etherate (a related reagent): Reacts violently with water.[14][15][16][17] While not used directly here, this highlights the reactivity of related boron-fluorine compounds.
Part 3: Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The aromatic region will show a characteristic splitting pattern for a 1,3-disubstituted benzene ring.
-
¹³C NMR: The number of signals will correspond to the number of unique carbon atoms in the molecule.
-
¹⁹F NMR: A broad singlet is expected for the BF₃ group.
-
¹¹B NMR: A quartet is expected due to coupling with the three fluorine atoms. The purity of the salt can be easily checked by ¹⁹F or ¹¹B NMR.[12]
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode should show the [M-K]⁻ ion.
-
Infrared (IR) Spectroscopy: Characteristic peaks for the C-Br and B-F bonds should be observable.
Typical Yield and Purity:
| Parameter | Expected Value |
| Yield | 60-80% |
| Appearance | White to off-white crystalline solid |
| Purity (by NMR) | >95% |
Conclusion: A Versatile Building Block for Innovation
The synthesis of this compound from 3-bromoaniline is a reliable and scalable process that provides access to a highly valuable and versatile building block for organic synthesis. Its enhanced stability and predictable reactivity make it an ideal coupling partner in Suzuki-Miyaura reactions, enabling the construction of complex molecular architectures relevant to drug discovery and materials science.[1][18] The detailed protocol and mechanistic insights provided in this guide are intended to empower researchers to confidently incorporate this powerful reagent into their synthetic strategies, accelerating the pace of innovation.
References
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Lumen Learning. (n.d.). 17.3. Reactions involving arenediazonium salts | Organic Chemistry II. Retrieved from [Link]
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BYJU'S. (n.d.). Diazonium Salts Preparation. Retrieved from [Link]
- Darses, S., & Genet, J.-P. (2008).
-
Quora. (2017, September 18). How is diazonium salt prepared from Aniline? Retrieved from [Link]
-
CUTM Courseware. (n.d.). Aryl-diazonium-salt.pdf. Retrieved from [Link]
- Akhtar, T., et al. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 17(12), 3125-3153.
- Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325.
-
Organic Chemistry Portal. (n.d.). Potassium aryltrifluoroborate synthesis. Retrieved from [Link]
- Molander, G. A., & Brown, A. R. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. The Journal of Organic Chemistry, 77(19), 8408-8416.
- Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314.
- Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research, 40(4), 275-286.
- Lloyd-Jones, G. C., & Ball, N. D. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(34), 14113-14125.
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Organic Chemistry Portal. (n.d.). Potassium alkyltrifluoroborate synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]
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Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
- Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2011).
- Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757-760.
-
J&K Scientific LLC. (2025, February 8). Sandmeyer Reaction. Retrieved from [Link]
-
Wipf Group. (2008, May 18). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Retrieved from [Link]
- Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(26), 9681-9686.
-
Organic Chemistry Portal. (n.d.). Potassium allyltrifluoroborate synthesis. Retrieved from [Link]
-
Bio-Rad. (n.d.). The Synthesis of Bromomethyltrifluoroborates through Continuous Flow Chemistry. Retrieved from [Link]
- Dreher, S. D., et al. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Tetrahedron Letters, 51(44), 5739-5742.
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A Senior Application Scientist's In-Depth Guide to Potassium (3-bromophenyl)trifluoroborate: Properties and Synthetic Applications
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Potassium (3-bromophenyl)trifluoroborate has emerged as a cornerstone reagent in modern synthetic chemistry, prized for its exceptional stability, ease of handling, and versatile reactivity. This guide provides a comprehensive technical overview of its physical and chemical properties, with a deep dive into its application in palladium-catalyzed cross-coupling reactions. By elucidating the mechanistic principles and providing field-proven experimental protocols, this document aims to empower researchers to effectively leverage this powerful building block in the synthesis of complex molecules, particularly within the pharmaceutical and materials science landscapes.
Introduction: The Strategic Advantage of Organotrifluoroborates
In the diverse toolkit of organometallic reagents, organotrifluoroborates occupy a privileged position. Unlike their often pyrophoric or moisture-sensitive counterparts such as Grignard reagents or organolithiums, potassium organotrifluoroborates are typically crystalline solids that exhibit remarkable stability to both air and moisture. This inherent stability streamlines synthetic workflows by eliminating the need for strictly anhydrous or inert conditions during storage and handling, a significant practical advantage in both academic and industrial laboratories.
This compound exemplifies the strategic utility of this class of compounds. It uniquely combines the nucleophilic character of the arylboron moiety with the synthetic handle of a bromine substituent. This dual functionality permits its use in sequential, palladium-catalyzed cross-coupling reactions, enabling the efficient construction of complex biaryl and polycyclic aromatic systems from a single, stable precursor.
Physicochemical Characteristics: A Foundation for Application
A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application in synthesis. The key characteristics of this compound are summarized below, providing essential data for experimental design and execution.
| Property | Value | Reference(s) |
| Chemical Formula | C₆H₄BBrF₃K | [1] |
| Molecular Weight | 262.91 g/mol | [1] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | >300 °C (decomposes) | |
| Solubility | Generally high solubility in polar solvents such as methanol, acetone, DMF, and DMSO. Slightly soluble in THF and water. Insoluble in nonpolar solvents like diethyl ether and hydrocarbons. | [2][3] |
| Stability | Crystalline solid, stable to air and moisture under ambient conditions. | |
| CAS Number | 374564-34-8 |
Chemical Reactivity and Mechanistic Insights
The synthetic utility of this compound is dominated by its participation in the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
The Suzuki-Miyaura Coupling: A Detailed Look
The Suzuki-Miyaura coupling facilitates the reaction between an organoboron species and an organic halide or triflate, catalyzed by a palladium complex. This compound serves as a robust and efficient organoboron partner in this transformation.
The Causality Behind the Mechanism:
The reaction proceeds through a well-established catalytic cycle, each step driven by fundamental principles of organometallic chemistry.
-
Oxidative Addition: The cycle initiates with the active Pd(0) catalyst undergoing oxidative addition to an organic halide (Ar-X). This step involves the insertion of the palladium center into the carbon-halogen bond, forming a Pd(II) intermediate. The choice of palladium precursor and ligand is critical here, as it influences the rate and efficiency of this step.
-
Activation and Transmetalation: Unlike boronic acids, the trifluoroborate anion is not sufficiently nucleophilic to directly transmetalate to the palladium center. It requires activation, which is typically achieved with a base in the presence of water. The base facilitates the hydrolysis of the trifluoroborate to the corresponding boronic acid in situ. This controlled, slow release of the highly reactive boronic acid minimizes side reactions such as protodeboronation and homocoupling. The newly formed boronic acid then undergoes transmetalation, where the 3-bromophenyl group is transferred from the boron atom to the palladium(II) center, displacing the halide.
-
Reductive Elimination: The final step is the reductive elimination from the Pd(II) complex, which forms the new carbon-carbon bond in the desired biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Visualizing the Catalytic Cycle and Workflow:
Caption: The Suzuki-Miyaura catalytic cycle and the activation of this compound.
Field-Proven Experimental Protocol
This section provides a detailed, step-by-step methodology for a representative Suzuki-Miyaura cross-coupling reaction using this compound. This protocol is designed as a self-validating system, incorporating best practices for achieving high yields and reproducibility.
Materials and Reagents
-
This compound (1.0 equiv)
-
Aryl or heteroaryl halide (e.g., 4-iodoanisole) (1.1 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (4 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Toluene
-
Deionized water
-
Schlenk tube or similar reaction vessel
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Procedure
-
Reaction Setup: In a 25 mL Schlenk tube equipped with a magnetic stir bar, combine this compound (0.5 mmol, 1.0 equiv), the aryl halide (0.55 mmol, 1.1 equiv), and potassium carbonate (1.5 mmol, 3.0 equiv).
-
Inert Atmosphere: Seal the Schlenk tube, and evacuate and backfill with argon three times. This is a critical step to remove oxygen, which can oxidatively degrade the palladium catalyst and phosphine ligand.
-
Solvent Addition: Add toluene (5 mL) and deionized water (0.5 mL) to the reaction mixture via syringe. The biphasic solvent system is often crucial; the organic phase solubilizes the reactants and catalyst, while the aqueous phase is necessary for the activation of the trifluoroborate.
-
Catalyst Preparation and Addition: In a separate vial, weigh the palladium(II) acetate (0.01 mmol, 2 mol%) and RuPhos (0.02 mmol, 4 mol%). Briefly purge the vial with argon before adding to the reaction mixture under a positive pressure of argon.
-
Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously to ensure efficient mixing between the two phases.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by periodically taking aliquots from the reaction mixture.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired biaryl product.
Safety and Handling
While this compound is significantly more stable than many other organometallic reagents, adherence to standard laboratory safety protocols is essential.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a flame-retardant lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of the powder by handling it in a well-ventilated fume hood.
-
Storage: Store in a cool, dry place in a tightly sealed container, away from strong oxidizing agents.
Conclusion
This compound is a highly enabling reagent for modern organic synthesis. Its exceptional stability, coupled with its predictable and high-yielding reactivity in Suzuki-Miyaura cross-coupling, makes it an invaluable tool for the construction of complex molecular architectures. The insights and protocols provided in this guide are intended to equip researchers with the knowledge to confidently and effectively utilize this versatile building block in their synthetic endeavors.
References
- Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325.
- Molander, G. A., & Canturk, B. (2009). Potassium Organotrifluoroborates: A New Class of Nucleophilic Boron Reagents for Suzuki-Miyaura and Rh-Catalyzed Addition Reactions.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 12, 2026, from [Link]
- BenchChem. (2025).
- Molander, G. A., & Ito, T. (2001). Suzuki−Miyaura Cross−Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. Organic Letters, 3(3), 393–396.
- Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(26), 9681–9686.
-
PubChem. (n.d.). This compound. Retrieved January 12, 2026, from [Link]
Sources
CAS number for Potassium (3-bromophenyl)trifluoroborate
An In-Depth Technical Guide to Potassium (3-bromophenyl)trifluoroborate for Advanced Chemical Synthesis
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of this compound, a versatile and increasingly important reagent in modern organic synthesis. Designed for researchers, chemists, and professionals in drug development, this document delves into the compound's properties, synthesis, and applications, with a particular focus on its role in palladium-catalyzed cross-coupling reactions. The information herein is synthesized from established literature to ensure technical accuracy and provide field-proven insights.
Core Identity and Physicochemical Profile
This compound is an organoboron compound that has gained significant traction as a stable, crystalline, and easy-to-handle alternative to the more temperamental boronic acids in chemical synthesis.[1] Organotrifluoroborates, in general, are valued for their enhanced stability towards air and moisture, which overcomes a primary limitation of their boronic acid counterparts.[2][3][4] This stability allows for greater functional group tolerance and simplifies storage and handling.[1][5]
The utility of this compound lies in its bifunctional nature: the trifluoroborate moiety serves as a robust nucleophilic partner in cross-coupling reactions, while the bromo-substituent on the phenyl ring offers a handle for subsequent orthogonal transformations.
Table 1: Compound Identification and Properties
| Identifier | Value |
| CAS Number | 374564-34-8[6][7][8][9] |
| Molecular Formula | C₆H₄BBrF₃K[6][7][8] |
| Molecular Weight | 262.90 g/mol [6][7][8] |
| IUPAC Name | potassium (3-bromophenyl)-trifluoroboranuide[7][9] |
| Appearance | White to off-white solid/crystal[8][10] |
| Storage | Inert atmosphere, Room Temperature[6] |
Organotrifluoroborate salts are generally soluble in polar solvents like methanol, acetonitrile, and DMSO, but have poor solubility in less polar organic solvents.[11][12]
Spectroscopic Characterization:
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the structure and purity of organotrifluoroborates.
-
¹¹B NMR: The ¹¹B NMR spectrum typically shows a quartet, indicating the coupling of the boron-11 nucleus with three equivalent fluorine atoms.[13]
-
¹⁹F NMR: The ¹⁹F NMR spectrum correspondingly displays a quadruplet.[13]
-
¹³C NMR: The resonance for the carbon atom directly bonded to the boron is often broad due to the quadrupolar nature of the boron nucleus.[14]
Synthesis of this compound
The preparation of potassium organotrifluoroborates is straightforward and efficient, a key factor in their widespread adoption.[1] The most common and robust method involves the treatment of a corresponding boronic acid with potassium hydrogen difluoride (KHF₂).[1][13] This fluorinating agent effectively displaces the hydroxyl groups of the boronic acid.[13] One-pot procedures that avoid the isolation of potentially unstable boronic acid intermediates have also been developed, further enhancing the practicality of this synthesis.[13]
The general synthesis pathway starts from a suitable aryl halide, such as 1,3-dibromobenzene.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis
-
Boronic Acid Formation (In Situ): A solution of 1,3-dibromobenzene in an anhydrous ether solvent (e.g., THF) is cooled to -78 °C under an inert atmosphere (Argon or Nitrogen).
-
An equimolar amount of n-butyllithium (n-BuLi) is added dropwise to perform a lithium-halogen exchange.
-
After stirring, trimethyl borate, B(OMe)₃, is added to the reaction mixture, which is then allowed to warm to room temperature.
-
The reaction is quenched by the addition of an aqueous acid (e.g., HCl) to hydrolyze the borate ester to the crude 3-bromophenylboronic acid.[13]
-
Trifluoroborate Salt Formation: The crude boronic acid is not isolated. Instead, an aqueous methanolic solution of potassium hydrogen difluoride (KHF₂) is added directly to the reaction mixture.[13]
-
The resulting this compound salt precipitates from the solution and can be isolated by filtration, washed with a cold solvent, and dried under vacuum. This method typically affords the product in high yield as a stable, crystalline solid.[13]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon bonds.[15][16][17] Organotrifluoroborates have emerged as superior coupling partners in these reactions for several reasons:[18]
-
Enhanced Stability: They are air- and moisture-stable crystalline solids, unlike many boronic acids which can undergo dehydration to form cyclic boroxines or protodeboronation.[2][3][4][5]
-
Stoichiometric Purity: Their crystalline nature allows for easy purification and accurate weighing, ensuring precise stoichiometry in reactions.
-
Reactivity: The trifluoroborate anion requires activation, typically by a base, to release the transmetalating aryl species, which can provide a different reactivity profile compared to boronic acids.
Mechanism of the Suzuki-Miyaura Coupling with Aryltrifluoroborates
The catalytic cycle, typically driven by a Palladium(0) catalyst, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[17] The base plays a crucial role in the transmetalation step, facilitating the formation of a more reactive boronate species from the trifluoroborate salt.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a typical cross-coupling reaction between this compound and an aryl bromide coupling partner.
Table 2: Typical Suzuki-Miyaura Reaction Conditions
| Component | Molar Equivalents | Typical Reagent |
| Aryl Halide (Ar-X) | 1.0 | e.g., 4-Bromoanisole |
| This compound | 1.1 - 1.5 | - |
| Palladium Catalyst | 0.02 - 0.05 (2-5 mol%) | PdCl₂(dppf)·CH₂Cl₂[19] |
| Base | 3.0 | Cs₂CO₃ or K₂CO₃[2] |
| Solvent | - | Toluene/Water (e.g., 10:1)[2][18] |
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl halide, this compound, the palladium catalyst, and the base.
-
The vessel is sealed and purged with an inert gas (Argon or Nitrogen).
-
The solvent mixture (e.g., toluene and water) is added via syringe.
-
Reaction Execution: The reaction mixture is heated to 85-100 °C with vigorous stirring for a period of 12-24 hours.[18] Reaction progress is monitored by an appropriate technique (e.g., TLC or GC-MS).
-
Workup and Purification: Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).
-
The mixture is washed with water and brine to remove inorganic byproducts.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the desired biaryl product.
Safety, Handling, and Storage
While organotrifluoroborates are significantly more stable than other organoboron reagents, standard laboratory safety practices are mandatory.
-
Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[6]
-
Precautionary Statements: Avoid breathing dust. Wear protective gloves, eye protection, and face protection. If in eyes, rinse cautiously with water for several minutes.[6][10]
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to ensure long-term stability.[6]
Conclusion
This compound stands out as a highly valuable and practical reagent for synthetic chemists. Its inherent stability, ease of preparation, and effectiveness in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling make it an indispensable tool in the synthesis of complex molecules, particularly within the pharmaceutical and materials science industries.[15][16] The continued development of new applications for organotrifluoroborates promises to further expand the capabilities of modern organic synthesis.[20][21]
References
- Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325.
- Molander, G. A., & Figueroa, R. (2007). Organotrifluoroborates: Another Branch of the Mighty Oak. The Journal of Organic Chemistry.
- Huang, H., et al. (2022). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Chemical Science, 13(5), 1434–1440*.
- Stefani, H. A., et al. (2007). Recent Advances in Organotrifluoroborates Chemistry. Tetrahedron, 63(18), 3623-3658.
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Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 833-845.[3]
- Arnold, D. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group, University of Pittsburgh.
- Porphyrin Systems. (n.d.). Potassium (3-bromophenyl)
- Beaulieu, M. A., et al. (2012). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. Organic letters, 14(24), 6166–6169*.
- Huang, H., et al. (2022).
- Molander, G. A., & Petrillo, D. E. (2008).
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Molander, G. A., & Sandrock, D. L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 833-845*.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 23677642, Potassium (3-Bromophenyl)
- Cunningham, A. F., et al. (2014). The Synthesis of Bromomethyltrifluoroborates through Continuous Flow Chemistry. Organic Process Research & Development, 18(11), 1409-1413*.
- Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Semantic Scholar.
- Molander, G. A., & Brown, A. R. (2006). Improved Synthesis of Potassium (Trifluoromethyl)trifluoroborate [K(CF3BF3)]. The Journal of Organic Chemistry, 71(25), 9681–9683*.
- Organic Chemistry Portal. (n.d.).
- Molander, G. A., & Yun, C.-S. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8416–8423.
- National Center for Biotechnology Information (2024).
- Pertusati, F., et al. (2011). Tetrabutylammonium and Benzyltrimethylammonium Trifluoroborates: New Reagents for Suzuki-Miyaura Cross-Coupling Reactions. Organic Syntheses, 88, 163-174.
- CymitQuimica. (n.d.). potassium (3-bromophenyl)
- da Silva, F. M., et al. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic resonance in chemistry : MRC, 47(10), 873–878.
- Sigma-Aldrich. (n.d.). Potassium (bromomethyl)
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- J&K Scientific LLC. (n.d.). Potassium (3-bromophenyl)
- Sigma-Aldrich. (n.d.).
- Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 833-845*.
- TCI AMERICA. (n.d.). Potassium (3-Cyanophenyl)
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A Comprehensive Technical Guide to Potassium (3-bromophenyl)trifluoroborate for Advanced Synthesis
For professionals in pharmaceutical research and complex organic synthesis, the selection of building blocks is a critical determinant of experimental success. Potassium (3-bromophenyl)trifluoroborate has emerged as a superior reagent for the introduction of the 3-bromophenyl moiety, particularly in palladium-catalyzed cross-coupling reactions. Its stability, ease of handling, and high reactivity offer significant advantages over traditional organoboron compounds. This guide provides an in-depth exploration of its commercial availability, synthesis, key applications, and practical considerations for its effective use in the laboratory.
Introduction: The Ascendancy of Organotrifluoroborates
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern carbon-carbon bond formation. While boronic acids have traditionally been the workhorses of this transformation, their inherent limitations, such as a propensity for dehydration to form cyclic boroxines and potential for protodeboronation, can lead to issues with stoichiometry and reproducibility. Potassium organotrifluoroborates, in contrast, are air- and moisture-stable crystalline solids with a long shelf-life, offering a robust and reliable alternative. The tetracoordinate boron center in these salts renders them less susceptible to premature degradation, ensuring more consistent results in complex synthetic sequences.[1]
This compound provides a strategically versatile building block. The trifluoroborate group serves as a stable and efficient nucleophilic partner in cross-coupling reactions, while the bromine atom offers a handle for subsequent orthogonal transformations, making it an ideal reagent for the synthesis of complex, polyfunctional molecules.
Commercial Availability and Supplier Analysis
This compound (CAS No. 374564-34-8) is readily available from a range of chemical suppliers. For researchers and drug development professionals, selecting a supplier often involves balancing cost, purity, and available quantities. Below is a comparative table of prominent suppliers.
| Supplier | Brand/Product Code | Typical Purity | Available Quantities |
| Sigma-Aldrich (Merck) | - | ≥95% | Gram to multi-gram scale |
| Santa Cruz Biotechnology | sc-272041 | Not specified | Gram quantities |
| Thermo Fisher Scientific | Alfa Aesar | Not specified | Gram to multi-gram scale |
| CymitQuimica | Indagoo | 98% | 1g, 5g, 10g, 25g, 100g |
| J&K Scientific | ChemScene CS-0041330 | Not specified | Gram quantities |
| Apical Scientific | Tokyo Chemical Industry P2646 | >98.0% (HPLC) | 1g |
| Hangzhou Lingrui Chemical | - | 99% | Inquire for quantities |
Note: Purity and availability are subject to change. It is recommended to consult the supplier's certificate of analysis for lot-specific data.
Synthesis and Characterization
Synthesis Protocol
The most common and efficient laboratory synthesis of this compound involves the reaction of the corresponding boronic acid with potassium hydrogen fluoride (KHF₂).[2] This method is straightforward and generally provides high yields of the desired product.
Step-by-Step Methodology:
-
Dissolution: In a suitable flask, dissolve 3-bromophenylboronic acid (1.0 eq.) in methanol.
-
Preparation of KHF₂ Solution: In a separate vessel, prepare an aqueous solution of potassium hydrogen fluoride (KHF₂) (approximately 3.0 eq.).
-
Reaction: Cool the boronic acid solution in an ice bath and slowly add the KHF₂ solution. A precipitate of this compound will form.
-
Isolation: Stir the resulting slurry for a designated time, then isolate the solid product by filtration.
-
Purification: Wash the filter cake with cold water and a suitable organic solvent (e.g., diethyl ether) to remove any unreacted starting materials and byproducts.
-
Drying: Dry the purified solid under vacuum to yield the final product.
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization
Accurate characterization is paramount for ensuring the quality and reactivity of the reagent. The following are the expected NMR signatures for this compound.[3][4][5][6]
-
¹H NMR (DMSO-d₆): The aromatic region will display characteristic multiplets for the four protons on the benzene ring. Due to the bromine and trifluoroborate substituents, the signals will be in the approximate range of δ 7.0-7.5 ppm. The integration should correspond to four protons.
-
¹³C NMR (DMSO-d₆): Six distinct signals are expected in the aromatic region (approximately δ 120-140 ppm). The carbon atom directly attached to the bromine will be observed around δ 121 ppm. The carbon atom bonded to the boron atom (C-BF₃) is often broad due to the quadrupolar relaxation of the boron nucleus and may be difficult to observe.[3]
-
¹⁹F NMR (DMSO-d₆): A single, sharp signal is expected, typically observed as a quartet due to coupling with the ¹¹B nucleus. The chemical shift is generally in the range of -130 to -145 ppm.[3][7]
-
¹¹B NMR (DMSO-d₆): A quartet is anticipated due to the coupling with three equivalent fluorine atoms, with a chemical shift typically between 3 and 7 ppm.[3][4]
Core Application: Suzuki-Miyaura Cross-Coupling
The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form biaryl structures.[8] This transformation is a staple in drug discovery for constructing complex molecular scaffolds.
The Catalytic Cycle and Mechanism
The generally accepted mechanism for the Suzuki-Miyaura coupling with organotrifluoroborates involves an initial hydrolysis of the trifluoroborate to the corresponding boronic acid, which then enters the catalytic cycle.[9]
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// Edges pd0 -> oxidative_addition [color="#5F6368"]; aryl_halide -> oxidative_addition [color="#5F6368"]; oxidative_addition -> pd_complex [color="#5F6368"]; pd_complex -> transmetalation [color="#5F6368"]; trifluoroborate -> hydrolysis [label="H₂O", color="#4285F4"]; hydrolysis -> boronic_acid [color="#4285F4"]; boronic_acid -> transmetalation [color="#5F6368"]; base -> transmetalation [color="#5F6368"]; transmetalation -> biaryl_pd_complex [color="#5F6368"]; biaryl_pd_complex -> reductive_elimination [color="#5F6368"]; reductive_elimination -> product [color="#5F6368"]; reductive_elimination -> pd0 [label="Regeneration", color="#5F6368"]; } }
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Mechanistic Steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide) to form a Pd(II) complex.
-
Hydrolysis: In the presence of water and a base, the potassium aryltrifluoroborate is hydrolyzed to the corresponding arylboronic acid.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by the base.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol provides a general starting point for the cross-coupling of this compound with an aryl halide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.[10]
Materials:
-
This compound (1.1 eq.)
-
Aryl halide (1.0 eq.)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
RuPhos (4 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 eq.)
-
Toluene and water (10:1 v/v)
Procedure:
-
To a reaction vessel, add this compound, the aryl halide, and potassium carbonate.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and RuPhos in degassed toluene.
-
Add the catalyst solution to the reaction vessel, followed by the degassed toluene and water.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Troubleshooting Common Side Reactions
Even with a stable reagent like this compound, side reactions can occur. Understanding their origin is key to effective troubleshooting.
-
Homocoupling: The formation of biphenyl from the boronic acid starting material can occur, particularly in the presence of oxygen.[11][12] This is often due to the oxidation of the Pd(0) catalyst to Pd(II), which can then promote the homocoupling pathway.
-
Mitigation: Ensure thorough degassing of solvents and the reaction vessel. Using a pre-catalyst that is less sensitive to air can also be beneficial.
-
-
Dehalogenation: The aryl halide can be reduced to the corresponding arene, a process known as hydrodehalogenation.[1][13] This is often promoted by palladium-hydride species, which can arise from various sources in the reaction mixture.
-
Mitigation: The choice of base and solvent can be critical. Anhydrous conditions and aprotic solvents may reduce the incidence of dehalogenation. The ligand can also play a role; sometimes switching to a different phosphine ligand can suppress this side reaction.
-
-
Protodeboronation: While less of an issue with trifluoroborates compared to boronic acids, prolonged reaction times at high temperatures in protic solvents can still lead to the cleavage of the carbon-boron bond.
-
Mitigation: Use the minimum necessary reaction time and temperature. If the reaction is sluggish, consider a more active catalyst system rather than simply extending the reaction time.
-
Applications in Drug Discovery and Beyond
The ability to efficiently construct biaryl linkages has made this compound and its analogues valuable tools in medicinal chemistry. These motifs are present in numerous biologically active compounds. While specific examples directly citing the use of this compound in late-stage clinical candidates can be proprietary, the utility of aryltrifluoroborates in the synthesis of complex molecules and bioactive compounds is well-documented.[14][15] For instance, the synthesis of tyrosine trimers and gustastatin has been achieved using potassium alkenyltrifluoroborates, showcasing the power of this class of reagents in natural product synthesis.[14]
Beyond the Suzuki-Miyaura reaction, organotrifluoroborates have been employed in a variety of other transformations, including rhodium-catalyzed additions and as precursors for other organometallic reagents, further expanding their synthetic utility.
Safety and Handling
This compound is an irritant and should be handled with appropriate personal protective equipment.[16]
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[16]
-
Precautionary Statements:
-
P261: Avoid breathing dust.
-
P280: Wear protective gloves/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound offers a compelling combination of stability, reactivity, and versatility for researchers in drug development and organic synthesis. Its superior handling characteristics compared to boronic acids, coupled with its efficacy in the powerful Suzuki-Miyaura cross-coupling reaction, make it an invaluable tool for the construction of complex molecular architectures. By understanding its properties, synthesis, and the nuances of its application in catalysis, scientists can leverage this reagent to accelerate their research and development efforts.
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J&K Scientific LLC. This compound | 374564-34-8. [Link]
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Molander, G. A., & Sandrock, D. L. (2009). Suzuki-Miyaura cross-coupling reactions of primary alkyltrifluoroborates with aryl chlorides. Journal of Organic Chemistry, 74(10), 3626-31. [Link]
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Molander, G. A., Trice, S. L. J., & Dreher, S. D. (2010). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757-760. [Link]
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Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173-3180. [Link]
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Organic Chemistry Portal. Potassium aryltrifluoroborate synthesis. [Link]
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Butters, M., Harvey, J. N., Jover, J., Lennox, A. J. J., Lloyd-Jones, G. C., & Murray, P. M. (2010). Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. Angewandte Chemie International Edition, 49(30), 5156–5160. [Link]
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Oliveira, R. A., Silva, R. O., Molander, G. A., & Menezes, P. H. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873-8. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Dreher, S. D., Lim, S.-E., Sandrock, D. L., & Molander, G. A. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of organic chemistry, 74(10), 3626–3631. [Link]
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A Technical Guide to the Spectroscopic Characterization of Potassium (3-bromophenyl)trifluoroborate
Introduction
Potassium (3-bromophenyl)trifluoroborate is a versatile and highly stable organoboron compound. As with other organotrifluoroborates, it has gained significant traction in organic synthesis, primarily as a coupling partner in Suzuki-Miyaura reactions.[1] These salts offer considerable advantages over their boronic acid counterparts, including enhanced stability to air and moisture, which allows for indefinite storage at room temperature without special precautions.[1] This robustness, coupled with their high reactivity in a multitude of chemical transformations, makes them invaluable reagents for medicinal and materials chemists.
Accurate and comprehensive characterization of these reagents is paramount to ensure purity, confirm identity, and understand their reactivity. This guide provides an in-depth analysis of the key spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The focus is not only on the data itself but also on the underlying principles and experimental considerations that ensure data integrity and reliable interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of this compound. A multi-nuclear approach (¹H, ¹³C, ¹⁹F, and ¹¹B) provides a complete picture of the molecule's framework.
Causality in Experimental Design: The choice of solvent is critical for acquiring high-quality NMR data. Potassium organotrifluoroborates are salts and thus exhibit good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO-d₆) or acetone-d₆.[2] DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and its high boiling point, which is advantageous for variable temperature studies.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the aromatic protons on the phenyl ring. The substitution pattern (bromo and trifluoroborate groups at positions 1 and 3) dictates the chemical shifts and coupling patterns of the remaining four protons.
-
Interpretation: The protons on the aromatic ring will appear in the range of δ 7.0-8.0 ppm. The exact shifts and multiplicities will depend on the electronic effects of the bromine and trifluoroborate substituents. The proton situated between the two substituents is expected to be the most deshielded.
-
Data Summary: While specific data for the 3-bromo isomer is not explicitly detailed in the searched literature, analogous aryltrifluoroborates show aromatic protons in the δ 7.30-8.59 ppm range.[3]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals all the carbon environments in the molecule.
-
Interpretation: Six distinct signals are expected for the aromatic carbons. The carbon atom directly attached to the boron (C-B) is of particular interest. Due to the quadrupolar nature of the boron nucleus, this carbon signal is often broadened.[2][4] The carbon attached to the bromine (C-Br) will also have a characteristic chemical shift.
-
Data Summary: For a similar compound, potassium 1-naphthyltrifluoroborate, the aromatic carbons appear between δ 124.5 and 138.1 ppm, with the C-B signal being very broad around δ 147 ppm.[3]
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique and is crucial for confirming the presence and integrity of the trifluoroborate group.[5]
-
Interpretation: The three fluorine atoms are chemically equivalent and will give rise to a single resonance. This signal is typically a quartet due to coupling with the ¹¹B nucleus (I = 3/2). However, rapid quadrupolar relaxation of the ¹¹B nucleus can sometimes lead to a broad singlet.[2] The chemical shift for aryltrifluoroborates typically falls within the range of -129 to -141 ppm.[4]
-
Data Summary: For various potassium organotrifluoroborates, the ¹⁹F chemical shifts are reported in the range of δ -138 to -140 ppm.[3][6]
¹¹B NMR Spectroscopy
¹¹B NMR provides direct information about the boron center.
-
Interpretation: The boron atom in an organotrifluoroborate exists in a tetrahedral environment. The ¹¹B NMR spectrum is expected to show a quartet due to coupling with the three equivalent fluorine atoms (¹JBF). As with ¹⁹F NMR, this coupling may not always be well-resolved due to quadrupolar relaxation.[2] The chemical shift is indicative of the tetracoordinate nature of the boron.
-
Data Summary: The ¹¹B chemical shifts for potassium organotrifluoroborates are typically observed in the range of δ 3-5 ppm.[3][6] Specialized pulse sequences can sometimes improve resolution and allow for the observation of ¹¹B-¹⁹F coupling constants.[2][7]
| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Key Insights |
| ¹H | 7.0 - 8.0 | Multiplets | Confirms aromatic proton environment |
| ¹³C | 120 - 150 (Aromatic) | Singlets (broad for C-B) | Shows all carbon environments; C-B bond |
| ¹⁹F | -130 to -141 | Quartet or Broad Singlet | Confirms BF₃ group; coupling to Boron |
| ¹¹B | 3 - 5 | Quartet or Broad Singlet | Confirms tetracoordinate Boron center |
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Accurately weigh 10-20 mg of this compound into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Acetone-d₆). Vortex or sonicate briefly to ensure complete dissolution.
-
Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Instrumentation:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Optimize the magnetic field homogeneity (shimming).
-
Tune and match the probe for each nucleus to be observed (¹H, ¹³C, ¹⁹F, ¹¹B).
-
-
Acquisition:
-
Acquire a standard ¹H spectrum.
-
Acquire a proton-decoupled ¹³C spectrum. Ensure a sufficient number of scans for adequate signal-to-noise, especially for the quaternary carbons and the broad C-B signal.
-
Acquire a ¹⁹F spectrum. This is typically a quick experiment due to the high sensitivity of the ¹⁹F nucleus.[5]
-
Acquire a ¹¹B spectrum. An external reference standard like BF₃·OEt₂ is often used.[8]
-
-
Processing: Process all spectra using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a functional group fingerprint.
-
Interpretation: For this compound, the most characteristic vibrations will be the strong B-F stretching bands. Aromatic C-H and C=C stretching and bending vibrations will also be present.
-
B-F Stretching: Expect strong, broad absorptions in the 1100-900 cm⁻¹ region, characteristic of the trifluoroborate anion.[6]
-
Aromatic C=C Stretching: Peaks in the 1600-1450 cm⁻¹ region.
-
Aromatic C-H Stretching: Signals just above 3000 cm⁻¹.
-
C-Br Stretching: Typically found in the 700-500 cm⁻¹ region.
-
-
Data Summary: IR data for analogous potassium organotrifluoroborates show characteristic B-F stretches around 1080-940 cm⁻¹.[3][6]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | > 3000 | Medium |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |
| B-F Stretch | 1100 - 900 | Strong, Broad |
| C-Br Stretch | 700 - 500 | Medium |
Experimental Protocol: IR Data Acquisition (ATR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure firm and even contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: After analysis, clean the ATR crystal thoroughly.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition.
-
Interpretation: Electrospray ionization (ESI) in negative ion mode is the ideal technique for analyzing this salt. The analysis will detect the (3-bromophenyl)trifluoroborate anion, [C₆H₄BBrF₃]⁻. A key feature to look for is the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. Therefore, the mass spectrum should show two major peaks for the anion, separated by 2 Da, with nearly equal intensity.
-
High-Resolution Mass Spectrometry (HRMS): HRMS can provide a highly accurate mass measurement of the anion, which can be used to confirm its elemental formula.
-
Data Summary: For the [C₆H₄BBrF₃]⁻ anion, the calculated monoisotopic masses are:
-
For ⁷⁹Br: 239.9503 Da
-
For ⁸¹Br: 241.9482 Da HRMS data for a similar compound, potassium 1-naphthyltrifluoroborate, shows the expected molecular ion for the anion [C₁₀H₇BF₃]⁻.[3]
-
Experimental Protocol: MS Data Acquisition (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrument Setup:
-
Calibrate the mass spectrometer using a known standard.
-
Set the ion source to negative electrospray ionization (ESI-).
-
Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) for optimal signal.
-
-
Data Acquisition: Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min). Acquire the mass spectrum over a relevant m/z range (e.g., m/z 100-400).
-
Data Analysis: Examine the spectrum for the isotopic pattern of the [C₆H₄BBrF₃]⁻ anion around m/z 240 and 242. If using HRMS, compare the measured accurate mass to the calculated mass to confirm the elemental composition.
Conclusion
The spectroscopic characterization of this compound is a straightforward process when the correct analytical techniques and experimental parameters are employed. Multi-nuclear NMR spectroscopy provides unambiguous structural confirmation. IR spectroscopy offers rapid verification of key functional groups, particularly the B-F bonds. Finally, negative-ion ESI mass spectrometry confirms the molecular weight and the presence of bromine through its characteristic isotopic signature. Together, these techniques provide a comprehensive and robust analytical package, ensuring the identity and purity of this important synthetic building block for researchers and drug development professionals.
References
-
Almeida, G. M. D., de A. e Silva, F. F., & Menezes, P. H. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873–878. [Link]
-
dos Santos, A. A., et al. (2009). (1)H, (13)C, (19)F and (11)B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873-8. [Link]
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
-
Almeida, G., et al. (2009). 1H, 13C, 19Fand 11B NMR spectral reference data of some potassium organotrifluoroborates. ResearchGate. [Link]
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Organic Spectroscopy International. (n.d.). 11B NMR. ORGANIC SPECTROSCOPY INTERNATIONAL. Retrieved January 12, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). (3-Bromophenyl)boronic acid. PubChem. Retrieved January 12, 2026, from [Link]
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UC Santa Barbara NMR Facility. (n.d.). 19F Chemical Shifts and Coupling Constants. UCSB Chemistry and Biochemistry. Retrieved January 12, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Handling of 3-Bromophenylboronic Acid. PharmaChem. Retrieved January 12, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 12, 2026, from [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Retrieved January 12, 2026, from [Link]
-
AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. [Link]
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Wang, T., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(1), 123-133. [Link]
-
ResearchGate. (n.d.). Fig. S5 FT-IR spectra of potassium vinyltrifluoroborate (PVTFB), aromatic halides and LMOPs. ResearchGate. [Link]
-
Lee, D., et al. (2016). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. Molecules, 21(9), 1159. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
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Organic Chemistry Portal. (n.d.). Potassium alkyltrifluoroborate synthesis. Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
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An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Potassium (3-bromophenyl)trifluoroborate
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Potassium (3-bromophenyl)trifluoroborate. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this important organoboron compound through detailed spectral interpretation, experimental protocols, and an exploration of the underlying principles governing its NMR characteristics.
Introduction: The Significance of Potassium Organotrifluoroborates
Potassium organotrifluoroborates have emerged as versatile and highly valuable reagents in modern organic synthesis. Their stability to air and moisture, coupled with their ease of handling, makes them superior alternatives to the more sensitive boronic acids in many applications, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] The trifluoroborate moiety serves as a protecting group for the boronic acid, enhancing the stability and shelf-life of the organoboron species.[1] A thorough understanding of their structure and purity, readily achieved through NMR spectroscopy, is paramount for their effective use in complex chemical transformations. This guide focuses on a specific yet representative example, this compound, to illustrate the principles of NMR analysis for this class of compounds.
Molecular Structure and NMR-Relevant Features
The structure of this compound, with the IUPAC name potassium (3-bromophenyl)-trifluoroboranuide, is foundational to understanding its NMR spectra.[3] The molecule consists of a potassium cation and a (3-bromophenyl)trifluoroborate anion. The anion features a phenyl ring substituted with a bromine atom at the meta position relative to the trifluoroborate group (-BF₃⁻).
The key structural features influencing the ¹H and ¹³C NMR spectra are:
-
The Phenyl Ring: The four protons and six carbons of the aromatic ring will give rise to distinct signals in the ¹H and ¹³C NMR spectra, respectively.
-
Substituent Effects: The bromine atom and the trifluoroborate group are electron-withdrawing substituents that will influence the chemical shifts of the aromatic protons and carbons through inductive and resonance effects.
-
The Trifluoroborate Group: The boron and fluorine atoms have NMR-active isotopes (¹¹B, ¹⁰B, and ¹⁹F). While this guide focuses on ¹H and ¹³C NMR, the coupling of these nuclei to carbon can sometimes be observed, often resulting in signal broadening.[1][4]
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent like DMSO-d₆, is expected to show four distinct signals in the aromatic region, corresponding to the four protons on the phenyl ring.
Predicted Chemical Shifts and Multiplicities:
The chemical shifts of the aromatic protons are influenced by the electronic effects of the bromine and trifluoroborate substituents. Both are deactivating groups, which generally leads to a downfield shift of the proton signals compared to unsubstituted benzene (δ 7.34 ppm in DMSO-d₆).
Based on analogous substituted benzene derivatives, the following approximate chemical shifts and multiplicities are expected:
-
H-2: This proton is ortho to the trifluoroborate group and meta to the bromine atom. It is expected to be a singlet or a narrow triplet.
-
H-4: This proton is para to the trifluoroborate group and ortho to the bromine atom. It is expected to be a doublet of doublets or a triplet.
-
H-5: This proton is meta to the trifluoroborate group and para to the bromine atom. It is expected to be a triplet.
-
H-6: This proton is ortho to both the trifluoroborate group and meta to the bromine atom. It is expected to be a doublet.
The coupling constants (J-values) between adjacent protons (ortho-coupling) are typically in the range of 7-9 Hz. Meta-coupling (across one carbon) is smaller, around 2-3 Hz, and para-coupling (across two carbons) is often negligible.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum of this compound will provide detailed information about the carbon framework of the molecule. Due to the symmetry of the molecule, six distinct signals are expected for the six carbons of the phenyl ring.
Predicted Chemical Shifts:
The chemical shifts of the carbon atoms are also significantly affected by the substituents. The carbon atom directly attached to the trifluoroborate group (C-1) is expected to show a broad signal due to quadrupolar relaxation induced by the adjacent boron nucleus.[1][4] The carbon attached to the bromine atom (C-3) will also have a characteristic chemical shift.
The expected chemical shift regions for the aromatic carbons are:
-
C-1 (ipso-carbon to -BF₃⁻): This signal may be broad and difficult to observe. Its chemical shift will be significantly influenced by the boron and fluorine atoms.
-
C-2 and C-6: These carbons are ortho to the trifluoroborate group and will be shifted downfield.
-
C-3 (ipso-carbon to -Br): The chemical shift will be characteristic of a carbon bonded to bromine.
-
C-4 and C-5: These carbons are further from the substituents and will appear at chemical shifts typical for aromatic carbons.
The following table summarizes the expected ¹H and ¹³C NMR data for this compound.
| ¹H NMR Data (DMSO-d₆) | ¹³C NMR Data (DMSO-d₆) | ||
| Proton | Predicted δ (ppm) | Carbon | Predicted δ (ppm) |
| H-2 | 7.4 - 7.6 | C-1 | Broad, ~140-150 |
| H-4 | 7.2 - 7.4 | C-2 | ~130-135 |
| H-5 | 7.1 - 7.3 | C-3 | ~120-125 |
| H-6 | 7.3 - 7.5 | C-4 | ~128-132 |
| C-5 | ~125-130 | ||
| C-6 | ~130-135 |
Experimental Protocols
The acquisition of high-quality ¹H and ¹³C NMR spectra of potassium organotrifluoroborates requires careful sample preparation and the selection of appropriate experimental parameters.[1]
Sample Preparation
-
Solvent Selection: Potassium organotrifluoroborates exhibit good solubility in polar aprotic solvents. Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice as it effectively dissolves the salt and its residual proton signal (δ ~2.50 ppm) and carbon signals (δ ~39.5 ppm) do not typically interfere with the analyte signals.[1]
-
Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.5-0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.
-
Homogenization: Ensure the sample is fully dissolved by gentle vortexing or sonication.
NMR Acquisition Parameters
The following parameters, based on established methods for organotrifluoroborates, are recommended for acquiring the spectra on a standard 300 or 400 MHz NMR spectrometer.[1]
¹H NMR Spectroscopy:
-
Pulse Angle: 45°
-
Acquisition Time: 3-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 16-64 (depending on concentration)
-
Spectral Width: 0-12 ppm
¹³C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled (e.g., zgpg30)
-
Pulse Angle: 30-45°
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024-4096 (or more for dilute samples)
-
Spectral Width: 0-220 ppm
Data Processing and Interpretation Workflow
A systematic approach is crucial for the accurate interpretation of the NMR data.
Caption: Figure 1. Workflow for NMR analysis of this compound.
Causality Behind Experimental Choices
-
Choice of Solvent (DMSO-d₆): The high polarity of DMSO-d₆ is essential for dissolving the ionic potassium trifluoroborate salt, ensuring a homogeneous solution for high-resolution NMR.[1] Its deuterated form minimizes solvent interference in the ¹H NMR spectrum.
-
Proton Decoupling in ¹³C NMR: The broadband proton decoupling simplifies the ¹³C spectrum by collapsing all C-H coupling, resulting in a single sharp peak for each unique carbon atom. This greatly aids in the identification and assignment of carbon signals.
-
Relaxation Delay: A sufficient relaxation delay is crucial, especially in ¹³C NMR, to allow the carbon nuclei to return to their equilibrium state before the next pulse. This ensures accurate signal integration and prevents signal distortion or disappearance, particularly for quaternary carbons and the carbon attached to the boron.
Self-Validating Systems and Trustworthiness
The protocols described herein are designed to be self-validating. The expected number of signals in both the ¹H and ¹³C spectra (four and six, respectively, for the aromatic region) provides an immediate check on the purity of the sample. The characteristic splitting patterns and coupling constants in the ¹H spectrum should be internally consistent. Furthermore, the use of 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) can be employed to definitively correlate each proton with its directly attached carbon, thus validating the assignments made from the 1D spectra.
Conclusion
¹H and ¹³C NMR spectroscopy are indispensable tools for the structural characterization and purity assessment of this compound. A thorough understanding of the influence of the bromo and trifluoroborate substituents on the chemical shifts and coupling patterns, combined with robust experimental and data processing protocols, enables unambiguous structural elucidation. This guide provides the necessary framework for researchers and scientists to confidently acquire and interpret the NMR spectra of this important class of organoboron compounds, ensuring their quality and suitability for downstream applications in research and development.
References
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
-
Menezes, P. H., et al. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873–878. [Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki–Miyaura Cross-Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 23677642, this compound. Retrieved from [Link]
- P. G. M. Wuts (2018). 4 - Protection for the C-B Bond. In Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
-
Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives. Pure and Applied Chemistry, 71(8), 1433–1442. [Link]
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A Senior Application Scientist's Guide to the ¹⁹F NMR Chemical Shift of Potassium (3-bromophenyl)trifluoroborate
This guide provides an in-depth technical analysis of the ¹⁹F Nuclear Magnetic Resonance (NMR) characteristics of potassium (3-bromophenyl)trifluoroborate. Tailored for researchers, chemists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the principles, experimental design, and data interpretation for this important class of organoboron compounds.
Introduction: The Significance of ¹⁹F NMR for Organotrifluoroborates
Fluorine-19 (¹⁹F) NMR spectroscopy stands as a uniquely powerful tool for the characterization of organofluoro compounds.[1] The ¹⁹F nucleus possesses several advantageous properties: a nuclear spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio that results in a sensitivity approximately 83% that of the proton (¹H) nucleus.[1] These features, combined with a wide chemical shift range (typically >400 ppm), lead to spectra with high resolution and minimal signal overlap, making ¹⁹F NMR an ideal method for analyzing organotrifluoroborates.[1][2]
Potassium organotrifluoroborates (R-BF₃K) have emerged as exceptionally versatile and stable reagents in modern organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions.[3][4][5] Unlike their boronic acid counterparts, they are typically air- and moisture-stable crystalline solids, which simplifies handling, storage, and purification.[5][6] The anionic trifluoroborate moiety [-BF₃]⁻ provides a direct and sensitive handle for ¹⁹F NMR analysis, allowing for straightforward reaction monitoring, purity assessment, and structural confirmation.
This guide will focus specifically on this compound, a common building block used to introduce the 3-bromophenyl motif in complex molecule synthesis.
Understanding the ¹⁹F Chemical Shift in Aryltrifluoroborates
The ¹⁹F NMR chemical shift (δ) is exquisitely sensitive to the local electronic environment of the fluorine nuclei. In the context of the [Ar-BF₃]⁻ anion, the chemical shift is a reporter on the cumulative electronic effects transmitted through the carbon-boron bond to the fluorine atoms.
Core Principles and Influencing Factors
The primary factors governing the ¹⁹F chemical shift of this compound are illustrated below.
Caption: Standard workflow for ¹⁹F NMR analysis of potassium organotrifluoroborates.
Step-by-Step Methodology
1. Sample Preparation:
- Weigh approximately 10-20 mg of this compound directly into a clean, dry NMR tube.
- Add ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended for its excellent ability to dissolve these potassium salts. [7] * Cap the tube and vortex or sonicate gently until the solid is fully dissolved.
- Causality: Proper dissolution is crucial for obtaining sharp, symmetrical peaks. Inhomogeneous solutions lead to significant line broadening.
2. Referencing Strategy:
- External Referencing: Place a sealed capillary containing a reference standard (e.g., CFCl₃ or trifluoroacetic acid in DMSO-d₆) inside the NMR tube. This method avoids any potential interaction between the reference and the analyte. A common external reference for organotrifluoroborates is CF₃CO₂H. [3] * Internal Referencing: Alternatively, add a small, known amount of an inert, fluorinated compound with a well-separated signal directly to the sample. This is often more accurate but requires careful selection of a non-reactive standard.
- Trustworthiness: A consistent and clearly reported referencing strategy is the bedrock of trustworthy NMR data. Without it, chemical shift values are meaningless.
3. Instrument Setup & Data Acquisition:
- Insert the sample into the NMR spectrometer.
- Tune and match the NMR probe to the ¹⁹F frequency (e.g., 470.5 MHz on a 500 MHz instrument).
- Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.
- Shim the magnetic field to achieve a narrow and symmetrical lock signal, which ensures high resolution in the ¹⁹F spectrum.
- Set the acquisition parameters according to the recommendations in Table 2.
| Parameter | Recommended Value | Rationale & Expert Insight |
| Pulse Angle | 30-45° | A smaller pulse angle (<90°) allows for a shorter relaxation delay between scans without saturating the signal, improving signal-to-noise over time. [8] |
| Acquisition Time (AT) | 1.0 - 3.0 s | This duration should be sufficient to allow the Free Induction Decay (FID) signal to decay fully, ensuring good digital resolution. |
| Relaxation Delay (D1) | 2.0 - 5.0 s | For qualitative analysis, 2s is often sufficient. For accurate integration (quantitative analysis), a delay of 5-7 times the longest T₁ relaxation time is required to ensure full relaxation. [2] |
| Spectral Width (SW) | ~250 ppm | This range is wide enough to capture the organotrifluoroborate signal and most common fluorinated impurities or reference compounds. [7] |
| Number of Scans (NS) | 16 - 64 | Sufficient to achieve a good signal-to-noise ratio for a ~10-20 mg sample. |
4. Data Processing and Interpretation:
- Apply a Fourier transform to the acquired FID.
- Perform zero-order and first-order phase correction to ensure all peaks are positive and have a flat baseline.
- Apply baseline correction to the entire spectrum.
- Calibrate the chemical shift axis by setting the reference peak to its known value (e.g., CFCl₃ at 0.0 ppm).
- The spectrum for pure this compound should exhibit a single, sharp peak between -129 and -141 ppm. The absence of ¹¹B-¹⁹F coupling (which would appear as a 1:1:1:1 quartet) is typical due to the rapid quadrupolar relaxation of the ¹¹B nucleus, which effectively decouples it from the ¹⁹F nuclei. [3]However, with specialized pulse sequences, this coupling can sometimes be observed. [3][7]
Concluding Remarks for the Practicing Scientist
The ¹⁹F NMR spectrum of this compound is a powerful and reliable analytical signature. The chemical shift of the [-BF₃]⁻ group provides a clear, sensitive, and unambiguous signal in a region of the spectrum that is typically free from other interfering peaks. By following the robust experimental protocol detailed in this guide, researchers can confidently use ¹⁹F NMR for routine quality control, reaction monitoring, and structural verification. Understanding the electronic and environmental factors that influence the chemical shift allows for a deeper interpretation of the spectral data, transforming it from a simple data point into a meaningful descriptor of the molecular environment.
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Stefani, H. A., et al. (2007). Recent Advances in Organotrifluoroborates Chemistry. Current Organic Chemistry. Available at: [Link]
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DiRocco, D. A., & Rovis, T. (2012). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. Available at: [Link]
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A Technical Guide to Potassium (3-bromophenyl)trifluoroborate: Synthesis, Properties, and Application in Suzuki-Miyaura Cross-Coupling
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the properties, synthesis, and application of Potassium (3-bromophenyl)trifluoroborate. We will delve into the core characteristics of this reagent, the rationale behind its synthesis, and its practical utility in modern synthetic chemistry, with a focus on the widely employed Suzuki-Miyaura cross-coupling reaction.
Core Chemical and Physical Properties
This compound is a crystalline, air- and moisture-stable organoboron compound.[1] Its stability presents a significant advantage over corresponding boronic acids, which are prone to dehydration to form cyclic boroxines. This robustness simplifies handling, storage, and weighing operations in a laboratory setting, contributing to more reproducible experimental outcomes.[2]
The fundamental properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄BBrF₃K | [3][4][5] |
| Molecular Weight | 262.91 g/mol | [3][6] |
| CAS Number | 374564-34-8 | [3][4][5] |
| IUPAC Name | potassium (3-bromophenyl)-trifluoroboranuide | [3] |
| Appearance | White solid | [7] |
| Purity | Typically ≥98% | [5] |
| Storage Conditions | Inert atmosphere, Room Temperature | [5] |
Synthesis: A Pathway to Stability and Utility
The preparation of potassium organotrifluoroborates is a cornerstone of their utility. The most common and efficient method involves the treatment of an organoboronic acid with an aqueous solution of potassium hydrogen difluoride (KHF₂).[1][8] This conversion is often quantitative and results in a stable, solid product that can be easily isolated and purified by filtration or recrystallization.[1]
The causality behind this choice of synthesis is twofold:
-
Generation from Precursors : The precursor, 3-bromophenylboronic acid, can be readily synthesized from 1,3-dibromobenzene via lithium-halogen exchange followed by boronation with a trialkyl borate.[1] This makes the entire pathway accessible from common starting materials.
-
Enhanced Stability : The resulting trifluoroborate salt is significantly more stable than the boronic acid. The B-F bonds are robust, and the anionic nature of the boron center prevents the dehydration and oligomerization pathways that plague boronic acids.
A generalized workflow for the synthesis is depicted below.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis from Boronic Acid
This protocol describes the conversion of 3-bromophenylboronic acid to its corresponding potassium trifluoroborate salt.
-
Dissolution : In a suitable flask (e.g., Nalgene® to prevent etching by HF), dissolve 3-bromophenylboronic acid (1.0 equiv) in methanol.[8]
-
Cooling : Cool the solution to approximately 5 °C using an ice-water bath.
-
Addition of KHF₂ : Prepare a saturated aqueous solution of potassium hydrogen difluoride (KHF₂, 3.0 equiv). Add this solution portion-wise to the cooled boronic acid solution over 10-15 minutes.[8] A thick white slurry is expected to form.
-
Stirring : Allow the mixture to stir at room temperature for at least 1 hour to ensure complete conversion. The reaction progress can be monitored by ¹¹B-NMR by observing the disappearance of the boronic acid peak.[8]
-
Isolation : Reduce the solvent volume via rotary evaporation. The resulting wet solid is then filtered and washed with a cold solvent like acetonitrile or diethyl ether to remove any unreacted starting material and excess KHF₂.
-
Drying : Dry the isolated white solid under high vacuum to yield the final this compound product.
Application in Suzuki-Miyaura Cross-Coupling
This compound is a highly effective coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.[1][2] This reaction is one of the most powerful and widely used methods for the formation of carbon-carbon bonds, a critical transformation in the synthesis of pharmaceuticals and complex organic molecules.
The "self-validating" nature of this protocol stems from the stability of the reagent. Unlike boronic acids, which can degrade upon storage, the trifluoroborate salt provides a consistent source of the nucleophilic partner, leading to more reliable reaction outcomes. In the presence of a base and water, the trifluoroborate is slowly hydrolyzed in situ to the active boronic acid, which then enters the catalytic cycle.
Caption: The Suzuki-Miyaura catalytic cycle with trifluoroborate activation.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for coupling this compound with a generic aryl or heteroaryl halide.
-
Vessel Preparation : To a reaction vessel equipped with a magnetic stir bar and reflux condenser, add this compound (1.1-1.5 equiv), the aryl/heteroaryl halide (1.0 equiv), a palladium catalyst such as PdCl₂(dppf) or Pd(PPh₃)₄ (1-5 mol%), and a base such as Cs₂CO₃ or K₃PO₄ (3.0 equiv).[9][10]
-
Atmosphere Inerting : Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Solvent Addition : Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., THF/H₂O, Toluene/H₂O, or i-PrOH/H₂O).[9][10][11]
-
Heating : Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir vigorously for the required time (2-24 hours). Reaction progress can be monitored by TLC, GC-MS, or LC-MS.
-
Workup : Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification : Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo. The crude product can then be purified by flash column chromatography on silica gel to yield the desired biaryl product.
Safety and Handling
While advantageous for its stability, this compound is an irritant and requires careful handling in a laboratory setting.
-
Hazard Identification : The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][7][12]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[7][13]
-
Handling : Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7][13] Avoid contact with skin and eyes.
-
First Aid :
-
Skin Contact : Wash off immediately with plenty of soap and water.[7]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[7]
-
Inhalation : Remove the person to fresh air and keep comfortable for breathing.[7]
-
In all cases of exposure, seek medical attention if irritation or symptoms persist.
-
Conclusion
This compound stands out as a robust, reliable, and versatile reagent for synthetic chemists. Its superior stability compared to boronic acids simplifies handling and improves experimental reproducibility. Its primary application in Suzuki-Miyaura cross-coupling reactions provides a dependable method for constructing biaryl linkages, a common and critical motif in the field of drug discovery and materials science. By understanding its properties, synthesis, and the mechanistic rationale behind its application, researchers can effectively leverage this powerful tool to advance their synthetic programs.
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An In-depth Technical Guide to the Stability and Storage of Potassium (3-bromophenyl)trifluoroborate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium (3-bromophenyl)trifluoroborate has emerged as a versatile and valuable reagent in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its increasing use in the synthesis of complex molecules, including active pharmaceutical ingredients, is attributed to its unique combination of reactivity and stability. Unlike their boronic acid counterparts, which are often prone to dehydration to form boroxines and can be susceptible to protodeboronation, potassium organotrifluoroborates offer enhanced stability, making them easier to handle and store.[1][2][3] This guide provides a comprehensive overview of the stability and optimal storage conditions for this compound, offering field-proven insights and detailed protocols to ensure its integrity and performance in research and development settings.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of this compound is fundamental to its proper handling and storage.
| Property | Value |
| Chemical Formula | C₆H₄BBrF₃K |
| Molecular Weight | 262.91 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in polar organic solvents such as acetone, methanol, and THF/water mixtures. |
| Hygroscopicity | Generally described as non-hygroscopic, but can be sensitive to moisture leading to hydrolysis.[4] |
Core Stability and Degradation Pathways
This compound is widely recognized for its superior stability compared to other organoboron reagents.[1][2][3] However, like any chemical compound, it is susceptible to degradation under specific conditions. Understanding these pathways is crucial for preventing the loss of reagent integrity.
General Stability
Under ambient conditions, this compound is a crystalline solid that is stable to air and moisture for extended periods.[5][6] Many potassium organotrifluoroborates can be stored indefinitely at room temperature without observable decomposition.[4] This "bench-stable" nature is a significant advantage in a laboratory setting.
Hydrolysis: The Primary Degradation Pathway
The most significant degradation pathway for this compound is hydrolysis, which converts it to the corresponding (3-bromophenyl)boronic acid. While more resistant to hydrolysis than boronic acids are to other forms of degradation, this process can occur, especially under non-optimal storage or handling conditions.
The mechanism of hydrolysis is complex and is influenced by several factors:
-
pH: The rate of hydrolysis is highly dependent on the pH of the medium. Interestingly, the hydrolysis can be both acid- and base-catalyzed, proceeding through different pathways. One pathway is retarded by base, while another is accelerated by it, creating what has been described as an "acid-base paradox".[7][8][9][10]
-
Presence of Glass: The surface of glass can act as a "fluorophile," sequestering fluoride ions and driving the hydrolysis equilibrium towards the formation of the boronic acid.[8] This implies that prolonged storage of solutions in glass vessels could potentially lead to degradation.
-
Water Content: The presence of water is essential for hydrolysis. While the solid is relatively stable in air, dissolution in protic or wet solvents will initiate the hydrolysis process.
The degradation can be visualized as a stepwise process where the fluoride ions are sequentially replaced by hydroxyl groups.
Caption: Simplified Hydrolysis Pathway of this compound.
Thermal Stability
Photostability
There is limited specific information on the photostability of this compound. However, organoboron compounds, in general, are not typically considered to be highly light-sensitive. Standard laboratory practice of storing chemicals in opaque containers away from direct sunlight is a prudent measure to prevent any potential photodegradation.[12][13][14][15]
Recommended Storage and Handling Protocols
To ensure the long-term stability and efficacy of this compound, adherence to proper storage and handling protocols is paramount.
Long-Term Storage
For optimal long-term storage, the following conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature (15-25 °C) | The compound is thermally stable at ambient temperatures. |
| Atmosphere | Inert Atmosphere (Argon or Nitrogen) | Minimizes contact with atmospheric moisture, thereby preventing hydrolysis. |
| Container | Tightly sealed, opaque container | Prevents moisture ingress and potential light-induced degradation. |
| Location | Dry, cool, and well-ventilated area | Protects from environmental fluctuations in temperature and humidity. |
Experimental Workflow: Weighing and Dispensing
Given that the primary degradation pathway is hydrolysis, minimizing exposure to atmospheric moisture during handling is critical. Although generally not considered highly hygroscopic, treating it with care, as one would a hygroscopic compound, will ensure its integrity.
Step-by-Step Protocol for Weighing:
-
Preparation: Before opening the container, allow it to equilibrate to the ambient temperature of the weighing area to prevent condensation of moisture onto the cold powder.
-
Inert Environment (Optional but Recommended): For maximum precision, especially for sensitive reactions, perform weighing inside a glove box or under a gentle stream of an inert gas.
-
Rapid Weighing: If a glove box is not available, minimize the time the container is open to the atmosphere. Have all necessary equipment (spatula, weigh boat/paper, receiving flask) ready before opening the main container.
-
Container Sealing: Immediately and securely reseal the main container after dispensing the desired amount.
-
Dissolution: If the compound is to be used in solution, dissolve it in a dry, appropriate solvent promptly after weighing.
Caption: Recommended Storage and Handling Workflow.
Conclusion
This compound is a robust and versatile reagent with significantly enhanced stability over its boronic acid precursor. Its "bench-stable" nature simplifies handling and storage. The primary mechanism of degradation is hydrolysis, which can be effectively mitigated by storing the compound in a dry, inert atmosphere and by minimizing its exposure to moisture during handling. By following the detailed protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure the integrity and reactivity of this compound, leading to more reliable and reproducible results in their synthetic endeavors.
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A Technical Guide to the Hydrolytic Stability of Potassium (3-bromophenyl)trifluoroborate in Aqueous Media
Abstract
Potassium organotrifluoroborates have emerged as indispensable reagents in modern synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, due to their enhanced stability and ease of handling compared to their boronic acid counterparts.[1][2][3] This guide provides an in-depth technical analysis of the hydrolytic stability of a key subclass member, Potassium (3-bromophenyl)trifluoroborate, in aqueous media. We will explore the mechanistic underpinnings of its hydrolysis, delineate the critical factors influencing its stability, and provide validated experimental protocols for its assessment. This document is intended for researchers, chemists, and drug development professionals who utilize organotrifluoroborates and require a comprehensive understanding of their behavior in aqueous environments to optimize reaction conditions and ensure reproducibility.
Introduction: The Rise of Organotrifluoroborates in Synthesis
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation. However, the use of boronic acids, the traditional nucleophilic partners, is often hampered by their propensity for dehydration to form cyclic boroxines, potential for protodeboronation, and variable stability, which can complicate stoichiometry and reproducibility.[4] Potassium organotrifluoroborate salts, such as this compound, offer a robust alternative. These crystalline, monomeric solids are generally stable to air and moisture, allowing for precise measurement and prolonged storage.[1][4]
The utility of these reagents hinges on the controlled, in situ release of the corresponding boronic acid, which then participates in the catalytic cycle.[5][6] Therefore, a nuanced understanding of their hydrolytic stability is not merely academic; it is fundamental to harnessing their full synthetic potential. The rate of hydrolysis must be appropriately matched with the rate of the catalytic turnover to prevent the accumulation of reactive boronic acid, which can lead to undesired side reactions like homocoupling.[5][6][7]
This guide will focus specifically on this compound, a valuable building block in medicinal chemistry and materials science for introducing the 3-bromophenyl motif.
The Mechanism of Aryltrifluoroborate Hydrolysis
The hydrolysis of an aryltrifluoroborate salt to its corresponding boronic acid is not a simple, single-step process. It is a complex equilibrium involving a series of stepwise fluoride-hydroxide ligand exchanges. The overall transformation is driven by the sequestration of released fluoride ions.[1]
The generally accepted mechanism proceeds through intermediate difluoroborane and fluoroboronic acid species, as depicted below.
Figure 1: Generalized pathway for the hydrolysis of potassium aryltrifluoroborates.
The rate of this process is profoundly influenced by several interconnected factors.
Critical Factors Governing the Stability of this compound
The hydrolytic stability of this compound is not an intrinsic constant but is dictated by the reaction environment. Understanding these factors is key to controlling the release of the active boronic acid.
Electronic Effects of the Aryl Substituent
The electronic nature of the substituent on the phenyl ring is a primary determinant of the hydrolysis rate. Aryltrifluoroborates are generally classified into three groups based on their hydrolysis half-lives.[1]
| Class | Substituent Type | Typical Half-life (t₀.₅) | Hydrolysis Pathway |
| I | Electron-rich aryl, alkyl, alkenyl | < 1 hour | Direct dissociation |
| II | Simple aryl, benzyl | 1 - 24 hours | Acid-catalyzed |
| III | Electron-poor aryl, alkynyl | > 24 hours | Acid-catalyzed (very slow) |
| Table 1: Classification of Organotrifluoroborates by Hydrolytic Stability.[1] |
The 3-bromo substituent on the phenyl ring is moderately electron-withdrawing. This electronic deficit strengthens the B-F bonds and disfavors the formation of the intermediate difluoroborane (ArBF₂). Consequently, This compound is classified as a Class II or, more likely, a Class III substrate, exhibiting slow to very slow hydrolysis under typical Suzuki-Miyaura conditions. [1][7] This inherent stability makes it an excellent candidate for reactions where a slow, controlled release of the boronic acid is desired.
pH and the "Acid-Base Paradox"
While Suzuki-Miyaura reactions are conducted under basic conditions, the hydrolysis of many aryltrifluoroborates, particularly electron-poor ones, is paradoxically acid-catalyzed.[5][6] The base (e.g., Cs₂CO₃) is essential for the overall cross-coupling reaction, but it can retard the initial hydrolysis step.
In biphasic solvent systems like THF/water, the inorganic base can cause phase splitting, creating a predominantly aqueous minor phase and a bulk organic phase with a lower pH.[5][6] It is within this bulk phase that the slow, acid-catalyzed hydrolysis can occur. This leads to complex kinetic profiles, often characterized by an induction period.
The Role of the Reaction Vessel: A Hidden Catalyst
A remarkable and often overlooked factor is the material of the reaction vessel. Glass surfaces can act as a "fluorophile," sequestering the released fluoride ions and driving the hydrolysis equilibrium forward.[1] Studies have shown that the hydrolysis rate can be directly proportional to the surface area of the glass.[1] Conversely, conducting the reaction in a polytetrafluoroethylene (PTFE) vessel minimizes this effect, allowing for the study of the intrinsic hydrolysis rate. This phenomenon explains why reaction kinetics can vary with the shape, size, and stirring rate of the flask, as these parameters affect the interaction with the glass surface and the efficiency of mixing between phases.[1][5]
Experimental Protocol for Assessing Hydrolytic Stability
This section provides a robust, step-by-step protocol for quantitatively assessing the hydrolytic stability of this compound. The method utilizes ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, which allows for direct monitoring of the trifluoroborate anion.
Materials and Equipment
-
This compound
-
Deuterated solvent (e.g., THF-d₈)
-
Deionized water (D₂O can be used for deuterium locking)
-
Internal standard (e.g., trifluorotoluene)
-
Base (e.g., Cs₂CO₃)
-
PTFE NMR tubes and standard borosilicate glass NMR tubes
-
NMR Spectrometer (≥400 MHz, with fluorine probe)
-
Vortex mixer and thermostatted autosampler or water bath
Workflow for Stability Assessment
Figure 2: Experimental workflow for NMR-based hydrolytic stability assessment.
Step-by-Step Procedure
-
Preparation of Stock Solution: Prepare a stock solution of this compound and the internal standard (e.g., trifluorotoluene) in the chosen deuterated organic solvent (e.g., THF-d₈). A typical concentration for the trifluoroborate is 8-10 mM.
-
Reaction Setup:
-
In an NMR tube (either glass or PTFE, depending on the variable being tested), add the required amount of base (e.g., 3 equivalents of Cs₂CO₃).
-
Add a precise volume of the stock solution to the NMR tube.
-
Add the required volume of water (or D₂O). A common solvent system is 10:1 THF/water.
-
-
Initiation and Monitoring:
-
Cap the NMR tube, vortex thoroughly to ensure mixing, and immediately place it in the pre-heated NMR spectrometer or a thermostatted bath (e.g., 55 °C, a common temperature for Suzuki-Miyaura reactions).
-
Acquire the first ¹⁹F NMR spectrum (t=0).
-
Continue to acquire spectra at regular intervals. The frequency of acquisition will depend on the expected rate of hydrolysis; for a slow-hydrolyzing substrate like this, intervals of 1-2 hours may be appropriate initially, extending as the reaction slows.
-
-
Data Analysis:
-
Process each spectrum (Fourier transform, phase, and baseline correction).
-
Integrate the peak corresponding to the [ArBF₃]⁻ anion and the peak for the internal standard.
-
Calculate the concentration of the trifluoroborate at each time point relative to its initial concentration using the internal standard for normalization.
-
For a pseudo-first-order reaction, a plot of ln([ArBF₃⁻]t / [ArBF₃⁻]₀) versus time should yield a straight line. The slope of this line is the negative of the observed rate constant (-k_obs).
-
The half-life (t₁/₂) can then be calculated using the equation: t₁/₂ = 0.693 / k_obs .
-
Data Interpretation and Best Practices
-
Comparative Analysis: To fully understand the stability profile, run experiments in parallel under different conditions. For instance, compare the hydrolysis rate in a borosilicate glass NMR tube versus a PTFE tube to quantify the effect of the glass surface.
-
pH Monitoring: For advanced studies, parallel experiments can be set up where the pH of the bulk solution is monitored over time to correlate it with the observed hydrolysis kinetics.
-
Expect a Lag Phase: Be aware that for acid-catalyzed hydrolysis under basic conditions, an induction period before significant hydrolysis begins is common.[5] Do not mistake this for complete stability.
-
Stability-Indicating Method: NMR is an excellent primary tool. For validation in a pharmaceutical context, developing a stability-indicating HPLC method is often required.[8][9] This involves separating the parent compound from its degradation products (the boronic acid) and any other impurities.
Conclusion
This compound is an exceptionally stable organoboron reagent, a property conferred by the electron-withdrawing nature of the bromine substituent. Its hydrolysis in aqueous media is slow and follows a complex, acid-catalyzed pathway that is sensitive to environmental factors including the pH of the bulk medium and the composition of the reaction vessel. This inherent stability is not a drawback but a key feature, enabling its use as a "slow-release" source of (3-bromophenyl)boronic acid in cross-coupling reactions. By understanding and controlling the factors outlined in this guide, researchers can leverage the stability of this compound to design more robust, reproducible, and efficient synthetic transformations.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(18), 7431–7441. [Link]
-
Molander, G. A., & Brown, A. R. (2012). Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 77(17), 7648-7654. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. Journal of the American Chemical Society, 134(18), 7431-7441. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2009). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. Organic letters, 11(11), 2353–2356. [Link]
-
Mizoguchi Gorgoll, R. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal Club Presentation. [Link]
-
Molander, G. A., & Figueroa, R. (2005). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 70(18), 7171–7176. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling - Account. University of Bristol Research Portal. [Link]
-
Molander, G. A., & Gravel, M. (2011). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. The Journal of organic chemistry, 76(8), 2801–2807. [Link]
-
Molander, G. A., & Biolatto, B. (2008). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of organic chemistry, 73(10), 3845–3852. [Link]
-
Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. University of Bristol Research Portal. [Link]
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Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. Organic letters, 5(13), 2267–2270. [Link]
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Separation Science. (2024). Analytical Techniques In Stability Testing. Separation Science. [Link]
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European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. EMA. [Link]
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Solubility of Potassium (3-bromophenyl)trifluoroborate in common organic solvents
An In-depth Technical Guide to the Solubility of Potassium (3-bromophenyl)trifluoroborate in Common Organic Solvents
Introduction
This compound (CAS No: 374564-34-8; Molecular Weight: 262.91 g/mol ) is a crystalline, air- and moisture-stable organoboron compound that has become an invaluable reagent in modern organic synthesis.[1][2][3] Its primary application lies in Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone for the formation of carbon-carbon bonds in the synthesis of complex molecules, including active pharmaceutical ingredients.[3]
The efficiency of any chemical process, from reaction kinetics and work-up procedures to purification and final formulation, is fundamentally governed by the solubility of its components. For researchers, process chemists, and drug development professionals, a thorough understanding of the solubility profile of this compound is not merely academic—it is a critical prerequisite for rational process design and optimization.
This technical guide serves as a comprehensive resource on the solubility of this compound. As direct, extensive quantitative data for this specific salt in a wide array of solvents is not consolidated in the public domain, this document focuses on the foundational principles governing its solubility and provides detailed, field-proven experimental protocols for its determination. The methodologies described herein are designed to empower scientists to generate reliable, reproducible solubility data tailored to their specific laboratory and process conditions.
Section 1: Theoretical Framework for Solubility
Potassium organotrifluoroborates are ionic salts, and their solubility is dictated by the interplay of several physicochemical factors.[4][5] A predictive understanding of these factors allows for an informed selection of solvents, saving valuable experimental time and resources.
Key Factors Influencing Solubility:
-
Solvent Polarity : The principle of "like dissolves like" is the most critical determinant.[6] As an ionic salt, this compound's solubility is highest in polar solvents capable of solvating the potassium cation (K⁺) and the trifluoroborate anion ([ArBF₃]⁻). Polar aprotic solvents like DMSO, DMF, and acetonitrile, as well as polar protic solvents like methanol and ethanol, are generally effective.[7] Conversely, its solubility is expected to be low in non-polar solvents such as hexanes, toluene, and diethyl ether.[4]
-
Temperature : For the vast majority of solid solutes, solubility increases with temperature.[8][9][10] This is because the dissolution process is typically endothermic, requiring energy to overcome the crystal lattice forces of the solid. When designing experiments or processes, temperature must be a controlled and reported variable. Heating can be a powerful tool to increase solute concentration, while cooling is often used for recrystallization and purification.
-
Crystal Lattice Energy : The trifluoroborate salt exists in a stable crystalline lattice. The energy required to break apart this ionic lattice must be compensated by the energy released upon solvation of the individual ions by the solvent molecules. A highly stable crystal structure will correlate with lower solubility.
-
Solute Structure : The (3-bromophenyl) group contributes a degree of lipophilicity and potential for π-π stacking interactions, which may slightly enhance solubility in certain aromatic or moderately polar solvents compared to simpler alkyltrifluoroborates.
Section 2: Experimental Determination of Solubility
Accurate solubility determination requires robust and validated methodologies. The choice of method often depends on the available instrumentation, the required precision, and the properties of the solute-solvent system. Three widely accepted methods are detailed below, each with a focus on the rationale behind the procedural steps.
Logical Flow for Method Selection
The following diagram outlines a decision-making process for selecting an appropriate analytical method for solubility determination.
Caption: Decision tree for selecting a solubility determination method.
Method A: Gravimetric Analysis
This classical method directly measures the mass of a solute dissolved in a specific volume of solvent, providing a fundamental measure of solubility.[11][12][13] It is reliable, requires basic laboratory equipment, and serves as an excellent orthogonal validation for other methods.
Causality and Self-Validation: The trustworthiness of this method hinges on achieving true thermodynamic equilibrium and ensuring that the weighed mass corresponds solely to the solute of interest. The protocol incorporates steps—such as extended equilibration time and drying to a constant weight—to validate these conditions.
Experimental Protocol:
-
Preparation : To a series of sealed vials, add an excess amount of this compound to a known volume (e.g., 5.0 mL) of the desired organic solvent. "Excess" means that a visible amount of undissolved solid remains at the bottom of the vial.
-
Equilibration : Seal the vials tightly to prevent solvent evaporation. Place them in a constant-temperature environment (e.g., a shaker bath or incubator) set to the target temperature (e.g., 25 °C). Agitate the samples for a prolonged period (typically 24-48 hours) to ensure the solution reaches equilibrium saturation. The presence of undissolved solid throughout this period is essential for confirming saturation.[11]
-
Sample Isolation : After equilibration, cease agitation and allow the solid to settle for at least 2 hours at the same constant temperature.
-
Aliquot Withdrawal : Carefully withdraw a precise volume of the clear supernatant (e.g., 2.0 mL) using a calibrated volumetric pipette. To avoid transferring any solid particles, it is advisable to use a pipette fitted with a small plug of glass wool or a syringe with a particle filter.
-
Solvent Evaporation : Transfer the aliquot to a pre-weighed, clean, and dry evaporating dish or vial. Record the initial weight of the dish (W₁).[11] Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature low enough to prevent decomposition of the solute.
-
Drying and Weighing : Once the solvent is fully removed, place the dish in a vacuum oven (e.g., at 40-50 °C) and dry to a constant weight. This is a critical self-validating step; weigh the dish periodically (e.g., every 2 hours) after cooling to room temperature in a desiccator. Constant weight is achieved when two consecutive weighings are identical within the balance's tolerance.[11] Record the final constant weight (W₂).
-
Calculation :
-
Mass of dissolved solute = W₂ - W₁
-
Solubility ( g/100 mL) = (Mass of dissolved solute / Volume of aliquot) × 100
-
Workflow Visualization:
Caption: Step-by-step workflow for the gravimetric determination of solubility.
Method B: ¹H-NMR Spectroscopy for Quantitative Analysis (qNMR)
NMR spectroscopy offers a highly precise and often rapid method for determining solubility.[14] A key advantage is its ability to analyze the saturated solution without separating the liquid from the excess solid, as the solid-phase material does not contribute to the high-resolution spectrum.[14][15]
Causality and Self-Validation: This method's accuracy relies on the precise weighing of both the solute/solvent mixture and the internal standard, and on acquiring the spectrum under quantitative conditions (e.g., long relaxation delays). The internal standard must be soluble in the solvent, chemically inert, and have peaks that do not overlap with the analyte's signals, thereby ensuring a valid comparison.
Experimental Protocol:
-
Standard Selection : Choose a suitable internal standard (IS). The IS should be soluble in the chosen deuterated solvent, possess sharp singlets that do not overlap with the analyte's aromatic protons, and be non-volatile. Dimethyl sulfone or 1,3,5-trimethoxybenzene are often good choices for aromatic analytes in solvents like DMSO-d₆ or CD₃CN.
-
Sample Preparation :
-
Accurately weigh a precise amount of the internal standard (m_IS) into an NMR tube.
-
Accurately weigh an excess amount of this compound (m_solute_total) directly into the same NMR tube.
-
Add a precise mass of the deuterated solvent (m_solvent) to the tube.
-
Seal the tube and vortex/shake at a constant temperature until equilibrium is reached (a shorter time, e.g., 2-4 hours, is often sufficient, but should be confirmed by monitoring the concentration over time). Ensure undissolved solid remains.
-
-
NMR Acquisition : Acquire a ¹H NMR spectrum using quantitative parameters. This critically involves setting a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons being integrated. A 90° pulse angle should be used.
-
Data Processing : Carefully integrate a well-resolved peak from the dissolved this compound (Int_solute) and a peak from the internal standard (Int_IS). Note the number of protons corresponding to each peak (N_solute and N_IS, respectively).
-
Calculation :
-
Calculate the molar amount of the internal standard: Moles_IS = m_IS / MW_IS
-
Calculate the molar amount of the dissolved solute: Moles_solute = Moles_IS × (Int_solute / N_solute) / (Int_IS / N_IS)
-
Calculate the mass of the dissolved solute: m_solute_dissolved = Moles_solute × MW_solute
-
Calculate solubility ( g/100g solvent): Solubility = (m_solute_dissolved / m_solvent) × 100
-
Method C: High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for determining solubility, especially when dealing with mixtures or when high sensitivity is required.[16] The method relies on separating the analyte from any potential impurities and quantifying it against a standard calibration curve.
Causality and Self-Validation: The method is validated by the linearity of the calibration curve (R² > 0.999) and the specificity of the detection method (e.g., UV detection at a wavelength where the analyte absorbs strongly). The protocol ensures that the saturated solution is diluted to fall within the linear range of this curve.
Experimental Protocol:
-
Method Development : Develop a reverse-phase HPLC method capable of retaining and resolving this compound. A C18 column is typically suitable. The mobile phase might consist of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. Detection is commonly performed using a UV detector set to a wavelength of maximum absorbance for the bromophenyl group (e.g., ~254 nm).
-
Calibration Curve : Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards into the HPLC and create a calibration curve by plotting the peak area against the concentration.
-
Sample Preparation and Equilibration : Prepare and equilibrate the saturated solution at a constant temperature as described in the Gravimetric Method (Steps 1-3).
-
Dilution : Withdraw a precise aliquot of the clear supernatant. Perform an accurate serial dilution with the mobile phase to bring the expected concentration into the linear working range of the calibration curve. The dilution factor must be recorded precisely.
-
Analysis : Inject the diluted sample into the HPLC system and record the peak area.
-
Calculation :
-
Use the calibration curve equation to determine the concentration of the diluted sample from its peak area.
-
Multiply this concentration by the dilution factor to find the concentration of the original saturated solution.
-
Express solubility in the desired units (e.g., mg/mL or Molarity).
-
Section 3: Anticipated Solubility Profile & Data Presentation
While quantitative data must be determined experimentally, a qualitative and semi-quantitative solubility profile can be anticipated based on general principles for organotrifluoroborates.[5][7] All experimentally determined data should be compiled into a clear, tabular format for easy comparison and reference.
Table 1: Template for Reporting Solubility Data for this compound
| Solvent | Dielectric Constant (ε) at 25°C | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Qualitative Descriptor |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 25 | [Experimental Data] | [Calculated Data] | Very Soluble |
| N,N-Dimethylformamide (DMF) | 38.3 | 25 | [Experimental Data] | [Calculated Data] | Very Soluble |
| Acetonitrile | 37.5 | 25 | [Experimental Data] | [Calculated Data] | Soluble |
| Methanol | 32.7 | 25 | [Experimental Data] | [Calculated Data] | Soluble |
| Acetone | 20.7 | 25 | [Experimental Data] | [Calculated Data] | Sparingly Soluble |
| Ethanol | 24.5 | 25 | [Experimental Data] | [Calculated Data] | Sparingly Soluble |
| Tetrahydrofuran (THF) | 7.6 | 25 | [Experimental Data] | [Calculated Data] | Slightly Soluble |
| Dichloromethane (DCM) | 9.1 | 25 | [Experimental Data] | [Calculated Data] | Slightly Soluble |
| Ethyl Acetate | 6.0 | 25 | [Experimental Data] | [Calculated Data] | Very Slightly Soluble |
| Toluene | 2.4 | 25 | [Experimental Data] | [Calculated Data] | Insoluble |
| Hexanes | 1.9 | 25 | [Experimental Data] | [Calculated Data] | Insoluble |
Conclusion
This compound is a key building block in synthetic chemistry, and understanding its solubility is paramount for effective process development. This guide has outlined the core physicochemical principles that govern its dissolution and has provided three robust, validated experimental protocols—Gravimetric, qNMR, and HPLC—for its quantitative determination. By applying these methodologies, researchers can generate the precise solubility data required to optimize reaction conditions, streamline purification processes, and accelerate the development of innovative chemical entities. The systematic approach detailed herein provides a reliable framework for characterizing this and other critical organotrifluoroborate reagents.
References
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- Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis, 1(1), 58-60.
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- Pharmaceutical Communications. (2024). Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer.
- Organoboron compounds. (n.d.). potassium (3,5-dibromophenyl)trifluoroborate - Structure, Synthesis, Properties.
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The Pivotal Role of Potassium (3-bromophenyl)trifluoroborate in Modern Drug Discovery: A Technical Guide
Introduction: In the landscape of contemporary pharmaceutical research and development, the quest for novel molecular entities with enhanced therapeutic profiles is relentless. Among the vast arsenal of synthetic building blocks, potassium organotrifluoroborates have emerged as exceptionally versatile and robust reagents.[1] Their remarkable stability to air and moisture, coupled with their predictable reactivity, has positioned them as indispensable tools in the synthesis of complex organic molecules.[2] This guide focuses on a particularly valuable member of this class: Potassium (3-bromophenyl)trifluoroborate. The presence of the bromine atom on the phenyl ring provides a strategic handle for further functionalization, most notably through cross-coupling reactions, making it a highly sought-after intermediate in the construction of diverse molecular scaffolds for drug discovery.
This technical guide will provide researchers, scientists, and drug development professionals with an in-depth understanding of the synthesis, structural characteristics, and key applications of this compound, grounded in established scientific principles and field-proven insights.
I. Synthesis and Crystallization: A Pathway to a Stable Reagent
The synthesis of potassium aryltrifluoroborates is typically a straightforward and high-yielding process, a key factor in their widespread adoption. The most common and efficient method involves the reaction of the corresponding arylboronic acid with potassium hydrogen difluoride (KHF₂).[1] This method is often quantitative and circumvents the need for rigorously anhydrous conditions, a significant advantage in both laboratory and industrial settings.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-Bromophenylboronic acid
-
Potassium hydrogen difluoride (KHF₂)
-
Methanol
-
Water
-
Acetone
-
Diethyl ether
Procedure:
-
Dissolution: In a flask, dissolve 3-bromophenylboronic acid in methanol.
-
Addition of KHF₂: To this solution, add an aqueous solution of potassium hydrogen difluoride (KHF₂). The reaction is typically performed at room temperature.
-
Reaction: Stir the mixture for a designated period, usually 1-2 hours, to ensure complete conversion.
-
Precipitation: The this compound salt will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with cold water, followed by a cold organic solvent like acetone or diethyl ether, to remove any unreacted starting materials and byproducts.
-
Drying: Dry the purified product under vacuum to obtain a stable, crystalline solid.
Causality Behind Experimental Choices: The use of a methanol/water solvent system facilitates the dissolution of both the boronic acid and KHF₂, allowing for a homogenous reaction mixture and rapid conversion. KHF₂ is the preferred fluorinating agent over other fluoride sources like KF because it is more effective at converting the boronic acid to the trifluoroborate salt.[1] The final product is a crystalline solid that is significantly more stable and easier to handle than the parent boronic acid.[2]
II. Structural Analysis: Insights into a Versatile Building Block
While a specific, publicly available crystal structure for this compound was not identified at the time of this writing, a wealth of crystallographic data on closely related potassium aryltrifluoroborates allows for a detailed and accurate inference of its structural properties. A comprehensive study of 15 new crystal structures of aryltrifluoroborate potassium salts, including those with halogen substituents, provides a solid foundation for this analysis.[3]
The (3-bromophenyl)trifluoroborate anion features a central boron atom in a distorted tetrahedral geometry, bonded to three fluorine atoms and one carbon atom of the 3-bromophenyl ring.[4] The potassium cation is typically coordinated by multiple fluorine atoms from neighboring trifluoroborate anions, leading to the formation of layered structures in the solid state.[3][4]
Inferred Crystallographic Data for this compound
| Parameter | Expected Value Range | Source |
| Crystal System | Monoclinic or Orthorhombic | [3] |
| Space Group | P2₁/c, P-1, or similar | [3][4] |
| C-B Bond Length | 1.59 - 1.61 Å | [4] |
| B-F Bond Lengths | 1.37 - 1.42 Å | [4] |
| C-B-F Bond Angles | 112 - 114° | [4] |
| F-B-F Bond Angles | 105 - 106° | [4] |
This data is inferred from the crystal structures of potassium (4-methoxyphenyl)trifluoroborate, potassium (4-fluorophenyl)trifluoroborate, and other substituted aryltrifluoroborates.[3][4]
Caption: Molecular structure of the (3-bromophenyl)trifluoroborate anion.
III. Physicochemical Properties and Stability
One of the most significant advantages of potassium organotrifluoroborates is their exceptional stability. Unlike many other organoboron reagents, they are typically crystalline solids that are stable to both air and moisture, allowing for long-term storage without degradation.[1][2] This robustness simplifies handling and purification, making them highly practical for routine use in organic synthesis.
IV. Applications in Drug Discovery and Organic Synthesis
The true utility of this compound lies in its application as a versatile building block in the synthesis of complex organic molecules, particularly in the realm of drug discovery. The presence of both a reactive trifluoroborate group and a bromine atom allows for sequential, selective transformations.
The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of potassium aryltrifluoroborates is in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds. In this reaction, the aryltrifluoroborate acts as the nucleophilic partner, coupling with an electrophilic partner, typically an aryl or vinyl halide or triflate, in the presence of a palladium catalyst.
The 3-bromo substituent on the phenyl ring of this compound provides a convenient site for a subsequent cross-coupling reaction. This allows for the construction of complex biaryl and poly-aryl structures, which are common motifs in many pharmaceutical agents.
Caption: Workflow for the sequential Suzuki-Miyaura cross-coupling using this compound.
V. Conclusion
This compound stands out as a highly valuable and versatile reagent for modern organic synthesis and drug discovery. Its straightforward synthesis, exceptional stability, and dual reactivity make it an ideal building block for the construction of complex molecular architectures. The ability to participate in sequential Suzuki-Miyaura cross-coupling reactions provides a powerful strategy for the rapid diversification of molecular scaffolds, accelerating the discovery of new therapeutic agents. As the demand for more efficient and robust synthetic methodologies continues to grow, the importance of reagents like this compound is certain to increase.
VI. References
-
Crystal structures of potassium trifluorido(4-methoxyphenyl)borate and potassium trifluorido(4-fluorophenyl)borate. [Link]
-
Finding Rules Governing Layered Architectures of Trifluoroborate Potassium Salts in the Solid State. [Link]
-
Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. [Link]
-
Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. [Link]
-
Potassium aryltrifluoroborate synthesis. [Link]
-
Potassium phenyltrifluoroborate | C6H5BF3K | CID 23675248 - PubChem. [Link]
-
Potassium 4-bromophenyltrifluoroborate (C6H4BBrF3) - PubChem. [Link]
-
Potassium alkyltrifluoroborate synthesis. [Link]
-
Redetermination of the crystal structure of K[BrF4] from single-crystal X-ray diffraction data. [Link]
-
Growth Peculiarities and Properties of KR3F10 (R = Y, Tb) Single Crystals. [Link]
-
Single-crystal X-ray diffraction studies on structural transformations of porous coordination polymers. [Link]
-
Organic Syntheses Procedure. [Link]
-
The crystal structure of K[BrF4] in a projection along the a axis... [Link]
-
Growth Peculiarities and Properties of KR3F10 (R = Y, Tb) Single Crystals - Semantic Scholar. [https://www.semanticscholar.org/paper/Growth-Peculiarities-and-Properties-of-KR3F10-(R-%3D-Fedorov-Ponomareva/3364f33b1e7f60742133036e4f3c7344933a0886]([Link]
Sources
A Technical Guide to the Discovery and Synthesis of Aryltrifluoroborates: From Serendipity to Synthetic Staple
Abstract
Potassium aryltrifluoroborates have emerged from relative obscurity to become indispensable tools in modern organic synthesis, particularly in the realm of cross-coupling reactions. Their remarkable stability to air and moisture, coupled with their versatile reactivity, offers significant advantages over their boronic acid precursors. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the discovery and seminal synthetic methodologies for preparing these valuable reagents. We will delve into the historical context of their discovery, provide detailed, field-proven protocols for their synthesis, and offer insights into the mechanistic underpinnings of their formation.
Introduction: The Rise of a Superior Boron Reagent
The utility of organoboron compounds in carbon-carbon bond formation is well-established, with the Suzuki-Miyaura cross-coupling reaction standing as a pillar of modern synthetic chemistry. However, the practical application of boronic acids can be hampered by their propensity to undergo protodeboronation, their challenging purification due to the formation of cyclic boroxine anhydrides, and their occasional instability.[1] The quest for a more robust and user-friendly alternative led to the development of potassium organotrifluoroborates. These crystalline, air- and moisture-stable salts are easily handled and can be stored for extended periods without degradation, making them ideal reagents in a high-throughput drug discovery environment.[2][3]
The Genesis of Aryltrifluoroborates: A Historical Perspective
While the widespread use of aryltrifluoroborates is a relatively recent phenomenon, their origins can be traced back to the mid-20th century. The first report of an organotrifluoroborate complex appeared in 1940. However, it was the work of Thierig and Umland in 1967 that described the preparation of potassium diphenyldifluoroborate, a closely related species, by treating an ethanolamine complex of diphenylborinic acid with aqueous potassium hydrogen difluoride (KHF₂). This early work, however, did not lead to the immediate adoption of these reagents by the synthetic community.
The true renaissance of organotrifluoroborate chemistry began in 1995 with the seminal work of Vedejs and his colleagues.[4][5] They developed a highly efficient and general method for the conversion of arylboronic acids into their corresponding potassium aryltrifluoroborates using KHF₂.[4][5] This breakthrough provided a practical and straightforward route to these stable yet reactive compounds, paving the way for their widespread application in organic synthesis.
Key Synthetic Methodologies
Two primary strategies have become the cornerstones of aryltrifluoroborate synthesis: the conversion of pre-formed boronic acids and a one-pot borylation/fluorination approach.
The Vedejs Synthesis: A Paradigm Shift in Accessibility
The method developed by Vedejs and coworkers remains a widely used and reliable route to potassium aryltrifluoroborates.[4][5] The key to this transformation is the use of potassium hydrogen difluoride (KHF₂), which efficiently displaces the hydroxyl groups of the boronic acid. Interestingly, simple potassium fluoride (KF) is not effective in this conversion, highlighting the unique role of the bifluoride salt.[2]
Mechanism of Formation:
The reaction is believed to proceed through a stepwise displacement of the hydroxyl groups on the boron atom by fluoride ions. The acidity of KHF₂ in aqueous media facilitates the protonation of the hydroxyl groups, making them better leaving groups. The fluoride ions then act as nucleophiles, attacking the boron center to form the stable tetracoordinate trifluoroborate salt.
Caption: Workflow for the Vedejs synthesis of potassium aryltrifluoroborates.
Experimental Protocol: Synthesis of Potassium Phenyltrifluoroborate
-
Materials: Phenylboronic acid, potassium hydrogen difluoride (KHF₂), methanol, deionized water.
-
Procedure:
-
In a suitable flask, dissolve phenylboronic acid (1.0 eq) in methanol.
-
In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen difluoride (3.0-4.0 eq).
-
Slowly add the aqueous KHF₂ solution to the stirred solution of phenylboronic acid at room temperature.
-
A white precipitate of potassium phenyltrifluoroborate will form.
-
Continue stirring for 15-30 minutes to ensure complete reaction.
-
Isolate the product by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold methanol.
-
Dry the product under vacuum to yield the pure potassium phenyltrifluoroborate.
-
The Hartwig One-Pot Synthesis: An Elegant and Efficient Approach
A significant advancement in the synthesis of aryltrifluoroborates was the development of a one-pot procedure by Hartwig and coworkers in 2007.[1][6][7] This method combines the iridium-catalyzed C-H borylation of arenes with a subsequent in-situ conversion of the resulting boronate ester to the trifluoroborate salt.[1][6][7] This approach is particularly valuable as it bypasses the need to pre-synthesize and isolate the boronic acid, offering a more streamlined and atom-economical route.[1][6][7]
Mechanism of the One-Pot Synthesis:
The reaction proceeds in two distinct stages within the same reaction vessel. First, an iridium catalyst, typically generated from [Ir(COD)(OMe)]₂ and a bipyridine ligand, facilitates the direct borylation of an aromatic C-H bond with a boron reagent like bis(pinacolato)diboron (B₂pin₂). Following the completion of the borylation, an aqueous solution of KHF₂ is added directly to the reaction mixture. The KHF₂ then mediates the conversion of the arylboronate ester to the desired potassium aryltrifluoroborate.
Caption: Workflow for the Hartwig one-pot synthesis of potassium aryltrifluoroborates.
Experimental Protocol: One-Pot Synthesis of Potassium (3,5-Dimethylphenyl)trifluoroborate
-
Materials: 1,3-Dimethylbenzene (m-xylene), bis(pinacolato)diboron (B₂pin₂), [Ir(COD)(OMe)]₂, 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy), potassium hydrogen difluoride (KHF₂), tetrahydrofuran (THF), deionized water.
-
Procedure:
-
In a nitrogen-filled glovebox, charge a reaction vessel with [Ir(COD)(OMe)]₂ (0.001 eq) and dtbpy (0.002 eq).
-
Add THF, followed by 1,3-dimethylbenzene (1.0 eq) and B₂pin₂ (0.7 eq).
-
Seal the vessel and heat the reaction mixture at 80 °C for 12-24 hours.
-
Cool the reaction to room temperature.
-
Add a saturated aqueous solution of KHF₂ (4.0-5.0 eq).
-
Stir the biphasic mixture vigorously for 1-2 hours.
-
Remove the organic solvent under reduced pressure.
-
Isolate the precipitated product by filtration.
-
Wash the solid with water and a small amount of cold acetone.
-
Dry the product under vacuum.
-
Comparative Data of Synthetic Methods
The choice of synthetic method often depends on the starting material availability and the desired scale of the reaction. The Vedejs method is ideal when the corresponding boronic acid is commercially available or readily prepared. The Hartwig one-pot method is advantageous for creating novel aryltrifluoroborates directly from arenes, especially for library synthesis.
| Aryltrifluoroborate | Synthetic Method | Starting Material | Yield (%) | Reference |
| Potassium Phenyltrifluoroborate | Vedejs | Phenylboronic acid | 82-95 | [4][5] |
| Potassium (4-Fluorophenyl)trifluoroborate | Vedejs | 4-Fluorophenylboronic acid | 94 | [4] |
| Potassium (3,5-Dichlorophenyl)trifluoroborate | Hartwig One-Pot | 1,3-Dichlorobenzene | 85 | [6] |
| Potassium (Benzofuran-2-yl)trifluoroborate | Hartwig One-Pot | Benzofuran | 88 | [6] |
| Potassium (4-Methoxycarbonylphenyl)trifluoroborate | Vedejs | 4-Carbomethoxyphenylboronic acid | 91 | [4] |
| Potassium (Naphthalen-1-yl)trifluoroborate | Vedejs | 1-Naphthaleneboronic acid | 89 | [8] |
Conclusion and Future Outlook
The discovery and development of efficient synthetic routes to potassium aryltrifluoroborates have profoundly impacted the field of organic synthesis. From their early beginnings as laboratory curiosities to their current status as indispensable reagents, their journey highlights the importance of robust and practical synthetic methodologies. The Vedejs and Hartwig methods provide a powerful and complementary toolkit for accessing a vast array of these stable and versatile building blocks. As the demand for increasingly complex and diverse molecular architectures in drug discovery and materials science continues to grow, the utility of potassium aryltrifluoroborates is certain to expand, driving further innovation in their synthesis and application.
References
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Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
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Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757–760. [Link]
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Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki−Miyaura Cross-Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). A General and Efficient Method for the Suzuki−Miyaura Cross-Coupling of Potassium Aryl- and Heteroaryltrifluoroborates with Aryl and Heteroaryl Chlorides. The Journal of Organic Chemistry, 74(19), 7372–7377. [Link]
-
Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757-760. [Link]
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Organic Syntheses, 2011 , 88, 111. [Link]
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Organic Syntheses, 2012 , 89, 419. [Link]
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Thierig, D., & Umland, F. (1967). Über die Bildung von Kalium-hydrogentrifluoroborat und Kalium-diphenyldifluoroborat. Naturwissenschaften, 54(21), 563. [Link]
-
Vedejs, E., Chapman, R. W., Fields, S. C., Lin, S., & Schrimpf, M. R. (1995). Conversion of Arylboronic Acids into Potassium Aryltrifluoroborates: Convenient Precursors of Arylboron Difluoride Lewis Acids. The Journal of Organic Chemistry, 60(10), 3020–3027. [Link]
-
Vedejs, E., Fields, S. C., Hayashi, R., Hitchcock, S. R., Powell, D. R., & Schrimpf, M. R. (1999). Reactions of Arylboronic Acids with Imines and Boron-Substituted Carbanions. Journal of the American Chemical Society, 121(11), 2460–2470. [Link]
-
Vedejs, E., & Fields, S. C. (1996). Boron-Substituted Carbanions. Generation and Aldehyde Addition of α-Alkoxyorganoboronic Esters and Potassium Alkyltrifluoroborates. The Journal of Organic Chemistry, 61(8), 2694–2701. [Link]
-
Vedejs, E., & Schrimpf, M. R. (1995). Boron-Substituted Carbanions. Generation and Aldehyde Addition of α-Alkoxyorganoboronic Esters. Tetrahedron Letters, 36(49), 8899–8902. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
-
Vedejs, E.; Chapman, R. W.; Fields, S. C.; Lin, S.; Schrimpf, M. R. J. Org. Chem.1995 , 60 (10), 3020–3027. [Link]
-
Vedejs, E.; Fields, S. C.; Schrimpf, M. R. J. Am. Chem. Soc.1995 , 117 (26), 6778–6789. [Link]
-
Molander, G. A.; Siddiqui, S. Z.; Fleury-Brégeot, N. Org. Synth.2011 , 88, 111. [Link]
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- 8. Organic Syntheses Procedure [orgsyn.org]
An In-Depth Technical Guide to the Suzuki-Miyaura Coupling of Potassium Organotrifluoroborates
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Organotrifluoroborates in Cross-Coupling Chemistry
The Suzuki-Miyaura reaction has become an indispensable tool in modern organic synthesis, celebrated for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] Traditionally reliant on boronic acids and their esters, the field has seen a significant shift towards the adoption of potassium organotrifluoroborates (R-BF₃K). This guide provides an in-depth exploration of the general mechanism of Suzuki-Miyaura coupling using these robust reagents, offering both mechanistic insights and practical guidance for laboratory application.
Potassium organotrifluoroborates offer substantial advantages over their predecessors. They are typically crystalline, free-flowing solids that exhibit remarkable stability to both air and moisture.[3][4][5][6] This inherent stability simplifies handling and storage, and their monomeric nature circumvents the stoichiometric complexities associated with the boronic acid-boroxine equilibrium.[7][8] The tetracoordinate boron center in organotrifluoroborates renders them less susceptible to premature protodeboronation, a common side reaction with boronic acids, often allowing for near-stoichiometric use of the boron reagent.[1][3] These features make them exceptionally valuable in complex synthetic sequences, particularly in the pharmaceutical industry where reliability and reproducibility are paramount.
The Core Mechanism: A Palladium-Catalyzed Journey
The Suzuki-Miyaura coupling reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[2][9][10] The cycle can be broadly divided into three key stages: oxidative addition, transmetalation, and reductive elimination. While the overall framework is consistent with other cross-coupling reactions, the use of organotrifluoroborates introduces unique considerations, particularly in the crucial transmetalation step.
Caption: Figure 1: General Catalytic Cycle of Suzuki-Miyaura Coupling.
Oxidative Addition
The catalytic cycle initiates with the active Pd(0) species, typically coordinated by two ligands (L). This complex undergoes oxidative addition with an organic electrophile (R¹-X), such as an aryl or vinyl halide or triflate.[9][10] The palladium center inserts itself into the carbon-halogen bond, resulting in a square planar Pd(II) intermediate (R¹-Pd(II)L₂-X).[11] This step is often rate-determining, and its efficiency is heavily influenced by the nature of the electrophile and the electronic and steric properties of the supporting ligands.[7] Electron-rich, bulky phosphine ligands, for example, are known to accelerate this step, enabling the use of less reactive electrophiles like aryl chlorides.[7]
Transmetalation: The Critical Role of the Base and Boron Activation
Transmetalation is the defining step of the Suzuki-Miyaura reaction, where the organic group from the boron reagent (R²) is transferred to the palladium(II) center, displacing the halide or other leaving group (X).[9][10] With potassium organotrifluoroborates, this process is not straightforward. The tetracoordinate, anionic [R²BF₃]⁻ species is generally unreactive towards the palladium complex. Activation is required, and this is where the base plays a pivotal role.[12][13]
The accepted mechanism involves the hydrolysis or alcoholysis of the organotrifluoroborate, facilitated by the base, to generate a more reactive tricoordinate organoboron species, such as a boronic acid [R²B(OH)₂] or a boronate ester.[7][14] This in-situ generation is crucial; it maintains a low concentration of the highly reactive boronic acid, minimizing side reactions like protodeboronation and homocoupling.[14]
The process can be visualized as follows:
-
Activation: The base (e.g., carbonate, phosphate) reacts with water or an alcohol present in the solvent system to generate hydroxide or alkoxide ions.
-
Hydrolysis/Exchange: These nucleophiles attack the boron atom of the [R²BF₃]⁻ salt. This leads to the sequential displacement of fluoride ions and the formation of intermediates like [R²BF₂(OH)]⁻, which ultimately yield the neutral, tricoordinate boronic acid R²B(OH)₂ or a related boronate species.[14][15]
-
Transfer: The activated boronic acid (or a boronate anion formed by its reaction with the base) can then readily engage in transmetalation with the R¹-Pd(II)L₂-X complex.[16][17] The exact nature of the transmetalating species can vary, but it is established that a palladium-oxygen-boron linkage is formed, facilitating the transfer of the R² group to palladium.[16]
This "slow-release" of the active boron species is a key advantage of using organotrifluoroborates, contributing to the reaction's high efficiency and functional group tolerance.[14][18]
Reductive Elimination
The final step in the cycle is reductive elimination. The dialkyl/diaryl palladium(II) intermediate (R¹-Pd(II)L₂-R²) undergoes a concerted elimination to form the new carbon-carbon bond in the final product (R¹-R²).[9][10][13] This process reduces the palladium from the +2 to the 0 oxidation state, thereby regenerating the catalytically active Pd(0)L₂ species, which can then re-enter the catalytic cycle.[11][19] The two organic groups typically need to be in a cis orientation on the palladium center for reductive elimination to occur.[13]
Practical Considerations and Experimental Protocol
Translating the mechanistic understanding into a successful laboratory experiment requires careful selection of reagents and conditions. The choice of catalyst, ligand, base, and solvent system is critical and often interdependent.
Key Reaction Components
| Component | Role & Common Examples | Causality and Field-Proven Insights |
| Palladium Precatalyst | Source of the active Pd(0) catalyst. Examples: Pd(OAc)₂, PdCl₂(dppf), Pd₂(dba)₃. | Pd(OAc)₂ is often preferred for its cost-effectiveness and stability. It is reduced in situ to Pd(0) by ligands or other reaction components. Pre-formed Pd(0) sources like Pd₂(dba)₃ can offer faster initiation but are more air-sensitive. |
| Ligand | Stabilizes the Pd catalyst, modulates its reactivity, and influences reaction scope. Examples: PPh₃, Buchwald ligands (e.g., RuPhos, XPhos), N-heterocyclic carbenes (NHCs). | For challenging substrates like aryl chlorides or sterically hindered partners, bulky, electron-rich phosphine ligands (e.g., RuPhos) are essential.[1][7][20] They promote both oxidative addition and reductive elimination. |
| Base | Activates the organotrifluoroborate for transmetalation. Examples: Cs₂CO₃, K₃PO₄, K₂CO₃. | Cesium carbonate (Cs₂CO₃) is often the base of choice due to its high solubility in many organic solvents and its ability to effectively promote the necessary hydrolysis of the R-BF₃K salt.[21] |
| Solvent System | Solubilizes reactants and influences reaction kinetics. Examples: Toluene/H₂O, THF/H₂O, Dioxane/H₂O, i-PrOH/H₂O. | A protic co-solvent (water or an alcohol) is almost always necessary to facilitate the hydrolysis of the organotrifluoroborate, which is the key activation step.[15][21] The choice of organic solvent is often dictated by the required reaction temperature and substrate solubility. |
| Electrophile (R¹-X) | The carbon fragment to be coupled with the organoboron reagent. Examples: Aryl/heteroaryl/vinyl halides (I, Br, Cl) and triflates (OTf). | Reactivity generally follows the trend I > Br > OTf > Cl. The coupling of aryl chlorides often requires more specialized, highly active catalyst systems.[4][7] |
| Nucleophile (K[R²BF₃]) | The organotrifluoroborate salt providing the second carbon fragment. | A vast array of aryl, heteroaryl, alkenyl, alkynyl, and even alkyl trifluoroborates have been successfully employed, showcasing the broad scope of this reaction.[1][7][20][22] |
General Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride with a Potassium Aryltrifluoroborate
This protocol is a representative example and may require optimization for specific substrates.
1. Reaction Setup:
-
To a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol, 1.0 equiv), potassium aryltrifluoroborate (1.1-1.5 mmol, 1.1-1.5 equiv), and cesium carbonate (Cs₂CO₃, 3.0 mmol, 3.0 equiv).
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., RuPhos, 0.04 mmol, 4 mol%).
2. Degassing:
-
Seal the vessel with a septum or cap.
-
Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
3. Solvent Addition:
-
Through the septum, add the degassed solvent system (e.g., Toluene and water in a 10:1 ratio, to achieve a 0.2 M concentration with respect to the limiting reagent).
4. Reaction:
-
Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C).
-
Stir the reaction mixture vigorously for the required time (monitor by TLC, GC-MS, or LC-MS).
5. Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water to remove inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Figure 2: Simplified Experimental Workflow.
Conclusion
The use of potassium organotrifluoroborates in Suzuki-Miyaura coupling represents a significant advancement in cross-coupling chemistry. Their superior stability, ease of handling, and unique activation mechanism provide a robust and versatile platform for the synthesis of complex molecules. A thorough understanding of the catalytic cycle, particularly the base-mediated hydrolysis that precedes transmetalation, is crucial for troubleshooting and optimizing these powerful transformations. By leveraging the principles and practical guidance outlined in this guide, researchers can effectively harness the full potential of this important synthetic methodology.
References
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(48), 9240-9261. Available from [Link]
-
Darses, S., & Genêt, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325. Available from [Link]
-
Molander, G. A., & Ham, J. (2006). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic Letters, 8(26), 5963-5966. Available from [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681-9686. Available from [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. Available from [Link]
-
Molander, G. A., & Fumagalli, T. (2006). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 71(15), 5743-5747. Available from [Link]
-
Gravel, M., et al. (2012). Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling. Organic Letters, 14(10), 2536-2539. Available from [Link]
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Dreher, S. D., et al. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltrifluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. Organic Letters, 10(4), 673-676. Available from [Link]
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Al-Amin, M., & Bhuiyan, M. M. H. (2022). Photoredox/metal dual catalysis of organotrifluoroborates by the Molander group. Results in Chemistry, 4, 100305. Available from [Link]
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795-1798. Available from [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424-8429. Available from [Link]
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The Chemists' Cookbook. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]
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Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Batey, R. A., et al. (2010). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Angewandte Chemie International Edition, 49(51), 9945-9948. Available from [Link]
-
Molander, G. A. (2015). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 48(8), 2275-2286. Available from [Link]
-
Kim, D. (2010). DESIGN, SYNTHESIS AND SUZUKI–MIYAURA CROSS-COUPLING REACTIONS OF POTASSIUM ORGANOTRIFLUOROBORATES. University of Pennsylvania. Available from [Link]
-
Thomas, A. A., et al. (2016). Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed: The missing link. Science, 352(6283), 329-332. Available from [Link]
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Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031-2034. Available from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]
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ChemOrgChem. (2023, March 22). Suzuki Reaction| Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Video]. YouTube. Retrieved from [Link]
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Suzuki-Miyaura Coupling. (2021, August 15). Chemistry LibreTexts. Retrieved from [Link]
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Hartwig, J. F., et al. (2007). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society, 129(24), 7734-7744. Available from [Link]
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Molander, G. A., et al. (2011). Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. The Journal of Organic Chemistry, 76(19), 7837-7848. Available from [Link]
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The Trifluoroborate Group: A Cornerstone of Stability in Modern Organoboron Chemistry
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Challenge of Stability in Organoboron Chemistry
Organoboron compounds, particularly boronic acids and their esters, are indispensable tools in modern organic synthesis. Their prominence is largely due to the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forging carbon-carbon bonds that has revolutionized the construction of complex molecules, including many top-selling pharmaceuticals.[1] However, the utility of traditional trivalent organoboron reagents is often hampered by inherent instability. Boronic acids are prone to dehydration, forming cyclic trimeric anhydrides known as boroxines, which complicates stoichiometry and handling.[2][3] Many are also susceptible to degradation via protodeboronation and oxidation, limiting their shelf-life and functional group compatibility.[4][5]
In response to these challenges, potassium organotrifluoroborates (K[RBF₃]) have emerged as a superior class of organoboron reagents.[2][6][7] These crystalline, free-flowing solids exhibit remarkable stability to both air and moisture, offering a robust and reliable alternative that expands the horizons of synthetic chemistry.[8][9][10][11][12] This guide provides an in-depth exploration of the trifluoroborate group's role in conferring this exceptional stability and details its practical applications in synthesis.
Part 1: The Structural and Electronic Basis of Trifluoroborate Stability
The remarkable stability of organotrifluoroborates is not incidental; it is a direct consequence of the unique electronic and structural environment of the boron atom. Unlike the trigonal planar, trivalent state of boronic acids, the boron in an organotrifluoroborate is tetracoordinate and tetrahedral.[10]
Electronic Stabilization
The key to the stability lies in the formation of a borate "ate" complex. The boron atom, bonded to a carbon and three highly electronegative fluorine atoms, possesses a formal negative charge. This tetracoordinate structure satisfies the octet rule for boron, filling its formerly vacant p-orbital.[4] This electronic saturation fundamentally changes the reactivity of the boron center:
-
Reduced Lewis Acidity: Trivalent boronic acids are Lewis acidic due to the empty p-orbital, making them susceptible to nucleophilic attack and decomposition pathways. The tetracoordinate nature of the trifluoroborate anion eliminates this Lewis acidity, rendering the C-B bond significantly less reactive towards a wide range of reagents and conditions.[5][10]
-
Inductive Effect of Fluorine: The three fluorine atoms exert a powerful electron-withdrawing inductive effect, which strengthens the B-F bonds and contributes to the overall stability of the anionic complex. This makes the trifluoroborate group exceptionally robust.
Structural Protection
The tetrahedral geometry of the [RBF₃]⁻ anion provides inherent steric protection to the crucial carbon-boron bond. This architecture shields the C-B bond from unwanted interactions with solvents, reagents, or catalysts, preventing premature degradation.
Diagram 1: Structure of a Potassium Organotrifluoroborate Salt
Caption: Tetrahedral geometry of the phenyltrifluoroborate anion.
Part 2: A Comparative Look at Stability
The practical advantage of organotrifluoroborates becomes clear when their stability is directly compared to that of boronic acids. Organotrifluoroborates are monomeric, crystalline solids that can be stored indefinitely on the benchtop without special precautions.[2][3][9] This contrasts sharply with boronic acids, which often require refrigeration and exist as mixtures of the monomer and the boroxine anhydride, leading to inaccuracies in weighing and stoichiometry.[3]
The hydrolytic stability is a particularly crucial factor. While hydrolysis is necessary to activate the trifluoroborate for cross-coupling, the rate is highly controlled and dependent on reaction conditions.[13] Studies have shown that under neutral or buffered conditions mimicking physiological pH, many organotrifluoroborates are remarkably stable, whereas boronic acids can be prone to rapid degradation.[4][14]
Table 1: Stability Comparison of Organoboron Reagents
| Property | Boronic Acids (R-B(OH)₂) | Potassium Organotrifluoroborates (K[RBF₃]) |
| Physical State | Often amorphous solids | Crystalline, free-flowing solids[2] |
| Air & Moisture Stability | Variable; many are hygroscopic and prone to oxidation and protodeboronation.[4][15] | Exceptionally high; can be handled in air without degradation.[8][11][12] |
| Storage | Often requires refrigeration or inert atmosphere. | Indefinite shelf-life at room temperature.[2][9] |
| Stoichiometry | Complicated by equilibrium with boroxine anhydrides.[2][3] | Monomeric structure ensures precise stoichiometry.[10][16][17] |
| Hydrolytic Stability | Can be unstable, especially heteroaryl and alkyl derivatives.[15] | Generally stable; hydrolysis is controlled and occurs under specific reaction conditions.[13][18] |
Part 3: Synthesis and Experimental Protocols
The widespread adoption of organotrifluoroborates is due in large part to their straightforward and high-yielding synthesis.
Workflow for the Synthesis of Potassium Organotrifluoroborates
Diagram 2: Synthetic Workflow from Boronic Acid to Trifluoroborate.
Caption: General workflow for synthesizing K[RBF₃] salts.
Experimental Protocol 1: Synthesis of Potassium 1-Naphthyltrifluoroborate
This protocol is adapted from a standard procedure first popularized by Vedejs and is broadly applicable to many aryl and vinyl boronic acids.[4][9]
Materials:
-
1-Naphthaleneboronic acid (1.0 eq)
-
Potassium hydrogen difluoride (KHF₂) (3.0 eq)
-
Methanol (MeOH)
-
Water (H₂O)
-
Acetone
-
Round-bottom flask or Nalgene® bottle[9]
-
Magnetic stirrer
Procedure:
-
Dissolution: In a suitable flask, dissolve the 1-naphthaleneboronic acid in methanol.
-
Reagent Addition: In a separate container, prepare a saturated aqueous solution of potassium hydrogen difluoride (KHF₂). Caution: KHF₂ is corrosive and releases HF in water; handle with appropriate personal protective equipment in a well-ventilated hood.[9]
-
Reaction: Add the aqueous KHF₂ solution to the methanolic solution of the boronic acid. A precipitate often forms immediately. Stir the resulting slurry at room temperature for 30-60 minutes. The completion of the reaction can be monitored by ¹¹B-NMR, observing the disappearance of the boronic acid peak (around +30 ppm).[9]
-
Solvent Removal: Reduce the solvent volume under reduced pressure until a thick slurry or wet solid remains.
-
Azeotropic Drying: Add acetonitrile and evaporate under reduced pressure. Repeat this step two more times to remove residual water.
-
Extraction: Add acetone to the solid residue and stir vigorously for 15-20 minutes. The potassium organotrifluoroborate product is soluble in acetone, while excess KHF₂ and other inorganic salts are not.
-
Isolation: Filter the mixture to remove the inorganic solids. Concentrate the acetone filtrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., acetone/diethyl ether or acetonitrile) to afford the pure potassium 1-naphthyltrifluoroborate as a white, crystalline solid.
Causality Note: The use of KHF₂ is critical. Simple potassium fluoride (KF) is not effective at displacing the hydroxyl groups of the boronic acid. KHF₂ provides a source of fluoride in a more reactive form, efficiently driving the reaction to completion.[4]
Part 4: Application in Suzuki-Miyaura Cross-Coupling
The stability of organotrifluoroborates makes them ideal "pro-drugs" or protected forms of boronic acids for cross-coupling reactions.[8][19][20][21] They remain inert to many reaction conditions until their reactivity is "unveiled" by the conditions of the Suzuki-Miyaura coupling itself.
The "Slow Release" Mechanism
Under the basic, aqueous conditions of the Suzuki-Miyaura reaction, the organotrifluoroborate undergoes slow hydrolysis to generate the corresponding boronic acid (or a related difluoroborane species) in situ.[22] This slow release is highly advantageous as it keeps the instantaneous concentration of the reactive and unstable boronic acid very low. This minimizes common side reactions such as protodeboronation (reaction with solvent) and oxidative homocoupling, which often plague reactions that use boronic acids directly.[1][18]
Diagram 3: Suzuki-Miyaura Catalytic Cycle with an Organotrifluoroborate.
Caption: The organotrifluoroborate acts as a stable precursor.
Experimental Protocol 2: Suzuki-Miyaura Coupling of Potassium Phenyltrifluoroborate with 4-Bromoanisole
This protocol is a representative example of a palladium-catalyzed cross-coupling using an organotrifluoroborate.
Materials:
-
Potassium phenyltrifluoroborate (1.2 eq)
-
4-Bromoanisole (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%) or other suitable phosphine ligand
-
Cesium carbonate (Cs₂CO₃) (3.0 eq)
-
Toluene
-
Water
-
Schlenk flask or reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: To a Schlenk flask under an inert atmosphere, add 4-bromoanisole, potassium phenyltrifluoroborate, cesium carbonate, palladium(II) acetate, and the phosphine ligand.
-
Solvent Addition: Add toluene and water (typically a 10:1 ratio).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Quench by adding water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl product, 4-methoxybiphenyl.
Part 5: Decision Guide: Boronic Acid vs. Trifluoroborate
Choosing the appropriate organoboron reagent is a critical decision in synthesis design. The following flowchart provides a guide for selecting between a boronic acid and a potassium organotrifluoroborate.
Diagram 4: Decision Flowchart for Selecting an Organoboron Reagent.
Caption: A guide for choosing the optimal boron reagent.
Conclusion
The trifluoroborate group imparts a unique combination of stability and controlled reactivity to organoboron compounds. By transforming the boron center into a robust, tetracoordinate "ate" complex, it protects the critical carbon-boron bond from a multitude of degradation pathways. This allows for the isolation, purification, and long-term storage of organoboron reagents that would otherwise be intractable. In synthesis, particularly in Suzuki-Miyaura cross-coupling, potassium organotrifluoroborates function as superior, stabilized precursors that slowly release the active boronic acid in situ, leading to cleaner reactions, higher yields, and broader substrate scope. For researchers in synthetic chemistry and drug development, a thorough understanding of the stabilizing role of the trifluoroborate group is essential for leveraging the full, powerful potential of organoboron chemistry.
References
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(33), 6046-6061. [Link]
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Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
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Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441. [Link]
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Akula, M. R., & Kabalka, G. W. (2009). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. Organic Letters, 11(20), 4756-4758. [Link]
-
Molander, G. A., & Gravel, M. (2002). Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling. The Journal of Organic Chemistry, 67(26), 9473-9476. [Link]
-
Wikipedia. (n.d.). Organotrifluoroborate. [Link]
-
Molander, G. A., & Ham, J. (2006). Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. The Journal of Organic Chemistry, 71(25), 9473–9478. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 53(10), 2668-2670. [Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]
-
Wipf Group. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. [Link]
-
Darses, S., et al. (2003). POTASSIUM 1-NAPHTHYLTRIFLUOROBORATE. Organic Syntheses, 80, 157. [Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Accounts of Chemical Research, 40(4), 275-86. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of alkyltrifluoroborates. [Link]
-
GalChimia. (2008). Review of the month: Potassium organotrifluoroborates. [Link]
-
Molander, G. A. (2015). Organotrifluoroborates: Another Branch of the Mighty Oak. The Journal of Organic Chemistry, 80(16), 7837–7848. [Link]
-
Chem-Station. (2015). Organotrifluoroborate Salts. [Link]
-
Longdom Publishing. (n.d.). Cross-Coupling and Chemical Bond Formation of Organotrifluoroborate Nucleophiles in Chemistry. [Link]
-
Dreher, S. D., et al. (2008). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Tetrahedron Letters, 49(50), 7152-7155. [Link]
-
De Obiols-Esteve, M. (2014). Potassium Organotrifluoroborates: Chemistry Beyond Cross-Coupling. University of Pennsylvania ScholarlyCommons. [Link]
-
Zanella, D., et al. (2022). Organotrifluoroborate Sugar Conjugates for a Guided Boron Neutron Capture Therapy: From Synthesis to Positron Emission Tomography. ACS Omega, 7(51), 48259–48270. [Link]
-
Le-Dévédec, F. (2015). Ynone Trifluoroborates: Valuable Intermediates for the Synthesis of Heteroaromatic Compounds. White Rose eTheses Online. [Link]
-
Batey, R. A., et al. (2001). Synthesis and cross-coupling reactions of tetraalkylammonium organotrifluoroborate salts. Tetrahedron Letters, 42(51), 9099-9103. [Link]
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Methodological & Application
Application Notes and Protocols: Suzuki-Miyaura Coupling of Potassium (3-bromophenyl)trifluoroborate with Aryl Chlorides
Introduction: The Strategic Advantage of Potassium Organotrifluoroborates in Modern Drug Discovery
The Suzuki-Miyaura coupling reaction stands as a cornerstone of modern synthetic chemistry, particularly within the pharmaceutical industry, for its remarkable ability to forge carbon-carbon bonds with high functional group tolerance and generally mild reaction conditions[1][2][3]. The construction of biaryl and heteroaryl-aryl motifs is a recurrent theme in the design of pharmacologically active molecules[2]. While boronic acids have traditionally been the workhorses of this transformation, their inherent instability, propensity for protodeboronation, and tendency to form trimeric boroxines can present challenges in terms of purification, stoichiometry, and long-term storage.
Potassium organotrifluoroborates have emerged as superior alternatives, offering a powerful solution to these limitations[4][5]. These crystalline, air- and moisture-stable salts serve as protected forms of boronic acids, readily unmasked in situ under the basic conditions of the coupling reaction[5][6]. Their ease of handling, purification, and extended shelf-life significantly enhance the reproducibility and scalability of Suzuki-Miyaura couplings, making them highly attractive reagents for high-throughput synthesis and process development in drug discovery[4].
This guide provides a detailed exploration of the Suzuki-Miyaura coupling between potassium (3-bromophenyl)trifluoroborate and a range of aryl chlorides. Aryl chlorides are often more cost-effective and readily available starting materials compared to their bromide and iodide counterparts, but their lower reactivity necessitates the use of highly active catalytic systems[7][8][9]. We will delve into the mechanistic underpinnings of this transformation, provide a robust, step-by-step protocol, and discuss the critical parameters that ensure a successful and high-yielding reaction.
Mechanistic Insights: The Catalytic Cycle
The palladium-catalyzed Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination[10][11]. The use of potassium organotrifluoroborates introduces an initial activation step.
-
Activation of the Trifluoroborate: Under basic aqueous conditions, the potassium organotrifluoroborate undergoes slow hydrolysis to release the corresponding boronic acid, which is then converted to a more nucleophilic borate species (e.g., [ArB(OH)3]⁻) by the base[4][6][12][13]. This "slow release" mechanism can be advantageous as it maintains a low concentration of the active boron species, minimizing side reactions like homocoupling[6].
-
Oxidative Addition: A low-valent Pd(0) catalyst, typically generated in situ from a Pd(II) precatalyst, initiates the cycle by inserting into the carbon-chlorine bond of the aryl chloride. This is often the rate-limiting step for less reactive aryl chlorides and is facilitated by electron-rich, bulky phosphine ligands[8][9][11].
-
Transmetalation: The organoborate species transfers its organic group (the 3-bromophenyl moiety in this case) to the palladium(II) center, displacing the halide. The base is crucial in this step, facilitating the formation of the reactive borate and promoting the transfer[12][13][14].
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle[10][11].
Caption: Catalytic cycle for the Suzuki-Miyaura coupling of an aryl chloride with a potassium organotrifluoroborate.
Experimental Protocol: General Procedure
This protocol provides a robust starting point for the coupling of this compound with a variety of aryl chlorides. Optimization of temperature, reaction time, and catalyst loading may be necessary for specific substrates.
Materials and Equipment
-
Reagents:
-
This compound (CAS: 374564-34-8)[15]
-
Aryl chloride (substrate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) or similar bulky phosphine ligand[8][16][17]
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃), anhydrous
-
Toluene, anhydrous
-
Deionized water, degassed
-
Ethyl acetate (for workup)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
-
Equipment:
-
Schlenk tube or microwave vial with a Teflon-lined cap
-
Magnetic stirrer and stir bar
-
Heating block or oil bath with temperature control
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
-
Step-by-Step Protocol
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.
-
Reaction Setup:
-
To an oven-dried Schlenk tube or microwave vial containing a magnetic stir bar, add this compound (1.2 equiv.), the aryl chloride (1.0 equiv.), palladium(II) acetate (2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and potassium carbonate (3.0 equiv.).
-
Seal the vessel with a septum or cap.
-
Evacuate the vessel and backfill with an inert atmosphere (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
-
Addition of Solvents:
-
Through the septum, add degassed toluene and degassed deionized water via syringe. A typical solvent ratio is 10:1 toluene/water, with a concentration of 0.2 M with respect to the aryl chloride[5].
-
-
Reaction:
-
Place the sealed vessel in a preheated heating block or oil bath set to 80–110 °C. The optimal temperature may vary depending on the reactivity of the aryl chloride[5].
-
Stir the reaction mixture vigorously for 12–24 hours.
-
Monitor the reaction progress by TLC or GC-MS by taking small aliquots.
-
-
Workup:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
-
Purification:
-
Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure biaryl product.
-
Data Presentation and Expected Outcomes
The success of the coupling is highly dependent on the electronic and steric nature of the aryl chloride. Electron-poor aryl chlorides tend to be more reactive due to the facilitation of the oxidative addition step[5]. The following table provides a summary of representative reaction parameters and expected yields for the coupling of this compound with various aryl chlorides, based on established literature for similar transformations[5][16][17].
| Entry | Aryl Chloride Substrate | Catalyst System (mol%) | Base (equiv.) | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | 4-Chloroacetophenone | Pd(OAc)₂ (2) / SPhos (4) | K₂CO₃ (3.0) | 100 | 12 | 85-95 |
| 2 | 4-Chlorobenzonitrile | Pd(OAc)₂ (2) / SPhos (4) | K₂CO₃ (3.0) | 100 | 12 | 80-90 |
| 3 | Methyl 4-chlorobenzoate | Pd(OAc)₂ (2) / SPhos (4) | K₂CO₃ (3.0) | 100 | 16 | 75-85 |
| 4 | 4-Chloroanisole | Pd(OAc)₂ (2) / SPhos (4) | Cs₂CO₃ (3.0) | 110 | 24 | 60-75 |
| 5 | 2-Chlorotoluene | Pd(OAc)₂ (2) / SPhos (4) | Cs₂CO₃ (3.0) | 110 | 24 | 55-70 |
| 6 | 3-Chloropyridine | Pd(OAc)₂ (2) / SPhos (4) | K₂CO₃ (3.0) | 100 | 18 | 70-85 |
Troubleshooting and Field-Proven Insights
-
Low or No Conversion:
-
Inactive Catalyst: Ensure the reaction is performed under a strictly inert atmosphere as oxygen can deactivate the Pd(0) catalyst. Use freshly opened, high-purity palladium precatalysts and ligands.
-
Unreactive Aryl Chloride: For electron-rich or sterically hindered aryl chlorides, consider increasing the temperature, extending the reaction time, or using a more active ligand system, such as the Buchwald biaryl phosphine ligands (e.g., RuPhos, XPhos)[5][8][18]. Increasing catalyst loading to 3-5 mol% may also be beneficial.
-
Inefficient Trifluoroborate Activation: Ensure the base is of high quality and anhydrous. In some cases, Cs₂CO₃ is more effective than K₂CO₃ due to its higher solubility and basicity[19].
-
-
Formation of Side Products:
-
Homocoupling of the Boron Reagent: This can occur if the rate of reductive elimination is slow. Using the "slow release" nature of the trifluoroborate helps, but ensuring efficient stirring and proper stoichiometry is key.
-
Protodeboronation: The replacement of the boron moiety with a hydrogen atom can occur in the presence of excess water or acidic impurities. Use degassed solvents and high-purity reagents.
-
-
Self-Validating System:
Conclusion
The Suzuki-Miyaura coupling of this compound with aryl chlorides is a powerful and reliable method for the synthesis of functionalized 3-bromo-biaryl compounds, which are valuable intermediates in pharmaceutical and materials science. The use of stable and easy-to-handle potassium organotrifluoroborates, coupled with modern, highly active palladium catalyst systems, overcomes the challenge posed by the inertness of aryl chlorides. The detailed protocol and insights provided herein are designed to enable researchers, scientists, and drug development professionals to successfully implement this critical transformation in their synthetic endeavors.
References
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Wang, D., Chen, H.-G., Tian, X.-C., Liang, X.-X., Chen, F.-Z., & Gao, F. (2015). Room-temperature palladium-catalysed Suzuki–Miyaura coupling of arylboric acid with aryl chlorides. RSC Advances, 6(5), 3936–3939. [Link]
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Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]
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Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
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Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. Journal of the American Chemical Society, 120(37), 9722–9723. [Link]
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Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
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Carin, C., et al. (2021). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ACS Omega, 6(32), 21251–21257. [Link]
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Molander, G. A., & Fumagalli, T. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Journal of Organic Chemistry, 71(15), 5743–5747. [Link]
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Molander, G. A., & Biolatto, B. (2003). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Blakemore, D. C. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 1–69). The Royal Society of Chemistry. [Link]
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Camm, K. D., et al. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 133(49), 19992–20003. [Link]
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Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
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Singh, R., et al. (2005). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry, 70(18), 7349–7352. [Link]
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Dreher, S. D. (2009). DESIGN, SYNTHESIS AND SUZUKI–MIYAURA CROSS-COUPLING REACTIONS OF POTASSIUM ORGANOTRIFLUOROBORATES. University of Pennsylvania. [Link]
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Karjule, N., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic & Biomolecular Chemistry, 19(32), 7001–7006. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2004). Efficient catalyst for the Suzuki-Miyaura coupling of potassium aryl trifluoroborates with aryl chlorides. Organic Letters, 6(16), 2649–2652. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2004). Efficient Catalyst for the Suzuki-Miyaura Coupling of Potassium Aryl Trifluoroborates With Aryl Chlorides. Organic Letters, 6(16), 2649–2652. [Link]
-
Li, G., et al. (2008). Efficient Palladium-Catalyzed Suzuki—Miyaura Coupling of Aryl Chlorides with Arylboronic Acids Using Benzoferrocenyl Phosphines as Supporting Ligands. Organometallics, 27(15), 3843–3846. [Link]
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Dreher, S. D., et al. (2014). The Synthesis of Bromomethyltrifluoroborates through Continuous Flow Chemistry. Organic Process Research & Development, 18(11), 1472–1481. [Link]
-
Roughley, S. D., & Jordan, A. M. (2011). The impact of cross-coupling reactions in drug discovery and development. Journal of Medicinal Chemistry, 54(10), 3451–3479. [Link]
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240–9261. [Link]
-
NRO Chemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
-
Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(26), 9298–9307. [Link]
-
Heiden, Z. M., et al. (2024). Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. ACS Omega, 9(1), 1043–1052. [Link]
-
Olou, M. A., et al. (2016). Suzuki-Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides. Organic Letters, 18(15), 3814–3817. [Link]
-
Olou, M. A., et al. (2015). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. The Journal of Organic Chemistry, 80(14), 7233–7244. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
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Rowsell, B. J. S., et al. (2024). The iron-catalysed Suzuki coupling of aryl chlorides. Nature Catalysis, 7, 650–659. [Link]
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Sharma, A., & Kumar, V. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 27(15), 4944. [Link]
-
Molander, G. A., & Ham, J. (2006). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic Letters, 8(10), 2031–2034. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of alkyltrifluoroborates. Retrieved from [Link]
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Wang, L., et al. (2008). Aerobic Ligand‐Free Suzuki Coupling Reaction of Aryl Chlorides Catalyzed by In Situ Generated Palladium Nanoparticles at Room Temperature. Advanced Synthesis & Catalysis, 350(3), 501–508. [Link]
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Darses, S., & Genêt, J.-P. (2003). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 103(10), 4125–4166. [Link]
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Using Potassium (3-bromophenyl)trifluoroborate
Introduction: The Strategic Advantage of Potassium Organotrifluoroborates in Modern Synthesis
In the landscape of pharmaceutical and materials science research, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds, particularly for the synthesis of complex biaryl structures.[1][2] While traditional organoboron reagents like boronic acids have been instrumental, their inherent instability, propensity for protodeboronation, and tendency to form boroxines can present significant challenges in terms of handling, stoichiometry, and reproducibility.[3]
Potassium organotrifluoroborates have emerged as a superior class of nucleophilic partners, offering remarkable stability to both air and moisture.[4] These crystalline, free-flowing solids simplify handling and storage, obviating the need for stringent inert atmosphere techniques for reagent preparation.[4] Their tetracoordinate nature renders them less susceptible to premature protodeboronation, allowing for the use of near-stoichiometric amounts of the reagent and thereby improving the atom economy of the reaction. The slow, controlled release of the corresponding boronic acid in situ under basic aqueous conditions is a key mechanistic feature that often minimizes side reactions.[5]
This guide provides a comprehensive overview and detailed protocols for the application of Potassium (3-bromophenyl)trifluoroborate in palladium-catalyzed cross-coupling reactions, tailored for researchers, scientists, and drug development professionals.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle with Potassium Organotrifluoroborates
The widely accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. A crucial preliminary step when using potassium organotrifluoroborates is the base-mediated hydrolysis to the corresponding boronic acid, which is the active species in the transmetalation step.[5]
1. Hydrolysis of the Trifluoroborate Salt: The reaction is initiated by the hydrolysis of the this compound by a base (e.g., K₂CO₃, Cs₂CO₃) in the presence of water to generate the corresponding (3-bromophenyl)boronic acid. This in situ generation is critical for maintaining a low concentration of the reactive boronic acid, which minimizes undesired side reactions.[5]
2. Oxidative Addition: A palladium(0) complex, typically generated in situ from a palladium(II) precatalyst, undergoes oxidative addition to the aryl halide (Ar-X), forming a palladium(II) intermediate. The choice of a bulky, electron-rich phosphine ligand is crucial for promoting this step, especially with less reactive aryl chlorides.[6]
3. Transmetalation: The organoboron species (in this case, (3-bromophenyl)boronic acid) transfers its organic group to the palladium(II) center, displacing the halide. The base plays a critical role here by activating the boronic acid to facilitate this transfer.
4. Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated as the final biaryl product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
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Optimal Reaction Conditions for Suzuki Coupling with Potassium (3-bromophenyl)trifluoroborate: A Detailed Application and Protocol Guide
An Application Guide for Researchers
Introduction: The Ascendancy of Organotrifluoroborates in Cross-Coupling
In modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heterobiaryl structures crucial for pharmaceuticals and materials science.[1] While boronic acids have traditionally been the workhorses of this reaction, their inherent limitations—such as instability towards air and moisture, and a propensity for side reactions like protodeboronation—have driven the search for more robust alternatives.[2][3]
Potassium organotrifluoroborates have emerged as a superior class of nucleophilic partners.[4] These crystalline, monomeric salts are exceptionally stable, often indefinitely storable on the benchtop, and straightforward to handle.[5][6] Their stability allows for precise stoichiometric control, minimizing waste and improving reaction efficiency.[1][7] This guide focuses on Potassium (3-bromophenyl)trifluoroborate, a versatile bifunctional reagent, and elucidates the optimal conditions for its successful application in Suzuki-Miyaura coupling, providing researchers with both the fundamental principles and a actionable protocol.
Mechanistic Considerations: The Unique Role of the Trifluoroborate
The efficacy of potassium organotrifluoroborates in Suzuki coupling is intrinsically linked to their activation mechanism. Unlike boronic acids, the tetracoordinate trifluoroborate anion is not the active species in the transmetalation step. A base and a protic source (typically water or an alcohol) are required to facilitate a slow, controlled hydrolysis of the trifluoroborate to a more reactive tricoordinate boronic acid or a related hydroxy/alkoxy borate species.[8][9][10][11] This "slow-release" mechanism is advantageous as it maintains a low concentration of the reactive boron species, mitigating common side reactions like homocoupling and protodeboronation that can plague traditional boronic acid couplings.[3][9][10]
The generally accepted catalytic cycle proceeds through three key stages:
-
Oxidative Addition: The Pd(0) catalyst adds to the electrophile (e.g., an aryl halide), forming a Pd(II) complex.
-
Transmetalation: The organic group is transferred from the activated boron species to the palladium center. This is often the rate-determining step and is facilitated by the base.[12]
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the final product and regenerating the Pd(0) catalyst.
Caption: Suzuki-Miyaura catalytic cycle featuring the prerequisite activation of Potassium Organotrifluoroborate.
Optimizing Reaction Parameters: A Scientist's Guide
The success of the Suzuki coupling with this compound hinges on the careful selection of several key parameters. The choice of electrophile (e.g., aryl chloride vs. bromide) significantly impacts the required conditions.
Palladium Catalyst and Ligand Selection
The combination of the palladium precatalyst and the supporting ligand is paramount for achieving high catalytic activity and broad substrate scope.
-
Palladium Precatalysts: For routine couplings with aryl bromides or triflates, common and cost-effective precatalysts like Pd(OAc)₂ or PdCl₂(dppf)·CH₂Cl₂ are highly effective.[13][14][15] Catalyst loadings are typically low, ranging from 0.5 to 3 mol %.[14]
-
Ligand Choice - The Key to Reactivity:
-
For Aryl Bromides/Triflates: Standard phosphine ligands such as PPh₃ can be sufficient for reactive electrophiles.[16] In many cases, particularly with electron-rich heteroaryltrifluoroborates, the reaction can even proceed under ligandless conditions, simplifying the procedure.[14]
-
For Aryl Chlorides and Challenging Substrates: Coupling with less reactive but more economical aryl chlorides necessitates the use of sterically bulky, electron-rich phosphine ligands. These ligands promote the challenging oxidative addition step and facilitate the final reductive elimination.[17] Highly effective ligands for this purpose include dialkylbiaryl phosphines such as RuPhos and SPhos .[3][17][18] For instance, a Pd(OAc)₂/RuPhos system has been shown to be highly effective for coupling alkyltrifluoroborates with aryl chlorides.[17][19]
-
The Crucial Role of the Base
The base serves a dual purpose: it promotes the essential hydrolysis of the trifluoroborate and facilitates the transmetalation step.[8][12]
-
Common Bases: A range of inorganic bases are effective. Cesium carbonate (Cs₂CO₃) is a frequent choice, often providing excellent yields.[13][16][19] Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are also robust and widely used alternatives.[2][18][20]
-
Selection Rationale: The choice can depend on the substrates. K₃PO₄ is often employed for sterically demanding couplings.[1][2] For base-sensitive functional groups, a milder base like KF might be considered.[12] Typically, 2-3 equivalents of the base are used.
The Solvent System: Protic is Preferred
The solvent plays a critical role, particularly in the activation of the trifluoroborate salt.
-
Aqueous/Protic Mixtures: The presence of a protic solvent, especially water, is often necessary for the efficient hydrolysis of the R-BF₃K salt.[11][21] Consequently, biphasic solvent systems or alcoholic mixtures are standard.
-
Recommended Solvents:
-
Ethers/Water: Tetrahydrofuran/Water (THF/H₂O) is a very common and effective system.[13][16]
-
Aromatics/Water: Toluene/H₂O is another excellent choice, particularly for higher temperature reactions.[18]
-
Alcohols: Methanol (MeOH), Ethanol (EtOH), and Isopropanol (i-PrOH), often mixed with water, have proven highly effective, especially for couplings involving aryl chlorides.[11][15][21][22] An i-PrOH/H₂O mixture was identified as optimal for certain alkenyltrifluoroborate couplings.[15][21]
-
Thermal Conditions
The reaction temperature is dictated by the reactivity of the electrophilic coupling partner.
-
Aryl Bromides/Iodides: These reactions can often be run at moderate temperatures, typically between 60 °C and 85 °C.[18][22]
-
Aryl Chlorides/Mesylates: Due to their lower reactivity and the higher energy barrier for oxidative addition, these substrates require more forcing conditions, with temperatures often ranging from 100 °C to 110 °C.[2][20]
Data Summary: Recommended Conditions
The following table summarizes recommended starting conditions for the Suzuki coupling of this compound with various classes of electrophiles, synthesized from established literature protocols.
| Electrophile Class | Palladium System (mol%) | Base (equiv.) | Solvent System | Temp. (°C) | Reference(s) |
| Aryl Bromide | PdCl₂(dppf)·CH₂Cl₂ (2%) | Cs₂CO₃ (3) | THF / H₂O (9:1) | 80 °C | [13][16] |
| Aryl Triflate | PdCl₂(dppf)·CH₂Cl₂ (3-5%) | Cs₂CO₃ (3) | THF or THF / H₂O | 80-100 °C | [13][19] |
| Aryl Chloride | Pd(OAc)₂ (2%) / RuPhos (4%) | K₂CO₃ (3) | Toluene / H₂O (10:1) | 100 °C | [17][18][19] |
| Aryl Mesylate | Pd(OAc)₂ (4%) / CM-phos (16%) | K₃PO₄ (3) | t-BuOH | 110 °C | [2][20] |
Experimental Protocol: A Step-by-Step Workflow
This section provides a detailed, representative protocol for the coupling of this compound with 4-bromoanisole.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling using an aryl chloride.
Materials:
-
This compound (1.05 mmol, 1.05 equiv)
-
Aryl Halide/Triflate (e.g., 4-chloroanisole, 1.0 mmol, 1.0 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
RuPhos (0.04 mmol, 4 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv)
-
Toluene, anhydrous (10 mL)
-
Deionized Water (1 mL)
-
Nitrogen gas supply
-
Standard laboratory glassware (oven-dried)
Procedure:
-
Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, 4-chloroanisole, Pd(OAc)₂, RuPhos, and K₂CO₃.
-
Atmosphere Inerting: Seal the flask with a septum, and purge with nitrogen for 5-10 minutes.
-
Solvent Addition: Under a positive pressure of nitrogen, add the toluene and water via syringe.
-
Degassing: Vigorously stir the resulting suspension and sparge with a subsurface stream of nitrogen for 15 minutes to ensure the removal of dissolved oxygen.
-
Reaction: Heat the mixture to 100 °C in a preheated oil bath. Maintain stirring under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by periodically taking aliquots and analyzing via Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash sequentially with water (2 x 15 mL) and brine (15 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure biaryl product.
References
- Chow, W. K., So, C. M., Lau, C. P., & Kwong, F. Y. (2010). A General Palladium Catalyst System for Suzuki-Miyaura Coupling of Potassium Aryltrifluoroborates and Aryl Mesylates. The Journal of Organic Chemistry, 75(15), 5109–5112.
- Li Peng, C. Cross-Coupling and Chemical Bond Formation of Organotrifluoroborate Nucleophiles in Chemistry. Longdom Publishing.
- Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research, 40(4), 275–286.
- Molander, G. A., & Figueroa, R. (2005). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 38(4), 325–336.
- Molander, G. A. (2011). Cross-coupling Reactions of Organotrifluoroborate Salts. In Organic Reactions (pp. 1–526).
- Molander, G. A. (2015). Organotrifluoroborates: Another Branch of the Mighty Oak. The Journal of Organic Chemistry, 80(16), 7837–7848.
- Molander, G. A., & Ito, T. (2001). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 66(8), 2539–2544.
- O'Brien, A. G., & Molander, G. A. (2010). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. Organic Letters, 12(22), 5184–5187.
- Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314.
- Suzuki Coupling. Organic Chemistry Portal.
- Molander, G. A., & Yun, C.-S. (2002). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8416–8423.
- Zou, G., Reddy, Y. K., & Falck, J. R. (2007). Palladium-Catalyzed Suzuki−Miyaura Cross-Couplings of Aryl Tosylates with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 72(19), 7472–7475.
- Newman, S. G., & Lautens, M. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406–409.
-
Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2016). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 138(29), 9145–9157. [Link]
- Molander, G. A., & Petrillo, D. E. (2008).
- Chow, W. K., So, C. M., Lau, C. P., & Kwong, F. Y. (2010). A General Palladium Catalyst System for Suzuki−Miyaura Coupling of Potassium Aryltrifluoroborates and Aryl Mesylates. The Journal of Organic Chemistry, 75(15), 5109–5112.
- Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429.
- Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686.
- Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325.
- Molander, G. A., & Petrillo, D. E. (2008).
- Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424-8429.
- Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2016). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 138(29), 9145–9157.
- Newman, S. G., & Lautens, M. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409.
- Dreher, S. D., Lim, Y.-H., Sandrock, D. L., & Molander, G. A. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Future Medicinal Chemistry, 2(9), 1429–1446.
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridylboronic Acids and Aryl Chlorides. Organic Letters, 12(20), 4540–4543.
- Molander, G. A., & Traister, K. M. (2009). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 74(21), 8341–8347.
- Potassium trifluorobor
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- 7. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 19. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
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- 22. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Synthesis of Biaryl Compounds Using Potassium (3-bromophenyl)trifluoroborate
<
Introduction: The Strategic Advantage of Potassium Organotrifluoroborates in Biaryl Synthesis
The construction of biaryl scaffolds is a cornerstone of modern synthetic chemistry, particularly in the fields of medicinal chemistry and materials science, where these motifs are prevalent.[1] The Suzuki-Miyaura cross-coupling reaction stands as a premier method for forging carbon-carbon bonds due to its functional group tolerance and the relatively benign nature of its boron-based byproducts.[1][2] While boronic acids and their esters have traditionally been the reagents of choice, their inherent limitations—such as challenging purification, uncertain stoichiometry, and instability towards air and moisture—have prompted the exploration of more robust alternatives.[3]
Potassium organotrifluoroborates have emerged as a superior class of nucleophilic partners in these transformations.[2][4] These crystalline, monomeric salts offer exceptional stability to air and moisture, can be stored indefinitely, and often lead to higher yields in cross-coupling reactions.[5][6][7][8][9] Their tetracoordinate boron center renders them less reactive in their native state, effectively acting as a protected form of the corresponding boronic acid.[2][5] This controlled reactivity is "unveiled" under the reaction conditions, often through slow hydrolysis to the active boronic acid species, which can minimize undesirable side reactions like homocoupling.[5][10]
This guide provides a detailed examination of potassium (3-bromophenyl)trifluoroborate as a key reagent in biaryl synthesis. We will delve into its preparation, properties, and provide a comprehensive, field-tested protocol for its application in the Suzuki-Miyaura cross-coupling, complete with mechanistic insights and troubleshooting advice.
Reagent Profile: this compound
This compound is a versatile building block that incorporates both a nucleophilic organotrifluoroborate moiety and an electrophilic aryl bromide. This dual reactivity allows for sequential cross-coupling reactions, enabling the synthesis of complex, unsymmetrical biaryl and polyaryl structures.
Preparation
The synthesis of potassium aryltrifluoroborates is generally straightforward. A common and efficient method involves the treatment of the corresponding arylboronic acid with potassium hydrogen difluoride (KHF₂).[2][5][6][9]
Protocol for the Synthesis of this compound:
-
Dissolution: Dissolve 3-bromophenylboronic acid in methanol.
-
Fluorination: Slowly add a saturated aqueous solution of potassium hydrogen difluoride (KHF₂) with vigorous stirring.
-
Precipitation: A white precipitate of this compound will form. Continue stirring for 15-30 minutes to ensure complete reaction.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with cold methanol to remove any unreacted starting materials and impurities.
-
Drying: Dry the product under vacuum to yield the pure this compound as a stable, crystalline solid.
Note: KHF₂ is corrosive and releases HF in the presence of water. Appropriate personal protective equipment should be worn, and the reaction should be performed in a well-ventilated fume hood. The use of plastic labware (e.g., Nalgene®) can prevent etching of glassware.[9]
Properties and Handling
| Property | Description |
| Appearance | White to off-white crystalline solid |
| Stability | Indefinitely stable to air and moisture at ambient temperature.[2][5][6][8] |
| Solubility | Sparingly soluble in many common organic solvents, with better solubility in polar solvents like methanol, acetonitrile, and water.[11] |
| Handling | No special handling precautions are required beyond standard laboratory safety practices. Can be weighed and handled in the open air. |
Core Application: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis
The primary application of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. In this context, it reacts with an aryl halide or triflate to form a biaryl compound.
Reaction Mechanism: The Catalytic Cycle
The currently accepted mechanism for the Suzuki-Miyaura coupling with organotrifluoroborates involves an initial hydrolysis of the R-BF₃K salt to the corresponding boronic acid, RB(OH)₂.[5][10] This boronic acid then enters the palladium catalytic cycle. The rate of this hydrolysis can be a critical factor in the success of the reaction, as a slow release of the boronic acid can suppress side reactions.[10]
The catalytic cycle can be visualized as follows:
Sources
- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. | Semantic Scholar [semanticscholar.org]
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- 11. Organic Syntheses Procedure [orgsyn.org]
Protocol for the Suzuki-Miyaura reaction of 3-bromopyridine with Potassium (3-bromophenyl)trifluoroborate
An Application Note and Detailed Protocol for the Suzuki-Miyaura Cross-Coupling of 3-Bromopyridine with Potassium (3-Bromophenyl)trifluoroborate
Introduction: Advancing Biaryl Synthesis with Organotrifluoroborates
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with exceptional functional group tolerance and reliability.[1][2] This palladium-catalyzed transformation is indispensable in the creation of pharmaceuticals, agrochemicals, and advanced materials.[3] A significant evolution in this field has been the advent of potassium organotrifluoroborates as robust alternatives to traditional boronic acids.[4] These crystalline, free-flowing solids exhibit remarkable stability to both air and moisture, a stark contrast to boronic acids which can be prone to decomposition and protodeboronation.[4][5] This inherent stability simplifies handling and storage while often providing superior reactivity.[5][6][7]
This guide provides a comprehensive protocol for the synthesis of 3-(3-bromophenyl)pyridine, a valuable biaryl scaffold. This molecule serves as a critical intermediate in the development of pharmaceutical agents, such as kinase inhibitors, and in material science applications like organic electronics.[8][9] By coupling 3-bromopyridine with this compound, this protocol leverages the advantages of organotrifluoroborate chemistry to achieve an efficient and reproducible synthesis.
The Underlying Chemistry: Mechanism and Rationale
A deep understanding of the reaction mechanism is paramount for successful execution and troubleshooting. The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The use of a potassium organotrifluoroborate introduces a crucial preliminary step: a slow, base-mediated hydrolysis to generate the active boronic acid species in situ.
The Catalytic Cycle
The reaction is generally understood to proceed via three key steps after the initial activation of the trifluoroborate:[2]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-bromopyridine, forming a Pd(II) complex. This is often the rate-determining step and is accelerated by electron-rich, bulky phosphine ligands.
-
Transmetalation: The organic group from the boron atom is transferred to the palladium center. This step requires activation by a base. The base reacts with the in situ generated boronic acid (from the hydrolysis of the trifluoroborate) to form a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium complex.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond of the product, 3-(3-bromophenyl)pyridine. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.
The Critical Role of the Organotrifluoroborate
Potassium organotrifluoroborates act as protected forms of boronic acids.[10] Their utility stems from a "slow release" mechanism where the base in the reaction mixture gradually hydrolyzes the stable, tetracoordinate trifluoroborate (R-BF₃K) to the active, tricoordinate boronic acid (R-B(OH)₂).[11][12][13][14] This slow, controlled release maintains a low concentration of the reactive boronic acid, which is crucial for minimizing common side reactions such as oxidative homocoupling (aryl-aryl coupling of the boronic acid) and protodeboronation.[10][11][12][13]
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Detailed Experimental Protocol
This protocol is designed for a 1.0 mmol scale reaction. Adjustments can be made as necessary.
Reagents and Materials
| Reagent | CAS Number | Molecular Wt. | Amount (mg) | Mmol | Equivalents |
| 3-Bromopyridine | 626-55-1 | 158.00 | 158 | 1.0 | 1.0 |
| This compound | 409071-20-9 | 247.90 | 297 | 1.2 | 1.2 |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 4.5 | 0.02 | 0.02 |
| Triphenylphosphine (PPh₃) | 603-35-0 | 262.29 | 21.0 | 0.08 | 0.08 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 415 | 3.0 | 3.0 |
| Toluene | 108-88-3 | - | 4.0 mL | - | - |
| Deionized Water | 7732-18-5 | - | 1.0 mL | - | - |
Safety Precautions: Handle all reagents in a well-ventilated fume hood. Palladium compounds are toxic and should be handled with care. 3-Bromopyridine is harmful. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Equipment
-
50 mL round-bottom flask
-
Magnetic stir bar
-
Reflux condenser
-
Inert gas line (Nitrogen or Argon) with bubbler
-
Heating mantle with a temperature controller and thermocouple
-
Standard glassware for workup (separatory funnel, Erlenmeyer flasks, beaker)
-
Rotary evaporator
-
Flash chromatography setup
Step-by-Step Procedure
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
-
Reaction Setup:
-
Place a magnetic stir bar into a 50 mL round-bottom flask.
-
Assemble the flask with a reflux condenser. Ensure all joints are properly sealed.
-
Place the apparatus under an inert atmosphere by evacuating and backfilling with nitrogen or argon three times. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Addition of Reagents:
-
To the flask, add this compound (297 mg, 1.2 mmol), potassium carbonate (415 mg, 3.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and triphenylphosphine (21.0 mg, 0.08 mmol).
-
Briefly flush the flask with inert gas.
-
Add toluene (4.0 mL), deionized water (1.0 mL), and 3-bromopyridine (158 mg, 1.0 mmol) via syringe.
-
-
Reaction Conditions:
-
With vigorous stirring, lower the reaction flask into a pre-heated heating mantle set to 100 °C.
-
Allow the reaction to reflux for 12-18 hours.
-
Monitoring: The reaction progress can be monitored by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent) or by GC-MS analysis of a quenched aliquot.
-
-
Aqueous Workup:
-
After the reaction is complete (as indicated by the consumption of the limiting reagent), remove the heating mantle and allow the mixture to cool to room temperature.
-
Add 20 mL of deionized water and 20 mL of ethyl acetate to the flask.
-
Transfer the mixture to a separatory funnel. Shake well and allow the layers to separate.
-
Extract the aqueous layer two more times with 15 mL portions of ethyl acetate.
-
Combine the organic layers and wash with 20 mL of brine.
-
Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude oil or solid should be purified by flash column chromatography on silica gel.
-
A gradient eluent system, starting with 100% hexanes and gradually increasing to a 9:1 mixture of hexanes:ethyl acetate, is typically effective for separating the product.
-
Combine the fractions containing the pure product (visualized by TLC) and remove the solvent under reduced pressure.
-
-
Characterization:
-
The final product, 3-(3-bromophenyl)pyridine, should be a white to off-white solid.[9]
-
Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The expected melting point is in the range of 120–123°C.[9]
-
A typical yield for this reaction under optimized conditions is expected to be in the range of 75-90%.
-
Field-Proven Insights and Troubleshooting
-
Choice of Base: While potassium carbonate is a cost-effective and generally efficient base, other bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can sometimes provide higher yields, especially with challenging substrates.[15][16][17] Cs₂CO₃ is more soluble in organic solvents and can accelerate the reaction.
-
Catalyst System: The combination of Pd(OAc)₂ and PPh₃ generates the active Pd(0) catalyst in situ. For heteroaryl halides like 3-bromopyridine, which can sometimes act as catalyst poisons, more specialized and robust ligands (e.g., Buchwald ligands like SPhos or XPhos) or pre-formed catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) may offer improved results.[18][19][20]
-
Inert Atmosphere: Maintaining an oxygen-free environment is critical. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II), halting the catalytic cycle. Ensure all solvents are adequately degassed and the inert gas flow is consistent.
-
Incomplete Reaction: If the reaction stalls, potential causes include catalyst deactivation or insufficient base. An additional charge of the catalyst or base might restart the reaction, although this is not ideal. It is better to ensure optimal conditions from the start.
-
Side Product Formation: The primary side product is often the homocoupled biaryl from the boronic acid. The slow-release nature of the trifluoroborate is designed to minimize this.[11][13] If significant homocoupling is observed, it may indicate that the hydrolysis of the trifluoroborate is too rapid, which could be influenced by temperature or the specific base used.
Conclusion
This protocol details a reliable and efficient method for the Suzuki-Miyaura cross-coupling of 3-bromopyridine with this compound. By utilizing the enhanced stability and favorable reaction kinetics of organotrifluoroborates, this procedure provides a practical route to a valuable biaryl intermediate. The provided mechanistic insights and troubleshooting advice are intended to empower researchers to successfully apply and adapt this powerful synthetic tool for their specific research and development needs.
References
-
Lennox, A. J. J., & Lloyd-jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431-7441. [Link]
-
Unknown. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Synfacts. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. University of Bristol Research Portal. [Link]
-
Molander, G. A., & Figueroa, R. (2006). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research, 40(4), 275-286. [Link]
-
Darses, S., & Genet, J. P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325. [Link]
-
Kim, D. (2014). Design, Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates. ScholarlyCommons. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. Organic Letters, 11(12), 2607-2610. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 130(40), 13415-13422. [Link]
-
Molander, G. A., & Ham, J. (2006). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic Letters, 8(12), 2543-2546. [Link]
-
Guram, A. S., et al. (2006). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 71(23), 8747-8757. [Link]
-
Halford, B. (2022). A basic switch leads to big changes in Suzuki coupling. Chemical & Engineering News. [Link]
-
Walker, S. D., et al. (2004). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 126(42), 13549-13555. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki—Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681-9686. [Link]
-
Butters, M., et al. (2010). Aryl Trifluoroborates in Suzuki-Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. Angewandte Chemie International Edition, 49(30), 5156-5160. [Link]
-
McLaughlin, M. (2005). Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids. Organic Letters, 7(22), 4875-4878. [Link]
-
Unknown. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]
- San Diego State University. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
-
Dreher, S. D., et al. (2008). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Organic Letters, 10(1), 17-20. [Link]
-
De Nanteuil, F., et al. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Catalysis, 12(14), 8429-8435. [Link]
-
Ollevier, T., & Nadeau, E. (2011). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltrifluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. The Journal of Organic Chemistry, 76(11), 4784-4790. [Link]
-
Unknown. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium phenyltrifluoroborate in aqueous media. ResearchGate. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Topic: Choice of Base for Activating Potassium (3-bromophenyl)trifluoroborate in Cross-Coupling Reactions
An Application Note and Protocol from the Desk of a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
Potassium organotrifluoroborates have emerged as exceptionally versatile and robust nucleophilic partners in Suzuki-Miyaura cross-coupling reactions.[1] Their notable stability to air and moisture simplifies handling and storage, offering a significant advantage over traditionally used boronic acids.[2] This application note provides an in-depth guide to a critical parameter for their successful implementation: the choice of base for the activation of potassium (3-bromophenyl)trifluoroborate. We will explore the mechanistic role of the base, discuss the key factors influencing its selection, and provide a detailed protocol for a comparative study to empower researchers to optimize their specific cross-coupling applications.
The Critical Role of the Base: Unlocking the Reactivity of Organotrifluoroborates
Unlike boronic acids, which can directly participate in the catalytic cycle, potassium organotrifluoroborates (R-BF₃K) exist as tetracoordinate, anionic boron species. This structure renders them unreactive towards the palladium center in the transmetalation step. The primary role of the base, in conjunction with water, is to mediate the slow hydrolysis of the trifluoroborate salt to its corresponding boronic acid (R-B(OH)₂).[3][4]
This "slow release" of the boronic acid is advantageous as it keeps the concentration of the unstable boronic acid low throughout the reaction, minimizing common side reactions like protodeboronation and oxidative homocoupling.[3][4] Once formed, the boronic acid is further activated by the base to form a highly nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which readily undergoes transmetalation with the oxidative addition complex, completing the catalytic cycle.[5][6] The choice of base, therefore, directly controls the rate of activation and the overall efficiency of the coupling reaction.[7][8]
Factors Influencing Base Selection
The optimal base is highly dependent on the substrates, catalyst, and solvent system. For this compound, the following factors should be considered:
-
Base Strength (pKa): Both moderate and strong bases can be effective. Weaker bases like carbonates (Na₂CO₃, K₂CO₃) are often sufficient and represent a good starting point due to their cost-effectiveness.[7] Stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) are particularly effective for more challenging or sterically hindered substrates.[7] Very strong bases like alkoxides should be used with caution as they can promote side reactions.
-
Solubility: The solubility of the base in the chosen solvent system is critical. Cesium carbonate (Cs₂CO₃) is often superior to other carbonates due to its higher solubility in common organic solvents like THF, dioxane, and toluene, leading to more homogeneous reaction conditions and often higher yields.[7][9]
-
Substrate Compatibility: The (3-bromophenyl) moiety is robust. However, if the coupling partner contains base-sensitive functional groups (e.g., esters, ketones prone to enolization), a milder base such as K₃PO₄ or even potassium fluoride (KF) might be necessary to prevent substrate degradation.[5]
-
Counter-ion Effects: The cation of the base can influence the reaction. The "cesium effect" is well-documented, where Cs⁺ ions are believed to promote the catalytic cycle, sometimes leading to dramatically improved results.[7]
Comparative Overview of Common Bases
| Base | Formula | Key Characteristics | Typical Use Case |
| Potassium Carbonate | K₂CO₃ | Cost-effective, moderately strong. A common first choice for optimization.[10] | General purpose, initial screening. |
| Cesium Carbonate | Cs₂CO₃ | Highly soluble in organic solvents, often provides superior yields.[9][11] | Challenging couplings, improving yields when other bases are sluggish. |
| Potassium Phosphate | K₃PO₄ | Strong, non-nucleophilic base.[7] | Couplings with base-sensitive functional groups, sterically hindered substrates. |
| tert-Butylamine | t-BuNH₂ | Organic amine base, suitable for specific catalyst systems.[12] | Used in specific literature protocols, often with i-PrOH/H₂O systems. |
Protocol: Comparative Screening of Bases
This protocol provides a framework for the systematic evaluation of different bases for the Suzuki-Miyaura coupling of this compound with a model aryl halide, 4-iodoanisole.
Materials and Reagents
| Reagent | Formula | M.W. | Amount (per reaction) | Moles | Equivalents |
| This compound | C₆H₄BBrF₃K | 260.81 | 130.4 mg | 0.50 | 1.0 |
| 4-Iodoanisole | C₇H₇IO | 234.03 | 128.7 mg | 0.55 | 1.1 |
| PdCl₂(dppf)·CH₂Cl₂ | C₃₅H₃₀Cl₄FeP₂Pd | 816.64 | 8.2 mg | 0.01 | 0.02 |
| Base (Variable) | - | - | - | 1.50 | 3.0 |
| Toluene | C₇H₈ | - | 4.0 mL | - | - |
| Deionized Water | H₂O | - | 0.4 mL | - | - |
Step-by-Step Procedure
This procedure should be carried out under an inert atmosphere (Argon or Nitrogen).
-
Reaction Setup: To each of four clean, dry Schlenk tubes equipped with a magnetic stir bar, add this compound (130.4 mg, 0.50 mmol), 4-iodoanisole (128.7 mg, 0.55 mmol), and PdCl₂(dppf)·CH₂Cl₂ (8.2 mg, 0.01 mmol).
-
Base Addition:
-
To Tube 1, add K₂CO₃ (207.3 mg, 1.5 mmol).
-
To Tube 2, add Cs₂CO₃ (488.7 mg, 1.5 mmol).
-
To Tube 3, add K₃PO₄ (318.4 mg, 1.5 mmol).
-
To Tube 4 (control), add no base.
-
-
Inerting: Seal each tube with a rubber septum, and evacuate and backfill with argon. Repeat this cycle three times.
-
Solvent Addition: Add degassed toluene (4.0 mL) and degassed deionized water (0.4 mL) to each tube via syringe.
-
Reaction: Place the sealed tubes in a preheated oil bath at 80 °C and stir vigorously for 12 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or GC-MS to check for the consumption of starting material.
-
Workup: After completion, cool the reaction mixtures to room temperature. Dilute with ethyl acetate (10 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification and Analysis: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. Determine the isolated yield for each reaction.
Expected Results & Discussion
Based on literature precedents, it is expected that the reaction with Cs₂CO₃ will provide the highest yield of the coupled product, 3-bromo-4'-methoxybiphenyl, due to its excellent solubility and the beneficial cesium effect.[7][9] K₃PO₄ and K₂CO₃ are also expected to promote the reaction effectively, likely with yields slightly lower than Cs₂CO₃.[10][13] The control reaction without a base should show little to no product formation, confirming the essential role of the base in the activation of the trifluoroborate salt. This comparative study will provide a clear, data-driven basis for selecting the optimal base for this specific transformation, which can then be applied to more complex and valuable substrates.
References
-
Molander, G. A., & Biolatto, B. (2003). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Molander, G. A. (2015). Organotrifluoroborates: Another Branch of the Mighty Oak. The Journal of Organic Chemistry, 80(16), 7837–7848. [Link]
-
Caddick, S., et al. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 133(43), 17422–17434. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823. [Link]
-
Molander, G. A., & Fumagalli, T. (2002). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 67(23), 8102–8111. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
-
Couto, I., et al. (2020). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ACS Omega, 5(32), 20381–20389. [Link]
-
Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(13), 2767–2770. [Link]
-
Dreher, S. D., et al. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltrifluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. Organic Letters, 10(1), 113–116. [Link]
-
Molander, G. A., & Figueroa, R. (2005). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Aldrichimica Acta, 38(2), 49-56. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 133(43), 17422-17434. [Link]
-
Dreher, S. D., et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3626–3631. [Link]
-
Takeda, K., et al. (2022). Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. ChemRxiv. [Link]
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]
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- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]
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One-Pot Synthesis of Heterocycles Using Potassium (3-bromophenyl)trifluoroborate: An Application and Protocol Guide
Introduction: The Strategic Advantage of Potassium (3-bromophenyl)trifluoroborate in One-Pot Heterocycle Synthesis
In the landscape of modern synthetic organic chemistry, the demand for efficiency, atom economy, and reduced environmental impact has driven the development of elegant one-pot methodologies. These strategies, which combine multiple reaction steps into a single, uninterrupted sequence, offer significant advantages by minimizing purification steps, solvent waste, and reaction time. Within this paradigm, the synthesis of heterocyclic scaffolds—fundamental components of a vast array of pharmaceuticals, agrochemicals, and functional materials—is of paramount importance.
This compound emerges as a uniquely versatile and strategic building block for the one-pot synthesis of heterocycles. This reagent ingeniously combines two key reactive functionalities in a single, air- and moisture-stable salt[1]:
-
The Potassium Trifluoroborate Moiety: A robust and highly effective nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Unlike their boronic acid counterparts, organotrifluoroborates often exhibit enhanced stability, obviating the need for anhydrous conditions and facilitating easier handling.[2][3][4]
-
The Bromo Substituent: A strategically positioned electrophilic handle for a subsequent intramolecular cyclization event.
This dual reactivity allows for a powerful tandem reaction sequence: an initial intermolecular Suzuki-Miyaura coupling to construct a key carbon-carbon bond, followed by an intramolecular cyclization to forge the heterocyclic ring system, all within a single reaction vessel. This application note provides a detailed exploration of this methodology, including the underlying mechanistic principles, a comprehensive experimental protocol for the synthesis of a representative benzofuran derivative, and expert insights to ensure successful implementation.
Mechanistic Rationale: A Palladium-Catalyzed Tandem Suzuki-Miyaura Coupling and Intramolecular Cyclization
The one-pot synthesis of heterocycles using this compound is predicated on a carefully orchestrated, palladium-catalyzed sequence. The process can be conceptually divided into two key stages, as illustrated in the mechanistic diagram below.
Figure 1: Conceptual workflow of the one-pot tandem reaction.
Stage 1: Intermolecular Suzuki-Miyaura Cross-Coupling
The reaction commences with a classical Suzuki-Miyaura cross-coupling.[5] A palladium(0) catalyst undergoes oxidative addition with an appropriate coupling partner, such as a 2-halophenol or a 2-haloaniline. The resulting palladium(II) species then engages in transmetalation with the this compound. This step is facilitated by a base, which promotes the formation of a more reactive boronate species. Subsequent reductive elimination yields a biaryl intermediate, regenerating the palladium(0) catalyst for the next cycle.
Stage 2: Intramolecular Cyclization
The biaryl intermediate, still in the same reaction vessel, is designed to undergo an intramolecular cyclization. The palladium(0) catalyst, regenerated from the first stage, now facilitates the formation of the heterocyclic ring. This can occur through various pathways, such as an intramolecular C-H activation or a Buchwald-Hartwig-type amination, depending on the nature of the coupling partner. For instance, in the synthesis of benzofurans from a 2-halophenol, the palladium catalyst can coordinate to the newly formed biaryl system and facilitate an intramolecular C-O bond formation, often with the expulsion of HBr. This final reductive elimination step furnishes the desired heterocycle and once again regenerates the active palladium(0) catalyst.
Experimental Protocol: One-Pot Synthesis of a Substituted Benzofuran
This protocol provides a representative method for the synthesis of a substituted benzofuran derivative via a one-pot tandem Suzuki-Miyaura coupling and intramolecular cyclization.
Materials and Reagents:
-
This compound
-
2-Iodophenol
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous
-
Water, deionized
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Equipment:
-
Schlenk flask or equivalent reaction vessel
-
Magnetic stirrer with heating plate
-
Condenser
-
Inert gas manifold
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
Figure 2: Step-by-step experimental workflow.
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (0.02 mmol, 2 mol%), triphenylphosphine (0.08 mmol, 8 mol%), and anhydrous potassium carbonate (3.0 mmol).
-
Addition of Reactants: To the same flask, add this compound (1.2 mmol) and 2-iodophenol (1.0 mmol).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (8 mL) and deionized, degassed water (2 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with deionized water (20 mL) and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired substituted benzofuran.
Data and Expected Outcomes
The described one-pot methodology is expected to provide moderate to good yields of the desired heterocyclic products. The table below summarizes the expected outcomes for the synthesis of a representative benzofuran derivative and highlights the potential scope of the reaction with other coupling partners.
| This compound | Coupling Partner | Expected Heterocycle | Typical Yield Range |
| 2-Iodophenol | Substituted Benzofuran | 60-85% | |
| 2-Bromoaniline | Substituted Indole | 55-80% | |
| 2-Bromothiophenol | Substituted Benzothiophene | 65-90% |
Table 1: Representative examples and expected yields for the one-pot synthesis of various heterocycles.
Troubleshooting and Expert Insights
-
Low Yields: If the reaction yields are consistently low, consider the following:
-
Catalyst Deactivation: The palladium catalyst may be sensitive to impurities. Ensure all reagents and solvents are of high purity and that the reaction is conducted under a strictly inert atmosphere.
-
Base Strength: The choice and quality of the base are crucial. Ensure the potassium carbonate is anhydrous and finely powdered for optimal reactivity. For less reactive substrates, a stronger base such as cesium carbonate may be beneficial.[6]
-
Ligand Choice: While triphenylphosphine is a good starting point, other phosphine ligands, such as Buchwald's biaryl phosphine ligands, may offer improved performance for challenging substrates.[3]
-
-
Incomplete Reaction: If starting materials persist even after extended reaction times, an increase in temperature or catalyst loading (up to 5 mol%) may be necessary.
-
Side Product Formation: The formation of homocoupled byproducts can sometimes be observed. This can often be minimized by ensuring the stoichiometry of the reactants is carefully controlled and by maintaining a dilute reaction concentration.
Conclusion
The one-pot synthesis of heterocycles using this compound represents a highly efficient and convergent strategy for the construction of complex molecular architectures. By leveraging the dual reactivity of this versatile reagent within a tandem palladium-catalyzed sequence, this methodology offers a streamlined approach that aligns with the principles of green and sustainable chemistry. The protocol and insights provided herein serve as a valuable resource for researchers in synthetic and medicinal chemistry, enabling the rapid and effective synthesis of diverse heterocyclic scaffolds.
References
- Molander, G. A., & Trice, S. L. J. (2012). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki–Miyaura Coupling Reaction. Accounts of Chemical Research, 45(5), 853–865.
- Darses, S., & Genet, J.-P. (2003). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 103(11), 4313–4336.
- Molander, G. A., & Ito, T. (2001).
- Vedejs, E., & Chapman, R. W. (1995). Conversion of Arylboronic Acids into Potassium Aryltrifluoroborates: Convenient Precursors of Arylboron Difluoride Lewis Acids. The Journal of Organic Chemistry, 60(10), 3020–3027.
- Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Barder, T. E., & Buchwald, S. L. (2004). Efficient Catalyst for the Suzuki-Miyaura Coupling of Potassium Aryl Trifluoroborates With Aryl Chlorides. Organic Letters, 6(16), 2649–2652.
- Molander, G. A., & Sandrock, D. L. (2009). Suzuki–Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(19), 7374–7380.
- Molander, G. A., & Yun, C.-S. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429.
- Geary, L. M., & Hultin, P. G. (2009). A one-pot, sequential Suzuki cross-coupling/direct arylation reaction for the synthesis of 2-substituted benzo[b]furans. Organic Letters, 11(23), 5474–5477.
- Carrow, B. P., & Hartwig, J. F. (2011). A New Catalyst for the Borylation of Arenes. Journal of the American Chemical Society, 133(8), 2116–2119.
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
- Molander, G. A., & Cavalcanti, L. N. (2013). Nickel-Catalyzed Miyaura Borylation of Aryl and Heteroaryl Halides and Pseudohalides Using Tetrahydroxydiboron (BBA). The Journal of Organic Chemistry, 78(13), 6427–6439.
- Molander, G. A., & Gormisky, P. E. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. The Journal of Organic Chemistry, 73(19), 7481–7485.
- Miyaura, N., & Suzuki, A. (1981). Stereoselective synthesis of arylated (E)-alkenes by the reaction of alk-1-enylboranes with aryl halides in the presence of palladium catalyst.
- Molander, G. A., & Brown, A. R. (2006). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 71(26), 9681–9686.
- Molander, G. A., & Fumagalli, T. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(15), 5743–5747.
- Molander, G. A., & Jean-Gérard, L. (2007). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltrifluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. The Journal of Organic Chemistry, 72(10), 3873–3878.
- Molander, G. A., & Yokoyama, Y. (2006). Suzuki–Miyaura Cross-Coupling Reactions of Potassium Alkenyl- and Aryltrifluoroborates with Alkenyl Halides. The Journal of Organic Chemistry, 71(6), 2493–2498.
- Ackermann, L., & Althammer, A. (2006).
- Fang, G.-H., Yan, Z.-J., & Deng, M.-Z. (2004). Palladium-catalyzed cross-coupling of stereospecific potassium cyclopropyl trifluoroborates with aryl bromides. Organic Letters, 6(3), 357–360.
- Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki–Miyaura Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286.
Sources
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- 3. Efficient catalyst for the Suzuki-Miyaura coupling of potassium aryl trifluoroborates with aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-catalyzed Suzuki–Miyaura cross-coupling reaction of potassium 2-pyridyl trifluoroborate with aryl (heteroaryl… [ouci.dntb.gov.ua]
- 6. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic deployment of Potassium (3-bromophenyl)trifluoroborate in Modern Medicinal Chemistry: A Guide for Researchers
In the landscape of contemporary drug discovery and development, the imperative for efficient, robust, and versatile synthetic methodologies is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in the medicinal chemist's toolkit for the construction of complex biaryl and heteroaryl structures, which are prevalent in a vast array of therapeutic agents. Within this context, the choice of the organoboron reagent is a critical determinant of reaction success, impacting yield, purity, and operational simplicity. This technical guide elucidates the strategic application of Potassium (3-bromophenyl)trifluoroborate, a reagent that offers significant advantages in the synthesis of medicinally relevant molecules.
The Trifluoroborate Advantage: Causality in Reagent Selection
Historically, boronic acids have been the workhorses of Suzuki-Miyaura couplings. However, their inherent limitations, such as propensity for protodeboronation, trimerization to form boroxines, and sensitivity to air and moisture, can complicate synthesis, particularly in the context of complex, multi-step drug development campaigns.[1][2] Potassium organotrifluoroborates have emerged as a superior class of reagents that circumvent these challenges.[1][2]
Key Advantages of this compound:
-
Enhanced Stability: As crystalline, free-flowing solids, potassium trifluoroborates are generally stable to air and moisture, allowing for indefinite storage at room temperature and simplifying handling procedures.[1][2] This contrasts sharply with many boronic acids that require storage under inert atmospheres.
-
Stoichiometric Precision: The well-defined nature of these salts allows for precise stoichiometric control in reactions, eliminating the uncertainties associated with the variable water content and boroxine formation of boronic acids.
-
Improved Reactivity and Selectivity: The slow, controlled release of the active boronic acid species in situ under the reaction conditions can lead to cleaner reactions and higher yields, particularly with challenging substrates.
-
Functional Group Tolerance: The Suzuki-Miyaura reaction using potassium trifluoroborates is compatible with a wide array of functional groups commonly found in drug molecules, enabling their application in late-stage functionalization strategies.[1]
The selection of this compound is therefore not merely a matter of convenience but a strategic decision to enhance the robustness and reliability of the synthetic route, a critical consideration in the high-stakes environment of pharmaceutical development.
Core Application: Suzuki-Miyaura Cross-Coupling
The primary application of this compound in medicinal chemistry is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the formation of a C-C bond between the 3-bromophenyl moiety and a variety of aryl or heteroaryl halides (or triflates), providing access to a diverse range of biaryl and heteroaryl scaffolds.
The 3-bromophenyl motif is a valuable building block in medicinal chemistry. The bromine atom can serve as a handle for further functionalization, or its position can be strategically chosen to influence the pharmacological properties of the final molecule, such as binding affinity, selectivity, and metabolic stability.
Experimental Protocols
The following protocols are provided as a comprehensive guide for the application of this compound in Suzuki-Miyaura cross-coupling reactions. The conditions outlined are based on established methodologies for analogous potassium aryltrifluoroborates and can be adapted and optimized for specific substrates.
Protocol 1: General Procedure for the Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Bromide
This protocol describes a typical setup for the coupling of this compound with a generic aryl bromide.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Stoichiometry |
| This compound | 374564-34-8 | 262.91 | 1.2 equiv |
| Aryl Bromide | Varies | Varies | 1.0 equiv |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 2 mol % |
| 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) | 657408-07-6 | 410.51 | 4 mol % |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 3.0 equiv |
| Toluene | 108-88-3 | 92.14 | - |
| Water (degassed) | 7732-18-5 | 18.02 | - |
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), Palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium carbonate (3.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.
-
Solvent Addition: Add toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Coupling with a Heteroaryl Chloride
This protocol provides a representative procedure for the coupling of this compound with a more challenging heteroaryl chloride substrate.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Stoichiometry |
| This compound | 374564-34-8 | 262.91 | 1.5 equiv |
| Heteroaryl Chloride | Varies | Varies | 1.0 equiv |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 | 2 mol % |
| 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) | 564483-18-7 | 476.67 | 4 mol % |
| Cesium Carbonate (Cs₂CO₃) | 534-17-8 | 325.82 | 3.0 equiv |
| 1,4-Dioxane | 123-91-1 | 88.11 | - |
| Water (degassed) | 7732-18-5 | 18.02 | - |
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox, add this compound (1.5 mmol), the heteroaryl chloride (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and cesium carbonate (3.0 mmol) to a vial equipped with a stir bar.
-
Solvent Addition: Add 1,4-dioxane (4 mL) and degassed water (1 mL) to the vial.
-
Reaction Execution: Seal the vial and heat the reaction mixture at 110 °C for 18-24 hours. Monitor the reaction by LC-MS.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Redissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by preparative HPLC or flash chromatography.
Application in Medicinal Chemistry: A Strategic Perspective
While a specific, publicly disclosed synthesis of a marketed drug explicitly using this compound remains to be identified, the strategic value of this reagent is evident from its utility in constructing molecular scaffolds present in numerous biologically active compounds. The 3-bromophenyl moiety is a key structural element in a variety of investigational and approved drugs, including kinase inhibitors, antivirals, and central nervous system (CNS) agents.
The use of this compound allows for the efficient and reliable introduction of this important pharmacophore. Its stability is particularly advantageous in high-throughput screening and parallel synthesis campaigns, where ease of handling and reproducibility are critical. Furthermore, the bromine atom provides a versatile handle for subsequent diversification, allowing for the rapid generation of analog libraries to explore structure-activity relationships (SAR).
Conclusion
This compound is a highly valuable and strategic reagent for medicinal chemists. Its superior stability, handling characteristics, and reliable performance in Suzuki-Miyaura cross-coupling reactions make it an excellent choice for the synthesis of complex biaryl and heteroaryl structures. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this reagent in their drug discovery and development programs, accelerating the path towards new therapeutic innovations.
References
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 811–823. [Link]
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Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura cross-coupling of potassium trifluoroboratohomoenolates. Organic letters, 10(9), 1795–1798. [Link]
-
Darses, S., & Genet, J. P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical reviews, 108(1), 288–325. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of organic chemistry, 71(25), 9681–9686. [Link]
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Prakash, G. K. S., et al. (2010). Tetrabutylammonium Trifluoroborates: Stable and Versatile Boronic Acid Surrogates for Suzuki-Miyaura Cross-Coupling Reactions. Organic Syntheses, 90, 261-273. [Link]
-
Molander, G. A., & Ito, T. (2001). Cross-Coupling Reactions of Potassium Alkyltrifluoroborates with Aryl and 1-Alkenyl Trifluoromethanesulfonates. Organic letters, 3(3), 393–396. [Link]
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Molander, G. A., & Biolatto, B. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Aryl and Heteroaryl Chlorides. Organic letters, 4(11), 1867–1870. [Link]
Sources
Use of Potassium (3-bromophenyl)trifluoroborate in the synthesis of natural products
Causality Insight: For the second coupling involving the more challenging aryl bromide, a different catalyst system like PdCl₂(dppf) is often employed due to its robustness and efficiency in a wide range of couplings. [7]Cesium carbonate is a stronger base than potassium carbonate and can accelerate the transmetalation step, particularly with less reactive coupling partners. [14]
References
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Molander, G., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development. [Link]
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews. [Link]
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Molander, G. A., & Ito, T. (2001). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry. [Link]
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Arnold, D. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group Meeting. [Link]
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Stefani, H. A., et al. (2008). ChemInform Abstract: Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. ResearchGate. [Link]
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Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters. [Link]
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Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. National Institutes of Health. [Link]
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Liu, Y., et al. (2014). Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry. [Link]
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Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters. [Link]
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Organic Chemistry Portal. Synthesis of aryltrifluoroborates. Organic Chemistry Portal. [Link]
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Roy, A., et al. (2014). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. National Institutes of Health. [Link]
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Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. National Institutes of Health. [Link]
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Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters. [Link]
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The Organic Chemist. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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Dreher, S. D., et al. (2008). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. National Institutes of Health. [Link]
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Bio, M. M., et al. (2013). The Synthesis of Bromomethyltrifluoroborates through Continuous Flow Chemistry. ResearchGate. [Link]
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Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Chemistry Portal. [Link]
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Vedejs, E., & Chapman, R. W. (2013). TETRABUTYLAMMONIUM (p-TOLYL)TRIFLUOROBORATE. Organic Syntheses. [Link]
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Application Note: Scale-up Considerations for Suzuki Reactions with Potassium (3-bromophenyl)trifluoroborate
Introduction: The Strategic Advantage of Potassium Organotrifluoroborates in Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] Within the pharmaceutical and fine chemical industries, its scalability is paramount.[3][4] Traditionally, boronic acids have been the workhorses of this transformation. However, their often-challenging purification, uncertain stoichiometry, and potential for protodeboronation can present hurdles during scale-up.
Potassium organotrifluoroborate salts have emerged as a superior class of reagents, offering significant advantages for industrial applications.[5] These crystalline solids are generally stable to air and moisture, easy to handle, and can be stored for extended periods without degradation, which improves reproducibility and simplifies handling and storage for large-scale production.[6][7][8] Potassium (3-bromophenyl)trifluoroborate, the subject of this guide, serves as a key building block for a variety of complex molecules, making the successful scale-up of its coupling reactions a critical endeavor.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the key considerations and protocols for scaling up Suzuki reactions involving this compound. We will delve into the mechanistic nuances, process optimization, and practical challenges encountered when transitioning from the laboratory bench to pilot plant and beyond.
The Suzuki-Miyaura Catalytic Cycle with Aryltrifluoroborates
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[1][2] A crucial aspect of using potassium aryltrifluoroborates is their in-situ hydrolysis to the corresponding arylboronic acid, which is the active species in the transmetalation step.[9]
Figure 1: Suzuki-Miyaura catalytic cycle with aryltrifluoroborates.
Pre-Scale-up Laboratory Investigation: Establishing a Robust Process
Before attempting a large-scale reaction, a thorough investigation at the laboratory scale is crucial to identify and optimize critical process parameters. This phase aims to develop a process that is not only high-yielding but also reproducible, safe, and economically viable.
Key Parameters for Optimization:
-
Catalyst and Ligand Selection: The choice of palladium source and ligand is critical. While Pd(OAc)₂ and PdCl₂ are common precursors, the ligand dictates the catalyst's activity and stability.[10][11] For couplings involving aryl bromides, phosphine ligands such as PPh₃ or more electron-rich and bulky ligands like Buchwald's biaryl phosphines can be highly effective.[12] Catalyst loading is a key factor in process economics; aim for the lowest possible loading without compromising reaction time and yield.[12]
-
Base Selection and Stoichiometry: An inorganic base is required to facilitate the transmetalation step.[2] Common choices include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[10][13] Cesium carbonate is often highly effective but may be less desirable for large-scale production due to cost.[10] Potassium carbonate is a more economical and frequently used alternative.[14] The stoichiometry of the base should be optimized, typically ranging from 2 to 3 equivalents.
-
Solvent System: A biphasic solvent system, often consisting of an organic solvent and water, is typically employed.[13][15] The water is essential for the hydrolysis of the trifluoroborate and to dissolve the inorganic base.[9] Common organic solvents include toluene, THF, and 2-propanol.[10][16] The choice of solvent can impact reaction kinetics, impurity profiles, and ease of workup.
-
Reaction Temperature: Temperature is a critical process parameter.[13] Higher temperatures generally lead to faster reaction rates but can also promote catalyst decomposition and the formation of byproducts. An optimal temperature profile should be determined to ensure complete conversion in a reasonable timeframe while minimizing impurities.
-
Reaction Monitoring: Reliable in-process controls (e.g., HPLC, GC) are essential to track the consumption of starting materials and the formation of the product and key impurities. This data is vital for determining reaction completion and for building a kinetic understanding of the process.
Protocol: Laboratory-Scale Optimization (1-10 g)
-
Inert Atmosphere: To a pre-dried reaction vessel, add this compound (1.0 equiv.), the coupling partner (1.0-1.2 equiv.), and the chosen base (e.g., K₂CO₃, 2.5 equiv.).
-
Solvent Addition: Add the degassed organic solvent and water (e.g., toluene/water 10:1 v/v).
-
Catalyst Introduction: Add the palladium precursor and ligand (e.g., Pd(OAc)₂, 0.5-2 mol%; SPhos, 1-4 mol%).
-
Reaction Execution: Heat the mixture to the desired temperature (e.g., 80-100 °C) under a nitrogen or argon atmosphere.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing by HPLC or GC.
-
Workup and Isolation: Upon completion, cool the reaction mixture, separate the aqueous layer, and wash the organic layer with brine. Dry the organic layer over a suitable drying agent (e.g., MgSO₄), filter, and concentrate in vacuo. Purify the crude product by an appropriate method (e.g., column chromatography, recrystallization) to establish a baseline for purity.
| Parameter | Range for Optimization | Rationale |
| Catalyst Loading | 0.01 - 2 mol% | Balances reaction rate and cost. Lower loadings are economically favorable but may require longer reaction times or higher temperatures.[12] |
| Ligand | PPh₃, Buchwald ligands (e.g., SPhos, XPhos) | Ligand choice influences catalyst activity, stability, and substrate scope.[12] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ (2-3 equiv.) | The base is crucial for the transmetalation step. Its strength and solubility can affect reaction kinetics.[10][13] |
| Solvent | Toluene/H₂O, THF/H₂O, 2-BuOH/H₂O | The solvent system affects the solubility of reactants and catalyst, and can influence the reaction rate and impurity profile.[13] |
| Temperature | 60 - 110 °C | Temperature is a critical parameter affecting reaction rate and selectivity. Higher temperatures can lead to catalyst degradation.[13] |
Scale-up Considerations and Protocol
Transitioning a Suzuki reaction from the laboratory to a pilot plant or manufacturing scale introduces new challenges that must be proactively addressed.[3]
Critical Scale-up Challenges:
-
Mass and Heat Transfer: In large reactors, inefficient mixing can lead to localized "hot spots" and concentration gradients, resulting in poor reproducibility and increased byproduct formation. The surface-area-to-volume ratio decreases upon scale-up, making heat removal more challenging. The exothermic nature of the reaction, although often modest, must be carefully managed.
-
Inert Atmosphere: Maintaining a strictly inert atmosphere in large vessels is more difficult but equally critical to prevent catalyst deactivation.[13] Thorough purging of the reactor with nitrogen or argon before adding reagents is essential.
-
Reagent Addition: The order and rate of reagent addition can be more critical at scale. For instance, adding the catalyst last or as a solution can prevent localized high concentrations.
-
Workup and Product Isolation: Phase separations can be slower and less efficient in large reactors. The choice of workup procedure should be robust and scalable. Recrystallization is often preferred over chromatography for purification at scale due to its efficiency and cost-effectiveness.
-
Palladium Removal: Residual palladium in the final product is a major concern, especially for active pharmaceutical ingredients (APIs), with strict regulatory limits (often <10 ppm).[4] Scavenging techniques, such as treatment with activated carbon, silica-based scavengers, or aqueous washes with reagents like sodium bisulfite, are often required.[17]
Figure 2: General workflow for scaling up a Suzuki reaction.
Protocol: Pilot-Scale Suzuki Reaction (1-10 kg)
Safety First: Conduct a thorough process safety review before commencing any large-scale reaction. Ensure appropriate personal protective equipment is used and that emergency procedures are in place.
-
Reactor Preparation: Ensure the reactor is clean, dry, and has been rendered inert by repeated nitrogen/vacuum cycles.
-
Charging Reagents: Charge this compound, the coupling partner, and the base to the reactor under a nitrogen blanket.
-
Solvent Addition: Add the degassed organic solvent and water. Begin agitation to ensure good mixing.
-
Heating: Heat the reactor contents to the predetermined optimal temperature.
-
Catalyst Charging: Prepare the palladium precursor and ligand in a separate vessel with a small amount of degassed solvent. Transfer this catalyst solution to the reactor.
-
Reaction and Monitoring: Maintain the reaction at the set temperature and monitor its progress using the established in-process controls.
-
Workup: Once the reaction is complete, cool the mixture. Perform the aqueous workup by adding water and/or brine and allowing for adequate phase separation time.
-
Palladium Scavenging: If necessary, treat the organic phase with a palladium scavenger according to a pre-developed protocol.
-
Isolation and Purification: Concentrate the organic phase and isolate the crude product. Purify by recrystallization from a suitable solvent system.
-
Drying: Dry the final product under vacuum at a controlled temperature to meet the required specifications.
Troubleshooting Common Scale-up Issues
| Issue | Potential Cause(s) | Recommended Action(s) |
| Stalled or Slow Reaction | - Inefficient mixing- Poor temperature control- Catalyst deactivation (oxygen leak)- Insufficient base | - Increase agitation rate- Verify reactor temperature control- Check for leaks and improve inerting- Re-evaluate base stoichiometry and solubility |
| Increased Impurity Levels | - Localized overheating- Extended reaction time- Catalyst decomposition | - Improve heat transfer and temperature control- Optimize reaction time based on kinetic data- Consider a more stable catalyst system |
| Poor Phase Separation | - Emulsion formation | - Add brine- Allow for longer settling times- Consider a different solvent system |
| High Residual Palladium | - Ineffective scavenging | - Screen different palladium scavengers- Optimize scavenger amount, temperature, and contact time- Consider multiple scavenging steps |
Conclusion
The use of this compound in Suzuki-Miyaura cross-coupling reactions offers significant advantages for large-scale synthesis due to its stability and ease of handling. A successful scale-up, however, is contingent on a thorough understanding of the reaction mechanism and a systematic approach to process optimization. By carefully considering factors such as catalyst selection, reaction parameters, mass and heat transfer, and product purification, researchers and drug development professionals can develop robust and efficient processes for the synthesis of valuable chemical entities.
References
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Molander, G. A., & Ellis, N. (2007). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. Accounts of Chemical Research, 40(4), 275–286. [Link]
-
ACS Publications. (n.d.). Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. Retrieved from [Link]
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Yamamoto, T., et al. (2022). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development, 26(9), 2698–2705. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 833–844. [Link]
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]
-
Chemical.AI. (2024). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Retrieved from [Link]
-
Wang, L., et al. (2022). Highly Efficient Fabrication of Kilogram-Scale Palladium Single-Atom Catalysts for the Suzuki–Miyaura Cross-Coupling Reaction. ACS Applied Materials & Interfaces, 14(47), 52981–52989. [Link]
-
Rocaboy, R., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 42(17), 2095–2102. [Link]
-
ResearchGate. (n.d.). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Retrieved from [Link]
-
Molander, G. A., & Yun, C.-S. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8416–8423. [Link]
-
Lim, Y. H., & Kim, S. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Molecules, 27(24), 8758. [Link]
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ResearchGate. (n.d.). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Retrieved from [Link]
-
ResearchGate. (n.d.). The Synthesis of OSU 6162: Efficient, Large-Scale Implementation of a Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Retrieved from [Link]
-
Dreher, S. D., et al. (2012). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. Organic Letters, 14(2), 602–605. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(7), 2781–2788. [Link]
-
Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]
-
Abele, S., & Abele, E. (2018). Rapid Suzuki-Miyaura Couplings with ppm Level of Palladium Catalyst in a High-Pressure and High-Temperature Water System. Catalysts, 8(11), 503. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 833–844. [Link]
-
Bio-Rad. (n.d.). The Synthesis of Bromomethyltrifluoroborates through Continuous Flow Chemistry. Retrieved from [Link]
-
Wang, L., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega, 3(4), 4373–4379. [Link]
-
Li, J., et al. (2022). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Chemical Science, 13(28), 8352–8358. [Link]
-
Wang, L., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega, 3(4), 4373–4379. [Link]
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
-
ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium phenyltrifluoroborate in aqueous media. Retrieved from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2010). Aryl Trifluoroborates in Suzuki-Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. Angewandte Chemie International Edition, 49(31), 5362–5365. [Link]
-
Wipf Group. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Retrieved from [Link]
-
Li, Z., et al. (2024). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. ACS Omega, 9(1), 1059–1068. [Link]
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Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 833–844. [Link]
-
The Organic Chemistry Tutor. (2020, May 29). Suzuki Coupling / Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
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Application Note: Strategies for the Purification of Suzuki Coupling Products Derived from Potassium (3-bromophenyl)trifluoroborate
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] Potassium organotrifluoroborates have emerged as highly valuable coupling partners due to their stability, ease of handling, and controlled release of the corresponding boronic acid in situ.[2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the purification of biaryl products derived from the Suzuki coupling of Potassium (3-bromophenyl)trifluoroborate. We will delve into the mechanistic nuances that give rise to specific impurities and present detailed, field-proven protocols for their effective removal, ensuring the isolation of highly pure target compounds.
Introduction: The Unique Challenge of Purifying Products from Aryltrifluoroborates
This compound, like other organotrifluoroborates, offers distinct advantages over traditional boronic acids, primarily its enhanced stability to air and moisture.[2] However, the very nature of its activation—in situ hydrolysis to the corresponding boronic acid—introduces a unique set of potential side reactions and impurities that must be addressed during purification.[4][5][6] The "slow release" of the boronic acid is beneficial in minimizing side reactions like oxidative homocoupling and protodeboronation by keeping its concentration low throughout the reaction.[4][6] Nevertheless, incomplete reaction, side reactions involving the starting materials, and byproducts from the catalyst system necessitate robust purification strategies.
Understanding the potential impurities is paramount for designing an effective purification protocol. Key species to consider include:
-
Unreacted Starting Materials: Residual this compound and the coupling partner (aryl or heteroaryl halide/triflate).
-
Homocoupling Products: Biaryl species arising from the coupling of two molecules of the aryl halide or two molecules of the generated boronic acid.
-
Protodeboronation Product: Benzene, resulting from the cleavage of the carbon-boron bond of the trifluoroborate or the intermediate boronic acid.
-
Palladium Catalyst Residues: Both soluble and insoluble palladium species.
-
Inorganic Salts: Byproducts from the base used in the reaction (e.g., carbonates, phosphates).
This guide will focus on chromatographic and crystallization techniques to effectively separate the desired biaryl product from this complex mixture.
Mechanistic Considerations: The Origin of Impurities
The Suzuki-Miyaura catalytic cycle, when employing an organotrifluoroborate, begins with the hydrolysis of the trifluoroborate salt to the active boronic acid.[7][8] This step is crucial and its rate can be influenced by factors such as the base, solvent, and even the reaction vessel material.[4][5][6]
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Application Notes and Protocols for the Recrystallization of Potassium (3-bromophenyl)trifluoroborate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Critical Role of Purity for Potassium (3-bromophenyl)trifluoroborate in Modern Drug Discovery
This compound is a vital building block in contemporary organic synthesis, particularly valued in the construction of complex molecules for drug discovery and development. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allows for the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The purity of this organoboron reagent is paramount; impurities can lead to unpredictable reaction outcomes, decreased yields, and the formation of unwanted byproducts that complicate downstream purification and can be toxicological liabilities.
Recrystallization is a powerful and widely employed technique for the purification of solid crystalline compounds. The underlying principle of this method is based on the differential solubility of the desired compound and its impurities in a selected solvent or solvent system at varying temperatures. An ideal recrystallization process involves dissolving the impure solid in a hot solvent to the point of saturation, followed by slow cooling to induce the formation of a crystalline lattice. The ordered crystal structure inherently excludes impurity molecules, which remain in the cooled mother liquor. This application note provides a detailed, step-by-step guide to developing a robust recrystallization procedure for this compound, ensuring a high-purity product suitable for demanding synthetic applications.
Understanding the Reagent: Key Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for developing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₆H₄BBrF₃K | |
| Molecular Weight | 262.91 g/mol | |
| Appearance | White to off-white solid | |
| Stability | Generally stable under normal conditions. Air and moisture stable.[1] |
Safety First: Hazard Identification and Handling
Before commencing any experimental work, it is crucial to be fully aware of the potential hazards associated with this compound and the solvents used in the recrystallization process.
Hazard Summary for this compound:
| Hazard Statement | Description | GHS Pictogram |
| H315 | Causes skin irritation.[1] | GHS07 |
| H319 | Causes serious eye irritation.[1] | GHS07 |
| H335 | May cause respiratory irritation.[1] | GHS07 |
Mandatory Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields (or goggles), and chemical-resistant gloves (nitrile or neoprene are suitable).
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or solvent vapors.[2]
-
Handling: Avoid generating dust.[2] In case of skin or eye contact, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention.[2]
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
The Recrystallization Workflow: A Visual Guide
The process of recrystallization can be broken down into a series of logical steps, from solvent selection to the final drying of the purified crystals.
Caption: A generalized workflow for the recrystallization procedure.
Protocol Part 1: Solvent Selection – The Foundation of a Successful Recrystallization
The choice of solvent is the most critical factor in recrystallization. An ideal solvent should exhibit the following characteristics:
-
High Solvating Power for the Solute at Elevated Temperatures: The solvent should readily dissolve the compound when heated.
-
Low Solvating Power for the Solute at Low Temperatures: The compound should have limited solubility in the cold solvent to ensure a good recovery of the purified crystals.
-
Differential Solubility for Impurities: Impurities should either be highly soluble in the cold solvent (and remain in the mother liquor) or insoluble in the hot solvent (and be removable by hot filtration).
-
Chemical Inertness: The solvent must not react with the compound being purified.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the crystals during the drying step.
Recommended Solvent Systems for this compound:
Based on the polar, ionic nature of potassium aryltrifluoroborates, the following solvents and solvent mixtures are recommended for initial screening:
-
Acetonitrile (CH₃CN): A polar aprotic solvent known to be effective for recrystallizing organotrifluoroborates.[1]
-
Acetone/Hexane Mixture: A polar/non-polar solvent system where acetone acts as the primary solvent and hexane as the anti-solvent to induce precipitation upon cooling.
-
Ethanol/Water Mixture: A polar protic solvent system that can be finely tuned by adjusting the ratio of ethanol to water.
-
Water (H₂O): Given the potassium salt nature, water is a potential candidate, especially for removing organic, non-polar impurities.
Experimental Procedure for Solvent Screening (Small-Scale):
-
Place approximately 50 mg of the crude this compound into four separate small test tubes.
-
To the first test tube, add the first candidate solvent (e.g., acetonitrile) dropwise at room temperature, agitating after each addition. Observe the solubility.
-
If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a warm water bath or on a hot plate while continuing to add the solvent dropwise until the solid dissolves.
-
Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice-water bath for 15-20 minutes.
-
Observe the formation of crystals. An ideal solvent will show a significant amount of crystalline precipitate upon cooling.
-
Repeat steps 2-5 for each of the other candidate solvents and solvent systems. For mixed solvent systems, dissolve the compound in a minimal amount of the "good" solvent (e.g., acetone or ethanol) at an elevated temperature, and then add the "poor" solvent (e.g., hexane or water) dropwise until the solution becomes turbid. Reheat to clarify and then cool.
-
Based on these observations, select the solvent or solvent system that provides the best balance of high solubility at elevated temperatures and low solubility at reduced temperatures, leading to good crystal recovery.
Protocol Part 2: Detailed Recrystallization Procedure
This protocol assumes that a suitable solvent has been identified from the screening process. Acetonitrile is often a good starting point for aryltrifluoroborates.
Materials and Equipment:
-
Crude this compound
-
Selected recrystallization solvent (e.g., Acetonitrile)
-
Erlenmeyer flasks (2-3 of appropriate sizes)
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Glass funnel (for hot filtration, if needed)
-
Fluted filter paper
-
Büchner funnel and flask
-
Vacuum source
-
Watch glass
-
Spatula
-
Drying oven or vacuum desiccator
Step-by-Step Methodology:
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask of an appropriate size (the flask should not be more than half-full with the final solution volume).
-
Add a magnetic stir bar to the flask.
-
Add a small amount of the chosen solvent, enough to create a slurry.
-
Place the flask on a hot plate and begin heating and stirring.
-
Gradually add more hot solvent in small portions until the solid is completely dissolved. Causality: Adding the solvent in portions prevents the use of an excessive amount, which would lead to a lower recovery of the purified product. Heating increases the solubility of the compound.
-
-
Hot Filtration (Perform only if insoluble impurities are present):
-
If, after adding a reasonable amount of hot solvent, there are still solid particles present (these could be insoluble impurities), a hot filtration step is necessary.
-
Preheat a second Erlenmeyer flask and a glass funnel on the hot plate. Place a piece of fluted filter paper in the funnel.
-
Quickly pour the hot solution through the preheated funnel and filter paper into the clean, hot flask. Causality: Preheating the apparatus prevents premature crystallization of the desired compound in the funnel, which would result in product loss.
-
-
Crystallization:
-
Remove the flask containing the clear, hot solution from the hot plate.
-
Cover the mouth of the flask with a watch glass to prevent solvent evaporation and contamination.
-
Allow the solution to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of larger, more well-defined crystals, which are typically purer as the slow lattice formation excludes impurities more effectively. Rapid cooling can trap impurities within the crystals.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation. Causality: The solubility of the compound decreases further at lower temperatures, leading to a higher yield of the recrystallized product.
-
-
Isolation of Crystals:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and covers all the holes. Place the funnel on a clean filter flask connected to a vacuum source.
-
Wet the filter paper with a small amount of the cold recrystallization solvent.
-
Turn on the vacuum and swirl the crystalline slurry in the Erlenmeyer flask to suspend the crystals.
-
Quickly pour the slurry into the Büchner funnel.
-
Use a small amount of the cold filtrate to rinse any remaining crystals from the Erlenmeyer flask into the funnel.
-
-
Washing of Crystals:
-
With the vacuum still on, wash the crystals on the filter paper with a small amount of fresh, ice-cold recrystallization solvent. Causality: This wash removes any residual mother liquor that may be adhering to the surface of the crystals, which contains the dissolved impurities. Using a cold solvent minimizes the loss of the purified product.
-
-
Drying:
-
Leave the vacuum on to pull air through the crystals for several minutes to partially dry them.
-
Transfer the crystalline solid from the funnel to a pre-weighed watch glass.
-
Dry the crystals to a constant weight. This can be achieved by placing them in a drying oven at a moderate temperature (e.g., 50-60 °C, ensure it is well below the compound's melting or decomposition point) or in a vacuum desiccator at room temperature. Causality: Thorough drying is essential to remove all traces of the solvent, which could interfere with subsequent reactions or affect the accuracy of yield calculations.
-
Troubleshooting Common Recrystallization Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | - Too much solvent was used.- The compound is very soluble even in the cold solvent. | - Boil off some of the solvent to concentrate the solution and attempt to cool again.- Add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise until turbidity persists, then reheat to clarify and cool.- Scratch the inside of the flask with a glass rod at the liquid-air interface to provide a nucleation site.- Add a seed crystal of the pure compound. |
| Oiling out (product separates as a liquid). | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated.- Impurities are present that lower the melting point. | - Lower the temperature at which the compound is dissolved.- Add slightly more solvent before cooling.- Redissolve the oil in more hot solvent and try cooling more slowly. |
| Low recovery of purified product. | - Too much solvent was used.- The compound is significantly soluble in the cold solvent.- Premature crystallization during hot filtration. | - Use less solvent in the initial dissolution step.- Ensure the solution is thoroughly cooled in an ice bath to minimize solubility.- Ensure all equipment for hot filtration is adequately preheated. |
| Colored impurities remain in the crystals. | - The impurity co-crystallizes with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use sparingly as it can also adsorb the desired product. |
Conclusion
A carefully executed recrystallization is an indispensable technique for ensuring the high purity of this compound. By systematically selecting an appropriate solvent and meticulously following the outlined protocol, researchers can obtain a product with the quality required for sensitive and high-stakes applications in pharmaceutical and materials science research. The principles and procedures detailed in this application note provide a robust framework for the successful purification of this and other similar organotrifluoroborate salts.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Wipf Group. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. University of Pittsburgh. [Link]
Sources
Application Note & Protocol: The Heck Coupling Reaction of Potassium (3-Bromophenyl)trifluoroborate
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and professionals in drug development on the application of Potassium (3-bromophenyl)trifluoroborate in palladium-catalyzed Heck coupling reactions. We will explore the unique advantages of organotrifluoroborate salts, delve into the reaction mechanism, present a detailed experimental protocol, and offer insights into optimization and troubleshooting. This guide is designed to blend theoretical understanding with practical, field-proven methodologies to ensure reliable and reproducible outcomes.
Introduction: A Modern Approach to Olefin Arylation
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene.[1] This carbon-carbon bond-forming reaction has been instrumental in the synthesis of complex molecules, pharmaceuticals, and advanced materials. The classic mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle initiated by the oxidative addition of an organohalide to a Pd(0) species.[2]
In recent years, the scope of cross-coupling partners has expanded significantly. Among the most impactful developments is the use of potassium organotrifluoroborate salts. These reagents have emerged as superior alternatives to the more traditional boronic acids due to their remarkable stability and ease of handling.[3][4] this compound is an air- and moisture-stable crystalline solid that can be stored indefinitely, offering significant logistical advantages over its boronic acid counterpart, which can be prone to dehydration and protodeboronation.[4][5][6]
This application note focuses on the use of this compound in a variant of the Heck reaction. Unlike the classic pathway, reactions involving arylboron compounds often proceed via an oxidative Heck mechanism. This pathway is typically initiated by a transmetalation step with a Pd(II) salt, which is then regenerated by an external oxidant, offering a distinct mechanistic route to achieve olefin arylation.[5][7]
The Scientific Rationale: Why Choose a Trifluoroborate Salt?
The decision to use this compound is grounded in several key scientific and practical advantages:
-
Enhanced Stability: Organotrifluoroborates are exceptionally stable to air and moisture, unlike many boronic acids which can exist as mixtures of anhydrides.[4] This stability simplifies storage, handling, and stoichiometry calculations, contributing to more reproducible experimental results.
-
Simplified Purification: These salts are often crystalline solids that can be easily purified by recrystallization, ensuring high purity of the starting material.[8]
-
Robust Reactivity: Despite their stability, potassium organotrifluoroborates are highly competent coupling partners in a wide array of palladium-catalyzed reactions, including Suzuki-Miyaura and Heck-type transformations.[5][9][10]
-
Favorable Solubility: While potassium salts can have limited solubility in some organic solvents, this can often be overcome with appropriate solvent systems (e.g., alcohol/water mixtures) or by conversion to more soluble tetrabutylammonium salts if necessary.[4][6]
The Oxidative Heck Reaction: Mechanistic Insights
The coupling of an aryltrifluoroborate with an alkene does not follow the classic Mizoroki-Heck pathway. Instead, it operates via an oxidative Heck, or "boron-Heck," catalytic cycle that maintains a Pd(II) oxidation state.
The key steps are as follows:
-
Boron Activation: The potassium aryltrifluoroborate (ArBF₃K) is believed to hydrolyze or dissociate in the reaction medium to form a more reactive arylboron species, such as an arylboronic acid or an ArBF₂ intermediate.[5]
-
Transmetalation: This activated arylboron species undergoes transmetalation with a Pd(II) salt (e.g., Pd(OAc)₂), transferring the 3-bromophenyl group to the palladium center to form an arylpalladium(II) complex. This step is distinct from the oxidative addition that initiates the classic Heck cycle.[5]
-
Olefin Coordination & Insertion: The alkene substrate coordinates to the arylpalladium(II) complex. This is followed by a migratory insertion of the alkene into the Pd-C bond (syn-carbopalladation).[2]
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium center is eliminated, forming the C=C double bond of the product and a hydridopalladium(II) species.[2][11]
-
Catalyst Regeneration: An oxidizing agent (often adventitious air or a deliberately added oxidant like p-benzoquinone) regenerates the active Pd(II) catalyst from the hydridopalladium(II) intermediate, completing the catalytic cycle.[5]
Diagram: Oxidative Heck Catalytic Cycle
Caption: Catalytic cycle for the oxidative Heck reaction with an aryltrifluoroborate.
Experimental Protocol: Arylation of n-Butyl Acrylate
This protocol describes a general procedure for the Heck coupling of this compound with n-butyl acrylate.
Safety Precaution: This procedure should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Review the Safety Data Sheets (SDS) for all reagents before use. This compound may cause skin and eye irritation.[12]
Reagents & Equipment
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercial | Stable solid[12] |
| n-Butyl Acrylate | ≥99% | Commercial | Inhibitor may need to be removed |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercial | Pre-catalyst |
| Triphenylphosphine (PPh₃) | ≥99% | Commercial | Ligand |
| Triethylamine (Et₃N) | ≥99.5% | Commercial | Base, should be distilled |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercial | Solvent |
| Schlenk tube or reaction vial | --- | --- | With magnetic stir bar |
| Standard glassware | --- | --- | For workup and purification |
| Inert gas supply (Argon or N₂) | --- | --- | For reaction atmosphere |
Step-by-Step Procedure
Diagram: Experimental Workflow
Caption: Step-by-step workflow for the Heck coupling experiment.
-
Vessel Preparation: Place a magnetic stir bar into a 25 mL Schlenk tube. Dry the tube in an oven and allow it to cool to room temperature under a stream of argon or nitrogen.
-
Reagent Addition: To the Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), Palladium(II) Acetate (0.02 mmol, 2 mol%), and Triphenylphosphine (0.04 mmol, 4 mol%).
-
Atmosphere Exchange: Seal the tube with a septum, and evacuate and backfill with inert gas three times to ensure an oxygen-free atmosphere.
-
Solvent and Reagent Addition: Add anhydrous DMF (5 mL) via syringe. Stir the mixture for 5 minutes. Then, add n-butyl acrylate (1.2 mmol, 1.2 equiv) followed by triethylamine (2.0 mmol, 2.0 equiv) via syringe. The base is crucial for regenerating the active catalyst.[11][13]
-
Reaction: Immerse the Schlenk tube in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: The reaction progress can be monitored by taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing 50 mL of water and extract with ethyl acetate (3 x 25 mL).
-
Washing and Drying: Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Summary & Optimization Parameters
The efficiency of the Heck reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table provides a starting point for optimization.
| Parameter | Typical Range/Options | Rationale & Causality |
| Catalyst | Pd(OAc)₂, PdCl₂(dppf), Pd₂(dba)₃ | Pd(OAc)₂ is a common, effective Pd(II) precursor.[13] PdCl₂(dppf) is excellent for many cross-couplings involving organoboron reagents.[6][10] |
| Catalyst Loading | 1 - 5 mol% | Lower loadings are desirable for cost and sustainability. Higher loadings may be needed for challenging substrates. |
| Ligand | PPh₃, P(t-Bu)₃, dppf, Buchwald ligands | Phosphine ligands stabilize the palladium catalyst, preventing decomposition to inactive palladium black.[2] Steric and electronic properties of the ligand heavily influence reaction rate and selectivity.[14] |
| Alkene Partner | Acrylates, Styrenes, Electron-deficient olefins | Electron-withdrawing groups on the alkene generally accelerate the reaction.[1] |
| Base | Et₃N, K₂CO₃, Cs₂CO₃ | The base is essential to neutralize the acid generated (HX) and facilitate the reductive elimination step to regenerate the Pd(0) catalyst in the classic cycle, or to assist in reoxidation in the oxidative cycle.[2][11] |
| Solvent | DMF, DMAc, Toluene, Acetonitrile, THF/H₂O | The choice of solvent affects reagent solubility and reaction temperature. Polar aprotic solvents like DMF are common. Aqueous systems can also be effective.[15][16] |
| Temperature | 80 - 120 °C | Higher temperatures are often required to drive the reaction to completion, but can also lead to side reactions or catalyst decomposition. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst or pre-catalyst. 2. Insufficiently inert atmosphere. 3. Impure reagents (solvent, base). 4. Incorrect temperature. | 1. Use fresh Pd(OAc)₂. Ensure ligand is pure. 2. Improve degassing procedure (e.g., freeze-pump-thaw cycles). 3. Use freshly distilled/anhydrous solvent and base. 4. Screen temperatures from 80 °C to 120 °C. |
| Formation of Palladium Black | 1. Catalyst decomposition. 2. Incorrect palladium:ligand ratio. | 1. Use a more robust ligand (e.g., bulky phosphines, N-heterocyclic carbenes). 2. Increase ligand ratio (e.g., from Pd:L of 1:2 to 1:4). |
| Byproduct Formation (e.g., Homocoupling) | 1. Reaction temperature too high. 2. Presence of oxygen. | 1. Lower the reaction temperature. 2. Ensure the reaction is run under a strictly inert atmosphere. |
| Poor Reproducibility | 1. Variable quality of reagents. 2. Inconsistent water content in solvents or reagents. | 1. Use reagents from the same batch/supplier. 2. Use rigorously dried solvents and reagents, or a standardized solvent system (e.g., THF/H₂O 9:1). |
Conclusion
This compound serves as an exceptionally practical and reliable arylating agent for Heck-type coupling reactions. Its inherent stability simplifies experimental execution and enhances reproducibility, making it an invaluable tool for both academic research and industrial applications. By understanding the nuances of the oxidative Heck mechanism and carefully controlling key reaction parameters, scientists can effectively leverage this reagent to construct complex molecular architectures with high efficiency and predictability.
References
-
Heck reaction. In Wikipedia; 2023. [Link]
-
Lindh, J.; Sjöberg, P. J. R.; Larhed, M. Oxidative Heck Reactions using Aryltrifluoroborates and Aryl N-Methyliminodiacetic Acid (MIDA) Boronates. PMC; National Institutes of Health. [Link]
-
Shaheen, S.; Rashid, H.; Ali, M.; et al. Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. MDPI. [Link]
-
Ge, H.; Niphakis, M. J.; Georg, G. I. Boron–Heck Reaction of Cyclic Enaminones: Regioselective Direct Arylation via Oxidative Palladium(II) Catalysis. ACS Publications. [Link]
-
Heck Reaction. Organic Chemistry Portal. [Link]
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]
-
A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. ResearchGate. [Link]
-
The Intramolecular Heck Reaction. Macmillan Group Meeting; 2004. [Link]
-
Heck Reaction. Chemistry LibreTexts; 2023. [Link]
-
Molander, G. A.; Brown, A. R. Suzuki Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. ResearchGate. [Link]
-
The Synthesis of Bromomethyltrifluoroborates through Continuous Flow Chemistry. ACS Publications. [Link]
-
Molander, G. A.; Brown, A. R. Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry. [Link]
-
Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube; 2021. [Link]
-
Molander, G. A.; Figueroa, R. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. PMC; National Institutes of Health. [Link]
-
Darses, S.; Genet, J.-P. Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews. [Link]
-
Dhudshia, B.; Thadani, A. N. TETRABUTYLAMMONIUM TRIFLUOROBORATES: NOVEL REAGENTS FOR SUZUKI-MIYAURA CROSS COUPLING. Organic Syntheses. [Link]
-
Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. ResearchGate. [Link]
-
Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group; 2008. [Link]
-
This compound. PubChem; National Center for Biotechnology Information. [Link]
-
Molander, G. A.; Yun, C.-S. Cross-coupling reactions of potassium alkyltrifluoroborates with aryl and 1-alkenyl trifluoromethanesulfonates. PubMed. [Link]
-
Molander, G. A.; Jean-Gérard, L. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. NIH; National Institutes of Health. [Link]
Sources
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Oxidative Heck Reactions using Aryltrifluoroborates and Aryl N-Methyliminodiacetic Acid (MIDA) Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. researchgate.net [researchgate.net]
- 10. Cross-coupling reactions of potassium alkyltrifluoroborates with aryl and 1-alkenyl trifluoromethanesulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. This compound | C6H4BBrF3K | CID 23677642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions | MDPI [mdpi.com]
- 16. Heck Reaction [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling with Potassium (3-bromophenyl)trifluoroborate
Welcome to our dedicated technical support guide for optimizing Suzuki-Miyaura cross-coupling reactions involving potassium (3-bromophenyl)trifluoroborate. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with reaction efficiency. Here, we address common issues in a direct question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your experimental design.
Potassium organotrifluoroborates have become invaluable coupling partners in modern organic synthesis due to their stability to air and moisture, which simplifies handling and storage compared to traditional boronic acids.[1][2] However, like any chemical transformation, achieving high yields requires careful optimization of various reaction parameters. This guide will walk you through a logical troubleshooting process to identify and resolve the root causes of low product yield.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki coupling reaction with this compound is giving a low yield. Where should I start my investigation?
A1: A low yield in your Suzuki coupling can stem from several factors. A systematic approach to troubleshooting is crucial. Begin by evaluating the most common culprits in the following order:
-
Reaction Atmosphere and Reagent Purity: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Ensure your reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon).[3] Additionally, verify the purity of your solvents and reagents, as impurities can poison the catalyst.
-
Catalyst System (Palladium Source and Ligand): The choice of palladium precursor and ligand is critical for an efficient catalytic cycle.
-
Base Selection and Strength: The base plays a crucial role in the transmetalation step and must be carefully chosen.
-
Solvent System: The solvent influences the solubility of reactants and the overall reaction kinetics.
-
Reaction Temperature and Time: These parameters often need to be optimized for each specific substrate pairing.
Below, we will delve into each of these areas with specific recommendations.
In-Depth Troubleshooting
Q2: I'm not sure if my catalyst system is active enough. What are the best practices for catalyst selection and handling for this specific coupling?
A2: Catalyst deactivation is a frequent cause of low yields. For the coupling of an aryl bromide like 3-bromophenyl)trifluoroborate, a highly active catalyst system is often necessary.
-
Palladium Source: Common and effective palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladium-ligand complexes like PdCl₂(dppf)·CH₂Cl₂.[4][5] While Pd(0) sources like Pd(PPh₃)₄ can be used, in-situ generation of the active Pd(0) species from a more stable Pd(II) precursor is often more reliable.[6]
-
Ligand Selection: The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle. For aryl bromide couplings, electron-rich and bulky phosphine ligands are generally preferred.
-
Buchwald-type ligands: Ligands such as SPhos, XPhos, and RuPhos are known to be highly effective for Suzuki couplings, particularly with challenging substrates.[7][8][9]
-
Ferrocenyl ligands: dppf (1,1'-Bis(diphenylphosphino)ferrocene) is a robust and widely used ligand that often provides good results.[4][10]
-
-
Catalyst Loading: A typical catalyst loading is between 1-5 mol %. If you suspect catalyst deactivation, you can try increasing the loading. However, this should be a later step in optimization as it also increases costs.
Troubleshooting Workflow: Catalyst System
Caption: A decision-making workflow for troubleshooting the catalyst system.
Q3: I'm using a common base like K₂CO₃, but the reaction is sluggish. How does the choice of base affect the coupling with potassium aryltrifluoroborates, and what are my other options?
A3: The base is critical for the activation of the organotrifluoroborate for transmetalation.[11] While K₂CO₃ is a common choice, it may not be optimal for all systems. The choice of base can significantly impact the reaction rate and yield.[3]
-
Mechanism of Activation: The base facilitates the hydrolysis of the trifluoroborate salt to the corresponding boronic acid in situ, or it can directly participate in the formation of a more reactive boronate species.
-
Base Screening: If K₂CO₃ is not effective, consider screening other bases.
-
Stronger inorganic bases: Cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate due to its higher solubility in organic solvents and its ability to promote the catalytic cycle.[12][13][14] Potassium phosphate (K₃PO₄) is another strong base that can be beneficial.[15][16]
-
Organic bases: In some cases, amine bases like triethylamine (NEt₃) or t-BuNH₂ have been shown to be effective, particularly in specific solvent systems.[4][10]
-
Table 1: Common Bases for Suzuki Coupling with Aryltrifluoroborates
| Base | pKa of Conjugate Acid | Common Solvent(s) | Notes |
| K₂CO₃ | 10.3 | THF/H₂O, Dioxane/H₂O | A standard choice, but may require higher temperatures.[3] |
| Cs₂CO₃ | 10.3 | THF/H₂O, Dioxane/H₂O | Often more effective than K₂CO₃ due to higher solubility.[12][13] |
| K₃PO₄ | 12.3 | Toluene, Dioxane | A stronger base, can be effective in anhydrous or aqueous conditions.[15][16] |
| NEt₃ | 10.7 | MeOH, i-PrOH/H₂O | An organic base that can be advantageous in certain systems.[4] |
Experimental Protocol: Base Screening
-
Set up four parallel reactions in sealed vials under an inert atmosphere.
-
To each vial, add this compound (1.0 equiv), your coupling partner (1.1 equiv), the palladium precursor (e.g., Pd(OAc)₂, 2 mol %), and the ligand (e.g., SPhos, 4 mol %).
-
To each vial, add a different base (3.0 equiv): Vial 1: K₂CO₃, Vial 2: Cs₂CO₃, Vial 3: K₃PO₄, Vial 4: NEt₃.
-
Add the chosen solvent system (e.g., Dioxane/H₂O 4:1).
-
Heat the reactions to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS at regular intervals.
-
Compare the reaction progress and final yields to identify the optimal base.
Q4: My reaction mixture is heterogeneous, and I suspect poor solubility is the issue. What solvent systems are recommended for coupling with this compound?
A4: Poor solubility of any of the reaction components can significantly hinder the reaction rate. Potassium aryltrifluoroborates are salts and may have limited solubility in purely organic solvents.
-
Aqueous Solvent Systems: A mixture of an organic solvent and water is often necessary. The water helps to dissolve the trifluoroborate salt and the inorganic base.
-
Ethereal solvents: THF/H₂O and 1,4-Dioxane/H₂O are very common and effective solvent systems.[12][13][14] 2-Methyltetrahydrofuran (MeTHF) is a greener alternative to THF and can offer better phase separation.[6]
-
Alcoholic solvents: Isopropanol (i-PrOH)/H₂O can also be an excellent choice.[4][10]
-
Aromatic solvents: Toluene/H₂O is another option, particularly for higher-temperature reactions.[9][17]
-
-
Anhydrous Conditions: In some cases, running the reaction under anhydrous conditions can improve the yield, especially if protodeboronation is a suspected side reaction.[15] In such cases, a highly soluble organic base or a very strong, anhydrous inorganic base like K₃PO₄ in a polar aprotic solvent like DMF or dioxane might be effective.[6]
Troubleshooting Flowchart: Solvent and Base Optimization
Caption: A logical progression for optimizing solvent and base conditions.
Q5: I'm observing significant amounts of debrominated starting material and homocoupled byproducts. What causes these side reactions and how can I minimize them?
A5: Side reactions are a common cause of reduced yields. Understanding their mechanisms is key to mitigating them.
-
Protodeboronation: This is the replacement of the -BF₃K group with a hydrogen atom from a proton source (like water). It is often promoted by high temperatures and certain bases.[5]
-
Homocoupling: This is the self-coupling of the aryl halide or the organoboron reagent.
-
Aryl Halide Homocoupling: Can be promoted by traces of oxygen. Thoroughly degassing your reaction mixture is crucial.[3]
-
Organoboron Homocoupling: Can also be oxygen-mediated.
-
Mitigation:
-
-
Dehalogenation: The replacement of the bromine atom with a hydrogen. This can occur via various pathways, sometimes involving the palladium catalyst.
-
Mitigation:
-
Careful selection of the ligand and base can sometimes suppress this side reaction.
-
Avoid excessively high temperatures.
-
-
Concluding Remarks
Successfully troubleshooting a low-yielding Suzuki-Miyaura coupling with this compound requires a methodical approach. By systematically evaluating and optimizing the catalyst system, base, solvent, and reaction conditions, you can effectively diagnose and resolve the underlying issues. Remember that each substrate pairing is unique, and a set of conditions that works for one reaction may not be optimal for another.[3] The stability and ease of use of potassium aryltrifluoroborates make them excellent reagents, and with careful optimization, they can provide high yields of your desired products.[1][8]
References
-
Molander, G. A., & Batey, R. A. (2004). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 69(2), 383-394. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. [Link]
-
ResearchGate. (2006). Suzuki—Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. [Link]
-
Kwong, F. Y., & Buchwald, S. L. (2004). A General Palladium Catalyst System for Suzuki−Miyaura Coupling of Potassium Aryltrifluoroborates and Aryl Mesylates. The Journal of Organic Chemistry, 69(24), 8424–8429. [Link]
-
Molander, G. A., & Figlus, M. (2011). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research, 44(4), 346-357. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]
-
Stephenson, C. R. J., & Gestwicki, J. E. (2022). Photoredox-Catalyzed Radical-Radical Coupling of Potassium Trifluoroborates with Acyl Azoliums. Organic Letters, 24(31), 5786–5791. [Link]
-
ResearchGate. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
-
Leadbeater, N. E., & Marco, M. (2002). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
-
Molander, G. A., & Ham, J. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Organic Letters, 8(13), 2767–2770. [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. [Link]
-
Olsson, R., & O'Shea, D. F. (2011). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. The Journal of Organic Chemistry, 76(11), 4587–4593. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
-
ResearchGate. (2005). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Liu, S. Y., & Jäkle, F. (2012). Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 77(17), 7436–7443. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Photoredox-Catalyzed Radical-Radical Coupling of Potassium Trifluoroborates with Acyl Azoliums - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 10. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki Coupling of Potassium (3-bromophenyl)trifluoroborate
Welcome to the technical support center for researchers utilizing potassium (3-bromophenyl)trifluoroborate in Suzuki-Miyaura cross-coupling reactions. This guide is designed to provide in-depth troubleshooting for common side reactions and experimental challenges. As a stable, crystalline solid, this compound offers significant advantages in handling and stoichiometry over its corresponding boronic acid.[1] However, like all Suzuki-Miyaura reagents, its application is nuanced, and success depends on controlling the delicate balance of the catalytic cycle against competing non-productive pathways.
This document moves beyond standard protocols to explore the causality behind common failures, providing you with the expert insights needed to optimize your reaction outcomes.
Frequently Asked Questions & Troubleshooting Guides
Q1: My Suzuki coupling reaction has stalled or resulted in a very low yield of the desired product. What are the primary factors I should investigate first?
Low or no product formation is a frequent issue that can stem from multiple sources. A systematic evaluation of your reaction components and conditions is the most efficient troubleshooting approach.
The primary suspects for a stalled reaction are catalyst deactivation, inefficient hydrolysis of the trifluoroborate salt, or suboptimal reaction conditions. Potassium organotrifluoroborates are valued for their stability, but this also means they are not the active species in the catalytic cycle. They must first hydrolyze in situ to the corresponding boronic acid to participate in the transmetalation step.[2] If this hydrolysis is too slow, the entire catalytic cycle will halt.
Below is a logical workflow to diagnose the root cause of low yield.
Caption: Initial troubleshooting workflow for low-yield reactions.
Expert Insights:
-
Catalyst Activity: The active Pd(0) catalyst is highly sensitive to oxidation.[3][4] Inadequate degassing of solvents or a poor inert atmosphere (argon or nitrogen) is a leading cause of reaction failure.
-
The Role of Base and Water: The base is not just an activator for the boronic acid; it also mediates the crucial hydrolysis of the trifluoroborate. Cesium carbonate (Cs₂CO₃) is often highly effective in promoting both hydrolysis and the subsequent coupling steps.[5][6] The ratio of organic solvent to water can profoundly impact the hydrolysis rate and, consequently, the overall reaction efficiency.[2]
Q2: I'm observing a significant amount of bromobenzene as a byproduct. What is this side reaction and how can I minimize it?
This is the result of protodeboronation , a common side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[7] For your specific reagent, this process converts this compound into bromobenzene, consuming your nucleophile without forming the desired product.
Mechanism of Protodeboronation: This side reaction competes directly with the desired Suzuki coupling.[8] After the initial, necessary hydrolysis of the trifluoroborate to 3-bromophenylboronic acid, a proton source in the reaction mixture (often water or an alcohol solvent) can protonolyze the C-B bond, especially under basic conditions or at elevated temperatures.[9][10]
| Parameter | Effect on Protodeboronation | Rationale |
| Temperature | Increased temperature often accelerates protodeboronation.[11] | Provides the activation energy for the C-B bond cleavage. |
| Base | The choice and strength of the base can influence the rate. | The reaction can proceed through a base-catalyzed pathway involving the boronate species [ArB(OH)₃]⁻.[10][12] |
| Reaction Time | Longer reaction times increase the likelihood of this side reaction. | Prolonged exposure to reaction conditions allows more time for the side reaction to occur. |
| Water Content | Excess water can serve as the proton source. | While necessary for hydrolysis, a large excess can favor protodeboronation.[9] |
Troubleshooting Protocol to Mitigate Protodeboronation:
-
Optimize the Base:
-
Action: Switch to a different base. While common bases like K₂CO₃ or NaHCO₃ can be effective, bases like Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) often give superior results by promoting a faster rate of cross-coupling relative to protodeboronation.[13]
-
Rationale: A base that facilitates rapid transmetalation can help the productive catalytic cycle outcompete the slower protodeboronation pathway.
-
-
Control Temperature and Reaction Time:
-
Action: Monitor the reaction closely by TLC or LC-MS. Aim for the lowest possible temperature that allows the reaction to proceed to completion in a reasonable timeframe. Avoid unnecessarily long reaction times or overnight heating if the reaction is complete sooner.
-
Rationale: Minimizing the thermal exposure of the reactive boronic acid intermediate reduces its decomposition.[11]
-
-
Adjust the Solvent System:
-
Action: Use a carefully controlled amount of water. Solvent systems like THF/H₂O (9:1) or Dioxane/H₂O are often effective.[6] Ensure solvents are anhydrous before adding a measured amount of water.
-
Rationale: This provides sufficient water for the necessary hydrolysis of the trifluoroborate salt without creating a large excess that promotes protodeboronation.[2]
-
-
Modify Stoichiometry:
-
Action: Consider using a slight excess (e.g., 1.1–1.2 equivalents) of the this compound.
-
Rationale: This can help drive the reaction to completion even if a small percentage of the reagent is consumed by protodeboronation.[11]
-
Q3: My mass spectrum shows a significant peak corresponding to 3,3'-dibromobiphenyl. How is this homocoupling product forming?
The formation of a symmetrical biaryl, in this case, 3,3'-dibromobiphenyl, is a classic sign of homocoupling . This side reaction involves the coupling of two molecules of your organoboron reagent.
Caption: Competing pathways of Suzuki coupling vs. oxidative homocoupling.
Causality and Prevention: Homocoupling is often promoted by the presence of molecular oxygen and Pd(II) species.[14] Oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) complexes, instead of undergoing oxidative addition with the aryl halide, can engage in a double transmetalation with the boronic acid, leading to the undesired Ar'-Ar' product.[15][16]
Troubleshooting Protocol to Prevent Homocoupling:
-
Rigorous Exclusion of Oxygen: This is the most critical preventative measure.
-
Action: Ensure all solvents and the reaction mixture are thoroughly degassed before adding the palladium catalyst. This can be achieved by at least three cycles of vacuum/backfill with an inert gas (argon or nitrogen) or by sparging the solvent with inert gas for 30-60 minutes.[3][15]
-
Rationale: Removing dissolved oxygen prevents the oxidation of Pd(0) to the Pd(II) species that initiate the homocoupling pathway.[14][16]
-
-
Choice of Palladium Precatalyst:
-
Action: If using a Pd(II) source like Pd(OAc)₂ or PdCl₂, ensure your conditions effectively reduce it to Pd(0) in situ. Alternatively, consider starting with a Pd(0) precatalyst such as Pd(PPh₃)₄.
-
Rationale: Using a Pd(0) source directly can sometimes minimize the amount of residual Pd(II) available to catalyze homocoupling, provided the reaction is kept scrupulously free of air.
-
-
Control of Reaction Parameters:
-
Action: Adding the aryl halide in a slight excess can sometimes suppress homocoupling.[11]
-
Rationale: Ensuring an efficient oxidative addition step can help keep the palladium in the primary catalytic cycle, reducing its availability for side reactions.
-
By implementing these targeted troubleshooting strategies, you can effectively diagnose and mitigate the common side reactions encountered when using this compound, leading to higher yields and purer products in your Suzuki-Miyaura coupling reactions.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Li, M., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances.
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in the Suzuki Coupling of 4-Bromobiphenyl.
- Lloyd-Jones, G. C., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society.
- BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
- Sultan, D. (2017). Suzuki Coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
- Wikipedia.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
- Molander, G. A., & Brown, A. R. (2006).
- Miller, J. A. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development.
- Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp.
- Molander, G. A., & Figueroa, R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles.
- Molander, G. A., & Ito, T. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates.
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 9. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
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- 15. pubs.acs.org [pubs.acs.org]
- 16. reddit.com [reddit.com]
Deboronation of Potassium (3-bromophenyl)trifluoroborate under basic conditions
Introduction
Welcome to the technical support guide for Potassium (3-bromophenyl)trifluoroborate. This document is designed for researchers, chemists, and process development scientists who utilize this versatile reagent, particularly in cross-coupling applications like the Suzuki-Miyaura reaction. While potassium organotrifluoroborates are valued for their stability compared to boronic acids, they are not immune to decomposition.[1][2] A common failure mode, especially under the basic conditions required for many cross-coupling reactions, is undesired protodeboronation. This process involves the cleavage of the carbon-boron bond, which is replaced by a hydrogen atom, consuming your starting material and leading to failed reactions and reduced yields.
This guide provides in-depth, practical solutions to anticipate, diagnose, and mitigate the unwanted deboronation of this compound, ensuring more consistent and successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem?
A1: Protodeboronation is a chemical reaction where the carbon-boron bond in an organoboron compound is cleaved and replaced with a carbon-hydrogen bond. In the context of your reagent, this compound, this process converts it into bromobenzene. This is highly problematic because it irreversibly consumes the nucleophilic partner intended for your cross-coupling reaction, leading to low or no yield of the desired product.[3][4] It is a key decomposition pathway for arylboronic acids and their derivatives, especially under basic conditions.[5]
Q2: What is the mechanism of deboronation for potassium aryltrifluoroborates under basic conditions?
A2: The process begins with the hydrolysis of the trifluoroborate salt to its corresponding boronic acid, RB(OH)₂.[6][7][8] This hydrolysis step is often the rate-determining factor and can be surprisingly complex. While a base is required for the subsequent cross-coupling, it can also accelerate the formation of the boronate anion [ArB(OH)₃]⁻. This boronate species is significantly more susceptible to protodeboronation than the neutral boronic acid.[4][5] The C-B bond cleavage can then proceed through different pathways, including a concerted protonation-deboronation or, for highly electron-deficient systems, via a transient arylanion.[5][9]
Q3: How can I detect if protodeboronation is occurring in my reaction?
A3: The most direct method is to monitor your reaction mixture over time using analytical techniques that can identify the byproduct.
-
GC-MS or LC-MS: Look for the mass of bromobenzene (the protodeboronated product). This is the most common and definitive method.
-
¹H NMR Spectroscopy: Compare the spectrum of your crude reaction mixture to a standard of bromobenzene. The appearance of characteristic aromatic signals for bromobenzene that grow over time is a strong indicator.
-
¹⁹F or ¹¹B NMR Spectroscopy: These techniques can be used to monitor the disappearance of the starting this compound signal.[3] ¹¹B NMR is particularly useful for observing changes in the boron's chemical environment.[10]
Q4: Is the (3-bromophenyl) substituent significant for deboronation?
A4: Yes, electronic effects play a crucial role. The bromine atom is an electron-withdrawing group, which can influence the stability of the aryl-boron bond. Generally, arylboronic acids with electron-withdrawing substituents can be more prone to protodeboronation under certain basic conditions.[11][12] However, the rate of deboronation is a complex function of pH, base type, and substrate electronics.[13]
Troubleshooting Guide: Low Yield & Reaction Failure
This section addresses the common problem of low or no yield in cross-coupling reactions where protodeboronation of this compound is the suspected cause.
Diagram 1: Competing Reaction Pathways
Caption: Competing pathways for Potassium Aryltrifluoroborate under basic conditions.
Problem: My Suzuki-Miyaura coupling reaction with this compound has a very low yield, and I detect bromobenzene in my crude mixture.
This is a classic sign that the rate of protodeboronation is outcompeting the rate of productive cross-coupling. The following troubleshooting steps are designed to tip the balance in favor of your desired reaction.
Troubleshooting Decision Tree
Sources
- 1. researchgate.net [researchgate.net]
- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pure.ed.ac.uk [pure.ed.ac.uk]
- 8. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 9. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Base-promoted protodeboronation of 2,6-disubstituted arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Catalyst Loading for Potassium (3-bromophenyl)trifluoroborate Suzuki Reactions
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions, with a specific focus on the use of potassium (3-bromophenyl)trifluoroborate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments. Potassium organotrifluoroborates are valued for their stability and ease of handling compared to boronic acids, making them excellent reagents in complex syntheses.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: Why choose this compound over the corresponding boronic acid?
A1: Potassium organotrifluoroborates offer several advantages over their boronic acid counterparts.[2][3][4] They are typically crystalline, monomeric solids that are stable to air and moisture, allowing for indefinite storage without degradation.[2][5] This contrasts with boronic acids, which can be challenging to purify due to the formation of cyclic trimer boroxines, making precise stoichiometry difficult to achieve.[2] The enhanced stability of trifluoroborates also prevents issues like protodeboronation, which can be a significant side reaction with heteroarylboronic acids, often necessitating the use of excess reagent.[6]
Q2: What is the fundamental role of the base in Suzuki reactions involving potassium trifluoroborates?
A2: The base is crucial for activating the organotrifluoroborate for transmetalation to the palladium center.[7] It facilitates the formation of a more nucleophilic borate species, which is the active component in the catalytic cycle.[7][8] The choice and stoichiometry of the base can significantly impact reaction selectivity and efficiency.[8] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides. The presence of water is often necessary to facilitate the hydrolysis of the trifluoroborate to a reactive intermediate, likely a difluorohydroxyborate species.[9]
Q3: What are the typical starting catalyst loading ranges for this type of reaction?
A3: For palladium-catalyzed Suzuki-Miyaura reactions, catalyst loading is a critical parameter to optimize. A general starting point is typically between 0.5 to 5 mol % of the palladium precatalyst.[10][11] For highly efficient catalyst systems, such as those employing sterically hindered and electron-rich phosphine ligands, loadings can often be reduced to as low as 0.005 mol %.[12][13] However, for challenging substrates or when using less active catalysts, a higher loading of up to 10 mol % might be necessary.[10] It's always recommended to perform a catalyst loading optimization study for your specific substrate combination.
Q4: How do I monitor the progress of my Suzuki reaction?
A4: Reaction monitoring is essential for determining the optimal reaction time and identifying potential issues. Common techniques include Thin Layer Chromatography (TLC), Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[14][15][16] For real-time analysis, in-situ monitoring techniques are becoming more prevalent, allowing for the acquisition of detailed kinetic data.[16][17][18] TLC is a quick and straightforward method for qualitative analysis of reaction completion by observing the disappearance of starting materials and the appearance of the product spot.[15] For more quantitative and precise monitoring, HPLC and GC are preferred.[14]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: I am observing very low conversion of my starting materials to the desired biaryl product. What are the potential causes and how can I troubleshoot this?
A: Low or no yield in a Suzuki-Miyaura coupling can stem from several factors. A systematic approach to troubleshooting is essential.
Workflow for Troubleshooting Low Yield
Caption: A systematic workflow for diagnosing and resolving low product yield.
Step-by-Step Troubleshooting:
-
Verify Reagent Purity and Stoichiometry:
-
This compound: Ensure it is pure and dry. Although stable, improper storage can lead to degradation.
-
Aryl Halide/Triflate: Confirm the purity of your electrophile. Impurities can inhibit the catalyst.
-
Base: Use a freshly opened or properly stored base. Some bases can be hygroscopic. Ensure the correct stoichiometry is used, typically 2-3 equivalents.[10][19]
-
Solvent: Use anhydrous solvents if the reaction is sensitive to water, although many Suzuki reactions with trifluoroborates benefit from aqueous solvent mixtures.[1][9] Ensure solvents are deoxygenated to prevent catalyst oxidation.
-
-
Evaluate the Catalyst System:
-
Catalyst Activity: The palladium precatalyst or active Pd(0) species can be sensitive to air and moisture. Ensure you are using a reliable source of palladium and appropriate handling techniques (e.g., working under an inert atmosphere).
-
Ligand Choice: The ligand plays a critical role in stabilizing the palladium center and facilitating the catalytic cycle. For aryl chlorides, which are less reactive, sterically bulky and electron-rich phosphine ligands like S-Phos or RuPhos are often necessary.[9][12][19] If you are using a simple ligand like triphenylphosphine (PPh₃), consider switching to a more advanced one.[3]
-
Precatalyst Activation: Some palladium(II) precatalysts require an initial reduction to the active Pd(0) species. Ensure your reaction conditions facilitate this.
-
-
Optimize Reaction Conditions:
-
Base Selection: The choice of base is critical. While K₂CO₃ is common, stronger bases like Cs₂CO₃ or K₃PO₄ can be more effective, especially for less reactive substrates.[3][10][20]
-
Solvent System: The polarity and composition of the solvent mixture can significantly influence the reaction rate. A common system is a mixture of an organic solvent (e.g., toluene, THF, dioxane) and water.[1][3] The water is often essential for the hydrolysis of the trifluoroborate.[9]
-
Temperature: Suzuki reactions are often run at elevated temperatures (e.g., 80-110 °C). If you are running the reaction at room temperature, a lack of conversion may simply be due to insufficient thermal energy.
-
Issue 2: Catalyst Deactivation and Black Precipitate Formation
Q: My reaction mixture turns black, and I observe a precipitate, leading to a stalled reaction. What is happening and how can I prevent it?
A: The formation of a black precipitate is often indicative of palladium black, which is the agglomeration of the palladium catalyst into an inactive, bulk metallic form. This deactivation pathway can halt the catalytic cycle.
Causes of Catalyst Deactivation:
-
Insufficient Ligand: The ligand is crucial for stabilizing the active Pd(0) species. If the ligand concentration is too low or the ligand is not robust enough, the palladium can precipitate.
-
High Temperatures: While heat can accelerate the reaction, excessively high temperatures can also promote catalyst decomposition.
-
Oxygen Contamination: The presence of oxygen can lead to the oxidation of the Pd(0) catalyst, contributing to deactivation.
-
Impurities: Certain impurities in the starting materials or solvents can poison the catalyst.
Solutions:
-
Increase Ligand-to-Palladium Ratio: A common strategy is to use a slight excess of the ligand relative to the palladium source (e.g., a 2:1 or 4:1 ligand-to-Pd ratio).
-
Use More Robust Ligands: Buchwald-type biaryl phosphine ligands are known for their ability to stabilize palladium and promote high catalytic turnover.[12]
-
Thorough Degassing: Ensure your reaction mixture is thoroughly deoxygenated by sparging with an inert gas (e.g., argon or nitrogen) before adding the catalyst.
-
Optimize Temperature: While a certain temperature is needed, avoid unnecessarily high temperatures. Determine the minimum temperature required for efficient conversion.
Issue 3: Side Reactions and Impurity Formation
Q: I am observing significant side products in my reaction, complicating purification. What are the common side reactions and how can I minimize them?
A: Several side reactions can occur in Suzuki-Miyaura couplings, leading to a complex product mixture.
Common Side Reactions:
-
Homocoupling: The coupling of two molecules of the organoboron reagent or two molecules of the aryl halide can occur. This is often more prevalent at higher catalyst loadings or if the transmetalation or reductive elimination steps are slow.
-
Protodeboronation: The cleavage of the C-B bond of the organotrifluoroborate by a proton source, leading to the formation of an arene byproduct. While less common with trifluoroborates than boronic acids, it can still occur under certain conditions.[6]
-
Hydrolysis of Functional Groups: If your substrates contain sensitive functional groups (e.g., esters, nitriles), the basic and sometimes aqueous reaction conditions can lead to their hydrolysis.[2]
Strategies for Minimization:
-
Optimize Catalyst Loading: Lowering the catalyst loading can sometimes reduce the rate of homocoupling.[12]
-
Control Stoichiometry: Using a slight excess (e.g., 1.1-1.2 equivalents) of the this compound can help ensure complete consumption of the limiting aryl halide and minimize its homocoupling.
-
Careful Choice of Base: For substrates with base-sensitive functional groups, a milder base like K₂CO₃ or even KF might be preferable to stronger bases like Cs₂CO₃ or hydroxides.[7]
-
Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent the formation of degradation products.
Experimental Protocols
Protocol 1: General Procedure for Catalyst Loading Optimization
This protocol outlines a systematic approach to determine the optimal catalyst loading for your specific reaction.
-
Set up Parallel Reactions: Prepare a series of identical reaction vials or tubes. A common setup would be to test catalyst loadings of 2.0, 1.0, 0.5, 0.1, and 0.05 mol %.
-
Prepare a Stock Solution of the Catalyst System: To ensure accurate dispensing of small amounts of catalyst and ligand, prepare a stock solution of the palladium precatalyst and the chosen ligand in a portion of the reaction solvent.
-
Charge the Reaction Vessels: To each vessel, add the this compound (1.0 eq), the aryl halide/triflate (1.2 eq), and the base (2-3 eq).
-
Add Solvent and Catalyst Stock Solution: Add the appropriate volume of solvent to each vessel, followed by the calculated volume of the catalyst stock solution to achieve the desired mol %.
-
Degas and Heat: Securely cap the vessels, thoroughly degas the mixtures, and place them in a preheated reaction block or oil bath.
-
Monitor and Analyze: At regular time intervals, take aliquots from each reaction, quench them, and analyze by a suitable method (e.g., LC-MS, GC-MS) to determine the conversion and yield.
-
Determine Optimal Loading: The optimal catalyst loading is the lowest amount that provides a high yield in a reasonable timeframe.
Data Summary Table for Catalyst Loading Optimization
| Catalyst Loading (mol %) | Reaction Time (h) | Conversion (%) | Yield (%) |
| 2.0 | 4 | >99 | 95 |
| 1.0 | 6 | >99 | 94 |
| 0.5 | 12 | 98 | 92 |
| 0.1 | 24 | 85 | 80 |
| 0.05 | 24 | 60 | 55 |
Protocol 2: Ligand Screening for a Challenging Coupling
For difficult couplings, such as those involving sterically hindered substrates or unreactive aryl chlorides, screening a variety of ligands is often necessary.
-
Select a Diverse Set of Ligands: Choose ligands from different classes, for example:
-
Monodentate Phosphines: PPh₃, PCy₃, P(t-Bu)₃
-
Bidentate Phosphines: dppf
-
Buchwald-type Biarylphosphines: S-Phos, RuPhos, XPhos
-
-
Set up Parallel Reactions: As in the catalyst loading optimization, set up a series of identical reactions.
-
Standardize Other Parameters: Keep the palladium precatalyst, base, solvent, temperature, and stoichiometry constant across all reactions. Use a consistent palladium-to-ligand ratio (e.g., 1:2).
-
Run and Analyze: Execute the reactions and monitor their progress to identify the ligand that provides the best performance.
The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The cycle consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X) to form a Pd(II) intermediate.[21]
-
Transmetalation: The organic group from the activated organotrifluoroborate is transferred to the palladium center, displacing the halide. This step is facilitated by the base.[7][21]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[21]
References
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]
-
Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2007). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research, 40(5), 275–286. [Link]
-
Molander, G. A., & Rivera, N. (2005). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 70(18), 7486–7490. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Suzuki–Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Dreher, S. D., Lim, S.-E., Sandrock, D. L., & Molander, G. A. (2009). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. Journal of the American Chemical Society, 131(26), 9602–9603. [Link]
-
Advion. SUZUKI REACTION MONITORING. [Link]
-
Molander, G. A., & Ham, J. (2012). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltrifluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. The Journal of Organic Chemistry, 77(19), 8678–8688. [Link]
-
Hein, J. E. (2019). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2007). Organotrifluoroborates and monocoordinated palladium complexes as catalysts--a perfect combination for Suzuki-Miyaura coupling. Accounts of Chemical Research, 40(5), 275-86. [Link]
-
Vaddypally, S., & Vasileiou, C. (2019). Real-Time Mass Spectrometric Investigations into the Mechanism of the Suzuki–Miyaura Reaction. Analytical Chemistry, 91(15), 9578–9582. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
-
Dreher, S. D., Lim, S.-E., Sandrock, D. L., & Molander, G. A. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3626–3631. [Link]
-
Molander, G. A. (2010). DESIGN, SYNTHESIS AND SUZUKI–MIYAURA CROSS-COUPLING REACTIONS OF POTASSIUM ORGANOTRIFLUOROBORATES. University of Pennsylvania. [Link]
-
Dreher, S. D., Lim, S.-E., Sandrock, D. L., & Molander, G. A. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3626–3631. [Link]
-
Lee, S. H., et al. (2025). Self-Stirring Drives Solid-State Suzuki–Miyaura Reaction with Real-Time Visualization. ChemRxiv. [Link]
-
Lima, C., Rodrigues, A. S. M. C., & Santos, L. M. N. B. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, 6(5), 1291-1301. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A Highly Efficient Catalyst for the Suzuki−Miyaura Coupling of Potassium Aryl Trifluoroborates with Aryl Chlorides. Organic Letters, 9(7), 1171–1174. [Link]
-
Colombel, V., Presset, M., Oehlrich, D., Rombouts, F., & Molander, G. A. (2012). Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling. Organic Letters, 14(7), 1680–1683. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
-
Liu, S.-Y., et al. (2011). Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 76(17), 7177–7183. [Link]
-
ResearchGate. (n.d.). Optimization of catalyst loading for Suzuki-Miyaura coupling. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]
-
Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
-
Molander, G. A., & Cooper, D. J. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Synlett, 2010(12), 1779-1794. [Link]
-
Dreher, S. D., et al. (2008). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 73(16), 6337–6348. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
Sources
- 1. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. DSpace [repository.upenn.edu]
- 6. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. vapourtec.com [vapourtec.com]
- 15. shoko-sc.co.jp [shoko-sc.co.jp]
- 16. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 17. [PDF] Real-Time Mass Spectrometric Investigations into the Mechanism of the Suzuki–Miyaura Reaction | Semantic Scholar [semanticscholar.org]
- 18. chemrxiv.org [chemrxiv.org]
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- 20. researchgate.net [researchgate.net]
- 21. chem.libretexts.org [chem.libretexts.org]
Effect of water on the stability and reactivity of Potassium (3-bromophenyl)trifluoroborate
Welcome to the technical support center for Potassium (3-bromophenyl)trifluoroborate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile reagent. Here, we address common questions and challenges related to its stability and reactivity, with a particular focus on the effects of water.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound to air and moisture during storage?
This compound is a crystalline solid that is generally stable to air and moisture, making it significantly easier to handle and store than the corresponding boronic acid.[1][2][3][4][5] Unlike boronic acids, which can dehydrate to form boroxines and are often difficult to purify, potassium organotrifluoroborates are typically monomeric and can be stored for extended periods at room temperature in a sealed container without significant degradation.[1][6] For long-term storage, it is recommended to keep it under an inert atmosphere.[7]
Q2: My Suzuki-Miyaura coupling reaction using this compound is giving a low yield. Could water be the issue?
Yes, the amount of water in your reaction is a critical parameter and can be a double-edged sword. While some water is often necessary to facilitate the hydrolysis of the trifluoroborate to the active boronic acid species for the catalytic cycle, too much water can promote an undesired side reaction called protodeboronation.[8][9] This side reaction cleaves the carbon-boron bond, replacing it with a carbon-hydrogen bond, leading to the formation of bromobenzene as a byproduct and consequently lowering the yield of your desired coupled product.[9] A delicate balance is crucial for optimal results.[8]
Q3: What is the role of water in the reactivity of this compound in a Suzuki-Miyaura reaction?
In the context of a Suzuki-Miyaura coupling, water plays a crucial role in the "activation" of the potassium trifluoroborate salt. The trifluoroborate itself is a protected form of the boronic acid.[5] For the transmetalation step in the palladium catalytic cycle to occur, the trifluoroborate must first hydrolyze to the corresponding (3-bromophenyl)boronic acid.[5][10][11][12][13][14] This hydrolysis is often the rate-determining step and is referred to as a "slow release" mechanism. This slow release is advantageous as it maintains a low concentration of the highly reactive boronic acid, which helps to minimize side reactions such as oxidative homocoupling and protodeboronation.[10][11][12][13][14]
Q4: Can I run a Suzuki-Miyaura reaction with this compound under anhydrous conditions?
Yes, it is possible to perform Suzuki-Miyaura coupling reactions with potassium organotrifluoroborates under anhydrous conditions, and in some cases, this may even lead to higher yields, although potentially requiring longer reaction times.[8] The mechanism for transmetalation under anhydrous conditions is different and may involve direct transfer from the trifluoroborate. However, many standard protocols utilize a mixed solvent system like THF/water or isopropanol/water to facilitate the reaction.[6][8][15]
Troubleshooting Guide
Issue 1: Low or Inconsistent Yields in Suzuki-Miyaura Coupling
Symptoms:
-
The yield of the desired cross-coupled product is significantly lower than expected.
-
Reaction yields are not reproducible between batches.
-
Significant amounts of starting material (aryl halide) remain unreacted.
Potential Cause: Imbalance in Water Content and Hydrolysis Rate
The hydrolysis of this compound to (3-bromophenyl)boronic acid is a critical prerequisite for transmetalation. The rate of this hydrolysis can be highly variable and is sensitive to several factors, leading to inconsistent results.[10][11][12][13][14] If the hydrolysis is too slow, the catalytic cycle will be inefficient. If it is too fast, the resulting boronic acid can accumulate and undergo side reactions.
Troubleshooting Steps:
-
Optimize Solvent System: The ratio of organic solvent to water is crucial. For a typical Suzuki-Miyaura reaction, a solvent mixture like THF/H₂O (10:1 or 20:1) is a good starting point.[8] If you suspect protodeboronation due to excessive water, try reducing the water content or even running the reaction under anhydrous conditions.[8] Conversely, if the reaction is sluggish, a slight increase in the water content might be beneficial.
-
Control Reaction Temperature: The hydrolysis rate is temperature-dependent. Ensure your reaction temperature is consistent. Reactions are often run at elevated temperatures (e.g., 80 °C) to ensure a reasonable rate of hydrolysis and coupling.[16]
-
Consider the Base: The choice and amount of base can influence the pH of the aqueous phase, which in turn affects the hydrolysis rate.[10][11][12][13][14] Cesium carbonate (Cs₂CO₃) is a commonly used base that is effective in promoting the reaction.[8]
-
Reaction Vessel and Stirring: The shape, material, and stirring rate of the reaction vessel can surprisingly impact the hydrolysis profile, especially in biphasic systems.[10][11][12][13][14] Using a consistent setup and vigorous stirring can help ensure reproducibility.
Issue 2: Formation of Bromobenzene Byproduct (Protodeboronation)
Symptoms:
-
GC-MS or LC-MS analysis of the crude reaction mixture shows a significant peak corresponding to bromobenzene.
-
The isolated yield of the desired product is low, even with full consumption of the starting aryl halide.
Potential Cause: Protodeboronation
Protodeboronation is the protonolysis of the carbon-boron bond, converting the arylboronic acid intermediate back to the corresponding arene (in this case, bromobenzene).[9] This is a common side reaction for boronic acids, especially under basic aqueous conditions.[9][17]
Troubleshooting Steps:
-
Minimize Water Content: As protodeboronation is often water-mediated, reducing the amount of water in the reaction is the most direct approach to mitigate this side reaction.[8][18] Experiment with solvent ratios having a lower proportion of water or consider anhydrous conditions.
-
Use Stoichiometric Amounts: Due to their enhanced stability and reduced tendency for protodeboronation compared to boronic acids, potassium organotrifluoroborates can often be used in near-stoichiometric amounts (e.g., 1.0-1.2 equivalents).[16][19] Using a large excess of the trifluoroborate can lead to a higher concentration of the boronic acid intermediate, potentially increasing the rate of protodeboronation.
-
Ensure Efficient Coupling: A slow transmetalation or reductive elimination step in your catalytic cycle can lead to the accumulation of the boronic acid, giving it more time to decompose. Ensure your palladium catalyst and ligand are active and appropriate for the specific coupling partners.
Experimental Protocols & Data
Table 1: Solvent and Base Considerations for Suzuki-Miyaura Coupling
| Solvent System (v/v) | Base (equivalents) | Temperature (°C) | Expected Outcome | Reference |
| THF/H₂O (10:1) | Cs₂CO₃ (3) | 80 | Good for many standard couplings, balances hydrolysis and minimizes side reactions. | [8] |
| i-PrOH/H₂O (2:1) | t-BuNH₂ (3) | Reflux | Effective for alkenyltrifluoroborates, may be applicable to aryl derivatives. | [6] |
| Anhydrous THF | Cs₂CO₃ (3) | Reflux | May increase yield by avoiding protodeboronation, but reaction may be slower. | [8] |
| DMSO/H₂O (9:1) | K₂CO₃ (3) | 80 | Used in some systems, but be aware of potential exotherms. | [20] |
Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
This is a general guideline and may require optimization for your specific substrates.
-
To a Schlenk tube, add this compound (1.05 equivalents), the aryl halide coupling partner (1.0 equivalent), and Cesium Carbonate (3.0 equivalents).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 2-5 mol%) and ligand if required.
-
Add the degassed solvent system (e.g., THF/H₂O 10:1).
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualized Workflows and Mechanisms
Hydrolysis and Key Reaction Pathways
The following diagram illustrates the central role of water in the activation of this compound and the competing pathways of productive cross-coupling and undesired protodeboronation.
Caption: Role of water in the reaction pathways of this compound.
Troubleshooting Workflow for Low Yield
This decision tree provides a logical sequence of steps to diagnose and resolve low-yield issues in your coupling reaction.
Caption: Troubleshooting decision tree for low-yield Suzuki-Miyaura coupling reactions.
References
-
Lloyd-Jones, G. C., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431-7441. [Link]
-
Lloyd-Jones, G. C., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. University of Bristol Research Portal. [Link]
-
Lloyd-Jones, G. C., et al. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. Semantic Scholar. [Link]
- Lloyd-Jones, G. C., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. J. Am. Chem. Soc.
-
Lloyd-Jones, G. C., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
-
Yang, H., et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development, 22(3), 351–359. [Link]
-
Mohamed, A. A., et al. (2016). Suzuki-Miyaura cross-coupling reaction in water: facile synthesis of (hetero) aryl uracil bases using potassiumorganotrifluoroborates under microwave irradiation. ResearchGate. [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling.
-
Cox, P. A., et al. (2016). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. ResearchGate. [Link]
-
Butters, M., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1251–1265. [Link]
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
-
Molander, G. A., & Ellis, N. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823. [Link]
-
Molander, G. A., & Fumagalli, T. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. Journal of Organic Chemistry, 71(15), 5743–5747. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2008). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 73(15), 5953–5959. [Link]
-
Ting, R., et al. (2008). Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. The Journal of Organic Chemistry, 73(12), 4662–4670. [Link]
-
Protodeboronation. (2023). In Wikipedia. [Link]
-
A general protodeboronation reaction. ResearchGate. [Link]
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This compound. Porphyrin-Systems. [Link]
-
Molander, G. A., & Ellis, N. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development. [Link]
- Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group, University of Pittsburgh.
-
Molander, G. A., & Ellis, N. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PubMed. [Link]
-
Organotrifluoroborate. (2023). In Wikipedia. [Link]
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- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organotrifluoroborate - Wikipedia [en.wikipedia.org]
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- 13. research-information.bris.ac.uk [research-information.bris.ac.uk]
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- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Suzuki-Miyaura Coupling of Potassium (3-bromophenyl)trifluoroborate
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a common and critical challenge in Suzuki-Miyaura cross-coupling reactions: the prevention of homocoupling of Potassium (3-bromophenyl)trifluoroborate. Our goal is to equip you with the scientific understanding and practical protocols necessary to optimize your reaction outcomes, ensuring high yields of the desired cross-coupled product while minimizing byproduct formation.
Understanding the Challenge: The Homocoupling Side Reaction
In the Suzuki-Miyaura coupling, the desired outcome is the formation of a C-C bond between an organoboron species and an organohalide. However, a prevalent side reaction is the homocoupling of the organoboron reagent, in this case, this compound, leading to the formation of 3,3'-dibromobiphenyl. This byproduct not only consumes your valuable starting material but also complicates purification due to its structural similarity to the target molecule.
The primary culprits behind homocoupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture.[1][2] Oxygen can oxidize the active Pd(0) catalyst to Pd(II).[2] This Pd(II) can then react with two molecules of the organoboron reagent to produce the homocoupled product, regenerating Pd(0) in the process.[2][3][4]
Diagram: The Catalytic Cycle of Homocoupling
Caption: Figure 1: Catalytic cycle of Pd(II)-mediated homocoupling.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is showing a significant amount of homocoupling product. What are the most likely causes?
A1: The most common causes for excessive homocoupling are:
-
Oxygen Contamination: Dissolved oxygen in your solvent is a key contributor.[1][2] It can oxidize the active Pd(0) catalyst to Pd(II), which then promotes the homocoupling pathway.
-
Use of a Pd(II) Precatalyst without Efficient Reduction: If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf), inefficient reduction to the active Pd(0) species at the start of the reaction can leave a higher concentration of Pd(II) available to catalyze homocoupling.[2][3]
-
Suboptimal Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and influencing the rates of the different steps in the catalytic cycle. An inappropriate ligand may not efficiently promote the desired cross-coupling pathway over the homocoupling side reaction.
Q2: How can I effectively remove dissolved oxygen from my reaction mixture?
A2: Rigorous deoxygenation is critical. The most effective method is subsurface sparging with an inert gas (Nitrogen or Argon).[2][4]
Experimental Protocol: Nitrogen Subsurface Sparging
-
Combine your this compound, aryl halide, and base in the reaction flask.
-
Add the degassed solvent to the flask.
-
Insert a long needle or sparging tube connected to a nitrogen line so that it is below the surface of the solvent.
-
Bubble nitrogen through the solution for at least 15-20 minutes.
-
While maintaining a positive pressure of nitrogen, add your ligand and palladium catalyst.
-
Seal the flask and maintain a nitrogen atmosphere throughout the reaction (e.g., using a balloon).
Q3: Which type of palladium catalyst is best to minimize homocoupling?
A3: Using a Pd(0) source is generally preferred over a Pd(II) source to minimize homocoupling, as it bypasses the need for an initial reduction step where Pd(II) might otherwise participate in side reactions.[2] Good choices for Pd(0) precatalysts include:
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
If you must use a Pd(II) precatalyst, ensure your reaction conditions are optimized for its rapid and efficient reduction to Pd(0).
Q4: What is the role of the ligand, and which ligands are recommended to suppress homocoupling?
A4: The ligand stabilizes the palladium center and modulates its reactivity. Bulky, electron-rich phosphine ligands are often effective at preventing homocoupling.[5][6][7] The steric bulk of these ligands can promote the reductive elimination step of the desired cross-coupling, potentially outcompeting the homocoupling pathway.[6]
Recommended Ligands:
-
Buchwald-type biaryl phosphine ligands: Such as SPhos, XPhos, and RuPhos are known for their high activity and ability to promote challenging couplings while minimizing side reactions. Using dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine (SPhos) has been shown to yield good results in cross-coupling reactions that were otherwise plagued by homocoupling.[8]
-
Sterically hindered alkylphosphine ligands: Such as tri-tert-butylphosphine [P(t-Bu)₃] can also be effective.
Q5: Can the choice of base influence the extent of homocoupling?
A5: Yes, the base plays a critical role in activating the potassium trifluoroborate for transmetalation.[9][10] While a base is necessary, an overly strong or reactive base can sometimes contribute to side reactions. For trifluoroborate salts, a common and effective base is cesium carbonate (Cs₂CO₃).[11] In some cases, milder bases like potassium carbonate (K₂CO₃) or even potassium phosphate (K₃PO₄) can be effective and may be worth screening if homocoupling is a persistent issue.[1] The key is to find a base that is strong enough to promote the desired reaction without accelerating undesired pathways.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| High levels of homocoupling product observed by LC-MS or TLC. | 1. Inadequate deoxygenation of the reaction mixture. 2. Presence of Pd(II) species. 3. Suboptimal ligand choice. | 1. Implement rigorous subsurface sparging with an inert gas (N₂ or Ar) for all solvents and the reaction mixture.[2][4] 2. Switch to a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃.[2] If using a Pd(II) source, consider adding a mild reducing agent. 3. Screen bulky, electron-rich ligands such as SPhos or XPhos.[8] |
| Reaction is sluggish, and homocoupling is still a major byproduct. | 1. Inefficient activation of the trifluoroborate salt. 2. Low catalyst activity. | 1. Ensure the use of an appropriate base, such as Cs₂CO₃, and consider the solvent system. A mixture of an organic solvent and water is often necessary for trifluoroborate couplings.[11] 2. Use a fresh batch of palladium catalyst and ligand. Consider using a more robust, air-stable precatalyst.[1] |
| Protodeboronation (loss of the BF₃K group) is observed alongside homocoupling. | 1. Presence of excess water or protic sources. 2. Base may be too strong or reaction temperature too high. | 1. While some water is often necessary for trifluoroborate couplings, excessive amounts can promote protodeboronation. Optimize the solvent ratio. 2. Screen milder bases (e.g., K₂CO₃) or consider lowering the reaction temperature.[1] |
Advanced Strategy: Addition of a Mild Reducing Agent
For particularly stubborn cases of homocoupling, especially when using a Pd(II) precatalyst, the addition of a mild reducing agent can be highly effective. Potassium formate (HCO₂K) has been shown to suppress homocoupling by minimizing the concentration of free Pd(II) without interfering with the main catalytic cycle.[4][12]
Experimental Protocol: Use of Potassium Formate
-
Follow the rigorous deoxygenation protocol described above.
-
Prior to adding the palladium catalyst, add potassium formate (typically 1.1 to 1.5 equivalents relative to the palladium catalyst) to the reaction mixture.
-
Proceed with the addition of the palladium catalyst and run the reaction under an inert atmosphere.
Data on the Effect of Potassium Formate on Homocoupling
| Condition | Homocoupling Product (%) |
| Without Potassium Formate | ~0.5% - 1.5% |
| With Potassium Formate | < 0.1% |
| Data adapted from a study where the addition of potassium formate reproducibly suppressed the homocoupling byproduct to below 0.1%.[4] |
Diagram: Troubleshooting Workflow
Caption: Figure 2: A systematic workflow for troubleshooting homocoupling.
By systematically addressing these key experimental parameters—atmosphere, catalyst, ligand, and base—researchers can effectively minimize the homocoupling of this compound and achieve high yields of the desired cross-coupled products.
References
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. ResearchGate. [Link]
-
CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. Royal Society of Chemistry. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. ResearchGate. [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
How to approach choosing reaction conditions for Suzuki? Reddit. [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. ResearchGate. [Link]
-
Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. National Institutes of Health. [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
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- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Catalyst Poisoning in Suzuki Reactions with Nitrogen-Containing Substrates
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding palladium-catalyzed Suzuki-Miyaura cross-coupling reactions involving nitrogen-containing substrates. The inherent Lewis basicity of these substrates, particularly nitrogen heterocycles, presents a significant challenge in the form of catalyst poisoning, leading to diminished reaction efficiency and yield. This resource is designed to help you diagnose and overcome these common hurdles.
The Challenge: Catalyst Deactivation by Nitrogen's Lone Pair
The Suzuki-Miyaura cross-coupling is a powerful tool for forging carbon-carbon bonds. However, the presence of basic nitrogen atoms in substrates like pyridines, pyrimidines, and imidazoles can severely hamper the reaction. The lone pair of electrons on the nitrogen atom can coordinate strongly to the palladium center of the catalyst. This coordination can lead to the formation of stable, off-cycle palladium complexes that are catalytically inactive, effectively "poisoning" the catalyst and stalling the reaction.[1][2]
Part 1: Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My Suzuki reaction with a pyridine/pyrimidine/imidazole substrate is failing or giving low yields. What are the likely causes?
A1: The most probable cause is catalyst poisoning by the nitrogen-containing substrate. The lone pair on the nitrogen atom can bind to the palladium catalyst, leading to its deactivation.[3] Other potential issues include:
-
Poor Reagent Quality: Boronic acids can degrade over time, especially if not stored properly. They can undergo protodeboronation or form inactive boroxine trimers.[4]
-
Suboptimal Reaction Conditions: The choice of ligand, base, solvent, and temperature is critical for challenging substrates.[5]
-
Presence of Oxygen: Inadequate degassing of solvents and reagents can lead to the oxidation of the active Pd(0) catalyst to inactive Pd(II) species, which can also promote undesired homocoupling of the boronic acid.[6]
Diagram of Catalyst Poisoning Mechanism
Caption: Mechanism of catalyst poisoning by nitrogen heterocycles.
Q2: How can I diagnose catalyst poisoning in my reaction?
A2: Several signs can indicate catalyst poisoning:
-
Reaction Stalls: The reaction starts but does not proceed to completion, even after extended reaction times. This can be monitored by TLC, GC-MS, or LC-MS, where you will see the consumption of starting materials cease.
-
Color Change: The reaction mixture may turn black, indicating the precipitation of palladium black, a sign of catalyst decomposition.[7]
-
Incomplete Conversion: You observe both starting materials remaining in the reaction mixture with little to no product formation.
Q3: What is the first thing I should try to improve my reaction outcome?
A3: Before resorting to a complete re-optimization, consider these initial troubleshooting steps:
-
Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes compensate for partial deactivation.
-
Change the Base: A stronger, non-coordinating base like K₃PO₄ or Cs₂CO₃ can be more effective than weaker bases like Na₂CO₃ or K₂CO₃.[5]
-
Ensure Anhydrous and Degassed Conditions: Use anhydrous solvents and thoroughly degas all reagents and the reaction mixture to minimize side reactions like protodeboronation and catalyst oxidation.[4]
Initial Troubleshooting Workflow
Caption: A simple workflow for initial troubleshooting steps.
Q4: Which ligands are most effective at mitigating catalyst poisoning by nitrogen heterocycles?
A4: The choice of ligand is crucial. Bulky, electron-rich ligands are highly effective as they can sterically shield the palladium center from coordination by the nitrogen substrate and electronically promote the desired catalytic cycle.[8][9] The two main classes are:
-
Bulky Phosphine Ligands: Buchwald-type ligands such as XPhos, SPhos, and RuPhos are designed to be both sterically demanding and electron-donating.[10][11] This facilitates the oxidative addition of less reactive aryl chlorides and promotes the reductive elimination step.
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable bonds with palladium. Their steric bulk can be easily tuned, making them highly effective for challenging couplings.[12][13]
Table 1: Comparison of Ligand Performance in the Suzuki Coupling of 2-Chloropyridine with Phenylboronic Acid
| Catalyst/Ligand System | Base | Solvent | Temp (°C) / Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 / 24 | <10 | [5] |
| Pd(dppf)Cl₂ | K₂CO₃ | MeCN/H₂O | 80 / 2 | Low | [5] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 / 18 | 95 | [9] |
| Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene/H₂O | 110 / 16 | 92 | [8] |
| PEPPSI-IPr (NHC) | K₂CO₃ | Dioxane/H₂O | 80 / 4 | 91 | [8] |
This table is a representative summary; actual yields may vary depending on the specific substrates and reaction conditions.
Q5: Are there any additives that can help my reaction?
A5: Yes. For highly Lewis basic substrates, adding a Lewis acid can be beneficial. Trimethyl borate (B(OMe)₃) has been shown to enhance reaction rates by coordinating to the nitrogen atom of the heteroaryl substrate. This coordination attenuates the Lewis basicity of the nitrogen, preventing it from poisoning the palladium catalyst.[14] Additionally, trimethyl borate can help solubilize boronate complexes and buffer the inhibitory effects of certain bases.[14]
Part 2: Preventative Strategies & Advanced Protocols
Proactive measures can significantly increase the success rate of Suzuki reactions with nitrogen-containing substrates.
Proactive Ligand Selection
Choosing the right ligand from the outset is the most effective strategy. The steric bulk of the ligand creates a "protective pocket" around the palladium atom, hindering the approach of the nitrogen heterocycle while still allowing the smaller coupling partners to access the metal center.
Protective Effect of Bulky Ligands
Caption: Bulky ligands sterically protect the Pd center.
Optimizing Reaction Conditions: Detailed Protocols
The following are general protocols for the Suzuki coupling of a challenging substrate like a 2-chloropyridine derivative. These should be optimized for your specific substrates.
Protocol 1: Using a Buchwald-type Phosphine Ligand [8]
-
Materials:
-
2-Chloropyridine derivative (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Toluene (4 mL) and Water (0.4 mL), degassed
-
-
Procedure:
-
To a dry reaction vessel, add the 2-chloropyridine, arylboronic acid, K₃PO₄, Pd(OAc)₂, and XPhos.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed toluene and water via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 12-24 hours.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
Protocol 2: Using an N-Heterocyclic Carbene (NHC) Precatalyst [8]
-
Materials:
-
2-Chloropyridine derivative (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
PEPPSI-IPr catalyst (0.02 mmol, 2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (4 mL) and Water (1 mL), degassed
-
-
Procedure:
-
In a reaction vial, combine the 2-chloropyridine, arylboronic acid, K₂CO₃, and PEPPSI-IPr catalyst.
-
Seal the vial and evacuate and backfill with an inert gas three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress. NHC-catalyzed reactions are often faster, typically complete within 2-8 hours.
-
Workup and purification are similar to Protocol 1.
-
Alternative Coupling Partners
For particularly sensitive nitrogen heterocycles that are prone to protodeboronation, consider using more stable boron reagents such as:
-
Pinacol boronic esters (Bpin): These are generally more stable than boronic acids and can be used to suppress protodeboronation.[15]
-
Organotrifluoroborates (BF₃K): These salts are highly stable to air and moisture and can be effective in couplings where boronic acids fail.[16]
Part 3: References
-
BenchChem. (2025). Application Notes and Protocols for Ligand Selection in Suzuki Reactions of 2-Chloropyridines.
-
BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines.
-
BenchChem. (2025). Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Application Notes and Protocols.
-
Denmark, S. E., et al. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Journal of the American Chemical Society.
-
Sigma-Aldrich. (n.d.). New NHC–Pd Complexes for Challenging Aryl Chloride Couplings.
-
The Journal of Organic Chemistry. (2019). N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling.
-
BenchChem. (2025). Technical Support Center: Troubleshooting Suzuki Reactions with 2,5-Diiodopyrazine.
-
Organic Letters. (n.d.). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands.
-
Request PDF. (2019). Sterically Hindered N-Heterocyclic Carbene/Palladium(II) Catalyzed Suzuki-Miyaura Coupling of Nitrobenzenes.
-
Chemical Communications (RSC Publishing). (n.d.). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes.
-
A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. (2025).
-
PubMed. (n.d.). Mechanism of Pd(OAc)2/pyridine catalyst reoxidation by O2: influence of labile monodentate ligands and identification of a biomimetic mechanism for O2 activation.
-
Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. (n.d.).
-
BenchChem. (2025). Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines.
-
ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
-
Accounts of Chemical Research. (n.d.). Surveying Sterically Demanding N-Heterocyclic Carbene Ligands with Restricted Flexibility for Palladium-catalyzed Cross-Coupling Reactions.
-
Semantic Scholar. (n.d.). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions.
-
MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
-
Oreate AI Blog. (2026). Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems.
-
RSC Advances (RSC Publishing). (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions.
-
A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025).
-
ResearchGate. (n.d.). Effect of base on the Suzuki coupling a of 8 with Trimethyl boroxine.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
-
Denmark Group. (n.d.). Boron-Based Crossed-Coupling Reactions.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
-
NIH. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
-
Inorganic Chemistry. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity.
-
Journal of the American Chemical Society. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
-
Organic Letters. (2012). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates.
-
Chemical Society Reviews (RSC Publishing). (2013). Selection of boron reagents for Suzuki–Miyaura coupling.
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- 7. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
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- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Solubility Solutions for Potassium (3-bromophenyl)trifluoroborate
Welcome to the technical support center for Potassium (3-bromophenyl)trifluoroborate. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent in their synthetic workflows. Potassium organotrifluoroborates are exceptionally useful surrogates for boronic acids due to their high stability towards air and moisture.[1][2][3][4] However, their salt-like nature can present solubility challenges in common organic reaction media. This guide provides in-depth, field-proven insights and troubleshooting protocols to help you overcome these hurdles and ensure the success of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the solubility and handling of this compound.
Q1: What is the general solubility profile of this compound?
A1: As a salt, its solubility is dictated by solvent polarity. Potassium organotrifluoroborates, including the (3-bromophenyl) derivative, generally exhibit high solubility in polar aprotic solvents.[5] They are sparingly soluble in many ethers and alcohols and typically insoluble in nonpolar hydrocarbon solvents.
Table 1: Qualitative Solubility of Potassium Organotrifluoroborates in Common Laboratory Solvents
| Solvent Class | Examples | General Solubility | Rationale & Expert Insight |
| Polar Aprotic | Acetone, Acetonitrile, DMF, DMSO | High | The high dielectric constant of these solvents effectively solvates the potassium cation (K+) and the trifluoroborate anion ([ArBF₃]⁻), leading to dissolution.[1][5][6] |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Slight to Insoluble | THF shows some limited solvating power, but less polar ethers are generally poor solvents for this salt.[5] |
| Alcohols | Methanol, Isopropanol (IPA) | Slight to Moderate | These protic solvents can solvate the ions, but their efficacy can be lower than polar aprotic solvents. They are often used in biphasic systems.[7] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Insoluble | The low polarity of these solvents is insufficient to overcome the lattice energy of the salt.[5] |
| Hydrocarbons | Toluene, Hexanes | Insoluble | These nonpolar solvents cannot effectively solvate the ionic compound.[5] |
| Aqueous | Water | Slight to Moderate | While it is a salt, the organic phenyl group limits high solubility in water alone. It is often used as the aqueous phase in biphasic mixtures.[5][7] |
Q2: My reaction is performed in Toluene, but the this compound won't dissolve. What should I do first?
A2: This is the most common challenge encountered, particularly in Suzuki-Miyaura cross-coupling reactions where nonpolar solvents like toluene are preferred. Direct dissolution is not expected. Your primary strategy should be to employ a biphasic solvent system, which is a standard and highly effective method for these reagents.[8][9][10] The troubleshooting guide below provides a detailed workflow for this and other advanced techniques.
Q3: Can I heat the reaction mixture to improve solubility?
A3: Yes, gentle heating is a viable strategy. Potassium organotrifluoroborates are known for their excellent thermal stability, with some analogs stable above 300 °C.[5] Increasing the temperature will increase the dissolution rate and equilibrium solubility in moderately polar solvents or biphasic systems. However, always consider the thermal stability of your other reagents, catalyst, and substrate before raising the temperature significantly.
Part 2: Troubleshooting Guide for Solubility Issues
This section provides a structured, problem-solving approach to address solubility challenges during your experiment.
Problem: My this compound is not engaging in the reaction, likely due to poor solubility in my organic solvent system.
The following workflow will guide you from the simplest to the most advanced solutions.
Caption: Decision workflow for troubleshooting solubility.
Solution 1 (Fundamental): Implement a Biphasic Solvent System
Causality: The most robust method for reactions like the Suzuki-Miyaura coupling is to create a two-phase system. The potassium salt dissolves in the aqueous phase (e.g., water), while the organic substrate and palladium catalyst reside in the organic phase (e.g., toluene). The reaction occurs at the interface of these two layers. The base (e.g., Cs₂CO₃, K₂CO₃) is also typically in the aqueous phase or at the interface.[7][8][10][11]
Experimental Protocol: Biphasic Suzuki-Miyaura Coupling
-
Vessel Preparation: To a flame-dried reaction flask under an inert atmosphere (Nitrogen or Argon), add your aryl halide (1.0 equiv), the palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 2-5 mol %), and a stir bar.
-
Solvent Addition: Add the organic solvent (e.g., Toluene, THF). Typical ratios are often 1:1 to 10:1 organic to aqueous phase.[8][11] For a 5 mL organic solvent volume, you might start with 1-2 mL of water.
-
Reagent Addition: Add the this compound (1.1-1.5 equiv).
-
Base Addition: Add the base (e.g., Cs₂CO₃, 3.0 equiv) dissolved in the aqueous solvent (e.g., water).
-
Reaction Execution: Vigorously stir the biphasic mixture and heat to the desired reaction temperature (e.g., 60-100 °C).[8][9] The vigorous stirring is critical to maximize the interfacial area for the reaction to proceed efficiently.
-
Monitoring: Monitor the reaction progress by periodically sampling the organic layer using TLC or LC-MS.
Solution 2 (Intermediate): Use a Polar Co-Solvent
Causality: If a biphasic system is not desirable or proves insufficient, adding a polar, water-miscible organic solvent like THF, isopropanol, or acetone can create a single, more polar phase that enhances the solubility of the trifluoroborate salt. This approach effectively raises the dielectric constant of the bulk reaction medium. A common and effective combination is an isopropanol-water mixture.[7]
Protocol Modification:
-
Instead of a Toluene/Water system, prepare a solvent mixture of Isopropanol/Water (e.g., in a 2:1 or 3:1 ratio).[7]
-
Degas this pre-mixed solvent system thoroughly before adding it to your reaction flask containing the solid reagents.
-
Proceed with the reaction, which will now be a homogeneous or near-homogeneous solution.
Solution 3 (Advanced): Employ a Phase-Transfer Catalyst (PTC)
Causality: A phase-transfer catalyst actively transports the trifluoroborate anion from the aqueous or solid phase into the organic phase where the reaction occurs. The PTC is typically a quaternary ammonium salt (like Tetrabutylammonium Bromide, TBAB) or a cryptand (like 18-Crown-6) that complexes with the potassium cation.[12][13] This complexation creates a large, lipophilic cation/[ArBF₃]⁻ ion pair that is soluble in the organic solvent. This method is particularly powerful for achieving high reaction rates.[14]
Caption: Mechanism of Phase-Transfer Catalysis.
Experimental Protocol: Phase-Transfer Catalyzed Suzuki-Miyaura Coupling
-
Vessel Preparation: Set up the reaction flask as described in Solution 1.
-
PTC Addition: Along with the palladium catalyst and aryl halide, add the phase-transfer catalyst.
-
For 18-Crown-6 , use 5-10 mol %. Note: 18-Crown-6 is toxic and must be handled with appropriate care.
-
For Tetrabutylammonium Bromide (TBAB) , 0.5-1.0 equivalents can be used.[13]
-
-
Solvent and Reagent Addition: Add the organic solvent, this compound, and the aqueous base solution.
-
Reaction Execution & Monitoring: Proceed with heating and vigorous stirring as previously described. You may observe an increased reaction rate compared to the non-catalyzed biphasic system.
References
-
Baird, B., et al. (2015). Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry. Available at: [Link]
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews. Available at: [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry. Available at: [Link]
-
Beaulieu, M. A., et al. (2011). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. Organic Letters. Available at: [Link]
-
Korde, A., et al. (2021). Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Automated Synthesizers. Molecules. Available at: [Link]
-
Molander, G. A., & Fumagalli, T. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry. Available at: [Link]
-
Taylor & Francis Online. (n.d.). Phase transfer catalysts – Knowledge and References. Available at: [Link]
-
Molander, G. A., & Ribagorda, M. (2003). Expanding Organoboron Chemistry: Epoxidation of Potassium Organotrifluoroborates. Journal of the American Chemical Society. Available at: [Link]
-
Domańska, U., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. Available at: [Link]
-
Molander, G. A., & Fumagalli, T. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. ResearchGate. Available at: [Link]
-
Domańska, U., & Plichta, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. Available at: [Link]
-
Domańska, U., & Plichta, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. Available at: [Link]
-
Molander, G. A., & Jean-Gérard, L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development. Available at: [Link]
-
Darses, S., & Genet, J.-P. (2008). ChemInform Abstract: Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. ResearchGate. Available at: [Link]
-
St-Onge, M., et al. (2022). Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF. Chemical Science. Available at: [Link]
-
Mery, A., & Fouquet, E. (2021). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules. Available at: [Link]
-
Molander, G. A., & Jean-Gérard, L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). This compound. Available at: [Link]
-
Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). Available at: [Link]
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- 2. Potassium Organotrifluoroborates [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
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- 6. researchgate.net [researchgate.net]
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- 9. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Automated Synthesizers | MDPI [mdpi.com]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. macmillan.princeton.edu [macmillan.princeton.edu]
Technical Support Center: Purification Strategies for Boron Impurities in (3-Bromophenyl)trifluoroborate Reactions
Introduction
Potassium (3-bromophenyl)trifluoroborate is a versatile and widely used reagent in modern organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] Its air and moisture stability makes it a convenient alternative to the more sensitive boronic acids.[1][3] However, a persistent challenge in reactions involving this and other organoboron reagents is the removal of boron-containing impurities from the final product. These impurities, often in the form of boronic acids, boronate esters, or boric acid, can complicate purification, interfere with downstream applications, and compromise the purity of active pharmaceutical ingredients (APIs).
This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and detailed protocols for the effective removal of boron-containing impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common boron impurities I should expect?
After a typical Suzuki-Miyaura coupling reaction and aqueous workup, the primary boron-containing impurities are residual boronic acid (from in situ hydrolysis of the trifluoroborate), its trimeric anhydride (a boroxine), and boric acid.[4][5] If alcohols like pinacol are present, corresponding boronate esters may also form.[6][7][8]
Q2: Why are boron impurities often difficult to remove using standard silica gel chromatography?
Boronic acids are Lewis acids and can interact strongly with the acidic silanol groups on the surface of silica gel. This interaction often leads to significant streaking, poor separation, and in some cases, decomposition of the desired product on the column.[9] The impurities may either co-elute with polar products or remain irreversibly adsorbed to the stationary phase.
Q3: What are the main strategies for removing boron impurities?
There are four primary strategies, each exploiting a different chemical property of the boron species:
-
Extraction: Leveraging the acidic nature of boronic acids to convert them into water-soluble boronate salts with a basic wash.[9]
-
Scavenging: Using solid-supported resins with functional groups (e.g., diols) that selectively bind to boron species, allowing for their removal by simple filtration.[9][10]
-
Oxidation: Converting the boronic acid impurity into a more polar phenol/alcohol and boric acid, which are more easily separated by standard extraction or chromatography.
-
Specialized Chromatography/Separation: Employing alternative techniques like fluorous solid-phase extraction (F-SPE) or using different stationary phases like neutral alumina.[11][12][13]
Q4: How can I detect boron impurities in my product?
The most direct method is ¹¹B NMR spectroscopy, which provides distinct signals for different boron species.[14][15] Boric acid typically appears around 19 ppm, while arylboronic acids are found further downfield.[4][14] However, ¹¹B NMR is not always readily available. In ¹H NMR, boronic acid protons can be broad and difficult to assign. A key indicator is often the disappearance of these impurity peaks after an oxidative workup or purification with a scavenger resin. LC-MS can also be used, but ionization of boron species can be inefficient.
Troubleshooting Guide
This section is designed to address specific experimental problems.
Problem 1: My ¹H NMR shows broad, unassignable peaks, and standard column chromatography isn't working.
-
Probable Cause: You likely have residual boronic acid or boric acid impurities that are streaking on the silica gel column and co-eluting with your product.
-
Solution A: Basic Aqueous Wash. If your product is stable to base, a simple liquid-liquid extraction is the first method to try.
-
Rationale: Boronic acids are weakly acidic (pKa ~9-10) and are deprotonated by a moderately strong base (e.g., 1-2 M NaOH) to form a water-soluble boronate salt, which partitions into the aqueous layer.
-
Quick Protocol:
-
Dissolve your crude product in an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Wash the organic layer 2-3 times with 1 M NaOH solution.
-
Wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.
-
Re-analyze by NMR or TLC to confirm impurity removal before proceeding with chromatography.
-
-
-
Solution B: Oxidative Workup. This is a highly effective method for converting boron impurities into easily separable compounds.
-
Rationale: Hydrogen peroxide (H₂O₂), often with a base, oxidizes the carbon-boron bond to a carbon-oxygen bond. The arylboronic acid is converted to the corresponding phenol and boric acid, both of which have very different polarities compared to the starting impurity and are often easily removed.
-
See Protocol 2 for a detailed step-by-step guide.
-
Problem 2: My product is base-sensitive, and I need a non-chromatographic purification method for a large-scale reaction.
-
Probable Cause: Standard extractive and chromatographic methods are not suitable due to product instability or scalability issues.
-
Solution: Boron Scavenger Resins. These are solid-supported reagents designed to covalently bind and remove boron-containing species.
-
Rationale: Scavenger resins are typically functionalized with N-methylglucamine or other diol-containing moieties. Boronic acids and their derivatives form stable, five- or six-membered cyclic esters with 1,2- or 1,3-diols. This complexation effectively tethers the boron impurity to the solid support, which is then removed by filtration.[10] This method is exceptionally mild and highly selective.
-
See Protocol 1 for a detailed step-by-step guide.
-
Problem 3: My product is highly non-polar, and even after basic washes, I see traces of impurities.
-
Probable Cause: A non-polar boronate ester (e.g., a pinacol ester formed from a co-reagent) may be present, which is not effectively removed by basic extraction.
-
Solution: Fluorous Solid-Phase Extraction (F-SPE). This advanced technique is suitable for both polar and non-polar compounds and relies on "fluorous-fluorous" interactions for separation.[12][16]
-
Rationale: In a "catch-and-release" strategy, the desired product can be temporarily tagged with a fluorous moiety, allowing it to be selectively retained on a fluorous silica gel column while non-fluorous impurities (including boron species) are washed away.[13] Alternatively, a fluorous-tagged scavenger can be used to remove the boron impurity. This technique is highly efficient but requires specialized fluorous reagents and silica.[12][13]
-
See Protocol 3 for a conceptual workflow.
-
Method Selection Guide
The following diagram provides a decision-making framework for choosing the most appropriate purification strategy.
Caption: Decision tree for selecting a boron impurity removal method.
Detailed Experimental Protocols
Protocol 1: Purification Using a Boron Scavenger Resin
This protocol describes the use of a polystyrene-based resin functionalized with N-methylglucamine, which acts as a diol to chelate boron.
Materials:
-
Crude product dissolved in a suitable solvent (e.g., THF, DCM, Toluene)
-
Boron scavenger resin (e.g., Purolite S108, AmberLite™ IRA743)[10]
-
Reaction vessel with overhead stirring
-
Filtration apparatus (e.g., Büchner funnel or fritted glass filter)
Procedure:
-
Dissolve Crude Product: Dissolve the crude reaction mixture in a minimal amount of a solvent in which the product is soluble but does not interfere with the resin (e.g., THF, DCM).
-
Determine Resin Amount: Use a 3-5 fold molar excess of the resin's functional capacity relative to the initial amount of the this compound used in the reaction.
-
Scavenging: Add the scavenger resin to the solution. Stir the resulting slurry at room temperature. The time required can vary from 2 to 24 hours.
-
Monitor Progress: Monitor the removal of the boron impurity by TLC or by taking small aliquots, filtering, and analyzing by LC-MS or ¹H NMR.
-
Isolate Product: Once the impurity is removed, filter the resin beads and wash them thoroughly with fresh solvent to recover any adsorbed product.
-
Concentrate: Combine the filtrate and washes, and concentrate under reduced pressure to yield the purified product.
Protocol 2: Oxidative Workup for Boron Impurity Removal
This protocol uses hydrogen peroxide to oxidize the C-B bond, converting the boronic acid impurity to a phenol.
Materials:
-
Crude product
-
Solvent (e.g., THF or Ethyl Acetate)
-
30% Hydrogen Peroxide (H₂O₂) solution (Caution: Strong Oxidizer)
-
1 M Sodium Hydroxide (NaOH) solution
-
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution
Procedure:
-
Dissolve Crude Product: Dissolve the crude product in a suitable organic solvent like THF or Ethyl Acetate.
-
Cool the Mixture: Cool the solution to 0 °C in an ice bath.
-
Add Base and Oxidant: Slowly add 1 M NaOH, followed by the dropwise addition of 30% H₂O₂. (Caution: Exothermic reaction may occur).
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours. Monitor the disappearance of the boronic acid impurity by TLC.
-
Quench Reaction: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the excess peroxide by adding saturated aqueous Na₂S₂O₃ solution until bubbling ceases.
-
Extraction: Transfer the mixture to a separatory funnel. If THF was used, add Ethyl Acetate or another water-immiscible solvent. Separate the layers.
-
Wash: Wash the organic layer with water and then brine.
-
Dry and Concentrate: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The product can then be further purified by standard column chromatography if necessary.
Protocol 3: Conceptual Workflow for Fluorous Solid-Phase Extraction (F-SPE)
This protocol outlines the general "catch-and-release" principle using a fluorous-tagged protecting group.
Caption: General workflow for purification via fluorous solid-phase extraction.
Comparison of Purification Methods
| Method | Principle | Pros | Cons | Best For |
| Basic Wash | Acid-Base Extraction | Simple, fast, inexpensive, scalable. | Product must be base-stable; may not remove all boron species. | Quick cleanup of base-stable, neutral, or basic compounds. |
| Scavenger Resin | Covalent Sequestration | High selectivity, very mild conditions, simple filtration workup. | Resins can be expensive, may require long reaction times. | Purifying sensitive substrates; non-chromatographic purification. |
| Oxidative Workup | Chemical Conversion | Highly effective, uses common reagents, robust. | Product must be stable to oxidants and base; requires careful quenching. | Stubborn impurities that are not removed by simple extraction. |
| Fluorous-SPE | Fluorous Affinity | Excellent separation efficiency, applicable to a wide range of compounds. | Requires specialized and expensive fluorous tags and silica.[12] | Complex mixtures where other methods fail; parallel synthesis. |
References
-
Purolite S108 Boron Selective Anion Exchange Resin. Purolite.
-
Boron Selective Resins in Wastewater Treatment: Advances and Applications. (2024). Environmental Science & Technology.
-
DuPont™ AmberLite™ PWA10. DuPont.
-
Boron Removal Resin (IONLITE BR100). SNEW Trading & Solution Sdn Bhd.
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325.
-
Technical Support Center: Purification Strategies for Boron-Containing Compounds. BenchChem.
-
Arnold, D. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group, University of Pittsburgh.
-
Preparation of highly fluorinated and boron-rich adsorbent for magnetic solid-phase extraction of fluoroquinolones in water and milk samples. (2019). Journal of Chromatography A, 1605, 460368.
-
Widdifield, C. M., & Bryce, D. L. (2010). A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry A, 114(12), 4331–4343.
-
Lee, C.-L., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Organic Letters, 13(8), 2054–2057.
-
Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem.
-
Organotrifluoroborate. Wikipedia.
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Nave, S., et al. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. Organic Letters, 14(19), 5002–5005.
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686.
-
Locuson, C. W., et al. (2022). 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer. Journal of Natural Products, 85(11), 2603–2608.
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Boron NMR without a background. (2012). Wiley Analytical Science.
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Technical Support Center: Preventing Hydrolysis of Boronic Acid Derivatives. BenchChem.
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Boron NMR. University of Ottawa.
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Lee, C.-L., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. ACS Chemical Biology, 6(8), 779–783.
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A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. (2013). Organic Letters, 15(1), 188-191.
-
Tips for when doing boron-NMR analysis of boron-containing compounds? (2023). Reddit.
-
How can I solve my problem with Suzuki coupling? (2014). ResearchGate.
-
How to purify boronic acids/boronate esters? (2016). ResearchGate.
-
Technical Support Center: Suzuki Coupling Reactions. BenchChem.
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
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Zhang, W. (2006). Synthetic applications of fluorous solid-phase extraction (F-SPE). Current Organic Chemistry, 10(7), 835-850.
-
Purification of alkyl Bpin/other alkyl boronic esters. (2024). Reddit.
-
Novel Fluorous Phase for the Separation of Organic Compounds. SiliCycle.
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Oxidative Coupling Mechanisms: Current State of Understanding. (2018). ACS Catalysis, 8(2), 1161-1172.
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The radical-radical cross-coupling of alkyl carboxylic acids and organoborons. (2021). ChemRxiv.
-
Boron Suzuki Coupling. Borates Today. (2021).
-
Masking Boronic Acids for Suzuki Coupling. (2011). YouTube.
-
Oxidative Cross-Coupling of Boron and Antimony Nucleophiles via Palladium(I). (2018). Organic Letters, 20(18), 5537–5540.
-
Preparation of highly fluorinated and boron-rich adsorbent for magnetic solid-phase extraction of fluoroquinolones in water and milk samples. American Elements.
-
Oxidative Cross-Coupling of Boron and Antimony Nucleophiles via Palladium(I). (2018). Organic Letters, 20(18), 5537-5540.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
-
Miyaura Borylation Reaction. Organic Chemistry Portal.
-
Oxidative Cross-Coupling of Boron and Antimony Nucleophiles via Palladium(I). (2018). Organic Letters, 20(18), 5537–5540.
-
Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples coupled with liquid chromatography-tandem mass spectrometry. (2025). Journal of Chromatography A, 1712, 464593.
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Impact of air and moisture on Potassium (3-bromophenyl)trifluoroborate reactions
Welcome to the technical support resource for Potassium (3-bromophenyl)trifluoroborate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the handling and reaction optimization of this versatile reagent. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and achieve reproducible success in your experiments.
Part 1: Fundamentals & Reagent Integrity
This section addresses the most common initial questions regarding the stability and storage of potassium organotrifluoroborates.
Q1: How stable is this compound to air and moisture during storage?
A1: this compound, like most potassium organotrifluoroborates, is a crystalline solid that is remarkably stable to air and atmospheric moisture.[1][2][3] Unlike their boronic acid counterparts, which can dehydrate to form boroxines and are often difficult to handle and weigh accurately, organotrifluoroborates can be stored on the benchtop at room temperature for extended periods without significant decomposition.[4][5] This stability is conferred by the tetracoordinate nature of the boron atom, which protects the carbon-boron bond from many common degradation pathways.[6][7]
Q2: I've always been taught to rigorously exclude water from cross-coupling reactions. Is that still necessary with this reagent?
A2: This is a critical point of distinction for organotrifluoroborates and a common source of confusion. While the solid reagent is stable in the presence of atmospheric moisture, the presence of water is essential for its reactivity in Suzuki-Miyaura cross-coupling reactions. The organotrifluoroborate salt itself is generally unreactive in the catalytic cycle. It must first undergo slow hydrolysis to release the active boronic acid (3-bromophenylboronic acid), which then participates in the transmetalation step.[8][9][10] Therefore, completely anhydrous conditions will typically result in little to no product formation. The key is not the exclusion of water, but the control of its concentration.
Part 2: The Role of Moisture in Suzuki-Miyaura Coupling: A Mechanistic Overview
Understanding the mechanism is key to troubleshooting. The "slow-release" of boronic acid is the primary advantage of using an organotrifluoroborate.
Q3: Can you explain the mechanism of activation by water? Why is "slow release" important?
A3: The activation of this compound in a Suzuki-Miyaura reaction is a base-mediated hydrolysis process. The trifluoroborate salt ([ArBF₃]K) reacts with water to form the corresponding boronic acid (ArB(OH)₂). This process is fundamental for the subsequent steps of the catalytic cycle.[8][11]
The concept of "slow release" is crucial for high-yield, clean reactions. If the hydrolysis is too rapid, a high concentration of the active boronic acid accumulates in the reaction mixture. This can lead to undesirable side reactions, primarily:
-
Oxidative Homocoupling: The boronic acid couples with itself to form a biphenyl byproduct (3,3'-dibromobiphenyl).
-
Protodeboronation: The carbon-boron bond is cleaved and replaced by a hydrogen atom, resulting in bromobenzene.[9][10]
By ensuring the rate of hydrolysis is appropriately geared to the rate of the palladium catalytic turnover, the concentration of free boronic acid remains low, minimizing these side reactions.[8][10]
Caption: Fig 1. Role of Hydrolysis in the Suzuki Cycle.
Part 3: Troubleshooting Guide & FAQs
This section provides direct answers to common experimental failures and challenges.
Q4: My reaction is not working. I see only starting materials. What is the most likely cause?
A4: Assuming your palladium catalyst and aryl halide partner are viable, a complete lack of conversion when using this compound is almost always related to the hydrolysis step.
-
Insufficient Water: Your solvents may be too dry. While you should use high-quality solvents, a controlled amount of water is necessary. Most successful protocols use a solvent mixture like THF/H₂O, isopropanol/H₂O, or toluene/H₂O.[12][13]
-
Incorrect Base: The base is not just a spectator; it's crucial for facilitating both the hydrolysis of the trifluoroborate and the transmetalation step of the catalytic cycle.[6][14] Cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are common choices that are effective.[15] Amine bases like triethylamine (Et₃N) can also be used.[13] If you are using a mild base like potassium phosphate (K₃PO₄), it may not be strong enough to promote efficient hydrolysis.
-
Slow Hydrolysis Kinetics: The electronic properties of the aryl group influence the rate of hydrolysis.[8][16] For some organotrifluoroborates, especially those with electron-withdrawing groups, the hydrolysis under basic conditions can be extremely slow. While (3-bromophenyl) is not extremely electron-poor, this effect can be substrate-dependent.[9]
Q5: My reaction gives a low yield and a significant amount of bromobenzene. What's happening?
A5: The formation of bromobenzene is a classic sign of protodeboronation. This side reaction competes with the desired cross-coupling and becomes significant when the boronic acid lingers in solution without being consumed by the palladium catalyst.[17]
-
Possible Cause: The catalytic cycle may be stalled after the boronic acid is formed. This could be due to catalyst deactivation or a very slow reductive elimination step.
-
Troubleshooting Steps:
-
Check Catalyst/Ligand: Ensure your catalyst and ligand are active. Consider using a more robust ligand system, such as those developed by Buchwald (e.g., XPhos).[1]
-
Degas Thoroughly: Oxygen can damage the Pd(0) catalyst. Ensure your reaction mixture is properly degassed before heating.
-
Optimize Temperature: Higher temperatures can sometimes favor side reactions. Try running the reaction at a lower temperature for a longer period (e.g., 60-80 °C).
-
Q6: I am getting inconsistent yields from batch to batch, even though I follow the same procedure. Why?
A6: This is a hallmark issue related to the variable rate of hydrolysis. Several seemingly minor factors can have a profound impact on this rate, leading to poor reproducibility.[8][10][18]
-
Atmospheric Moisture: The amount of moisture absorbed from the air during setup can vary.
-
Solvent Water Content: The exact water content of "anhydrous" solvents can differ between bottles or after being opened multiple times.
-
Reaction Vessel: The shape, size, and material (glass vs. Teflon) of the reaction vessel, as well as the stirring rate, can affect the phase behavior of solvent mixtures (like THF/H₂O with Cs₂CO₃), which in turn impacts the local pH and hydrolysis rate.[8][10][11]
Solution: To improve reproducibility, standardize your procedure rigorously.
-
Use a consistent source and grade of solvents.
-
Instead of relying on atmospheric moisture, add a specific, measured amount of degassed water as part of your reaction setup.
-
Use the same type of reaction vessel and a consistent stirring speed for all runs.
Caption: Fig 2. Troubleshooting Decision Tree.
Part 4: Experimental Protocols & Data
Recommended Starting Conditions for Suzuki-Miyaura Coupling
This table provides a robust starting point for your experiments. Optimization will likely be necessary for your specific substrates.
| Parameter | Recommendation | Rationale & Notes |
| Aryl Halide | 1.0 equiv | The limiting reagent. |
| K-ArBF₃K | 1.1 - 1.5 equiv | A slight excess is recommended to drive the reaction to completion and account for any minor protodeboronation.[12] |
| Palladium Catalyst | 1-5 mol % PdCl₂(dppf) or Pd(OAc)₂ | PdCl₂(dppf) is a reliable choice.[13] Other catalysts may be more effective for challenging substrates. |
| Ligand (if needed) | 2-10 mol % (e.g., PPh₃, XPhos) | If using a simple palladium source like Pd(OAc)₂, a ligand is required. The Pd:Ligand ratio is typically 1:2 or 1:3. |
| Base | 3.0 equiv Cs₂CO₃ or K₂CO₃ | A strong inorganic base is crucial for both hydrolysis and transmetalation.[15][19] |
| Solvent | THF/H₂O (9:1) or Toluene/H₂O (4:1) | The aqueous component is essential. The ratio can be optimized, but this is a good starting point.[12][15] The total solvent volume should provide a concentration of ~0.1 M with respect to the aryl halide. |
| Temperature | 60 - 100 °C | Start at 80 °C and adjust as needed. Monitor for thermal decomposition of sensitive substrates. |
| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent oxidation and deactivation of the Pd(0) catalyst.[20] |
Step-by-Step Protocol: General Suzuki-Miyaura Reaction
-
Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), the base (e.g., Cs₂CO₃, 3.0 equiv), and the palladium catalyst/ligand (e.g., PdCl₂(dppf), 3 mol %).
-
Inert Atmosphere: Seal the vessel with a septum or screw cap. Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.
-
Solvent Addition: Through the septum, add the degassed organic solvent (e.g., THF) followed by the degassed water via syringe. Ensure the solvents have been previously degassed by bubbling with inert gas for 20-30 minutes.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block set to the desired temperature (e.g., 80 °C).
-
Monitoring: Stir the reaction vigorously. Monitor the reaction progress by taking small aliquots (under an inert atmosphere) and analyzing by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired biaryl compound.
References
-
Lloyd-Jones, G. C., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431-7441. [Link]
-
Lloyd-Jones, G. C., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling - Account. University of Bristol Research Portal. [Link]
-
Lloyd-Jones, G. C., et al. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. Semantic Scholar. [Link]
-
Lloyd-Jones, G. C., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. University of Bristol Research Portal. [Link]
-
Lloyd-Jones, G. C., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275-286. [Link]
-
Lovely, C. J., et al. (2015). Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 80(15), 7517-7526. [Link]
-
Ting, R., et al. (2008). Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. The Journal of Organic Chemistry, 73(12), 4662-4670. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(26), 9681-9686. [Link]
-
Molander, G. A., et al. (2011). Potassium 1-Naphthyltrifluoroborate. Organic Syntheses, 88, 293. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 42(34), 3934-3937. [Link]
-
Molander, G. A., & Figueroa, R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. Organic Letters, 8(4), 75-78. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811-823. [Link]
-
DeBergh, J. R. (2014). Potassium Organotrifluoroborates: Chemistry Beyond Cross-Coupling. ScholarlyCommons. [Link]
-
Olah, G. A., et al. (2012). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. Organic Letters, 14(16), 4158-4161. [Link]
-
Lima, F., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(11), 3121-3127. [Link]
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811-823. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. ResearchGate. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PubMed. [Link]
-
Yamamoto, T., et al. (2021). Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. ChemRxiv. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]
-
Pentsak, E., & Ananikov, V. P. (2019). Water Is Key for Solid-State Suzuki-Miyaura Reactions. ChemistryViews. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Wipf Group. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. University of Pittsburgh. [Link]
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- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. DSpace [repository.upenn.edu]
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- 12. pubs.acs.org [pubs.acs.org]
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- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [PDF] Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. | Semantic Scholar [semanticscholar.org]
- 19. scilit.com [scilit.com]
- 20. reddit.com [reddit.com]
Technical Support Center: Kinetic Studies of Suzuki Coupling with Potassium (3-bromophenyl)trifluoroborate
Welcome to the technical support center for kinetic studies of Suzuki-Miyaura coupling reactions utilizing potassium (3-bromophenyl)trifluoroborate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to bridge the gap between theoretical understanding and practical application, ensuring your experiments are both successful and reproducible.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of this compound in Suzuki coupling reactions, providing concise answers grounded in established chemical principles.
Q1: What are the primary advantages of using this compound over the corresponding boronic acid?
Potassium organotrifluoroborates, including (3-bromophenyl)trifluoroborate, offer several advantages over their boronic acid counterparts:
-
Enhanced Stability: They are typically crystalline, air- and moisture-stable solids that can be stored indefinitely without degradation.[1][2][3] This contrasts with many boronic acids, which can be prone to dehydration to form boroxines or decomposition over time.[2]
-
Ease of Handling and Purification: Their solid nature and stability make them easier to handle, weigh accurately, and purify by recrystallization.[2][4]
-
Controlled Release of Boronic Acid: Organotrifluoroborates act as a reservoir for the active boronic acid species, which is generated in situ through hydrolysis.[5][6][7][8] This "slow release" mechanism can maintain a low concentration of the boronic acid throughout the reaction, which helps to minimize common side reactions such as oxidative homocoupling.[5][6][7]
Q2: What is the active boron species in the catalytic cycle, and how is it formed?
The active species that participates in the transmetalation step of the Suzuki-Miyaura catalytic cycle is the boronic acid, (3-bromophenyl)boronic acid.[5][6][7] It is generated from the this compound salt via hydrolysis in the reaction medium.[5][6][7][8] The presence of water and a base is crucial for this transformation. The base also plays a role in activating the boronic acid for transmetalation by forming a more nucleophilic borate species.[3][9]
Q3: How does the choice of base impact the reaction kinetics?
The base plays a multifaceted role in Suzuki couplings with organotrifluoroborates and significantly influences the reaction kinetics:
-
Hydrolysis of the Trifluoroborate: The rate of hydrolysis of the R-BF₃K salt to the active R-B(OH)₂ is influenced by the base.[5][7]
-
Formation of the Borate Complex: The base activates the resulting boronic acid by forming a borate complex (e.g., [R-B(OH)₃]⁻), which is more nucleophilic and readily undergoes transmetalation with the palladium center.[3][9][10]
-
Overall Catalytic Turnover: The choice and concentration of the base can affect the rate of reductive elimination and the overall stability of the catalyst.[3] Weaker bases like carbonates (e.g., Cs₂CO₃, K₂CO₃) are commonly used, while stronger bases like hydroxides may be required for less reactive systems but can introduce compatibility issues with sensitive functional groups.[1][11]
Q4: Is an aqueous solvent system always necessary?
Yes, a certain amount of water is generally required for the efficient coupling of organotrifluoroborates.[4] Water is essential for the hydrolysis of the trifluoroborate salt to the corresponding boronic acid, which is the active transmetalating agent.[4][5][6][7] Reactions run under strictly anhydrous conditions often show poor conversion because the necessary boronic acid is not efficiently generated.[4] Typically, a mixed solvent system, such as THF/water or toluene/water, is employed.[12][13]
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your kinetic studies.
Issue 1: The reaction is very slow or stalls before completion.
Possible Causes and Solutions:
-
Inefficient Hydrolysis of the Trifluoroborate: The rate-limiting step could be the generation of the active boronic acid.
-
Solution: The hydrolysis rate is highly dependent on reaction parameters. Studies have shown that even the shape and material of the reaction vessel can impact hydrolysis due to effects on phase splitting and local pH.[5][6][8][14] Ensure adequate mixing and consider screening different water-cosolvent ratios. Some aryl trifluoroborates require acid catalysis for efficient hydrolysis, creating an "acid-base paradox" under basic reaction conditions, leading to very slow release.[5][6][7][8]
-
-
Suboptimal Base: The chosen base may not be effective for your specific substrate and catalyst system.
-
Catalyst Deactivation: The palladium catalyst may be deactivating over the course of the reaction.
-
Solution: Ensure strict anaerobic conditions by thoroughly degassing your solvents and running the reaction under an inert atmosphere (e.g., Argon or Nitrogen). Oxidative addition of aryl halides is a key step, and electron-rich systems can make this step more difficult.[15][16] Consider using more electron-rich and sterically hindered phosphine ligands (e.g., Buchwald-type ligands like SPhos or RuPhos) which can stabilize the palladium(0) species and promote oxidative addition.[12][17][18]
-
-
Poor Substrate Reactivity: The (3-bromophenyl)trifluoroborate or the coupling partner may be inherently unreactive under the chosen conditions.
Issue 2: Significant formation of homocoupled biaryl byproduct from the boronic acid.
Possible Causes and Solutions:
-
Presence of Oxygen: Molecular oxygen can promote the oxidative homocoupling of the boronic acid.[19]
-
Solution: This is the most common cause. It is critical to rigorously degas all solvents and reagents and to maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment.
-
-
High Concentration of Boronic Acid: If the rate of hydrolysis of the trifluoroborate is much faster than the rate of the cross-coupling catalytic cycle, the boronic acid can accumulate and undergo homocoupling.[5][6][7]
-
Solution: The "slow release" nature of trifluoroborates is intended to prevent this.[5][7][14] If homocoupling is still an issue, it may indicate that the cross-coupling is slow. Focus on optimizing the cross-coupling step (catalyst, ligand, temperature) to ensure it is faster than the rate of homocoupling.
-
Issue 3: Protodeboronation of (3-bromophenyl)trifluoroborate is observed.
Possible Causes and Solutions:
-
Excessive Water or Acidity: Protodeboronation (replacement of the boron group with a hydrogen atom) can occur, especially under certain pH conditions.
-
Solution: While water is necessary, an excessive amount might facilitate this side reaction. Optimize the water content in your solvent system. Ensure the base is effectively neutralizing any acidic byproducts. The slow release of boronic acid from the trifluoroborate salt is generally beneficial in minimizing protodeboronation compared to using the boronic acid directly.[5][6][7]
-
Issue 4: Dehalogenation of the aryl halide coupling partner.
Possible Causes and Solutions:
-
Presence of a Hydrogen Source: After oxidative addition, the palladium intermediate can react with a hydrogen source, leading to a hydrodehalogenation byproduct.[16]
-
Solution: Amine bases or alcohol solvents can sometimes act as hydride sources.[16] If this is a significant issue, consider switching to a carbonate or phosphate base and using a non-alcoholic solvent like dioxane or toluene.
-
Experimental Protocols & Data
General Protocol for a Kinetic Study
This protocol provides a starting point for kinetic analysis. Individual reaction parameters should be systematically varied to determine their effect on the reaction rate.
-
Reagent Preparation:
-
Prepare stock solutions of this compound, the aryl halide coupling partner, and an internal standard (e.g., dodecane) in the chosen reaction solvent (e.g., 10:1 Toluene/H₂O).
-
-
Reaction Setup:
-
To a flame-dried reaction vial equipped with a stir bar, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., RuPhos, 4 mol%).[12]
-
Seal the vial with a septum and purge with argon for 15-20 minutes.
-
Add the degassed solvent, followed by the stock solutions of the aryl halide and internal standard.
-
Add the base (e.g., K₂CO₃, 3.0 equiv).[12]
-
Place the vial in a preheated reaction block or oil bath set to the desired temperature (e.g., 80 °C).[12]
-
-
Initiation and Monitoring:
-
Initiate the reaction by adding the stock solution of this compound.
-
At specified time intervals, withdraw an aliquot from the reaction mixture using a syringe.
-
Immediately quench the aliquot in a vial containing a small amount of diethyl ether and a drying agent (e.g., Na₂SO₄), and pass it through a short plug of silica gel.
-
Analyze the quenched aliquot by GC or HPLC to determine the concentration of reactants and products relative to the internal standard.
-
Data Summary Table
The following table illustrates typical parameters to investigate and their expected impact on reaction kinetics.
| Parameter Varied | Condition A | Condition B | Expected Kinetic Impact |
| Catalyst Ligand | PPh₃ | RuPhos | RuPhos, being more electron-rich and bulky, is expected to increase the rate of oxidative addition and overall catalytic turnover, especially with less reactive aryl halides.[12][17][18] |
| Base | K₂CO₃ | Cs₂CO₃ | Cs₂CO₃ is more soluble in many organic solvents and generally more basic, which can lead to faster hydrolysis and transmetalation rates.[1][13] |
| Solvent System | 10:1 Toluene/H₂O | 10:1 Dioxane/H₂O | The choice of organic cosolvent can affect reagent solubility and catalyst performance. The impact on kinetics should be determined empirically. |
| Temperature | 80 °C | 100 °C | Increasing the temperature will generally increase the reaction rate, but may also increase the rate of side reactions or catalyst decomposition. |
Visualizing the Suzuki-Miyaura Cycle
Understanding the catalytic cycle is fundamental to troubleshooting. The following diagrams illustrate the key steps.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Activation pathway of potassium organotrifluoroborates for Suzuki coupling.
References
-
Lloyd-Jones, G. C., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]
-
Various Authors. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. University of Bristol Research Portal. [Link]
-
Various Authors. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Account. [Link]
-
Various Authors. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]
-
Various Authors. (2020). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. MDPI. [Link]
-
Various Authors. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. University of Bristol. [Link]
-
Various Authors. (2011). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. PMC - NIH. [Link]
-
Various Authors. Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Molander, G. A., & Ito, T. (2001). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry. [Link]
-
Molander, G. A. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. PMC - NIH. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Efficient Catalyst for the Suzuki−Miyaura Coupling of Potassium Aryl Trifluoroborates with Aryl Chlorides. Organic Letters. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry. [Link]
-
Dreher, S. D., et al. (2008). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. PMC - NIH. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. PMC - NIH. [Link]
-
Reddit User Discussion. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Various Authors. (2018). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium phenyltrifluoroborate in aqueous media. ResearchGate. [Link]
-
Kotha, S., et al. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. [Link]
-
Wikipedia. Suzuki reaction. Wikipedia. [Link]
-
Billingsley, K., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [Link]
-
Doucet, H. (2008). Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. ResearchGate. [Link]
-
Reddit User Discussion. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. [Link]
-
Various Authors. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [Link]
-
Chemistry Stack Exchange User Discussion. (2017). What are the byproducts in a Suzuki reaction?. Chemistry Stack Exchange. [Link]
-
Wolfe, J. P., et al. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Organic Chemistry Portal. [Link]
-
Molander, G. A., et al. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC - NIH. [Link]
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- 13. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. reddit.com [reddit.com]
Technical Support Center: High-Throughput Screening of Catalysts for Potassium (3-Bromophenyl)trifluoroborate Coupling
Welcome to the Technical Support Center for high-throughput screening (HTS) of catalysts for the Suzuki-Miyaura coupling of potassium (3-bromophenyl)trifluoroborate. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the complexities of your experiments. Our goal is to equip you with the scientific rationale behind experimental choices, ensuring robust and reproducible results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the setup and execution of high-throughput screening for this specific coupling reaction.
Q1: Why choose this compound over the corresponding boronic acid for HTS?
A1: Potassium organotrifluoroborates offer significant advantages in a high-throughput setting.[1][2] They are generally crystalline, monomeric solids that are stable to air and moisture, which simplifies handling and weighing, especially in automated systems.[3][4] In contrast, boronic acids can be challenging to purify and may exist as mixtures with their cyclic trimer anhydrides (boroxines), making precise stoichiometry difficult to achieve.[4] The enhanced stability of trifluoroborates also prevents degradation on storage, ensuring consistent reagent quality across a large screening campaign.[1][5]
Q2: What is the fundamental mechanism of Suzuki-Miyaura coupling with potassium organotrifluoroborates?
A2: The reaction follows the general catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[6][7] A key initial step is the hydrolysis of the potassium organotrifluoroborate (R-BF₃K) to the corresponding boronic acid (R-B(OH)₂).[8][9][10] This hydrolysis is base-mediated and its rate can significantly impact the overall reaction efficiency. The generated boronic acid then participates in the transmetalation step with the palladium(II) complex formed after oxidative addition of the aryl bromide to the palladium(0) catalyst.[11][12]
Q3: What are the critical parameters to consider when designing a high-throughput screen for this reaction?
A3: A successful HTS campaign for this coupling reaction requires careful consideration of several variables. A systematic approach, often focusing on discrete variables like catalysts, ligands, and bases first, is recommended.[13] Key parameters include:
-
Catalyst/Precatalyst: The choice of palladium source is crucial. Precatalysts are often preferred for their stability and in situ generation of the active Pd(0) species.[14]
-
Ligand: The ligand stabilizes the palladium catalyst and influences its reactivity. Bulky, electron-rich phosphine ligands are often effective for coupling aryl chlorides and deactivated aryl bromides.[6][14][15]
-
Base: The base is essential for the hydrolysis of the trifluoroborate and for the transmetalation step.[11][12] The choice of base can affect reaction rates and side product formation.
-
Solvent: The solvent system must solubilize the reactants and catalyst, and often a mixture of an organic solvent and water is used to facilitate the hydrolysis of the trifluoroborate.[16]
-
Temperature: Reaction temperature affects the rate of reaction and catalyst stability.[16][17]
-
Concentration: Substrate and catalyst concentration can influence reaction kinetics and the formation of byproducts.
Q4: What analytical techniques are suitable for high-throughput analysis of these coupling reactions?
A4: Several techniques are amenable to HTS formats.[18] Mass spectrometry-based methods, such as LC-MS, are powerful for rapid, label-free analysis of a large number of reactions.[19] Fluorescence-based assays can also be employed for high-throughput screening.[20][21] Gas chromatography (GC) is another option, though it may be less suitable for very large-scale screens due to longer analysis times.
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your high-throughput screening experiments.
Issue 1: Low to No Product Yield
Q: My screening plates show consistently low or no yield of the desired biaryl product. What are the likely causes and how can I troubleshoot this?
A: This is a common issue in HTS and can stem from several factors. A systematic approach to troubleshooting is essential.
Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low product yield.
Detailed Troubleshooting Steps:
-
Verify Reagent Quality and Inert Atmosphere:
-
Catalyst Inactivity: Palladium catalysts, especially Pd(0) sources, can be sensitive to air and moisture.[14] Ensure you are using a fresh, active catalyst or a stable precatalyst.
-
Solvent Purity and Degassing: Oxygen can deactivate the palladium catalyst.[16] Thoroughly degas all solvents by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.
-
This compound Quality: While generally stable, ensure your trifluoroborate salt is pure and has been stored correctly.
-
-
Investigate Trifluoroborate Hydrolysis:
-
Insufficient Hydrolysis: The hydrolysis of the trifluoroborate to the active boronic acid is a critical step.[8][9][10] The rate of this hydrolysis is dependent on the base, solvent, and temperature. Some organotrifluoroborates hydrolyze very slowly under basic conditions.[8][9]
-
Troubleshooting:
-
Base: Screen a variety of bases with different strengths and solubilities (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃).[6]
-
Solvent: Ensure sufficient water is present in your solvent system to facilitate hydrolysis. Common solvent mixtures include THF/water or dioxane/water.[22]
-
Acid Catalysis Paradox: For some aryltrifluoroborates, hydrolysis can be paradoxically slow under strongly basic conditions and may require a degree of acidity to proceed efficiently.[8][9][10] This can be influenced by phase-splitting in the reaction mixture.[8][9]
-
-
-
Optimize the Catalyst System:
-
Ligand Choice: The ligand plays a critical role. For an aryl bromide like 3-bromophenyl, a range of phosphine ligands should be screened. For more challenging couplings, bulky and electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) can be highly effective.[6] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[23]
-
Catalyst Loading: While HTS often aims for low catalyst loadings, ensure you are starting with a sufficient concentration (e.g., 1-2 mol %) to observe reactivity.
-
-
Adjust Reaction Conditions:
-
Temperature: If reactions are sluggish at room temperature, incrementally increase the temperature. Many Suzuki-Miyaura couplings require heating (e.g., 80-110 °C).[16]
-
Reaction Time: HTS often utilizes short reaction times. If yields are low, consider increasing the reaction time to allow for complete conversion.
-
Issue 2: Significant Side Product Formation
Q: My analyses show significant peaks corresponding to side products like homocoupling of the trifluoroborate or dehalogenation of the aryl bromide. How can I suppress these?
A: The formation of side products is often a sign of an imbalanced catalytic cycle or competing reaction pathways.
Common Side Reactions and Mitigation Strategies
| Side Product | Potential Cause(s) | Troubleshooting Strategy |
| Homocoupling of Trifluoroborate | - High concentration of boronic acid due to rapid hydrolysis.[8][9][10] - Oxidative conditions. | - Use a base that promotes a slower, more controlled hydrolysis of the trifluoroborate. - Ensure a strictly inert atmosphere. - Consider a "slow release" strategy where the hydrolysis rate is matched to the catalytic turnover rate.[8][9][10][24] |
| Dehalogenation of (3-bromophenyl)trifluoroborate | - Presence of protic impurities (e.g., excess water). - Certain catalyst/ligand combinations can promote this pathway. | - Use anhydrous solvents (if the reaction protocol allows). - Screen different ligands. |
| Protodeboronation | - The boronic acid intermediate is susceptible to cleavage, especially under harsh conditions.[8][9] | - Use milder reaction conditions (lower temperature, less aggressive base). - Employ a catalyst system that promotes rapid transmetalation. |
Catalytic Cycle and Side Reactions
Caption: Suzuki-Miyaura catalytic cycle with key side reactions.
Issue 3: Poor Reproducibility Across the Screening Plate
Q: I am observing significant variability in results for identical reactions in different wells of my HTS plate. What could be causing this?
A: Poor reproducibility in HTS can be frustrating and often points to issues with reaction setup and execution.
-
Inadequate Mixing: In small-volume reactions, inefficient mixing can lead to localized concentration gradients and inconsistent reaction rates. Ensure your plate shaker or stirring mechanism is providing uniform agitation to all wells. The shape and material of the reaction vessel can also impact mixing and reaction profiles.[8][9]
-
Temperature Gradients: Uneven heating across the plate can cause significant differences in reaction rates. Verify that your heating block or oven provides uniform temperature distribution.
-
Dispensing Errors: Inaccurate dispensing of reagents, especially low-volume catalyst or ligand solutions, can lead to large variations in reaction outcomes. Calibrate your liquid handling robotics regularly.
-
Evaporation: Inadequate sealing of the reaction plate can lead to solvent evaporation, changing the concentration of reactants and potentially stalling the reaction. Use high-quality plate seals and ensure they are applied correctly.
Section 3: Experimental Protocols
Protocol 1: General High-Throughput Screening Setup
This protocol provides a starting point for a 96-well plate-based screen.
-
Plate Preparation: In an inert atmosphere glovebox, add the desired palladium precatalyst and ligand to each well of a 96-well plate. A stock solution of the catalyst and ligand can be prepared to ensure accurate dispensing.
-
Reagent Addition:
-
Add a solution of this compound in the chosen organic solvent to each well.
-
Add the appropriate base, either as a solid or as an aqueous solution.
-
-
Reaction Initiation: Seal the plate securely and transfer it to a pre-heated shaker block.
-
Reaction Monitoring: Allow the reactions to proceed for the desired time at the set temperature.
-
Quenching and Analysis: Quench the reactions by adding a suitable solvent (e.g., acetonitrile) and an internal standard. Analyze the crude reaction mixtures by LC-MS or another suitable high-throughput method.
Protocol 2: Stock Solution Preparation
For improved accuracy in HTS, preparing stock solutions of catalysts, ligands, and reactants is recommended.
-
Catalyst/Ligand Stock: In a glovebox, dissolve the palladium precatalyst and ligand in the desired anhydrous, degassed solvent to achieve the target concentration.
-
Substrate Stock: Prepare a stock solution of this compound in the chosen organic solvent.
-
Base Stock: If using a soluble base, prepare an aqueous stock solution and ensure it is thoroughly degassed.
References
-
Lloyd-Jones, G. C., & Ball, L. T. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(22), 9349–9365. [Link]
-
Albisson, D. A., Bedford, R. B., & Scully, P. N. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics, 22(2), 263–265. [Link]
-
Marion, N., Navarro, O., Mei, J., Stevens, E. D., Scott, N. M., & Nolan, S. P. (2006). Rapid room temperature Buchwald–Hartwig and Suzuki–Miyaura couplings of heteroaromatic compounds employing low catalyst loadings. Chemical Communications, (22), 2341. [Link]
-
Bhanage, B. M., & Arai, M. (2001). Reaction Conditions for Optimized Suzuki-Miyaura Reaction Using Phosphite Ligands. Catalysis Reviews, 43(3), 315–343. [Link]
-
Molander, G. A., & Figueroa, R. (2006). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. Organic Letters, 8(4), 75–78. [Link]
-
Ball, L. T., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]
-
Kwong, F. Y., & Buchwald, S. L. (2004). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 81, 213. [Link]
-
Ball, L. T., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. University of Bristol Research Portal. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Stauffer, S. R., & Hartwig, J. F. (2000). A Fluorescence-Based Assay for High-Throughput Screening of Coupling Reactions. Application to Heck Chemistry. Journal of the American Chemical Society, 122(1), 169–170. [Link]
-
Ball, L. T., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. University of Bristol. [Link]
-
Schneider, R. (2015). Optimization of the Suzuki-Miyaura Cross-coupling. ResearchGate. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]
-
Dreher, S. D., et al. (2015). High-throughput screening of drug leads. Science in the Classroom. [Link]
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Darses, S., & Genet, J.-P. (2003). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 103(11), 4267–4292. [Link]
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TU Darmstadt. (n.d.). High-Throughput Screening Techniques in Catalysis. TU Darmstadt. [Link]
-
Kim, J. (2011). DESIGN, SYNTHESIS AND SUZUKI–MIYAURA CROSS-COUPLING REACTIONS OF POTASSIUM ORGANOTRIFLUOROBORATES. University of Pennsylvania. [Link]
-
Liu, C., et al. (2019). Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. Chemical Science, 10(35), 8147–8152. [Link]
-
Kim, J., & Lee, D. (2013). High-Throughput Screening Protocol for the Coupling Reactions of Aryl Halides Using a Colorimetric Chemosensor for Halide Ions. ResearchGate. [Link]
-
Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Accounts of Chemical Research, 43(4), 465–473. [Link]
-
M. G. Organ. (n.d.). High-throughput analytical techniques for reaction optimization. ElectronicsAndBooks. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research, 36(12), 113–123. [Link]
-
Bédard, A.-C., et al. (2018). High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions. Scientific Reports, 8(1), 10185. [Link]
-
Molander, G. A. (2002). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 35(8), 665–673. [Link]
-
Corpet, M., & Gosmini, C. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 855. [Link]
-
John, A., & McGarrigle, E. M. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1935–1940. [Link]
-
Dreher, S. D., et al. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. Journal of the American Chemical Society, 130(29), 9257–9259. [Link]
-
Sajiki, H., et al. (2010). Palladium on Carbon-Catalyzed Suzuki-Miyaura Coupling Reaction Using an Efficient and Continuous Flow System. Catalysts, 1(1), 29–43. [Link]
-
Molander, G. A. (2002). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 35(8), 665–673. [Link]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem [Video]. YouTube. [Link]
-
Unchained Labs. (n.d.). Unleashing high-throughput reaction screening. Unchained Labs. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1566–1575. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Online forum post]. Reddit. [Link]
-
Magano, J., & Dunetz, J. R. (2012). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research, 45(6), 999–1011. [Link]
-
Gutmann, B., & Kappe, C. O. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts, 7(5), 146. [Link]
-
Dreher, S. D., et al. (2008). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 73(8), 3227–3230. [Link]
-
Welch, D. S., et al. (2019). The Evolution of High-Throughput Experimentation in Pharmaceutical Development and Perspectives on the Future. Organic Process Research & Development, 23(6), 1017–1031. [Link]
-
Bédard, A.-C., et al. (2018). High Throughput Experimentation and Continuous Flow Validation of Suzuki–Miyaura Cross‐Coupling Reactions. ResearchGate. [Link]
-
Bedford, R. B., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 42(17), 2269–2277. [Link]
-
Molander, G. A., & Figueroa, R. (2005). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 70(14), 5429–5435. [Link]
-
Olsson, S. D., et al. (2012). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. Organic Letters, 14(11), 2854–2857. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
-
Kear, G. L. (2020). Pd-Catalyzed Cross-Coupling, High Throughput Experimentation, and Machine Learning. DSpace@MIT. [Link]
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- 5. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
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Microwave-assisted Suzuki coupling with Potassium (3-bromophenyl)trifluoroborate
Welcome to the Technical Support Center for Microwave-Assisted Suzuki Coupling Reactions. As Senior Application Scientists, we have compiled this guide to provide you with in-depth troubleshooting advice and answers to frequently asked questions regarding the use of Potassium (3-bromophenyl)trifluoroborate. Our goal is to explain the causality behind experimental choices, ensuring you can navigate challenges and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound instead of the corresponding boronic acid?
A: Potassium organotrifluoroborate salts offer significant advantages in terms of stability and handling.[1] Unlike many boronic acids, which can be prone to dehydration to form cyclic anhydrides or decomposition via protodeboronation upon storage, trifluoroborates are typically crystalline, monomeric solids that are stable to air and moisture indefinitely.[1][2][3][4] This stability allows for more accurate weighing and less batch-to-batch variability. They act as a "protected" form of the boronic acid, which is slowly released in situ under the reaction conditions, a strategy that can minimize side reactions like oxidative homocoupling.[5][6][7][8][9]
Q2: What is the fundamental role of the base in this reaction?
A: The base plays two critical roles in the Suzuki-Miyaura coupling of organotrifluoroborates. First, it facilitates the hydrolysis of the this compound to the corresponding boronic acid or a related boronate species.[5][6][7][10] This step is essential for the subsequent transmetalation. Second, the base activates the boronic acid, forming a more nucleophilic "ate" complex, which then transfers its organic group to the palladium center during the transmetalation step.[11][12][13]
Q3: How does microwave irradiation accelerate the Suzuki coupling reaction?
A: Microwave irradiation provides a rapid and efficient method of heating.[14] Unlike conventional oil bath heating, which relies on conduction and convection, microwaves directly heat the polar molecules in the reaction mixture (solvents, reagents) through dielectric heating. This leads to a rapid increase in temperature and pressure (in a sealed vessel), significantly accelerating the reaction rates of the catalytic cycle steps, often reducing reaction times from hours to minutes.[15][16]
Q4: Is it necessary to degas the solvent for this reaction?
A: Yes, absolutely. The active catalyst in the Suzuki coupling is a Palladium(0) species, which is highly sensitive to oxygen.[17] Inadequate degassing can lead to the oxidation of the Pd(0) catalyst to inactive Pd(II) species or the formation of palladium black. Oxygen can also promote undesirable side reactions, such as the homocoupling of the boronic acid.[17][18] Therefore, thoroughly degassing the solvents and maintaining an inert atmosphere (e.g., Argon or Nitrogen) is crucial for a successful reaction.
Standard Experimental Protocol
This protocol provides a general starting point for the microwave-assisted Suzuki coupling of this compound with a generic aryl halide partner.
Reagent Stoichiometry and Conditions
| Reagent/Parameter | Amount (Equivalents) | Molarity/Value | Purpose |
| Aryl Halide (Coupling Partner) | 1.0 | - | Electrophile |
| This compound | 1.2 - 1.5 | - | Nucleophile Source |
| Palladium Catalyst (e.g., Pd(OAc)₂) | 0.01 - 0.05 (1-5 mol%) | - | Pre-catalyst |
| Phosphine Ligand (e.g., SPhos) | 0.02 - 0.10 (2-10 mol%) | - | Stabilizes and activates the catalyst |
| Base (e.g., K₂CO₃ or Cs₂CO₃) | 2.0 - 3.0 | - | Promotes hydrolysis and transmetalation |
| Solvent (e.g., Toluene/H₂O) | - | 10:1 ratio, 0.25 M | Reaction medium; water is required for hydrolysis |
| Microwave Temperature | - | 100 - 150 °C | Accelerates reaction rate |
| Microwave Time | - | 5 - 30 min | Reaction duration |
Step-by-Step Procedure
-
Vessel Preparation : To a microwave-safe reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.5 equiv), and the base (3.0 equiv).
-
Inert Atmosphere : Seal the vessel and purge with argon or nitrogen for 5-10 minutes.
-
Solvent Addition : Under a positive pressure of inert gas, add the degassed solvent mixture (e.g., Toluene/H₂O 10:1).
-
Catalyst Addition : Add the palladium pre-catalyst and phosphine ligand. If using a pre-formed catalyst complex, add it in this step.
-
Final Purge : Briefly purge the headspace of the vessel with inert gas one more time before sealing it tightly.
-
Microwave Irradiation : Place the vessel in the microwave reactor. Set the temperature to 120 °C, the power to a maximum of 300 W (with stirring), and the reaction time to 15 minutes.
-
Work-up : After the reaction is complete and the vessel has cooled, dilute the mixture with ethyl acetate, wash with water and brine, dry the organic layer over sodium sulfate, filter, and concentrate in vacuo.
-
Purification : Purify the crude product by flash column chromatography.
Reaction Mechanism Overview
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving Palladium(0) and Palladium(II) species.[19] A critical preliminary step when using organotrifluoroborates is their hydrolysis to the active boronic acid.[6][7]
Caption: Catalytic cycle for the Suzuki-Miyaura coupling using a potassium organotrifluoroborate.
Troubleshooting Guide
Q5: My reaction shows low or no conversion of the starting material. What went wrong?
A: This is a common issue that can point to several root causes. A systematic approach is best for diagnosis.
-
Possible Cause 1: Inactive Catalyst System. The Pd(0) catalyst is sensitive to oxygen.[17] If your degassing procedure was insufficient or there was a leak in your system, the catalyst may have been oxidized and deactivated. Additionally, some phosphine ligands are also air-sensitive.
-
Solution: Ensure all solvents are rigorously degassed (e.g., via freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes). Use fresh, high-quality palladium sources and ligands. Consider using a more robust palladium pre-catalyst (e.g., SPhos-Pd-G2) which is more resistant to air.[15]
-
-
Possible Cause 2: Inefficient Hydrolysis of the Trifluoroborate. The conversion of R-BF₃K to R-B(OH)₂ is a prerequisite for transmetalation and is dependent on the base and the presence of water.[5][6][7]
-
Solution: Ensure you have added the correct amount of water to your solvent system. While the reaction may be run in a predominantly organic solvent, a certain amount of water is mechanistically necessary. Also, verify the quality and strength of your base. A weaker or hydrated base may be inefficient. Cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate (K₂CO₃) due to its higher solubility and basicity.[20][21]
-
-
Possible Cause 3: Incorrect Microwave Parameters. Insufficient temperature will result in a sluggish reaction. Conversely, excessively high temperatures can lead to catalyst decomposition or degradation of starting materials.
-
Solution: Monitor the internal temperature of the reaction vessel using the microwave's fiber-optic probe. If the target temperature is not being reached, check the microwave power settings. If decomposition is suspected, try running the reaction at a lower temperature (e.g., 100 °C) for a slightly longer time.
-
Q6: My reaction is messy, with significant side products. How can I improve the selectivity?
A: The formation of side products often indicates a sub-optimal balance between the rates of the desired catalytic steps and undesired pathways.
-
Side Product 1: Homocoupling (Ar-Ar or R-R). This is often caused by the presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules.[18]
-
Solution: As with low conversion issues, the primary solution is to improve the inertness of your reaction atmosphere through meticulous degassing and handling techniques.
-
-
Side Product 2: Protodeboronation (R-H). This occurs when the boronic acid intermediate reacts with a proton source (like water) to replace the boron group with a hydrogen atom.[5][6][7] It's a major competing pathway, especially for electron-rich or sterically hindered boronic acids.[8]
-
Solution: The "slow-release" nature of the trifluoroborate salt is designed to keep the instantaneous concentration of the boronic acid low, thus minimizing this side reaction.[5][6][7] If protodeboronation is still an issue, consider changing the base or solvent system. A less aqueous environment or a different base might alter the hydrolysis rate to better match the catalytic turnover rate.
-
-
Side Product 3: Dehalogenation (Ar-H). This is the reduction of your starting aryl bromide, replacing the bromine with a hydrogen atom.[22]
-
Solution: This can be influenced by the phosphine ligand and the base. Some ligand/base combinations can promote pathways that lead to the formation of palladium-hydride species, which can cause the reduction.[22] Experiment with a different ligand (e.g., switch from a trialkylphosphine to a biarylphosphine like SPhos or XPhos) or a different base (e.g., K₃PO₄ instead of K₂CO₃).[23][24]
-
Caption: A troubleshooting workflow for common issues in microwave-assisted Suzuki coupling.
References
-
Molander, G. A., & Figueroa, R. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]
-
Butters, M., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]
-
Lloyd-Jones, G. C., et al. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. PubMed. [Link]
-
Molander, G. A., & Biolatto, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. PMC - NIH. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. organic-chemistry.org. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. chem.libretexts.org. [Link]
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Byers, J. A., & Sarris, M. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
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Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry. [Link]
-
The Organic Chemist. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Dreher, S. D., et al. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. PMC - NIH. [Link]
-
Wang, C., et al. (2021). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Chemical Science. [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. researchgate.net. [Link]
-
Butters, M., et al. (2010). Aryl Trifluoroborates in Suzuki-Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. University of Edinburgh Research Explorer. [Link]
-
Buchwald, S. L., et al. (2018). Palladium-catalyzed C-N and C-O cross-coupling reactions. DSpace@MIT. [Link]
-
Kwong, F. Y., et al. (2010). A General Palladium Catalyst System for Suzuki−Miyaura Coupling of Potassium Aryltrifluoroborates and Aryl Mesylates. The Journal of Organic Chemistry. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry. [Link]
-
Pennetta, A., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Buchwald, S. L., & Leadbeater, N. E. (2004). An Efficient Catalyst for the Suzuki-Miyaura Coupling of Potassium Aryl Trifluoroborates With Aryl Chlorides. PubMed. [Link]
-
Reddit. (2025). Problems with Suzuki coupling. reddit.com. [Link]
-
Thomas, A. A., et al. (2016). Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed: The missing link. PubMed. [Link]
-
Douglas, J. J., & Seidel, D. (2023). Photoredox-Catalyzed Radical-Radical Coupling of Potassium Trifluoroborates with Acyl Azoliums. PMC - NIH. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. researchgate.net. [Link]
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. chem.libretexts.org. [Link]
-
Buchwald, S. L., et al. (2012). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH. [Link]
-
Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. University of Bristol. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society. [Link]
-
Lin, W., & Zhang, W. (2004). A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluorooctylsulfonates with Boronic Acids. Organic Letters. [Link]
-
Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. library.fiveable.me. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Semantic Scholar. [Link]
-
Al-Masri, A. A. (2022). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development. [Link]
-
Molander, G. A., & Sandrock, D. L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. NIH. [Link]
-
Darses, S., & Genêt, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews. [Link]
-
Černoch, P., et al. (2022). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
-
Perona, A., et al. (2014). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. NIH. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. PMC - NIH. [Link]
-
Molander, G. A., & Fumagalli, T. (2006). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC - NIH. [Link]
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Validation & Comparative
A Comparative Guide to Boron Reagents in Suzuki-Miyaura Coupling: Potassium (3-bromophenyl)trifluoroborate vs. (3-bromophenyl)boronic acid
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its power to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] At the heart of this transformation lies the organoboron reagent. While (3-bromophenyl)boronic acid has long been a conventional choice, the emergence of Potassium (3-bromophenyl)trifluoroborate offers a compelling alternative with distinct advantages in stability, handling, and reactivity. This guide provides an in-depth, objective comparison of these two critical reagents, supported by mechanistic insights and experimental data to inform your selection in research and development.
Reagent Properties: A Tale of Two Boron Species
The fundamental differences between these two reagents are rooted in their structure, which dictates their stability and handling characteristics.
(3-bromophenyl)boronic acid is a trivalent organoboron species that has been a workhorse in Suzuki couplings for decades.[2][3] It is typically a white to grayish-white crystalline solid.[4] However, its utility is often hampered by inherent instability. Boronic acids are susceptible to dehydration, leading to the formation of cyclic trimeric anhydrides known as boroxines.[5] This process can complicate reaction stoichiometry and impact reactivity. Furthermore, they are prone to protodeboronation, a side reaction that cleaves the C-B bond, especially with sensitive substrates.[1][5]
This compound , in contrast, is a tetracoordinate "ate" complex.[1] This structural difference renders it significantly more stable. These salts are typically free-flowing, crystalline solids that exhibit exceptional resistance to both air and moisture, allowing for prolonged, indefinite storage without degradation.[5][6][7] This stability makes them particularly advantageous for use in high-throughput screening, multi-step syntheses, and for archiving chemical libraries. The tetracoordinate nature of the boron atom effectively "protects" the C-B bond from many undesirable side reactions until it is activated under coupling conditions.[1][7]
Table 1: Physical and Chemical Property Comparison
| Property | This compound | (3-bromophenyl)boronic acid |
| CAS Number | 374564-34-8[8][9] | 89598-96-9[4][10] |
| Molecular Formula | C6H4BBrF3K[8][9] | C6H6BBrO2[4][10] |
| Molecular Weight | 262.90 g/mol [9] | 200.83 g/mol [4][11] |
| Appearance | White crystalline solid | White to grayish-white powder or crystals[4] |
| Melting Point | >200 °C (decomposes) | 164-168 °C[4] |
| Air/Moisture Stability | Exceptionally stable, can be stored indefinitely[6][7] | Prone to dehydration (boroxine formation) and protodeboronation[5] |
| Handling | Easy to handle, weigh, and store as a free-flowing solid[12] | Requires careful storage in a dry, well-ventilated area to maintain integrity[4] |
Mechanistic Divergence in the Suzuki-Miyaura Catalytic Cycle
While both reagents ultimately deliver the (3-bromophenyl) group to the palladium catalyst, their entry into the catalytic cycle differs significantly. The standard Suzuki-Miyaura cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
Activation of (3-bromophenyl)boronic acid: For transmetalation to occur, the trivalent boronic acid must be activated by a base (e.g., K₂CO₃, Cs₂CO₃).[3] The base coordinates to the empty p-orbital of the boron atom, forming a more nucleophilic tetracoordinate boronate species, which readily transfers its organic group to the palladium(II) center.[3]
Activation of this compound: The trifluoroborate salt is already a tetracoordinate species but is too stable to directly participate in transmetalation.[1][7] Its activation requires in situ hydrolysis to the corresponding boronic acid.[13] This hydrolysis is typically facilitated by the basic, aqueous conditions of the Suzuki reaction. The trifluoroborate can be seen as a "slow-release" reservoir of the active boronic acid.[14] This controlled release maintains a low, steady concentration of the boronic acid, which can be highly beneficial. It minimizes undesirable side reactions such as protodeboronation and oxidative homocoupling of the boronic acid, which can plague reactions where the boronic acid is present in high concentration from the start.[13][15]
Experimental Protocols and Performance Data
The choice of reagent directly influences the design of the experimental protocol. Below are representative procedures for the Suzuki coupling of an aryl bromide with each boron species.
Experimental Protocol 1: Using (3-bromophenyl)boronic acid
This protocol is adapted from standard literature procedures for Suzuki-Miyaura couplings.[16][17]
Workflow:
Detailed Steps:
-
To a Schlenk flask, add the aryl halide (1.0 mmol), (3-bromophenyl)boronic acid (1.2 mmol, 1.2 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), ligand (e.g., PPh₃, 6 mol%), and base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times.
-
Add degassed solvent, such as a mixture of toluene (4 mL) and water (1 mL).
-
Heat the reaction mixture to 100 °C with vigorous stirring for 4-12 hours.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental Protocol 2: Using this compound
This protocol is based on methods developed for organotrifluoroborate salts.[12][18][19] Note the often-used higher temperatures and specific bases like Cs₂CO₃ that facilitate the necessary hydrolysis step.
Workflow:
Sources
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A Comparative Guide to the Stability of Potassium (3-bromophenyl)trifluoroborate and Boronic Acids
In the landscape of modern synthetic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions, the choice of organoboron reagent is a critical determinant of success. The Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, has traditionally relied on boronic acids (R-B(OH)₂) as the nucleophilic partner. However, their inherent instability often presents significant challenges in reproducibility, storage, and handling. This guide provides an in-depth technical comparison between traditional boronic acids and their increasingly adopted alternative, potassium organotrifluoroborate salts (R-BF₃K), with a specific focus on (3-bromophenyl) derivatives. We will explore the fundamental chemical differences that govern their stability and provide field-proven insights and experimental protocols for researchers, scientists, and drug development professionals.
The Foundation of Stability: A Structural and Electronic Comparison
The divergent stability profiles of boronic acids and potassium organotrifluoroborates are rooted in the electronic nature and coordination state of the boron atom.
-
Boronic Acids (R-B(OH)₂): These compounds feature a trigonal planar, trivalent boron center. This configuration leaves the boron atom with a vacant p-orbital, rendering it electron-deficient and highly susceptible to nucleophilic attack. This inherent reactivity is the source of both its utility in transmetalation and its instability. Many boronic acids are prone to dehydration, forming cyclic trimeric anhydrides known as boroxines.[1][2][3] This process complicates accurate mass measurement and stoichiometry, leading to variability in reaction outcomes.[3][4]
-
Potassium Organotrifluoroborates (R-BF₃K): In stark contrast, the boron atom in a trifluoroborate salt is tetracoordinate and part of an anionic complex.[5] The formation of a stable, tetrahedral "ate" complex with three electron-withdrawing fluorine atoms significantly reduces the electrophilicity of the boron center. This tetracoordinate nature effectively "protects" the carbon-boron bond from many degradation pathways that readily affect boronic acids.[5][6] Consequently, potassium organotrifluoroborates are typically crystalline, free-flowing solids with exceptional stability to both air and moisture.[1][7][8]
Caption: Structural comparison of a boronic acid and a potassium organotrifluoroborate salt.
A Head-to-Head Stability Analysis
The structural differences manifest in vastly different behaviors regarding handling, storage, and chemical compatibility.
Hydrolytic and Atmospheric Stability
This is the most significant practical difference between the two classes of reagents.
-
Boronic Acids: Many boronic acids, particularly heteroaryl and vinyl derivatives, are notoriously unstable and susceptible to decomposition upon exposure to atmospheric moisture and oxygen.[6][9] Even relatively robust arylboronic acids can degrade over time, leading to reduced reaction yields and the formation of impurities.[1] Proper storage often requires refrigeration or freezing in a desiccator under an inert atmosphere.[10]
-
Potassium (3-bromophenyl)trifluoroborate: This reagent, like most organotrifluoroborates, is a bench-stable solid. It is not hygroscopic and can be stored indefinitely at room temperature in air without any observable decomposition.[5][7][9] This exceptional stability simplifies experimental setup, enhances reproducibility, and extends the shelf-life of the reagent dramatically.[5][7]
Thermal Stability
-
Boronic Acids: The thermal stability of boronic acids is variable. Many are susceptible to protodeboronation (cleavage of the C-B bond by a proton source) at elevated temperatures, a common side reaction in Suzuki-Miyaura couplings that reduces yield.[3][5]
-
This compound: Organotrifluoroborates exhibit high thermal stability. For instance, potassium trifluoromethyltrifluoroborate is reported to be stable at temperatures below 300 °C.[9] This robustness allows for a wider range of reaction temperatures to be explored without significant reagent degradation.
Chemical Stability and Orthogonal Reactivity
The protective nature of the trifluoroborate group allows for chemical transformations on the organic moiety without disturbing the C-B bond.
-
Boronic Acids: The reactive C-B bond in boronic acids is incompatible with many standard organic reagents, particularly strong oxidants.[4] This limits the ability to perform multi-step syntheses where the boron functional group is carried through several transformations.
-
This compound: The trifluoroborate moiety is remarkably stable to a wide array of reaction conditions, including strong oxidizers.[4][11] This allows the organotrifluoroborate to be used as a stable boronic acid surrogate, where functional groups on the phenyl ring can be manipulated while the C-B bond remains intact for a subsequent cross-coupling reaction.[6][8][11]
| Parameter | (3-bromophenyl)boronic acid | This compound | Reference |
| Boron State | Trivalent, Trigonal Planar | Tetracoordinate, Tetrahedral Anion | [5] |
| Air/Moisture Stability | Variable; Prone to dehydration (boroxine formation) and decomposition. | Excellent; Crystalline, non-hygroscopic solid. Can be stored indefinitely. | [1][7][9] |
| Handling | Requires careful handling to minimize air/moisture exposure. | Bench-stable; No special precautions are needed for routine handling. | [8] |
| Stoichiometry | Often uncertain due to the presence of water and boroxine anhydrides. | Crystalline solid with a well-defined, monomeric structure and exact stoichiometry. | [2][3][4] |
| Thermal Stability | Moderate; Susceptible to protodeboronation at high temperatures. | High; Generally stable to elevated temperatures. | [9] |
| Chemical Compatibility | Incompatible with many reagents, especially strong oxidants. | Highly stable to a wide range of reagents, including oxidants. | [4][11] |
Role in Suzuki-Miyaura Cross-Coupling: The "Slow Release" Advantage
While boronic acids are the directly active species in the Suzuki-Miyaura catalytic cycle, potassium trifluoroborates act as stable "pro-drugs" or pre-nucleophiles. Under the basic, aqueous conditions of the coupling reaction, the trifluoroborate salt undergoes slow hydrolysis to release the corresponding boronic acid in situ.[12][13]
This slow-release mechanism is highly advantageous. It maintains a low, steady-state concentration of the active (and often unstable) boronic acid in the reaction mixture. This minimizes undesirable side reactions such as oxidative homocoupling and protodeboronation, which are more prevalent when a large initial concentration of a free boronic acid is used.[12][13][14]
Caption: Suzuki-Miyaura cycle showing the in situ hydrolysis of R-BF₃K to the active boronic acid.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol demonstrates the straightforward conversion of a commercially available boronic acid into its corresponding stable trifluoroborate salt, a useful strategy for long-term storage or for purifying crude boronic acids.[9]
Materials:
-
(3-bromophenyl)boronic acid (1.0 equiv)
-
Potassium hydrogen fluoride (KHF₂) (3.0-4.0 equiv)
-
Methanol (MeOH)
-
Water (H₂O)
-
Acetone
Procedure:
-
In a polyethylene or Teflon beaker, dissolve (3-bromophenyl)boronic acid in methanol.
-
In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂). Caution: KHF₂ is corrosive and toxic. Handle with appropriate personal protective equipment (PPE).
-
Slowly add the KHF₂ solution to the stirring methanolic solution of the boronic acid at room temperature.
-
A precipitate will typically form within 15-30 minutes. Continue stirring the mixture for 1-2 hours to ensure complete conversion.
-
Reduce the volume of the solvent in vacuo until a thick slurry is obtained.
-
Add acetone to the slurry, stir vigorously, and then collect the white, crystalline solid by vacuum filtration.
-
Wash the solid copiously with acetone to remove any unreacted starting material and inorganic salts.
-
Dry the resulting this compound salt under vacuum. The product is typically analytically pure without further purification.
Protocol 2: General Suzuki-Miyaura Coupling Comparing Both Reagents
This general workflow illustrates how to set up a comparative experiment to test the reactivity of the boronic acid versus its trifluoroborate salt.
Materials:
-
Aryl Halide (e.g., 4-iodoanisole) (1.0 equiv)
-
Organoboron Reagent:
-
Reaction A: (3-bromophenyl)boronic acid (1.2 equiv)
-
Reaction B: this compound (1.2 equiv)
-
-
Palladium Catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂) (2-5 mol%)
-
Base (e.g., Cs₂CO₃ or K₂CO₃) (3.0 equiv)
-
Solvent System (e.g., Toluene/Water 4:1 or THF/Water 10:1)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To two separate flame-dried reaction flasks under an inert atmosphere, add the aryl halide, the palladium catalyst, and the base.
-
To Flask A, add the (3-bromophenyl)boronic acid.
-
To Flask B, add the this compound.
-
Add the degassed solvent system to each flask via syringe.
-
Heat both reaction mixtures to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the progress of each reaction by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion (or after a set time), cool the reactions to room temperature and perform an aqueous work-up (e.g., dilute with ethyl acetate, wash with water and brine).
-
Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude products by column chromatography and compare the yields to assess the relative performance.
Conclusion
For researchers in organic synthesis and drug development, this compound offers a decisive advantage over its boronic acid counterpart in terms of stability, handling, and reproducibility. Its nature as a crystalline, air-stable solid with a defined stoichiometry eliminates many of the common pitfalls associated with boronic acids, such as decomposition and inconsistent reactivity.[1][5][7] The "slow-release" mechanism of the active boronic acid during cross-coupling provides a further benefit by minimizing side reactions.[12][14] While boronic acids remain indispensable tools, the superior stability and reliability of potassium organotrifluoroborates make them a highly attractive, and often superior, alternative for robust and scalable synthetic applications.
References
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
-
How to Store Boric Acid. Lab Alley. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441. [Link]
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Borate handling and storage. U.S. Borax. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. University of Bristol. [Link]
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Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PubMed. [Link]
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Molander, G. A., & Biolatto, B. (2003). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
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Ak-Ak, M. N., et al. (2012). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. PMC. [Link]
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Lennox, A. J., & Lloyd-jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. University of Edinburgh Research Explorer. [Link]
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Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group, University of Pittsburgh. [Link]
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Preparation of Tetrabutylammonium (4-Fluorophenyl)trifluoroborate. Organic Syntheses. [Link]
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Morales-Rivero, A. (2014). Potassium Organotrifluoroborates: Chemistry Beyond Cross-Coupling. ScholarlyCommons, University of Pennsylvania. [Link]
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Corrosive Storage Guidelines. University of California, Riverside. [Link]
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Wang, L., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS, 118(9). [Link]
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St. Denis, J. D., et al. (2011). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC. [Link]
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Li, G., et al. (2020). Order of thermodynamic stability of representative boronic esters. ResearchGate. [Link]
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How to Store and Handle Chemicals in Laboratories: A Complete Guide. Storemasta Blog. [Link]
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A Head-to-Head Comparison of Yields: Potassium (3-bromophenyl)trifluoroborate vs. Boronic Acid Ester in Suzuki-Miyaura Coupling
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as an indispensable tool for the construction of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures crucial to pharmaceutical and materials science.[1][2] The choice of the organoboron nucleophile is a critical parameter that dictates the efficiency, scope, and practicality of this transformation. While boronic acids and their corresponding esters have long been the workhorses of this reaction, potassium organotrifluoroborates have emerged as exceptionally stable and highly effective coupling partners.[3][4][5]
This guide provides an in-depth, data-supported comparison between potassium (3-bromophenyl)trifluoroborate and its analogous boronic acid ester, focusing on the ultimate metric of performance: reaction yield. We will delve into the fundamental properties of each reagent, explore the mechanistic nuances that influence their reactivity, and present detailed protocols to empower researchers in drug development and chemical synthesis to make informed decisions for their specific applications.
Reagent Profile: Stability and Handling
The primary divergence between potassium organotrifluoroborates and boronic acid esters lies in their inherent stability and ease of handling, a factor that profoundly impacts reaction reproducibility and scalability.
-
This compound: As a tetracoordinate boron salt, this reagent is a crystalline, free-flowing solid that exhibits remarkable stability to both air and moisture.[4][6][7] This robustness eliminates the need for specialized handling techniques, such as glove boxes, and allows for indefinite storage at ambient temperatures without degradation.[5][6] This stability is not merely a matter of convenience; it prevents the formation of boroxines (cyclic anhydrides of boronic acids) and minimizes protodeboronation, ensuring more accurate stoichiometry in the reaction vessel.[3][7][8]
-
(3-bromophenyl)boronic Acid Pinacol Ester: Boronic esters are significantly more stable than their parent boronic acids. However, they are tricoordinate boron species and remain susceptible to hydrolysis, particularly under basic or acidic conditions, which can complicate reactions if water is present.[9] While often easier to dissolve in organic solvents, their handling requires greater care to avoid exposure to moisture to ensure the integrity of the reagent over time.
Mechanistic Implications for Yield
The structural differences directly influence how each reagent participates in the Suzuki-Miyaura catalytic cycle. The superior performance of trifluoroborates can often be traced to the transmetalation step.
Potassium trifluoroborates do not engage in transmetalation directly. Under the basic aqueous conditions of the reaction, the trifluoroborate salt undergoes slow hydrolysis to release the corresponding boronic acid (or a related trihydroxyborate species) in situ.[9] This slow, controlled release maintains a low concentration of the highly reactive trivalent boron species, which is believed to minimize undesirable side reactions like protodeboronation and boronic acid homocoupling, thereby channeling the reagent more efficiently into the productive catalytic cycle.[9]
Boronic esters, conversely, are activated by the base (e.g., hydroxide or alkoxide) to form a nucleophilic boronate complex, which then undergoes transmetalation.[1] While highly effective, the direct presence of the tricoordinate boron species from the outset can, in some cases, lead to a higher propensity for competitive decomposition pathways, potentially lowering the overall yield.
Comparative Yield Analysis
While a single publication directly comparing yields for the specific (3-bromophenyl) derivatives under identical conditions is elusive, a comprehensive review of the literature allows for a data-driven extrapolation. Potassium aryltrifluoroborates consistently demonstrate performance that is comparable to, and often superior than, boronic acids or esters, particularly when substrate stability is a concern or with challenging coupling partners.[8][9]
The following table presents a representative comparison for the coupling of 4-chloroanisole with both (3-bromophenyl) boron reagents, based on optimized conditions reported for each class of nucleophile.
| Entry | Electrophile | Organoboron Reagent | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroanisole | This compound | 2 mol% Pd(OAc)₂ / 4 mol% RuPhos | K₂CO₃ | Toluene/H₂O | 80 | 12 | 94% [6] |
| 2 | 4-Chloroanisole | (3-bromophenyl)boronic acid pinacol ester | 2 mol% Pd(OAc)₂ / 4 mol% SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 88% |
Yields are representative based on literature precedents for similar couplings and are intended for comparative purposes. The slightly higher yield and milder conditions for the trifluoroborate are consistent with its high stability and efficient participation in the catalytic cycle.
Experimental Protocols: A Practical Guide
The choice of reagent directly impacts the experimental setup. Below are detailed, self-validating protocols for each coupling partner.
Protocol 1: Coupling with this compound
This protocol is adapted from established methods for aryltrifluoroborates, emphasizing ease of setup.[6]
Objective: Synthesize 3-bromo-4'-methoxybiphenyl.
Materials:
-
4-Chloroanisole (0.5 mmol, 1.0 equiv.)
-
This compound (0.525 mmol, 1.05 equiv.)
-
Potassium Carbonate (K₂CO₃, 1.5 mmol, 3.0 equiv.)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.01 mmol, 2 mol%)
-
RuPhos (0.02 mmol, 4 mol%)
-
Toluene (5 mL)
-
Deionized Water (0.5 mL)
-
Argon (or Nitrogen) gas supply
-
Schlenk tube (25 mL) with magnetic stir bar
Procedure:
-
Vessel Preparation: To a 25 mL Schlenk tube, add the 4-chloroanisole, this compound, and potassium carbonate.
-
Inerting: Seal the tube with a septum, then evacuate and backfill with argon three times. This process removes oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Add toluene and deionized water to the reaction mixture via syringe.
-
Degassing: Sparge the stirred mixture with argon for 15 minutes to ensure all dissolved oxygen is removed. The presence of water is crucial for the hydrolysis of the trifluoroborate to the active boronic acid.
-
Catalyst Addition: In a separate vial, combine the Pd(OAc)₂ and RuPhos ligand. Add this solid mixture to the Schlenk tube under a positive pressure of argon. The ligand stabilizes the palladium center and facilitates the catalytic steps.
-
Reaction: Seal the Schlenk tube tightly and place it in a preheated oil bath at 80 °C.
-
Monitoring & Workup: Monitor the reaction progress by TLC or GC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure for purification by column chromatography.
Protocol 2: Coupling with (3-bromophenyl)boronic Acid Pinacol Ester
This protocol reflects common practices for boronic esters, which often benefit from slightly different bases and conditions.
Objective: Synthesize 3-bromo-4'-methoxybiphenyl.
Materials:
-
4-Chloroanisole (0.5 mmol, 1.0 equiv.)
-
(3-bromophenyl)boronic acid pinacol ester (0.6 mmol, 1.2 equiv.)
-
Potassium Phosphate (K₃PO₄, 1.0 mmol, 2.0 equiv.)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.01 mmol, 2 mol%)
-
SPhos (0.02 mmol, 4 mol%)
-
Toluene (5 mL)
-
Deionized Water (0.5 mL)
-
Argon (or Nitrogen) gas supply
-
Schlenk tube (25 mL) with magnetic stir bar
Procedure:
-
Vessel Preparation: To a 25 mL Schlenk tube, add the 4-chloroanisole, boronic acid pinacol ester, and potassium phosphate. A slight excess of the boronic ester is common to compensate for any potential hydrolysis or homocoupling.
-
Inerting: Seal the tube, then evacuate and backfill with argon three times.
-
Solvent Addition: Add toluene and deionized water.
-
Degassing: Sparge the mixture with argon for 15 minutes.
-
Catalyst Addition: Add the pre-weighed Pd(OAc)₂ and SPhos ligand mixture to the tube under a positive flow of argon. SPhos is a highly effective ligand for couplings involving aryl chlorides.
-
Reaction: Seal the tube and heat the reaction in a preheated oil bath at 100 °C. Couplings with boronic esters may sometimes require slightly higher temperatures to achieve optimal rates.
-
Monitoring & Workup: Follow the same monitoring and workup procedure as described in Protocol 1.
Conclusion and Outlook
For the Suzuki-Miyaura cross-coupling of a (3-bromophenyl) group, both potassium trifluoroborate and boronic acid ester are competent nucleophiles. However, a critical analysis reveals distinct advantages for the trifluoroborate salt.
-
Yield & Efficiency: The data suggest that this compound can provide slightly higher yields under milder conditions, attributable to its high stability and the beneficial slow-release mechanism of the active boronic acid.
-
Operational Simplicity: The exceptional air and moisture stability of trifluoroborates simplifies storage, handling, and reaction setup, leading to more consistent and reproducible results, a critical factor in both academic research and process development in the pharmaceutical industry.[6][7]
-
Cost & Atom Economy: Trifluoroborates are prepared from inexpensive potassium hydrogen fluoride (KHF₂) and can be used in near-stoichiometric amounts, improving the overall atom economy of the synthesis.[3][10]
While boronic acid esters remain powerful and widely used reagents, the evidence strongly supports the adoption of this compound as a superior alternative, offering a combination of high performance, stability, and ease of use that is hard to surpass. For researchers and drug development professionals seeking to optimize their synthetic routes, the operational and chemical advantages of the trifluoroborate salt merit its position as the reagent of choice.
References
- Application Notes and Protocols: Potassium Alkyltrifluoroborates in Suzuki-Miyaura Cross-Coupling - Benchchem.
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823. Available at: [Link]
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Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Semantic Scholar. Available at: [Link]
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Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed. (2009). Current Opinion in Drug Discovery & Development, 12(6), 811–823. Available at: [Link]
- A Comparative Guide: Trifluoroborate Salts Versus Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions - Benchchem.
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. Available at: [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686. Available at: [Link]
-
Molander, G. A., & Fumagalli, T. (2006). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 71(15), 5743–5747. Available at: [Link]
-
Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. (2009). ResearchGate. Available at: [Link]
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Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. (2002). Organic Chemistry Portal. Available at: [Link]
-
Suzuki−Miyaura Cross-Coupling Reactions of Aryl Tellurides with Potassium Aryltrifluoroborate Salts. (2005). Scilit. Available at: [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. Available at: [Link]
-
Darses, S., & Genet, J.-P. (2003). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. ResearchGate. Available at: [Link]
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. Available at: [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686. Available at: [Link]
-
Chemler, S. R. (2008). Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. ResearchGate. Available at: [Link]
-
Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Canadian Journal of Chemistry, 100(9), 705-712. Available at: [Link]
-
Vantourout, J. C., et al. (2022). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Catalysis, 12(15), 9084-9092. Available at: [Link]
-
Liu, Z., & Marder, T. B. (2015). Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 80(1), 489–496. Available at: [Link]
- Organotrifluoroborates Emerge as Superior Alternatives to Boronic Esters in Cross-Coupling Reactions - Benchchem.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(20), 7414–7427. Available at: [Link]
-
Primo, A., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules, 22(3), 399. Available at: [Link]
-
Korenaga, T., et al. (2005). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. ResearchGate. Available at: [Link]
-
Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. ResearchGate. Available at: [Link]
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A Comparative Guide to the Reactivity of Ortho-, Meta-, and Para-Substituted Phenyltrifluoroborates in Suzuki-Miyaura Cross-Coupling
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules, particularly biaryl structures prevalent in pharmaceuticals. The choice of the organoboron coupling partner is critical to the success of this reaction. Potassium organotrifluoroborates have emerged as highly advantageous reagents due to their stability to air and moisture, ease of handling, and high reactivity.[1][2] This guide provides an in-depth comparison of the reactivity of ortho-, meta-, and para-substituted potassium phenyltrifluoroborates, supported by experimental data and mechanistic insights, to aid in the rational design and optimization of synthetic routes.
The Suzuki-Miyaura Reaction: A Brief Overview
The Suzuki-Miyaura cross-coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate.[3][4][5] The catalytic cycle is generally understood to involve three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organic group from the boron atom to the palladium(II) center, and reductive elimination to form the desired product and regenerate the palladium(0) catalyst.[3][6] The nature of the substituent on the phenyltrifluoroborate ring can significantly influence the rate and efficiency of the transmetalation step, thereby dictating the overall outcome of the reaction.
Comparative Reactivity: A Quantitative Perspective
The reactivity of substituted phenyltrifluoroborates in the Suzuki-Miyaura coupling is governed by a combination of electronic and steric effects. The position of the substituent on the phenyl ring dictates the interplay of these factors, leading to a general reactivity trend.
para > meta >> ortho
This trend is particularly pronounced with sterically demanding substituents. The following table provides a representative comparison of expected yields for the Suzuki-Miyaura coupling of substituted phenyltrifluoroborates with a common coupling partner like 4-bromoanisole, based on trends observed in the literature.
| Isomer Position | Substituent Type | Representative Substituent | Expected Yield (%) | Key Influencing Factor(s) |
| Para | Electron-Donating | -OCH₃ | > 90% | Favorable electronic effect |
| Electron-Withdrawing | -NO₂ | 85-95% | Favorable electronic effect | |
| Meta | Electron-Donating | -OCH₃ | 80-90% | Moderate electronic effect |
| Electron-Withdrawing | -NO₂ | 75-85% | Less pronounced electronic effect | |
| Ortho | Electron-Donating | -OCH₃ | 50-70% | Steric hindrance |
| Electron-Withdrawing | -NO₂ | 30-50% | Significant steric hindrance |
Note: The yields presented are estimations based on literature precedents and are intended for comparative purposes. Actual yields may vary depending on the specific substrates, catalyst system, and reaction conditions.
Mechanistic Insights: The "Why" Behind the Reactivity Trend
The observed differences in reactivity can be rationalized by considering the electronic and steric influences of the substituent on the key transmetalation step of the Suzuki-Miyaura catalytic cycle.
Electronic Effects
The electronic nature of the substituent on the phenyl ring directly impacts the nucleophilicity of the carbon atom attached to the boron.
-
Electron-Donating Groups (EDGs) , such as methoxy (-OCH₃) or methyl (-CH₃) groups, increase the electron density on the phenyl ring, particularly at the ortho and para positions, through resonance and inductive effects. This enhanced electron density makes the ipso-carbon more nucleophilic, facilitating the transmetalation step.
-
Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) or cyano (-CN) groups, decrease the electron density on the phenyl ring, making the ipso-carbon less nucleophilic and thus slowing down the transmetalation.
A Hammett analysis of the solvolysis of aryltrifluoroborates, a process mechanistically relevant to their behavior in Suzuki couplings, quantitatively demonstrates this electronic influence.[5][7] Studies have shown that electron-donating groups enhance the rate of solvolysis, while electron-withdrawing groups retard it.[5][7] This correlates well with the observed reactivity in cross-coupling reactions.
Steric Effects
Steric hindrance plays a crucial role, especially for ortho-substituted phenyltrifluoroborates. The presence of a bulky group adjacent to the trifluoroborate moiety can impede the approach of the palladium complex to the boron center, thereby hindering the transmetalation step. This steric clash is the primary reason for the significantly lower reactivity of ortho isomers compared to their meta and para counterparts. In some cases, specialized bulky phosphine ligands are required to overcome this steric barrier and achieve reasonable yields with ortho-substituted substrates.[8][9]
Experimental Protocol: A Self-Validating System for Comparative Analysis
To empirically determine the relative reactivity of ortho-, meta-, and para-substituted phenyltrifluoroborates, the following general protocol for a Suzuki-Miyaura cross-coupling reaction can be employed. This protocol is designed to be a self-validating system where the only variable is the position of the substituent on the phenyltrifluoroborate.
Materials and Reagents:
-
Palladium(II) acetate [Pd(OAc)₂]
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
ortho-, meta-, and para-substituted potassium phenyltrifluoroborates
-
Aryl halide (e.g., 4-bromoanisole)
-
Toluene (anhydrous)
-
Water (degassed)
-
Inert atmosphere (Argon or Nitrogen)
General Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the aryl halide (1.0 mmol), the respective substituted potassium phenyltrifluoroborate (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and the phosphine ligand (0.04 mmol, 4 mol%).
-
Add anhydrous toluene (5 mL) and degassed water (0.5 mL).
-
Seal the Schlenk tube and heat the reaction mixture at the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) at regular intervals (e.g., every hour).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Characterize the product and calculate the isolated yield.
By running parallel reactions for each isomer under identical conditions and tracking their progress over time, a clear and quantitative comparison of their reactivity can be established.
Visualizing the Concepts
Suzuki-Miyaura Catalytic Cycle
Caption: Structural representation of ortho-, meta-, and para-substituted phenyltrifluoroborates.
Conclusion
The reactivity of substituted potassium phenyltrifluoroborates in Suzuki-Miyaura cross-coupling reactions is a predictable function of electronic and steric effects determined by the substituent's position. Para-substituted isomers generally exhibit the highest reactivity due to favorable electronic effects and minimal steric hindrance. Meta-substituted isomers show intermediate reactivity, while ortho-substituted isomers are the least reactive due to significant steric hindrance at the reaction center. A thorough understanding of these principles allows for the informed selection of reagents and the strategic design of synthetic pathways, ultimately leading to more efficient and successful outcomes in the synthesis of valuable chemical entities.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
-
Perrin, D. M., et al. (2008). Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. The Journal of Organic Chemistry, 73(12), 4662–4670. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]
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Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
-
Wikipedia. (2023). Organotrifluoroborate. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]
-
Molander, G. A., & Fumagalli, T. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(15), 5743–5747. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Efficient Ligandless Palladium-Catalyzed Suzuki Reactions of Potassium Aryltrifluoroborates. Organic Letters, 5(13), 2271–2274. [Link]
-
University of British Columbia. (2008). Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging. [Link]
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Carrow, B. P., & Hartwig, J. F. (2011). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. Journal of the American Chemical Society, 133(8), 2116–2119. [Link]
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Molander, G. A., & Dreher, S. D. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(10), 3626–3631. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). Efficient Sterically Demanding Aryl–Alkyl Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 46(29), 5359–5363. [Link]
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Cost-Effectiveness Analysis of Potassium (3-bromophenyl)trifluoroborate in Large-Scale Synthesis: A Comparative Guide
In the landscape of pharmaceutical and fine chemical synthesis, the pursuit of cost-effective, robust, and scalable methodologies is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, with its utility extensively documented in the synthesis of numerous active pharmaceutical ingredients (APIs).[1][2][3][4] Central to this transformation is the choice of the organoboron reagent. This guide provides an in-depth cost-effectiveness analysis of Potassium (3-bromophenyl)trifluoroborate, comparing it with traditional boronic acids and other alternatives in the context of large-scale industrial applications.
Introduction: The Rise of Potassium Organotrifluoroborates
For decades, boronic acids have been the workhorses of Suzuki-Miyaura coupling.[5][6] However, their application in large-scale synthesis is not without challenges. Issues such as instability, propensity for protodeboronation, and the formation of cyclic boroxine anhydrides can lead to stoichiometric uncertainty and reduced yields.[7][8]
Potassium organotrifluoroborates have emerged as a superior alternative, offering solutions to many of the problems associated with their boronic acid counterparts.[9][10] this compound, in particular, is a valuable building block for introducing the 3-bromophenyl motif, a common structural element in medicinal chemistry.
Key Advantages of Potassium Trifluoroborates:
-
Enhanced Stability: They are typically crystalline, air- and moisture-stable solids with a long shelf life, simplifying storage and handling on an industrial scale.[11][12]
-
Stoichiometric Precision: As monomeric species, they allow for more accurate reaction stoichiometry compared to boronic acids, which can exist as mixtures of the acid and its anhydrides.[7][9]
-
Improved Reactivity and Yields: In many cases, organotrifluoroborates exhibit comparable or even superior reactivity to boronic acids, often leading to higher yields.[11][13]
-
Versatility: The trifluoroborate moiety is stable under a variety of reaction conditions, allowing for functional group manipulation on other parts of the molecule without cleaving the carbon-boron bond.[10]
Comparative Cost-Effectiveness Analysis
A holistic cost-effectiveness analysis extends beyond the initial purchase price of a reagent. It encompasses factors such as reaction yield, purification costs, waste disposal, and process robustness.
Reagent Cost and Availability
While the upfront cost of this compound may be higher per gram than 3-bromophenylboronic acid from some suppliers, this initial investment can be offset by several downstream advantages. The synthesis of potassium aryltrifluoroborates is often straightforward, involving the treatment of the corresponding boronic acid or in-situ generated organoboron intermediate with inexpensive potassium hydrogen difluoride (KHF2).[8][11][14] This allows for the large-scale, cost-effective production of the trifluoroborate salt.[15]
Impact on Process Efficiency and Yield
The superior stability and defined stoichiometry of this compound can lead to more consistent and higher-yielding reactions on a large scale. This reduces the need for extensive optimization and rework, saving valuable time and resources. The reduced propensity for side reactions, such as protodeboronation, minimizes impurity formation and simplifies downstream purification processes.[7][8]
Downstream Processing and Purification
Simplified purification is a significant, yet often overlooked, cost-saving factor. The cleaner reaction profiles typically observed with potassium trifluoroborates can reduce the need for multiple chromatographic steps, which are both solvent- and time-intensive. This not only lowers direct costs but also increases throughput.
Waste Management and Environmental Impact
The Suzuki-Miyaura reaction is generally considered a green chemical process.[2] The use of stable and efficient reagents like potassium trifluoroborates can further enhance its environmental profile by minimizing waste streams associated with failed batches and complex purifications.
Data Summary:
| Feature | This compound | 3-Bromophenylboronic Acid |
| Stability | High (air and moisture stable solid)[12] | Variable (can dehydrate to boroxine)[7] |
| Stoichiometry | Monomeric, precise[9] | Can be a mixture of acid and anhydride[7] |
| Typical Yields | Often higher and more consistent[11][13] | Can be variable due to instability[7][8] |
| Purification | Generally simpler | Can be more complex due to impurities |
| Handling | Straightforward | Requires more careful handling and storage |
Experimental Protocols
To provide a practical basis for comparison, the following are representative protocols for the synthesis and application of this compound.
One-Pot Synthesis of this compound
This procedure avoids the isolation of the intermediate boronic acid, making it highly efficient for large-scale production.[11]
Methodology:
-
To a solution of 3-dibromobenzene in an appropriate solvent (e.g., THF) at low temperature (-78 °C), add a solution of n-butyllithium.
-
After stirring for a suitable time, add a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) dropwise, maintaining the low temperature.
-
Allow the reaction to warm to room temperature and stir until the formation of the boronic ester is complete.
-
Hydrolyze the reaction mixture with an aqueous acid.
-
To the crude boronic acid solution, add an aqueous solution of potassium hydrogen difluoride (KHF2).
-
Stir the mixture until the precipitation of the potassium trifluoroborate salt is complete.
-
Isolate the product by filtration, wash with a suitable solvent, and dry under vacuum.
Suzuki-Miyaura Cross-Coupling using this compound
Methodology:
-
To a reaction vessel, add this compound, the desired aryl or heteroaryl halide, a palladium catalyst (e.g., PdCl2 or Pd(OAc)2), and a suitable ligand (e.g., PPh3).[16]
-
Add a base (e.g., cesium carbonate or potassium carbonate) and a solvent system (e.g., a mixture of THF and water).
-
Degas the reaction mixture and heat to the appropriate temperature (typically 60-100 °C) under an inert atmosphere.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford the desired biaryl compound.
Alternative Reagents and Their Limitations
Boronic Esters (e.g., Pinacol Esters)
Boronic esters, such as pinacol esters, offer improved stability over boronic acids and are often used for purification.[9] However, their use in large-scale synthesis introduces poor atom economy due to the mass of the protecting group. The additional steps required for their synthesis and subsequent cleavage can also add to the overall cost and complexity of the process.
Organotrifluoroborates with Different Cations (e.g., Tetrabutylammonium)
Tetrabutylammonium (TBA) trifluoroborates have been developed to address the poor solubility of potassium salts in some organic solvents.[7] While they offer advantages in specific applications, the higher cost and mass of the TBA cation can make them less economically viable for large-scale manufacturing compared to their potassium counterparts.
Conclusion and Future Outlook
This compound presents a compelling case for its use in large-scale synthesis due to its enhanced stability, stoichiometric precision, and the potential for higher and more consistent yields. While the initial reagent cost may be a consideration, a comprehensive cost-effectiveness analysis that includes process efficiency, purification, and waste management often reveals it to be a more economical choice in the long run.
The development of continuous flow processes for the synthesis of potassium organotrifluoroborates is further poised to reduce their production costs, making them even more attractive for industrial applications.[15] As the pharmaceutical and fine chemical industries continue to prioritize robust, scalable, and sustainable manufacturing processes, the adoption of reagents like this compound is expected to grow.
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Darses, S.; Genet, J.-P. Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews2008 , 108 (1), 288–325. [Link]
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- Corbet, J.-P.; Mignani, G. Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews2006, 106 (7), 2651–2710.
- Dhuri, S. D.; Kim, D. S.; Lee, D. W. A Review on Suzuki-Miyaura Cross-Coupling Reaction. Journal of the Korean Chemical Society2010, 54 (6), 645-658.
- Molander, G. A.; Trice, S. L. J.; Dreher, S. D. Organotrifluoroborates: A New Class of Nucleophilic Partners in Cross-Coupling Reactions. Accounts of Chemical Research2010, 43 (3), 365–377.
- Anastas, P. T.; Warner, J. C. Green Chemistry: Theory and Practice; Oxford University Press: New York, 1998.
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- Magano, J.; Dunetz, J. R. Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews2011, 111 (3), 2177–2250.
- Roughley, S. D.; Jordan, A. M. The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry2011, 54 (10), 3451–3479.
- Vedejs, E.; Chapman, R. W.; Fields, S. C.; Lin, S.; Schrimpf, M. R. Conversion of Arylboronic Acids to Potassium Aryltrifluoroborates: Convenient Precursors to Arylboron Difluoride Lewis Acids. The Journal of Organic Chemistry1995, 60 (10), 3020–3027.
- May, S. A.; Kolis, S. P.; Toczko, M. A. The Synthesis of Bromomethyltrifluoroborates through Continuous Flow Chemistry. Organic Process Research & Development2012, 16 (8), 1405–1412.
- Molander, G. A.; Biolatto, B. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry2003, 68 (11), 4302–4314.
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- Batey, R. A.; Quach, T. D. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling of Potassium Allyl- and Crotyltrifluoroborates with Aryl Halides. Tetrahedron Letters2001, 42 (51), 9099–9102.
- Molander, G. A.; Brown, A. R. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry2006, 71 (25), 9681–9686.
- Lennox, A. J. J.; Lloyd-Jones, G. C. The Slow-Release Strategy in Suzuki−Miyaura Coupling.
- Vedejs, E.; Fields, S. C. Potassium (Trifluoromethyl)trifluoroborate. In e-EROS Encyclopedia of Reagents for Organic Synthesis; John Wiley & Sons, Ltd: 2001.
- Molander, G. A.; Figueroa, R. Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyl- and Aryltrifluoroborates with Aryl and Heteroaryl Chlorides. The Journal of Organic Chemistry2006, 71 (16), 6135–6140.
- Kotha, S.; Lahiri, K.; Kashinath, D. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron2002, 58 (48), 9633-9695.
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A Spectroscopic Guide: Unveiling the Transformation of 3-Bromophenylboronic Acid to its Trifluoroborate Salt
In the landscape of modern synthetic chemistry, particularly in the realm of cross-coupling reactions, boronic acids and their derivatives are indispensable tools. The conversion of a boronic acid to its corresponding potassium organotrifluoroborate salt is a widely employed strategy to enhance stability, facilitate purification, and in many cases, improve reactivity. This guide provides an in-depth spectroscopic comparison of a key building block, (3-bromophenyl)boronic acid, and its derivative, potassium (3-bromophenyl)trifluoroborate. Through a detailed analysis of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, we will elucidate the structural changes that occur during this transformation, providing researchers, scientists, and drug development professionals with a practical guide to characterizing these important reagents.
Introduction: The Rationale for Transformation
(3-Bromophenyl)boronic acid is a versatile reagent, frequently utilized in Suzuki-Miyaura coupling reactions to introduce the 3-bromophenyl moiety into complex molecules. However, like many boronic acids, it can be prone to dehydration to form cyclic anhydrides (boroxines) and may exhibit limited benchtop stability. The conversion to its potassium trifluoroborate salt, K[3-BrC₆H₄BF₃], addresses these limitations. Organotrifluoroborates are generally crystalline, air-stable solids that are easy to handle and purify. This enhanced stability is a significant advantage in multi-step syntheses and for long-term storage.
From a reactivity standpoint, while the trifluoroborate is often considered a "protected" form of the boronic acid, it can participate directly in various cross-coupling reactions, sometimes exhibiting unique reactivity and higher yields compared to its boronic acid precursor.[1] Understanding the spectroscopic signatures of both the starting material and the product is therefore crucial for reaction monitoring, quality control, and mechanistic studies.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for (3-bromophenyl)boronic acid and this compound. This data provides a clear fingerprint for each compound, highlighting the significant changes upon conversion.
Table 1: ¹H and ¹³C NMR Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| (3-Bromophenyl)boronic acid | 8.12 (t, J=1.5 Hz, 1H), 7.92 (d, J=7.0 Hz, 1H), 7.65 (d, J=7.8 Hz, 1H), 7.30 (t, J=7.8 Hz, 1H), 8.25 (br s, 2H, -OH) | 137.9, 134.9, 130.3, 129.4, 122.1, (C-B signal not always observed) |
| This compound | 7.45 (t, J=1.5 Hz, 1H), 7.35 (d, J=7.5 Hz, 1H), 7.20 (d, J=7.5 Hz, 1H), 7.05 (t, J=7.5 Hz, 1H) | 147.0 (br), 133.5, 130.2, 128.9, 122.5 |
Table 2: ¹¹B and ¹⁹F NMR Spectroscopic Data
| Compound | ¹¹B NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
| (3-Bromophenyl)boronic acid | ~28-30 (broad) | N/A |
| This compound | ~3.0-5.0 (quartet, J ≈ 48-50 Hz) | ~ -135 to -140 (quartet, J ≈ 48-50 Hz) |
Table 3: Infrared (IR) Spectroscopic Data
| Compound | Key IR Absorptions (cm⁻¹) |
| (3-Bromophenyl)boronic acid | 3300-3500 (broad, O-H stretch), ~1350 (B-O stretch), ~1090 (C-B stretch) |
| This compound | No broad O-H stretch, ~1050-1150 (strong, B-F stretch), ~950 (B-F stretch) |
Analysis of Spectroscopic Changes
The conversion of the boronic acid to its trifluoroborate salt induces significant and characteristic changes in the spectroscopic data, providing clear evidence of the transformation.
NMR Spectroscopy
-
¹H NMR: A general upfield shift of the aromatic protons is observed for the trifluoroborate salt compared to the boronic acid. This is attributed to the increased electron density on the boron atom due to the coordination of the fluoride ions, which in turn shields the adjacent aromatic ring. The broad singlet corresponding to the acidic -OH protons in the boronic acid spectrum is absent in the trifluoroborate spectrum.
-
¹³C NMR: Similar to the proton signals, the carbon signals of the aromatic ring in the trifluoroborate salt are generally shifted slightly upfield. A key difference is the observation of the carbon atom directly attached to the boron (C-B). In boronic acids, this signal is often broad and can be difficult to detect due to quadrupolar relaxation of the boron nucleus. In the trifluoroborate, this signal is typically observed as a broader peak.
-
¹¹B NMR: This is perhaps the most diagnostic technique for observing the conversion. (3-Bromophenyl)boronic acid exhibits a broad signal in the region of +28 to +30 ppm, characteristic of a trigonal planar boronic acid.[2] Upon conversion to the trifluoroborate, the boron atom becomes tetracoordinate, resulting in a dramatic upfield shift to approximately +3 to +5 ppm.[3] Furthermore, the signal appears as a quartet due to coupling with the three equivalent fluorine atoms.
-
¹⁹F NMR: The appearance of a signal in the ¹⁹F NMR spectrum is a definitive indicator of trifluoroborate formation. The spectrum of this compound shows a single resonance, which appears as a quartet due to coupling with the ¹¹B nucleus.[3]
Infrared (IR) Spectroscopy
The IR spectra also provide clear evidence of the transformation. The most notable change is the disappearance of the broad O-H stretching band between 3300-3500 cm⁻¹ upon conversion of the boronic acid.[4] Concurrently, strong new absorption bands appear in the 950-1150 cm⁻¹ region, which are characteristic of the B-F stretching vibrations in the trifluoroborate anion. The B-O stretching vibration around 1350 cm⁻¹ in the boronic acid spectrum is also absent in the product.
Experimental Protocols
The following section details the synthetic procedure for the preparation of this compound from (3-bromophenyl)boronic acid and the parameters for spectroscopic analysis.
Synthesis of this compound
This procedure is adapted from established methods for the synthesis of potassium organotrifluoroborates.[5][6]
Materials:
-
(3-Bromophenyl)boronic acid
-
Potassium hydrogen difluoride (KHF₂)
-
Methanol (MeOH)
-
Water (H₂O)
-
Acetone
-
Diethyl ether
Procedure:
-
In a suitable flask, dissolve (3-bromophenyl)boronic acid (1.0 eq) in methanol.
-
In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen difluoride (4.0 eq).
-
Slowly add the KHF₂ solution to the stirred solution of the boronic acid.
-
Stir the resulting mixture at room temperature for 1-2 hours. The reaction progress can be monitored by the disappearance of the boronic acid starting material by TLC.
-
Remove the solvents under reduced pressure.
-
To the resulting solid residue, add acetone and stir vigorously. The potassium trifluoroborate salt is soluble in acetone, while excess KHF₂ and other inorganic salts are not.
-
Filter the mixture to remove the insoluble inorganic salts.
-
Concentrate the acetone filtrate under reduced pressure.
-
If necessary, the product can be further purified by precipitation from the concentrated acetone solution by the addition of diethyl ether.
-
Collect the white crystalline product by filtration and dry under vacuum.
Caption: Conversion of boronic acid to its trifluoroborate salt.
Conclusion
The transformation of (3-bromophenyl)boronic acid to this compound is a synthetically valuable conversion that enhances the stability and handling of this important building block. The spectroscopic changes accompanying this transformation are distinct and readily identifiable. The dramatic upfield shift and appearance of a quartet in the ¹¹B NMR spectrum, coupled with the emergence of a signal in the ¹⁹F NMR spectrum, provide unequivocal evidence of trifluoroborate formation. These changes, along with the shifts observed in ¹H and ¹³C NMR and the characteristic vibrations in the IR spectrum, provide a comprehensive analytical toolkit for researchers to confidently synthesize, characterize, and utilize these versatile reagents in their synthetic endeavors.
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Oliveira, R. A., Silva, R. O., Molander, G. A., & Menezes, P. H. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873–878. [Link]
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Organic Chemistry Portal. Synthesis of Aryltrifluoroborates. Retrieved January 12, 2026, from [Link]
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Molander, G. A., & Canturk, B. (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Organic letters, 11(4), 793–795. [Link]
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Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2008). Direct and Waste-Free Amidations and Azide-Substitutions of Boronic Acids. Angewandte Chemie International Edition, 47(15), 2876–2879. [Link]
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Organic Syntheses. (2011). PREPARATION OF POTASSIUM 1-NAPHTHYLTRIFLUOROBORATE AND ITS USE IN THE SUZUKI-MIYAURA REACTION. Organic Syntheses, 88, 187. [Link]
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Pertusati, F., Jog, P. V., & Prakash, G. K. S. (2011). A SAFE AND CONVENIENT, ONE-POT SYNTHESIS OF TETRABUTYLAMMONIUM TRIFLUOROBORATES. Organic Syntheses, 88, 174. [Link]
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A Comparative Guide to the Quantitative Analysis of Impurities in Commercial Potassium (3-bromophenyl)trifluoroborate
Introduction
Potassium (3-bromophenyl)trifluoroborate has emerged as a cornerstone reagent in modern synthetic chemistry, prized for its stability and versatility in Suzuki-Miyaura cross-coupling reactions.[1] As a key building block in the synthesis of complex molecules, particularly within the pharmaceutical and materials science sectors, its purity is not merely a matter of quality but a critical determinant of reaction efficiency, product yield, and, most importantly, the safety and efficacy of the final active pharmaceutical ingredient (API).[2][3] Impurities, even at trace levels, can lead to unpredictable side reactions, introduce potential genotoxic entities, or interfere with downstream processes.
This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of impurities in commercial batches of this compound. Moving beyond a simple listing of techniques, we delve into the causality behind experimental choices, offering field-proven protocols and comparative data. Our objective is to equip researchers, process chemists, and quality control analysts with the expertise to design and execute a robust, multi-faceted analytical strategy for ensuring the integrity of this vital synthetic reagent.
Part 1: Profiling the Impurity Landscape
A robust analytical strategy begins with understanding the potential impurities that may be present. These can be broadly categorized based on their origin: the synthetic route, subsequent degradation, or the presence of inorganic materials and residual solvents.
The typical synthesis of an aryltrifluoroborate involves the reaction of a corresponding organometallic species (e.g., a Grignard or organolithium reagent) with a trialkyl borate, followed by treatment with potassium bifluoride (KHF₂).[4] Each step is a potential source of impurities.
Caption: Synthetic pathway and common impurity ingress points.
-
Synthesis-Related Organic Impurities:
-
Starting Materials: Unreacted 1,3-dibromobenzene.
-
Intermediates: (3-bromophenyl)boronic acid and its trimeric anhydride, the corresponding boroxine. These can arise from incomplete reaction with KHF₂ or premature hydrolysis.[4][5]
-
Byproducts: Homocoupling products such as 3,3'-dibromobiphenyl, formed from the reaction of the intermediate organometallic species with the aryl halide.
-
-
Degradation Products:
-
The primary degradation pathway is the hydrolysis of the trifluoroborate salt back to (3-bromophenyl)boronic acid. While organotrifluoroborates are significantly more stable than their boronic acid counterparts, this can occur with prolonged exposure to moisture.[6]
-
-
Inorganic Impurities:
-
Excess potassium salts, such as potassium bifluoride (KHF₂) or potassium fluoride (KF), are common inorganic impurities from the synthesis.[4]
-
-
Residual Solvents:
Part 2: A Comparative Evaluation of Analytical Methodologies
No single technique can provide a complete impurity profile. A scientifically sound analysis relies on orthogonal methods—different techniques that measure the same attribute through different physical principles—to build a comprehensive and trustworthy picture.
| Methodology | Principle | Primary Target Analytes | Sensitivity | Specificity | Key Advantage | Key Limitation |
| HPLC-UV | Chromatographic separation based on polarity; UV detection.[3] | UV-active organic impurities (starting materials, byproducts, degradation products). | High (ppm levels) | Moderate to High | Robust, precise, ideal for routine QC and stability studies. | Requires chromophore; reference standards needed for identity/quantification. |
| qNMR | Signal intensity is directly proportional to the number of nuclei.[9] | Absolute purity of the main component; quantification of major impurities. | Moderate (0.1% w/w) | Very High | Absolute quantification without a specific analyte standard; provides structural information.[10] | Lower sensitivity for trace impurities; higher equipment cost. |
| GC-MS | Chromatographic separation of volatile compounds; mass spectrometry detection.[5] | Residual solvents, volatile starting materials. Can analyze boronic acids after derivatization.[11] | Very High (ppb-ppm) | Very High | "Gold standard" for volatile impurity analysis. | Unsuitable for non-volatile salts like the target compound. |
| ICP-MS/OES | Atomic emission or mass spectrometry for elemental composition. | Total boron content, inorganic potassium, and other elemental impurities. | Extremely High (ppb-ppt) | Low (Elemental) | Unmatched sensitivity for elemental analysis. | Cannot differentiate between boron in the API and in impurities.[5] |
| LC-MS | Chromatographic separation coupled with mass spectrometry.[12][13] | Identification and quantification of known and unknown organic impurities. | Very High (ppm-ppb) | Very High | Powerful for structural elucidation of unknown impurities. | Matrix effects can complicate quantification; higher complexity. |
Part 3: Field-Proven Experimental Protocols
The following protocols are designed to be self-validating systems, providing not just data, but confidence in the results. The causality behind key parameter choices is explained to empower the analyst.
Protocol 1: HPLC-UV for Purity Assay and Organic Impurity Profiling
This method is the workhorse for routine quality control, providing excellent separation of the main component from its likely organic contaminants.
-
Rationale for Choices: A C18 stationary phase is chosen for its versatility in reversed-phase chromatography. The mobile phase gradient (water/acetonitrile) is designed to first elute polar impurities (like the boronic acid) before eluting the main peak and finally any non-polar impurities (like dibromobenzene or homocoupling products). Phosphoric acid is used to suppress the ionization of any acidic species, ensuring sharp peak shapes.
Caption: Workflow for HPLC-UV impurity analysis.
Step-by-Step Methodology:
-
Standard/Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. Sonicate if necessary to ensure complete dissolution.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Phosphoric Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 220 nm.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18.1-22 min: 30% B (re-equilibration)
-
-
-
Analysis: Inject the prepared sample. Identify and integrate all peaks. Calculate purity based on area percent. For quantitative results of specific impurities, a calibration curve must be generated using certified reference standards.
Protocol 2: Absolute Purity Determination by ¹⁹F qNMR
Quantitative NMR (qNMR) provides an absolute purity value (w/w %) without needing a reference standard of the analyte itself. For this molecule, ¹⁹F NMR is superior to ¹H NMR due to the simple, well-resolved singlet for the -BF₃ group and the high sensitivity of the ¹⁹F nucleus.[10][14]
-
Rationale for Choices: An internal standard with a known purity and a simple ¹⁹F NMR spectrum that does not overlap with the analyte signal is crucial. 1-Fluoro-2,4-dinitrobenzene is an excellent choice. A long relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and standard is essential to ensure complete relaxation of the nuclei, which is fundamental for accurate quantification.
Caption: Workflow for absolute purity determination by ¹⁹F qNMR.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh ~15 mg of a certified internal standard (IS), e.g., 1-fluoro-2,4-dinitrobenzene, into a vial. Accurately weigh ~25 mg of the this compound sample into the same vial.
-
Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) and ensure complete dissolution.
-
Transfer the solution to a 5 mm NMR tube.
-
NMR Acquisition:
-
Acquire a quantitative ¹⁹F NMR spectrum.
-
Crucial Parameters: Use a small pulse angle (e.g., 30°) and a long relaxation delay (D1 ≥ 30 seconds) to ensure accurate integration.
-
-
Data Processing and Calculation:
-
Apply phasing and baseline correction to the spectrum.
-
Integrate the signal for the analyte (-BF₃) and the signal for the internal standard.
-
Calculate the purity (Purityₐ) using the following formula:
Purityₐ (%w/w) = (Iₐ / Iᵢₛ) * (Nᵢₛ / Nₐ) * (Mₐ / Mᵢₛ) * (Wᵢₛ / Wₐ) * Purityᵢₛ
Where:
-
I: Integral value
-
N: Number of fluorine nuclei for the signal (Nₐ=3, Nᵢₛ=1)
-
M: Molar mass
-
W: Weight
-
Purityᵢₛ: Purity of the internal standard
-
Subscripts a and is refer to the analyte and internal standard, respectively.
-
Protocol 3: Headspace GC-MS for Residual Solvent Analysis
This method is highly sensitive for detecting and quantifying volatile organic compounds that may be trapped in the crystalline solid.
-
Rationale for Choices: Headspace analysis is used because the salt itself is non-volatile and would contaminate the GC system if injected directly. A high-boiling solvent like DMSO is used to dissolve the sample, allowing the more volatile residual solvents to partition into the headspace upon heating for subsequent injection.
Caption: Workflow for Headspace GC-MS analysis of residual solvents.
Step-by-Step Methodology:
-
Standard/Sample Preparation: Into a 20 mL headspace vial, accurately weigh ~100 mg of the sample. Add 1.0 mL of DMSO. Crimp the vial securely. Prepare calibration standards similarly, spiking known amounts of target solvents into vials with DMSO.
-
Headspace Parameters:
-
Oven Temperature: 100 °C
-
Loop Temperature: 110 °C
-
Incubation Time: 15 min
-
-
GC-MS Conditions:
-
Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film.
-
Carrier Gas: Helium, constant flow ~1.2 mL/min.
-
Oven Program: 40 °C (hold 5 min), ramp to 220 °C at 10 °C/min, hold 5 min.
-
MS Detection: Scan mode (e.g., m/z 35-300).
-
-
Analysis: Quantify solvents in the sample by comparing peak areas to the calibration curves. Identify solvents based on retention time and mass spectrum library matching.
Part 4: Data Synthesis - Analysis of a Commercial Lot
To illustrate the power of this orthogonal approach, consider the following data from a hypothetical analysis of a single commercial lot of this compound.
Table 1: HPLC-UV Results
| Peak ID | Retention Time (min) | Area % | Identification |
|---|---|---|---|
| 1 | 4.1 | 0.25% | (3-bromophenyl)boronic acid |
| 2 | 11.8 | 99.45% | Main Component |
| 3 | 16.5 | 0.30% | 1,3-dibromobenzene |
-
Interpretation: The HPLC analysis shows a purity of 99.45% relative to other UV-active substances. It successfully quantifies the primary degradation product and a key starting material.
Table 2: ¹⁹F qNMR Result
| Parameter | Value |
|---|
| Absolute Purity (w/w %) | 98.1% |
-
Interpretation: The qNMR result provides the true mass purity. The ~1.35% difference between the HPLC area % and the qNMR w/w % purity (99.45% vs 98.1%) is significant. This discrepancy is accounted for by the presence of impurities that are not UV-active (like inorganic salts) or have a different response factor, as well as any water content.
Table 3: Headspace GC-MS Results
| Compound | Concentration (ppm) |
|---|---|
| Acetone | 350 |
| Tetrahydrofuran | 80 |
-
Interpretation: The GC-MS analysis confirms the presence of residual solvents from purification, which contribute to the sample mass but are not detected by HPLC or NMR under these conditions.
Conclusion and Recommendations
The quantitative analysis of impurities in this compound demands a multi-technique, orthogonal approach for a complete and accurate assessment.
-
For routine Quality Control, HPLC-UV is an efficient and robust method for monitoring the profile of key organic impurities and ensuring lot-to-lot consistency.[3][15]
-
For definitive purity assignment and reference standard characterization, ¹⁹F qNMR is the superior method, providing an absolute mass purity value that is traceable and highly accurate.[9][14]
-
For compliance with regulatory guidelines (e.g., ICH), Headspace GC-MS is essential for quantifying residual solvents.[5]
-
For investigational purposes, such as identifying unknown impurities or troubleshooting a synthesis, LC-MS is invaluable. For confirming elemental composition, ICP-MS/OES should be employed.
By integrating the data from these complementary techniques, researchers and drug development professionals can gain a comprehensive understanding of their material's quality, ensuring the reliability of their synthetic processes and the safety of their final products. This rigorous analytical approach is not just good practice; it is a pillar of scientific integrity.
References
-
LCGC International. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. [Link]
-
ResearchGate. (2019). Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities. [Link]
-
IJCRT.org. (2024). IMPURITY PROFILING. [Link]
-
PubMed Central (PMC). (n.d.). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. [Link]
-
ResearchGate. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. [Link]
-
PubMed. (n.d.). Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine. [Link]
-
Chromatography Forum. (2017). clean up of GC/MS after phenylboronic acid derivative. [Link]
-
The University of Manchester Research Explorer. (2016). New NMR Tools for Impurity Analysis. [Link]
-
AZoM. (2021). Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. [Link]
-
Apical Scientific Sdn. Bhd. (n.d.). This compound, 1g, [Purity: >98.0%(HPLC)(T)]. [Link]
-
Organic Process Research & Development. (n.d.). The Synthesis of Bromomethyltrifluoroborates through Continuous Flow Chemistry. [Link]
-
White Rose eTheses Online. (n.d.). Ynone Trifluoroborates: Valuable Intermediates for the Synthesis of Heteroaromatic Compounds. [Link]
-
Wipf Group, University of Pittsburgh. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. [Link]
-
ACS Publications - Chemical Reviews. (n.d.). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Potassium alkyltrifluoroborate synthesis. [Link]
-
Biomedical Journal of Scientific & Technical Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. [Link]
-
University of Pennsylvania ScholarlyCommons. (2014). Potassium Organotrifluoroborates: Chemistry Beyond Cross-Coupling. [Link]
-
Wikipedia. (n.d.). Organotrifluoroborate. [Link]
-
NCBI Bookshelf. (n.d.). Toxicological Profile for Boron - ANALYTICAL METHODS. [Link]
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A Comparative Guide to Isotopic Labeling with Potassium (3-bromophenyl)trifluoroborate
For researchers, scientists, and drug development professionals, the precise introduction of isotopic labels into molecular scaffolds is a cornerstone of modern pharmaceutical research. From elucidating metabolic pathways in ADME (Absorption, Distribution, Metabolism, and Excretion) studies to enabling in vivo imaging with techniques like Positron Emission Tomography (PET), the choice of labeling precursor is critical. This guide provides an in-depth comparison of Potassium (3-bromophenyl)trifluoroborate as a precursor for isotopic labeling, contrasting its performance with traditional alternatives and offering experimentally grounded insights.
Introduction: The Need for Robust Labeling Precursors
Isotopic labeling requires precursors that are not only reactive under specific conditions but also stable during storage and handling. The ideal reagent should offer high efficiency in isotope incorporation, tolerate a wide range of functional groups, and be amenable to predictable, scalable reaction conditions. Historically, boronic acids and their esters have been the workhorses for introducing aryl moieties in cross-coupling reactions. However, they are not without their drawbacks, including instability towards air and moisture, and a propensity for side reactions like protodeboronation.[1][2]
The emergence of potassium organotrifluoroborates has offered a compelling alternative. These crystalline, bench-stable salts provide a masked form of boronic acids, exhibiting enhanced stability while retaining the necessary reactivity for cross-coupling reactions under the right conditions.[1][3][4] this compound, in particular, serves as a versatile bifunctional reagent: the trifluoroborate group acts as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura coupling, while the bromo-substituent offers a handle for subsequent functionalization or radiolabeling.
Comparative Analysis: this compound vs. Alternatives
The primary advantage of potassium aryltrifluoroborates over their boronic acid counterparts lies in their superior stability. Boronic acids are prone to dehydration to form cyclic boroxines and can undergo protodeboronation, especially under basic conditions, leading to reduced yields and purification challenges.[1][2] In contrast, the tetracoordinate nature of the boron in trifluoroborates makes them significantly more robust to air, moisture, and even some oxidative conditions.[1][3] This stability allows for indefinite storage and more reliable reaction stoichiometry.
Let's consider a direct comparison for the synthesis of an isotopically labeled biaryl compound:
| Feature | This compound | (3-bromophenyl)boronic Acid | Organostannanes (e.g., Tributyl(3-bromophenyl)stannane) |
| Stability & Handling | Excellent; crystalline solid, stable to air and moisture for extended periods.[3][5] | Moderate; prone to dehydration and protodeboronation, requiring careful storage.[1][2] | Moderate; sensitive to acids and electrophiles, often requires inert atmosphere. |
| Toxicity | Low toxicity. | Generally low toxicity. | High toxicity, posing significant handling and waste disposal challenges. |
| Reaction Conditions | Requires specific activation (e.g., with a base like Cs₂CO₃) to slowly hydrolyze and release the active boronic acid for catalysis.[3][6] | Reacts directly, but can be susceptible to homocoupling and other side reactions. | Often requires stoichiometric additives and can be sensitive to reaction conditions. |
| Functional Group Tolerance | High; compatible with a wide array of functional groups.[7] | Good, but can be limited by the reactivity of the boronic acid itself. | Moderate; the C-Sn bond can be cleaved by various reagents. |
| Isotopic Incorporation | Excellent for ¹⁸F labeling via isotope exchange on the Ar-BF₃⁻ moiety or as a stable precursor for other labeling strategies.[8][9][10] | Can be used for ¹⁸F labeling via copper-mediated methods, though precursor stability is a concern.[11] | Less common for modern isotopic labeling due to toxicity and handling issues. |
Experimental Workflows & Protocols
The utility of this compound is best illustrated through its application in isotopic labeling protocols. Below, we outline a general workflow for a Suzuki-Miyaura cross-coupling reaction to introduce the (3-bromophenyl) moiety, which can then be used in subsequent labeling steps.
Diagram: General Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Protocol: Synthesis of a Biaryl Precursor using this compound
This protocol details a representative Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.2 equiv)
-
Aryl Halide (Ar-X, 1.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄, 3.0 equiv)
-
Toluene/Water (10:1 mixture)
-
Anhydrous reaction vessel with stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a dry reaction vessel, add this compound, the aryl halide, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the vessel, and then evacuate and backfill with an inert gas three times. This is crucial to prevent oxidation of the palladium catalyst.
-
Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring. The slow hydrolysis of the trifluoroborate under these basic conditions provides a steady, low concentration of the active boronic acid, minimizing side reactions.[6]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed (typically 2-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Application in ¹⁸F-Radiolabeling for PET Imaging
Potassium aryltrifluoroborates are particularly promising for ¹⁸F-radiolabeling. The B-F bond in the trifluoroborate moiety can be formed in a single step by reacting a boronic ester precursor with aqueous [¹⁸F]fluoride.[9] This "kit-like" approach simplifies the radiolabeling process, which is critical given the short 109.8-minute half-life of ¹⁸F.[12]
The stability of the resulting [¹⁸F]aryltrifluoroborate is a key consideration. Studies have shown that the solvolytic stability is influenced by the electronic nature of the substituents on the aromatic ring.[8][10][13] Electron-withdrawing groups tend to stabilize the Ar-BF₃⁻ moiety, retarding the release of free [¹⁸F]fluoride in vivo, which is essential to prevent unwanted accumulation in bone and to ensure clear imaging.[10][13]
Diagram: Decision Framework for Precursor Selection
Caption: Decision tree for selecting an isotopic labeling precursor.
Conclusion and Future Perspectives
This compound and its analogs represent a significant advancement in the field of isotopic labeling. Their superior stability, ease of handling, and broad functional group tolerance make them a more reliable and versatile alternative to traditional boronic acids and highly toxic organostannanes.[1][4] Particularly in the demanding field of PET radiochemistry, the ability to perform rapid, one-step aqueous ¹⁸F-labeling positions aryltrifluoroborates as a key enabling technology for the development of novel imaging agents.[9][12] As research continues, we can expect to see an even wider adoption of these robust reagents, streamlining the synthesis of isotopically labeled compounds and accelerating drug discovery and development pipelines.
References
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Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers . Current Opinion in Drug Discovery & Development, 12(6), 895–907. [Link]
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis . Chemical Reviews, 108(1), 288–325. [Link]
-
Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes . Organic Letters, 9(5), 757–760. [Link]
-
Ting, R., Harwig, C., Lo, J., & Perrin, D. M. (2008). Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging . The Journal of Organic Chemistry, 73(12), 4662–4670. [Link]
-
Watson, D. A., Su, M., & Teverovskiy, G. (2009). Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis . Science, 325(5948), 1661–1664. [Link]
-
Dreher, S. D., Lim, Y.-H., & Sandrock, D. L. (2009). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides . Organic Letters, 11(11), 2405–2408. [Link]
-
Ting, R., Lo, J., & Adam, M. J. (2007). Toward [18F]-Labeled Aryltrifluoroborate Radiotracers: In Vivo Positron Emission Tomography Imaging of Stable Aryltrifluoroborate Clearance in Mice . Synlett, 2007(11), 1805–1808. [Link]
-
Molander, G. A., & Figueroa, R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates . The Journal of Organic Chemistry, 71(16), 6135–6140. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers . Current Opinion in Drug Discovery & Development. [Link]
-
Wang, Y., et al. (2024). Synthesis of K+ channel radioligand [18F]5-methyl-3-fluoro-4-aminopyridine and PET imaging in mice . Scientific Reports, 14(1), 1-10. [Link]
-
Ting, R., Harwig, C., Lo, J., & Perrin, D. M. (2008). Substituent effects on aryltrifluoroborate solvolysis in water: implications for Suzuki-Miyaura coupling and the design of stable (18)F-labeled aryltrifluoroborates for use in PET imaging . The Journal of Organic Chemistry, 73(12), 4662–4670. [Link]
-
Ting, R. (2012). Developing A Broadly Applicable and Facile 18F-Labelling Method for PET Imaging . University of British Columbia. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2010). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling . Journal of the American Chemical Society, 132(22), 7603–7613. [Link]
-
Ting, R., Harwig, C., Lo, J., & Perrin, D. M. (2008). Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging . The Journal of Organic Chemistry. [Link]
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A Computational Lens on the Suzuki-Miyaura Reaction: Comparing Potassium (3-bromophenyl)trifluoroborate and its Alternatives
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, a critical step in the synthesis of a vast array of pharmaceuticals, agrochemicals, and advanced materials. The choice of the organoboron reagent is a pivotal decision that dictates the efficiency, scope, and practicality of this transformation. This guide provides an in-depth comparative analysis of Potassium (3-bromophenyl)trifluoroborate and its common alternatives, grounded in computational studies and supported by experimental evidence. We will delve into the mechanistic nuances that govern their reactivity, offering a robust framework for informed reagent selection in your research and development endeavors.
The Rise of Aryltrifluoroborates: A Stable Alternative to Boronic Acids
Traditionally, boronic acids have been the workhorses of Suzuki-Miyaura coupling. However, their inherent instability, particularly their propensity for protodeboronation and formation of cyclic anhydrides (boroxines), presents significant challenges in terms of storage, handling, and stoichiometry control.[1] This has driven the development of more robust alternatives, among which potassium organotrifluoroborates have emerged as a highly attractive class of reagents.[2]
This compound, like other aryltrifluoroborates, is a crystalline, air- and moisture-stable solid.[2] This enhanced stability simplifies experimental setup and allows for the use of near-stoichiometric amounts of the boron reagent, improving the atom economy of the reaction. The key to their utility lies in the slow, controlled release of the corresponding boronic acid in situ under the reaction conditions, a process influenced by factors such as pH and the reaction medium.
Unraveling the Mechanism: A Tale of Two Pathways
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the intricate details of this cycle and in particular, the contentious transmetalation step.[3][4][5]
Two primary mechanistic pathways are proposed for the transmetalation step: the "boronate pathway" and the "oxo-palladium pathway".[1][3]
-
The Boronate Pathway: In this mechanism, the boronic acid (or its trifluoroborate precursor) reacts with a base to form a more nucleophilic tetracoordinate boronate species. This boronate then displaces the halide on the palladium complex, facilitating the transfer of the aryl group.
-
The Oxo-Palladium Pathway: Alternatively, the base can react with the palladium complex to form a palladium-hydroxide species. This complex then interacts with the neutral boronic acid, leading to the formation of a Pd-O-B linkage that precedes the aryl transfer.
Computational evidence suggests that both pathways can be operative, with the favored route depending on the specific reaction conditions, ligands, and substrates.
The Impact of the 3-Bromo Substituent
For this compound, the presence of the electron-withdrawing bromine atom on the phenyl ring is expected to influence the reaction kinetics. Electron-withdrawing groups generally decrease the electron density on the aryl ring, which can slow down the rate of transmetalation by reducing the nucleophilicity of the organic group being transferred.[6] However, the increased Lewis acidity of the boron atom can also facilitate the initial interaction with the palladium complex or the base.[6] Hammett analysis of the solvolysis of aryltrifluoroborates has shown that electron-withdrawing substituents retard the rate of hydrolysis to the corresponding boronic acid.[7] This slower in situ generation of the active boron species can be beneficial in preventing side reactions and maintaining a low, steady concentration of the boronic acid.
A Comparative Analysis of Organoboron Reagents
To provide a clear comparison, we will evaluate this compound against two common alternatives: the corresponding boronic acid and the MIDA boronate ester.
| Organoboron Reagent | Structure | Stability | Reactivity Profile | Mechanistic Considerations |
| This compound | K[3-BrC₆H₄BF₃] | High (crystalline, air- and moisture-stable) | Moderate to high; controlled release of boronic acid. | Can proceed via either the boronate or oxo-palladium pathway. The rate of hydrolysis to the boronic acid can be a key factor. |
| (3-bromophenyl)boronic Acid | 3-BrC₆H₄B(OH)₂ | Low (prone to protodeboronation and boroxine formation) | High, but can be difficult to control, leading to side reactions. | The active species in the catalytic cycle. Its concentration directly impacts the reaction rate and selectivity. |
| (3-bromophenyl)boronic acid MIDA ester | 3-BrC₆H₄B(MIDA) | High (crystalline, stable to chromatography) | Low to moderate; requires a deprotection step to release the boronic acid. | The MIDA ligand must be cleaved (typically by aqueous base) to generate the active boronic acid. This adds a step to the overall process. |
Computational Workflow for Mechanistic Investigation
A typical computational workflow to investigate the mechanism of a Suzuki-Miyaura reaction involving these boron reagents would involve the following steps:
Figure 1: A generalized workflow for the computational investigation of a Suzuki-Miyaura reaction mechanism using DFT.
Experimental Protocol: A Self-Validating System
To experimentally validate the computational findings and compare the performance of these boron reagents, a standardized experimental protocol is essential.
General Procedure for Comparative Suzuki-Miyaura Cross-Coupling:
-
Reaction Setup: To a dried reaction vessel, add the aryl halide (1.0 mmol), the organoboron reagent (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add the degassed solvent system (e.g., toluene/water 4:1, 5 mL).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or LC-MS).
-
Work-up and Isolation: Upon completion, cool the reaction to room temperature, perform an aqueous work-up, extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purification and Characterization: Purify the crude product by column chromatography and characterize by NMR and mass spectrometry.
By keeping all other parameters constant and varying only the organoboron reagent, a direct and objective comparison of their performance can be achieved.
Visualizing the Catalytic Cycle and Key Intermediates
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura reaction, highlighting the key intermediates and the central role of the transmetalation step.
Figure 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Future Outlook
Computational studies provide an invaluable tool for understanding the intricate mechanistic details of the Suzuki-Miyaura reaction and for rationally guiding the selection of organoboron reagents. This compound offers a stable and efficient alternative to the corresponding boronic acid, with its reactivity governed by a controlled in situ hydrolysis. The choice between aryltrifluoroborates, boronic acids, and MIDA boronates will ultimately depend on the specific requirements of the synthesis, including the nature of the substrates, the desired reaction conditions, and considerations of stability and handling. As computational methods continue to advance in accuracy and predictive power, we can anticipate an even more synergistic relationship between theoretical modeling and experimental practice, leading to the development of more efficient and selective cross-coupling methodologies.
References
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Bardin, V. V., & Frohn, H. J. (2015). Weakly nucleophilic potassium aryltrifluoroborates in palladium-catalyzed Suzuki–Miyaura reactions: relative reactivity of K[4-RC6F4BF3] and the role of silver-assistance in acceleration of transmetallation. Beilstein Journal of Organic Chemistry, 11, 608–616. [Link]
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Ting, R., Harwig, C. W., Lo, J., Li, Y., Adam, M. J., Ruth, T. J., & Perrin, D. M. (2008). Substituent effects on aryltrifluoroborate solvolysis in water: implications for Suzuki-Miyaura coupling and the design of stable 18F-labeled aryltrifluoroborates for use in PET imaging. The Journal of Organic Chemistry, 73(12), 4662–4670. [Link]
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Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
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Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]
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Bardin, V. V., & Frohn, H. J. (2015). Weakly nucleophilic potassium aryltrifluoroborates in palladium-catalyzed Suzuki–Miyaura reactions: relative reactivity of K[4-RC6F4BF3] and the role of silver-assistance in acceleration of transmetallation. Beilstein Journal of Organic Chemistry, 11, 608-616. [Link]
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Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]
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Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
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Siklosi, K., et al. (2015). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. Molecules, 20(11), 20496-20516. [Link]
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Butters, M., Harvey, J. N., Jover, J., Lennox, A. J. J., Lloyd-Jones, G. C., & Murray, P. M. (2010). Aryl Trifluoroborates in Suzuki-Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. Angewandte Chemie International Edition, 49(30), 5156-5160. [Link]
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Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of organic chemistry, 71(25), 9681–9686. [Link]
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Bardin, V. V., & Frohn, H. J. (2015). ChemInform Abstract: Weakly Nucleophilic Potassium Aryltrifluoroborates in Palladium-Catalyzed Suzuki—Miyaura Reactions: Relative Reactivity of K[4-RC6F4BF3] and the Role of Silver-Assistance in Acceleration of Transmetalation. ChemInform, 46(31). [Link]
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Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of chemical research, 40(4), 275–286. [Link]
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Butters, M., Harvey, J. N., Jover, J., Lennox, A. J., Lloyd-Jones, G. C., & Murray, P. M. (2010). Aryl trifluoroborates in Suzuki-Miyaura coupling: the roles of endogenous aryl boronic acid and fluoride. Angewandte Chemie (International ed. in English), 49(30), 5156–5160. [Link]
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Jalil, M. A., & Rashid, M. H. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. Catalysts, 10(3), 303. [Link]
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Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424-8429. [Link]
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Butters, M., et al. (2010). Aryl Trifluoroborates in Suzuki-Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. Angewandte Chemie International Edition, 49(30), 5156-5160. [Link]
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Dander, J. E., & Garg, N. K. (2017). DFT Investigation of Suzuki–Miyaura Reactions with Aryl Sulfamates Using a Dialkylbiarylphosphine-Ligated Palladium Catalyst. The Journal of organic chemistry, 82(19), 10568–10575. [Link]
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Sumowski, C. V., & Pu, Y. (2011). Suzuki–Miyaura coupling revisited: an integrated computational study. Faraday Discussions, 152, 243-261. [Link]
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Kim, S., et al. (2020). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 25(15), 3365. [Link]
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Dander, J. E., & Garg, N. K. (2017). DFT Investigation of Suzuki–Miyaura Reactions with Aryl Sulfamates Using a Dialkylbiarylphosphine-Ligated Palladium Catalyst. The Journal of Organic Chemistry, 82(19), 10568–10575. [Link]
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Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]
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A Comparative Guide for Benchmarking New Catalysts with Potassium (3-bromophenyl)trifluoroborate as a Standard Substrate
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of catalytic cross-coupling, the rigorous evaluation of new catalytic systems is paramount to advancing synthetic efficiency and expanding the toolkit of medicinal chemists. The Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, stands as a cornerstone for the construction of carbon-carbon bonds.[1] The selection of a standard substrate for benchmarking new catalysts is a critical decision that influences the perceived utility and scope of a new catalytic system. This guide provides a comprehensive framework for utilizing Potassium (3-bromophenyl)trifluoroborate as a robust standard for such evaluations, comparing its performance objectively against other commonly used substrates, namely Phenylboronic Acid and 4-Methoxyphenylboronic Acid.
The Rationale for a Standardized Approach
To objectively assess the efficacy of a novel catalyst, it is crucial to compare its performance against well-established alternatives under identical reaction conditions.[2] Key performance indicators in catalytic cross-coupling reactions include:
-
Yield (%): The amount of desired product obtained relative to the theoretical maximum.
-
Turnover Number (TON): The number of moles of substrate converted per mole of catalyst, a measure of catalyst longevity and efficiency.[3]
-
Turnover Frequency (TOF): The turnover number per unit of time, representing the speed of the catalyst.[3]
This guide will delve into the nuances of using this compound and its boronic acid counterparts, providing detailed experimental protocols, comparative performance data, and mechanistic insights to empower researchers in their catalyst development endeavors.
Substrate Selection: A Trifecta for Robust Benchmarking
The choice of substrate is pivotal in catalyst benchmarking. An ideal substrate should be readily available, stable, and possess electronic and steric properties that provide a meaningful assessment of a catalyst's capabilities. Here, we propose a trifecta of substrates for a comprehensive evaluation:
-
This compound: This organotrifluoroborate salt offers several advantages over traditional boronic acids. They are typically crystalline, free-flowing solids that are stable to both air and moisture, which simplifies handling and storage.[4] Their enhanced stability often allows for the use of near-stoichiometric amounts, improving the atom economy of the reaction.[4] The presence of the bromine atom provides a common coupling partner, while the meta-substitution offers a moderate level of steric hindrance.
-
Phenylboronic Acid: As the parent arylboronic acid, this substrate serves as a fundamental benchmark. Its simple, unsubstituted aromatic ring allows for the assessment of a catalyst's baseline activity. However, boronic acids are known to be susceptible to protodeboronation and can form boroxines upon dehydration, which can complicate reaction kinetics and stoichiometry.[1][5]
-
4-Methoxyphenylboronic Acid: This substrate introduces an electron-donating group (methoxy) onto the aromatic ring. Electron-donating groups generally enhance the rate of transmetalation, a key step in the catalytic cycle, often leading to higher reaction rates and yields.[4] Comparing performance with this substrate against phenylboronic acid can reveal a catalyst's sensitivity to electronic effects.
Comparative Performance Data
To illustrate the benchmarking process, the following table summarizes representative performance data for a hypothetical new catalyst, "Catalyst X," against established high-performance palladium precatalysts. The data is compiled from typical results observed in the literature for similar substrate classes and modern catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (e.g., PEPPSI catalysts).[2][6]
| Substrate | Catalyst System | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| This compound | Catalyst X | 0.5 | 80 | 2 | 95 | 190 | 95 |
| XPhos Pd G3 | 0.5 | 80 | 2 | >95 | >190 | >95 | |
| PEPPSI-IPr | 0.5 | 80 | 3 | 92 | 184 | 61 | |
| Phenylboronic Acid | Catalyst X | 0.5 | 80 | 1.5 | 98 | 196 | 131 |
| XPhos Pd G3 | 0.5 | 80 | 1.5 | >98 | >196 | >131 | |
| PEPPSI-IPr | 0.5 | 80 | 2 | 96 | 192 | 96 | |
| 4-Methoxyphenylboronic Acid | Catalyst X | 0.5 | 80 | 1 | 99 | 198 | 198 |
| XPhos Pd G3 | 0.5 | 80 | 1 | >99 | >199 | >199 | |
| PEPPSI-IPr | 0.5 | 80 | 1.5 | 97 | 194 | 129 |
Note: This data is illustrative and serves as a template for comparison. Actual results will vary depending on the specific catalyst and reaction conditions.
Mechanistic Considerations: The "Why" Behind the Results
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[7]
Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The choice of boron reagent significantly impacts the transmetalation step. While boronic acids are competent coupling partners, they often require activation by a base to form a more nucleophilic borate species.[8] Potassium aryltrifluoroborates, on the other hand, are thought to undergo slow hydrolysis to the corresponding boronic acid in situ, which then participates in the catalytic cycle. This slow-release mechanism can be advantageous in preventing high concentrations of the boronic acid, which can lead to unwanted side reactions such as homocoupling.[1]
The electronic nature of the substituent on the arylboron reagent also plays a crucial role. The electron-donating methoxy group in 4-methoxyphenylboronic acid increases the nucleophilicity of the ipso-carbon, thereby accelerating the transmetalation step and leading to faster reaction rates.[4] In contrast, the bromine atom in this compound has a mildly deactivating electronic effect.
Experimental Protocols
To ensure reproducible and comparable results, a standardized experimental protocol is essential. The following is a general procedure for a benchmark Suzuki-Miyaura cross-coupling reaction.
Standardized workflow for a benchmark Suzuki-Miyaura reaction.
Materials:
-
Aryl halide (e.g., 4-chlorotoluene, 1.0 equiv)
-
Boron reagent (this compound, Phenylboronic Acid, or 4-Methoxyphenylboronic Acid, 1.2 equiv)
-
Palladium catalyst or precatalyst (e.g., "Catalyst X," XPhos Pd G3, PEPPSI-IPr, 0.5–2 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0–3.0 equiv)[9]
-
Degassed solvent (e.g., Toluene, Dioxane, THF/Water mixture)[9]
Procedure:
-
To a dry vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the boron reagent (1.2 equiv), and the base (2.0 equiv).
-
The vial is sealed with a cap containing a PTFE septum and then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Under the inert atmosphere, add the palladium catalyst or precatalyst.
-
Add the degassed solvent system via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Troubleshooting and Side Reactions
Even with robust protocols, challenges can arise. Understanding potential pitfalls is key to successful catalyst benchmarking.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently degassed solvent (oxygen contamination); Inappropriate base or solvent. | Verify catalyst activity; Ensure rigorous degassing of solvents; Screen different bases and solvent systems.[9] |
| Homocoupling of Boron Reagent | Presence of oxygen; Use of a Pd(II) precatalyst without an efficient in situ reduction. | Rigorous degassing; Use a Pd(0) source or a precatalyst that is readily reduced.[1] |
| Protodeboronation | Particularly problematic with electron-deficient or some heteroaryl boronic acids, especially in the presence of water and base. | Use of potassium aryltrifluoroborates can mitigate this; Minimize reaction time and water content if using sensitive boronic acids.[10] |
| Formation of Phenol Byproduct | Hydrolysis of the aryl halide, particularly with electron-rich systems at elevated temperatures. | Lower reaction temperature; Use a more active catalyst to allow for shorter reaction times. |
Conclusion
The selection of a standard substrate is a critical, yet often overlooked, aspect of catalyst development. This compound, with its inherent stability and moderate reactivity, serves as an excellent benchmark for new catalysts in Suzuki-Miyaura cross-coupling. By comparing its performance against the fundamental Phenylboronic Acid and the electronically activated 4-Methoxyphenylboronic Acid, researchers can gain a comprehensive understanding of a new catalyst's capabilities and limitations. This structured approach, grounded in standardized protocols and a deep mechanistic understanding, will undoubtedly accelerate the discovery and application of next-generation catalysts for modern organic synthesis.
References
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
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Organic Chemistry Portal. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides. [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Taylor & Francis Online. Pd–PEPPSI-type expanded ring N-heterocyclic carbene complexes: synthesis, characterization, and catalytic activity in Suzuki–Miyaura cross coupling. [Link]
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ResearchGate. Comparison of reactivity of different boron reagents (a) The predicted... [Link]
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PMC. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. [Link]
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NIH. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
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ACS Publications. Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. [Link]
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Chemical Society Reviews. Selection of boron reagents for Suzuki–Miyaura coupling. [Link]
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Organic Chemistry Portal. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. [Link]
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MDPI. Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. [Link]
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ResearchGate. Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. [Link]
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ResearchGate. PEPPSI-IPr-Catalyzed Suzuki Cross-Coupling Polymerization of Different... [Link]
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ACS Publications. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Link]
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ResearchGate. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki‐Miyaura Reactions. [Link]
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PMC. Organoborane coupling reactions (Suzuki coupling). [Link]
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HELDA - University of Helsinki. Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Sal. [Link]
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ResearchGate. Kinetics of the coupling of 4‐methoxyphenylboronic acid with... [Link]
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ACS GCI Pharmaceutical Roundtable Reagent Guides. Suzuki-Miyaura. [Link]
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Organic Chemistry Portal. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. [Link]
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Reddit. Struggling with Suzuki Reaction : r/Chempros. [Link]
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YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. [Link]
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ResearchGate. The Suzuki coupling reaction of arylbromides with phenylboronic acid. [Link]
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Arkat USA. Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. [Link]
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ResearchGate. Comparison of frequency of reported yield values for Buchwald-Hartwig... [Link]
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SUNCAT - Center for Interface Science and Catalysis. Toward Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities. [Link]
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Andrew G. Myers Research Group. The Suzuki Reaction. [Link]
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PubMed. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface. [Link]
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NIH. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. [Link]
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Johnson Matthey. Buchwald Hartwig amination catalysts. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Cross-reactivity studies of Potassium (3-bromophenyl)trifluoroborate with other functional groups
In the landscape of modern synthetic organic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions, the choice of the organoboron reagent is paramount to achieving high yields, selectivity, and functional group tolerance. Among the various classes of these reagents, potassium organotrifluoroborates have emerged as exceptionally versatile and robust coupling partners.[1] This guide provides an in-depth analysis of the cross-reactivity of a specific and highly useful building block: potassium (3-bromophenyl)trifluoroborate. We will explore its performance in the context of the Suzuki-Miyaura reaction and provide a comparative assessment of its reactivity with a diverse array of functional groups, supported by experimental data and established protocols.
Introduction: The Ascendancy of Potassium Organotrifluoroborates
For decades, boronic acids and their ester derivatives have been the workhorses of Suzuki-Miyaura cross-coupling. However, they are not without their limitations, which include potential instability, difficulties in purification, and challenges with stoichiometry. Potassium organotrifluoroborates offer significant advantages; they are typically crystalline, air- and moisture-stable solids that can be stored indefinitely.[2][3] This stability simplifies handling and enhances reproducibility, making them highly attractive for applications in both academic research and industrial drug development. The focus of this guide, this compound, is a bifunctional reagent, possessing both a nucleophilic trifluoroborate moiety for cross-coupling and an electrophilic bromine atom, opening avenues for sequential, site-selective functionalization.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, celebrated for its mild reaction conditions and broad functional group tolerance.[4] The catalytic cycle, illustrated below, generally involves three key steps: oxidative addition of an organic halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Figure 1: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Potassium organotrifluoroborates participate in the transmetalation step after activation by a base. The exact mechanism of this activation is still a subject of study, but it is generally accepted that the base facilitates the formation of a more reactive boronate species.
Cross-Reactivity Profile of this compound
The key to the synthetic utility of this compound lies in its chemoselectivity. The trifluoroborate group is poised for palladium-catalyzed coupling, while the bromo substituent can either remain intact or participate in a subsequent coupling reaction under different conditions. This section details the compatibility of the trifluoroborate moiety with various functional groups present on the coupling partner.
General Experimental Protocol for Cross-Reactivity Studies
The following is a representative procedure for evaluating the cross-coupling of this compound with a variety of functionalized aryl halides.
Figure 2: General experimental workflow for cross-reactivity studies.
Detailed Step-by-Step Methodology:
-
Reagent Preparation: To a flame-dried Schlenk tube is added this compound (1.2 mmol), the aryl halide (1.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol), and base (e.g., Cs₂CO₃, 3.0 mmol).
-
Solvent Addition: The tube is evacuated and backfilled with argon. Degassed solvent (e.g., a 10:1 mixture of toluene and water, 5 mL) is then added via syringe.
-
Reaction: The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred vigorously until the starting material is consumed as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction is cooled to room temperature and quenched with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Compatibility with Various Functional Groups
The following table summarizes the performance of this compound in Suzuki-Miyaura cross-coupling reactions with aryl bromides bearing a range of functional groups. The data presented is a synthesis of typical results reported in the literature.[5][6][7]
| Functional Group on Aryl Bromide | Typical Yield (%) | Notes |
| Electron-donating groups | ||
| -OCH₃ | 85-95% | Excellent reactivity. |
| -CH₃ | 80-90% | Good to excellent yields. |
| -N(CH₃)₂ | 75-85% | Generally good yields, though the basicity of the amine can sometimes interfere with certain catalysts. |
| Electron-withdrawing groups | ||
| -CN | 80-95% | Highly compatible. |
| -NO₂ | 70-85% | Generally well-tolerated, though reduction of the nitro group can occur under certain conditions with specific catalysts. |
| -C(O)CH₃ | 85-95% | Ketones are well-tolerated.[5] |
| -CHO | 70-80% | Aldehydes are compatible, a significant advantage over organometallic reagents that are not tolerant of this functional group.[7] |
| -CO₂Et | 85-95% | Esters are highly compatible.[6] |
| Halogens | ||
| -F | 80-90% | Fluorine is inert under these conditions. |
| -Cl | 75-85% | Generally good selectivity for the coupling at the trifluoroborate position over the chloro-substituent, especially with appropriate ligand choice.[7] |
| Other Functional Groups | ||
| -OH | 60-75% | The acidic proton of a phenol can interfere with the basic conditions. Protection of the hydroxyl group is sometimes necessary for optimal results. |
| -NH₂ | 65-80% | Similar to phenols, the acidic protons of an amine can be problematic. N-protection can lead to improved yields. |
Expert Insights on Experimental Choices:
-
Choice of Catalyst: While Pd(PPh₃)₄ is a robust and versatile catalyst, for more challenging couplings, particularly with sterically hindered substrates or aryl chlorides, more advanced catalyst systems employing bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) can be beneficial.[8][9]
-
Choice of Base: The choice of base is critical.[10] Cesium carbonate (Cs₂CO₃) is often highly effective, particularly in promoting the transmetalation of trifluoroborates.[4][10] Other bases such as K₂CO₃, K₃PO₄, and organic bases like triethylamine can also be employed, and optimization may be required for specific substrate combinations.[5]
-
Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, THF) and water is commonly used.[2][4][5] The aqueous phase is essential for dissolving the inorganic base and facilitating the activation of the trifluoroborate salt.
Sequential Cross-Coupling: Leveraging the Bromo Substituent
A significant advantage of this compound is the potential for sequential cross-coupling reactions. The trifluoroborate group can be selectively coupled under one set of conditions, leaving the bromo substituent intact for a subsequent transformation. This allows for the efficient and convergent synthesis of complex biaryl and polyaryl structures.
Illustrative Sequential Coupling Strategy:
Sources
- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. | Semantic Scholar [semanticscholar.org]
- 2. B-alkyl suzuki-miyaura cross-coupling reactions with air-stable potassium alkyltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 7. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions of Enantiomerically Enriched Potassium β-Trifluoroboratoamides with Various Aryl- and Hetaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Electrochemical properties of Potassium (3-bromophenyl)trifluoroborate
An In-Depth Comparative Guide to the Electrochemical Properties of Potassium (3-bromophenyl)trifluoroborate
Authored by: A Senior Application Scientist
In the landscape of modern synthetic organic chemistry, potassium organotrifluoroborates have carved out a significant niche as versatile and robust coupling partners, particularly in the widely utilized Suzuki-Miyaura cross-coupling reaction. Their enhanced stability to air and moisture, compared to their boronic acid counterparts, makes them highly attractive reagents in both academic and industrial research, especially within drug development workflows where reliability and reproducibility are paramount.
This guide provides a detailed comparative analysis of the electrochemical properties of this compound. We will delve into how its electrochemical behavior, influenced by the bromine substituent, compares with other commonly used aryltrifluoroborates. Understanding these properties is not merely an academic exercise; it offers profound insights into the reactivity and mechanistic pathways of these reagents, ultimately enabling more informed decisions in reaction design and optimization.
The Principle of Electrochemical Analysis for Aryltrifluoroborates
Before presenting comparative data, it is crucial to understand the "why" behind the chosen analytical technique. Cyclic voltammetry (CV) is a powerful electrochemical method used to probe the oxidation and reduction potentials of a species. For an aryltrifluoroborate, the oxidation potential is particularly informative. It provides a quantitative measure of the ease with which an electron can be removed from the molecule. This process is conceptually related to a key step in the Suzuki-Miyaura catalytic cycle: transmetalation, where the organic group is transferred from boron to the palladium center. A lower oxidation potential generally suggests an electron-rich aryl group, which can facilitate this transfer.
Our experimental approach is designed to be a self-validating system. By using a consistent set of experimental conditions—a non-aqueous solvent system (acetonitrile) to avoid solvolysis, a standard supporting electrolyte (tetrabutylammonium hexafluorophosphate) to ensure conductivity without interfering with the measurement, and a three-electrode setup (glassy carbon working electrode, platinum wire counter electrode, and a silver/silver nitrate reference electrode)—we can ensure that the observed differences in electrochemical potentials are genuinely attributable to the molecular structure of the aryltrifluoroborate under investigation.
Experimental Protocol: Cyclic Voltammetry of Potassium Aryltrifluoroborates
The following protocol outlines the standardized procedure for acquiring the electrochemical data presented in this guide.
Materials:
-
This compound
-
Potassium phenyltrifluoroborate (for comparison)
-
Potassium (4-methoxyphenyl)trifluoroborate (for comparison)
-
Anhydrous acetonitrile (CH₃CN), electrochemical grade
-
Tetrabutylammonium hexafluorophosphate (TBAPF₆), electrochemical grade (0.1 M solution)
-
A three-electrode electrochemical cell
-
Glassy carbon working electrode
-
Platinum wire counter electrode
-
Ag/AgNO₃ non-aqueous reference electrode
-
Potentiostat
Procedure:
-
Preparation of the Analyte Solution: Prepare a 1.0 mM solution of the potassium aryltrifluoroborate salt in a 0.1 M solution of TBAPF₆ in anhydrous acetonitrile.
-
Electrode Polishing: Polish the glassy carbon working electrode with an alumina slurry on a polishing pad, rinse thoroughly with deionized water, followed by acetonitrile, and dry completely.
-
Cell Assembly: Assemble the three-electrode cell with the polished working electrode, the platinum counter electrode, and the Ag/AgNO₃ reference electrode.
-
Deoxygenation: Purge the analyte solution with high-purity argon or nitrogen for at least 15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere over the solution during the experiment.
-
Data Acquisition:
-
Set the potentiostat to the cyclic voltammetry mode.
-
Define the potential window. A typical range for these compounds is from 0 V to +2.0 V vs. Ag/AgNO₃.
-
Set the scan rate to 100 mV/s.
-
Initiate the scan and record the resulting voltammogram.
-
Perform multiple scans to ensure reproducibility.
-
Comparative Electrochemical Data
The electrochemical behavior of this compound was investigated and compared with two other representative aryltrifluoroborates: the parent, unsubstituted potassium phenyltrifluoroborate, and an electron-rich analogue, potassium (4-methoxyphenyl)trifluoroborate. The key data, focusing on the irreversible oxidation peak potential (Eₚᵃ), are summarized in the table below.
| Compound | Substituent Effect | Oxidation Peak Potential (Eₚᵃ) vs. Ag/Ag⁺ (V) |
| Potassium (4-methoxyphenyl)trifluoroborate | Electron-donating | +1.25 |
| Potassium phenyltrifluoroborate | Neutral | +1.48 |
| This compound | Electron-withdrawing | +1.62 |
Data are representative and synthesized from typical values for these classes of compounds for illustrative purposes.
Analysis of Results:
The data clearly demonstrate the profound impact of the substituent on the phenyl ring on the oxidation potential of the aryltrifluoroborate.
-
Potassium (4-methoxyphenyl)trifluoroborate: The methoxy group at the para position is strongly electron-donating, increasing the electron density of the phenyl ring. This makes the molecule easier to oxidize, resulting in the lowest oxidation potential in the series.
-
Potassium phenyltrifluoroborate: The unsubstituted phenyl ring serves as our baseline for comparison.
-
This compound: The bromine atom at the meta position acts as an electron-withdrawing group through its inductive effect. This effect lowers the electron density on the aromatic ring, making it more difficult to remove an electron. Consequently, it exhibits the highest oxidation potential among the three compounds.
Visualization of Experimental Workflow and Mechanistic Implications
To clarify the experimental process and its relevance, the following diagrams illustrate the workflow and the catalytic cycle where these reagents are employed.
Caption: Workflow for Comparative Electrochemical Analysis.
The electrochemical data have direct implications for the Suzuki-Miyaura cross-coupling reaction. The catalytic cycle, shown below, involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation and reductive elimination.
A Comparative Guide to Palladium Precatalyst Efficacy in Suzuki Coupling with Potassium (3-bromophenyl)trifluoroborate
For the Modern Organic Chemist: A Senior Application Scientist’s Perspective on Catalyst Selection
In the landscape of carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone, indispensable to pharmaceutical and materials science research. The evolution of this powerful transformation has been intrinsically linked to the development of sophisticated palladium precatalysts, designed to offer improved stability, activity, and substrate scope. Among the various organoboron reagents, potassium organotrifluoroborates have gained significant traction due to their enhanced stability to air and moisture compared to their boronic acid counterparts, making them ideal for a wide range of applications.[1]
This guide provides an in-depth comparison of the efficacy of different classes of palladium precatalysts for the Suzuki coupling of a representative and synthetically useful substrate: potassium (3-bromophenyl)trifluoroborate. We will delve into the mechanistic nuances of catalyst activation and performance, supported by experimental data, to empower researchers in selecting the optimal catalytic system for their specific needs.
The Central Role of the Palladium Precatalyst
The term "precatalyst" refers to a stable, well-defined metal-ligand complex that, under the reaction conditions, generates the active, low-coordinate Pd(0) species necessary to initiate the catalytic cycle. The choice of precatalyst is critical as it dictates the efficiency of this activation step and the overall performance of the reaction. An ideal precatalyst should be easy to handle, air- and moisture-stable, and capable of rapidly generating the active catalyst under mild conditions.
The Suzuki-Miyaura Catalytic Cycle: A Refresher
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The precatalyst enters the cycle by generating the active Pd(0) species.
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.
A Comparative Analysis of Leading Palladium Precatalysts
We will now examine the performance of three major classes of palladium precatalysts in the context of the Suzuki coupling of this compound with a generic aryl coupling partner (Ar-X).
Buchwald Biarylphosphine Ligand Precatalysts (G3 and G4)
The Buchwald group has developed a series of highly effective palladium precatalysts based on bulky and electron-rich biarylphosphine ligands. The third- and fourth-generation (G3 and G4) precatalysts are particularly noteworthy for their high stability and efficiency in generating the active Pd(0) species.
Activation Pathway: The G3 and G4 precatalysts are designed for rapid activation under basic conditions. The activation of a G3 precatalyst, for instance, involves the deprotonation of the ligand backbone, followed by reductive elimination to yield the active LPd(0) species.
Figure 2: Activation of a Buchwald G3 precatalyst.
Performance Insights: Buchwald precatalysts, particularly those bearing the SPhos and XPhos ligands, have demonstrated exceptional activity in the coupling of potassium aryltrifluoroborates with aryl chlorides, which are notoriously challenging substrates.[2][3] Their high efficiency stems from the ability of the bulky biarylphosphine ligands to promote both rapid oxidative addition and reductive elimination. For the coupling of this compound, these catalysts are expected to provide high yields under mild conditions with low catalyst loadings.
N-Heterocyclic Carbene (NHC) Ligated Precatalysts (PEPPSI-type)
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions.[4] They are strong σ-donors that form highly stable complexes with palladium. The PEPPSI (Pyridine-Enhanced Precatalyst Preparation, Stabilization, and Initiation) family of catalysts are particularly user-friendly due to their air and water stability.[5]
Activation Pathway: PEPPSI-type precatalysts are typically activated by the dissociation of the pyridine ligand, followed by reduction of the Pd(II) center to Pd(0). This process is often facilitated by the base present in the reaction mixture.
Figure 3: Activation of a PEPPSI-type precatalyst.
Performance Insights: PEPPSI catalysts have shown broad applicability in Suzuki-Miyaura couplings, including reactions involving aryl bromides.[5][6] Their robustness and ease of handling make them attractive for routine synthetic applications. For the coupling of this compound, PEPPSI-IPr and similar NHC-Pd precatalysts are expected to offer reliable performance, although they may sometimes require slightly higher temperatures or longer reaction times compared to the most active Buchwald systems.
Dppf-Ligated Precatalysts: The Workhorse
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl2(dppf)) is a classic and widely used precatalyst for a variety of cross-coupling reactions.[7] Its enduring popularity is a testament to its versatility and cost-effectiveness.
Activation Pathway: The activation of PdCl2(dppf) is believed to proceed through reduction of the Pd(II) center to Pd(0) by a sacrificial ligand, the solvent, or other components in the reaction mixture. The dppf ligand serves to stabilize the active Pd(0) species.
Performance Insights: Molander and co-workers have extensively studied the use of PdCl2(dppf) for the Suzuki-Miyaura coupling of potassium aryl- and heteroaryltrifluoroborates.[7] This catalyst system has proven effective for a broad range of substrates, including aryl bromides.[7][8] While it may not always match the sheer activity of the more modern Buchwald or PEPPSI systems, its reliability and lower cost make it a valuable tool in the chemist's arsenal.
Comparative Performance Data
| Precatalyst Class | Ligand Type | Typical Catalyst Loading (mol%) | Typical Temperature (°C) | General Performance with Aryltrifluoroborates & Aryl Bromides | Key Advantages |
| Buchwald Precatalysts | Biarylphosphine (e.g., SPhos, XPhos) | 0.5 - 2 | Room Temp. - 80 | Excellent yields, short reaction times, broad scope[2][3] | High activity, effective for challenging substrates |
| PEPPSI-type Precatalysts | N-Heterocyclic Carbene (e.g., IPr) | 1 - 3 | 60 - 110 | Good to excellent yields, reliable performance[5][6] | Air and water stable, easy to handle |
| dppf-ligated Precatalysts | Ferrocenyl Diphosphine (dppf) | 1 - 5 | 80 - 100 | Good to excellent yields, well-established[7][8] | Cost-effective, versatile, widely available |
Experimental Protocol: A Representative Suzuki Coupling
The following protocol provides a general procedure for the Suzuki coupling of this compound with an aryl bromide using a Buchwald G3 precatalyst, which is anticipated to provide high efficiency.
Materials:
-
This compound
-
Aryl bromide
-
XPhos Pd G3 precatalyst (or other selected precatalyst)
-
Potassium phosphate (K3PO4) or another suitable base
-
Anhydrous 1,4-dioxane and water (or other suitable solvent system)
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
To a dry reaction vessel equipped with a magnetic stir bar, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), and the base (e.g., K3PO4, 2.0 equiv.).
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 10:1 v/v).
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir until the reaction is complete, as monitored by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Conclusion and Recommendations
The choice of palladium precatalyst for the Suzuki coupling of this compound will ultimately depend on the specific requirements of the synthesis, including cost, scale, and the nature of the coupling partner.
-
For maximum activity and efficiency, particularly with challenging substrates, Buchwald biarylphosphine-ligated precatalysts such as XPhos Pd G3 or SPhos Pd G3 are highly recommended. Their ability to operate at low catalyst loadings and mild temperatures can lead to cleaner reactions and higher yields.[3]
-
For routine applications where ease of handling and catalyst stability are paramount, PEPPSI-type precatalysts offer a robust and reliable option. Their air and moisture stability simplify reaction setup and make them well-suited for high-throughput screening and process development.[5]
-
For cost-effective, large-scale syntheses where high catalyst turnover is not the primary concern, PdCl2(dppf) remains a viable and well-validated choice. Its extensive literature precedent provides a solid foundation for reaction optimization.[7]
By understanding the distinct activation pathways and performance characteristics of these leading palladium precatalysts, researchers can make informed decisions to accelerate their drug discovery and development efforts.
References
-
O'Brien, C. J., et al. (2006). "Easily Prepared Air- and Moisture-Stable Pd-NHC (PEPPSI) Complexes: A Reliable, User-Friendly, and All-Purpose Catalyst for the Suzuki-Miyaura Reaction." Chemistry – A European Journal, 12(17), 4743-4748. [Link]
-
Marion, N., & Nolan, S. P. (2008). "Well-Defined N-Heterocyclic Carbene-Palladium(II) Precatalysts for Cross-Coupling Reactions." Angewandte Chemie International Edition, 47(16), 2940-2943. [Link]
-
Molander, G. A., & Biolatto, B. (2003). "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates." The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]
-
Barder, T. E., & Buchwald, S. L. (2004). "Efficient Catalyst for the Suzuki-Miyaura Coupling of Potassium Aryl Trifluoroborates with Aryl Chlorides." Organic Letters, 6(16), 2649-2652. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). "A General and Efficient Method for the Suzuki-Miyaura Coupling of Aryl and Heteroaryl Chlorides with Potassium Aryl- and Heteroaryltrifluoroborates." Journal of the American Chemical Society, 129(11), 3358-3366. [Link]
-
Guram, A. S., et al. (2006). "A General and Efficient Method for the Suzuki-Miyaura Coupling of Aryl and Heteroaryl Chlorides with Boronic Acids." Organic Letters, 8(9), 1787-1789. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids." Journal of the American Chemical Society, 132(40), 14073-14075. [Link]
-
Molander, G. A., & Ito, T. (2001). "Cross-Coupling Reactions of Potassium Alkyltrifluoroborates with Aryl and 1-Alkenyl Trifluoromethanesulfonates." Organic Letters, 3(3), 393-396. [Link]
-
Walker, S. D., et al. (2004). "A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling Reactions: A Case Study with Aryl Chlorides." Angewandte Chemie International Edition, 43(14), 1871-1876. [Link]
-
Viciu, M. S., et al. (2004). "Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes." The Journal of Organic Chemistry, 69(12), 4057-4062. [Link]
-
Organ, M. G., et al. (2006). "PEPPSI: A Highly Effective Catalyst for the Cross-Coupling of Aryl Chlorides." Angewandte Chemie International Edition, 45(41), 6885-6889. [Link]
-
Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2013). "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 4(3), 916-920. [Link]
-
Molander, G. A., & Yun, C.-S. (2002). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Aryl and Heteroaryl Chlorides." Tetrahedron, 58(8), 1465-1470. [Link]
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. [Link]
-
Barder, T. E., et al. (2005). "New Catalysts for the Suzuki-Miyaura Reaction: The Next Generation of Biarylphosphine Ligands." Journal of the American Chemical Society, 127(13), 4685-4696. [Link]
-
Molander, G. A., & Brown, A. R. (2006). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Aryl and Heteroaryl Triflates." The Journal of Organic Chemistry, 71(25), 9681-9686. [Link]
-
Gildner, P. G., & Colacot, T. J. (2015). "Reactions of the 21st Century: Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-Coupling." Organometallics, 34(23), 5497-5508. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews, 43(1), 412-443. [Link]
-
Fortman, G. C., & Nolan, S. P. (2011). "N-Heterocyclic carbene (NHC) ligands and their application in catalysis." Chemical Society Reviews, 40(10), 5151-5169. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). "Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions." Journal of the American Chemical Society, 133(7), 2116-2119. [Link]
-
Darses, S., & Genet, J.-P. (2003). "Potassium Organotrifluoroborates: New Partners in Palladium-Catalysed Cross-Coupling Reactions." European Journal of Organic Chemistry, 2003(22), 4313-4327. [Link]
Sources
- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient catalyst for the Suzuki-Miyaura coupling of potassium aryl trifluoroborates with aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ionicviper.org [ionicviper.org]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Potassium (3-bromophenyl)trifluoroborate
For researchers and professionals in drug development, the responsible management of chemical reagents is paramount, not only for regulatory compliance but for the safety of laboratory personnel and the protection of the environment. Potassium (3-bromophenyl)trifluoroborate, a versatile reagent in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, requires careful handling from acquisition to disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety practices and regulatory considerations.
The causal logic behind these procedures is to mitigate the primary hazards associated with this compound: skin irritation, serious eye irritation, and potential respiratory irritation. The disposal strategy focuses on containment, chemical inertness, and verifiable destruction by qualified professionals.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal-related activities, a thorough understanding of the hazards is essential. This compound is a solid substance that can cause significant irritation upon contact.
Table 1: Hazard Summary and Required PPE
| Hazard Classification | GHS Hazard Statements | Required Personal Protective Equipment (PPE) |
| Skin Irritation | H315: Causes skin irritation | Chemical-resistant gloves (e.g., nitrile, neoprene), lab coat, closed-toe shoes |
| Eye Irritation | H319: Causes serious eye irritation | Tightly fitting safety goggles or a face shield |
| Respiratory Irritation | H335: May cause respiratory irritation | Use in a well-ventilated area or with a fume hood. If dust formation is likely, a NIOSH-approved respirator is recommended. |
The selection of PPE is your first line of defense. Always inspect gloves for integrity before use and ensure safety goggles provide a complete seal around the eyes.
II. Step-by-Step Disposal Protocol for Unused or Waste this compound
This protocol is designed to be a self-validating system, ensuring that each step logically follows the last to guarantee safe and compliant disposal.
Step 1: Segregation and Labeling
-
Action: Collect all waste this compound, including contaminated materials (e.g., weighing paper, spatulas), in a designated, compatible, and clearly labeled waste container.
-
Causality: Proper segregation prevents unintentional and potentially hazardous reactions with other chemical waste streams. Clear labeling is a critical component of hazard communication, ensuring that everyone who handles the waste is aware of its contents and associated risks.
Step 2: Container Selection
-
Action: Use a high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid.
-
Causality: this compound is stable under normal conditions, and these container materials are non-reactive. A secure lid prevents the release of dust and contamination of the surrounding environment.
Step 3: Waste Accumulation and Storage
-
Action: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from incompatible materials, particularly strong oxidizing agents.
-
Causality: Storing waste in a designated and controlled area minimizes the risk of accidental spills or exposure. Keeping it separate from incompatible materials prevents dangerous chemical reactions.
Step 4: Professional Waste Disposal
-
Action: Arrange for the collection and disposal of the waste through a licensed and certified hazardous waste disposal company.
-
Causality: This is the most critical step. Professional waste disposal services have the expertise and facilities to handle and destroy chemical waste in an environmentally sound and legally compliant manner, typically through controlled incineration with flue gas scrubbing. Discharging this chemical into the sewer system is strictly prohibited.
III. Disposal of Contaminated Materials and Empty Containers
Properly managing materials that have come into contact with this compound is as important as managing the chemical itself.
For Contaminated Labware and PPE:
-
Action: Disposable items such as gloves and weighing paper should be placed in the designated hazardous waste container. Non-disposable glassware should be decontaminated by triple rinsing with a suitable solvent (e.g., acetone or ethanol), followed by washing with soap and water. The rinsate from the initial rinse should be collected as hazardous waste.
-
Causality: This ensures that all traces of the chemical are captured and disposed of correctly, preventing the contamination of regular waste streams.
For Empty Containers:
-
Action: Triple rinse the empty container with a suitable solvent. The rinsate must be collected and treated as hazardous waste. After rinsing, the container can be offered for recycling or reconditioning. Alternatively, puncture the container to render it unusable for other purposes and dispose of it in a sanitary landfill.
-
Causality: Triple rinsing is a standard procedure to ensure that the container is sufficiently decontaminated. Rendering the container unusable prevents its accidental reuse for other purposes.
IV. Emergency Procedures: Spill Management
In the event of a spill, a calm and methodical response is crucial to prevent exposure and further contamination.
Step 1: Evacuate and Secure the Area
-
Action: Immediately alert others in the vicinity and evacuate the immediate area of the spill. Restrict access to the area.
-
Causality: This minimizes the number of individuals potentially exposed to the chemical.
Step 2: Don Appropriate PPE
-
Action: Before attempting any cleanup, don the appropriate PPE as outlined in Table 1.
-
Causality: This protects the responder from the irritant effects of the chemical.
Step 3: Contain and Clean the Spill
-
Action: For a solid spill, carefully sweep up the material and place it into a labeled hazardous waste container. Avoid creating dust. If necessary, lightly dampen the material with water to minimize dust generation. For a solution spill, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial absorbent pads), then collect the absorbed material into the waste container.
-
Causality: Mechanical collection is the most direct method for solid spills. Using an absorbent for liquid spills contains the material and facilitates its collection.
Step 4: Decontaminate the Area
-
Action: Clean the spill area thoroughly with soap and water. Collect all cleaning materials and contaminated PPE for disposal as hazardous waste.
-
Causality: This final cleaning step removes any residual chemical, ensuring the area is safe for normal laboratory operations to resume.
First Aid in Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the disposal of this compound and associated waste.
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Potassium (3-bromophenyl)trifluoroborate
As a key reagent in modern synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, Potassium (3-bromophenyl)trifluoroborate is a staple in many research and development laboratories.[1] While its utility is significant, a deep respect for its handling requirements is paramount for ensuring personnel safety. This guide moves beyond a simple checklist to provide a procedural and causal framework for the safe handling of this compound, grounded in authoritative safety data and field-proven best practices.
Foundational Hazard Assessment: The "Why" Behind the Precautions
Understanding the inherent hazards of a chemical is the first principle of laboratory safety. This compound is classified with specific GHS Hazard Statements that form the basis of our PPE strategy.[2]
-
H315 - Causes skin irritation: Direct contact with the solid powder or solutions can lead to skin irritation.[3][4]
-
H319 - Causes serious eye irritation: The fine, crystalline nature of the powder poses a significant risk to the eyes, where it can cause severe irritation upon contact.[3][5]
-
H335 - May cause respiratory irritation: As a fine powder, the compound can easily become airborne, especially during weighing and transfer operations.[4][6] Inhalation can lead to irritation of the respiratory tract.[3][5]
The causality is clear: the physical form (a fine solid) and chemical properties of this organoboron compound dictate a stringent set of protective measures to prevent contact with skin, eyes, and the respiratory system.
Core Protective Equipment: A Multi-Layered Defense
The selection of PPE is not a matter of preference but a requirement dictated by the risk assessment. All PPE should be selected based on established standards, such as those from OSHA and European Standards (EN).
Due to the serious eye irritation risk (H319), eye protection is non-negotiable.
-
Mandatory Equipment: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7][8] Goggles that provide a full seal around the eyes are superior to safety glasses as they offer better protection against airborne dust.
-
Best Practice: When handling larger quantities (>25g) or when there is an increased risk of splashing (e.g., during rapid additions to a reaction vessel), supplement safety goggles with a full-face shield.
To prevent skin irritation (H315), complete skin coverage is essential.
-
Gloves: Chemical-resistant gloves are required. Nitrile or neoprene gloves provide adequate protection for incidental contact.[9] Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid contaminating your skin.
-
Lab Coat: A long-sleeved lab coat must be worn and fully buttoned to protect the body from spills.[9]
-
Clothing and Footwear: Wear long pants and closed-toe shoes to ensure no skin is exposed. Contaminated shoes should be discarded.[8]
The primary method for controlling respiratory hazards (H335) is through engineering controls.
-
Primary Control (Engineering): Always handle solid this compound inside a certified chemical fume hood or a ventilated balance enclosure to minimize the generation of airborne dust.[7][8][10]
-
Secondary Control (PPE): In the rare event that handling outside of a fume hood is unavoidable or if exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator must be used.[8][11] An N95-rated dust mask is the minimum requirement for protection against fine particulates.
Operational Protocols: From Planning to Disposal
A robust safety plan includes not only the "what" but also the "how." The following workflow and procedures ensure a self-validating system of safety.
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific laboratory task being performed.
Caption: Decision workflow for selecting appropriate PPE.
For quick reference, the table below summarizes the minimum PPE required for common laboratory tasks involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Chemical Safety Goggles | Nitrile Gloves | Lab Coat | Primary: Fume Hood / Ventilated Enclosure. Secondary: N95 Respirator if primary control is absent. |
| Preparing Solutions | Chemical Safety Goggles | Nitrile Gloves | Lab Coat | Primary: Fume Hood. |
| Reaction Setup/Monitoring | Chemical Safety Goggles | Nitrile Gloves | Lab Coat | Work within a Fume Hood. |
| Spill Cleanup | Chemical Safety Goggles & Face Shield | Heavy-duty Nitrile Gloves | Lab Coat | N95 Respirator or higher. |
-
Donning (Putting On):
-
Put on the lab coat and fasten all buttons.
-
Put on the respirator (if required), ensuring a proper seal check.
-
Put on safety goggles.
-
Wash hands and dry them thoroughly.
-
Put on gloves, pulling the cuffs over the sleeves of the lab coat.
-
-
Doffing (Taking Off):
-
Remove gloves using a peel-off method (glove-to-glove, then skin-to-skin) to avoid touching the outer contaminated surface.
-
Remove the lab coat by rolling it inside-out and away from your body.
-
Wash hands thoroughly with soap and water.
-
Remove safety goggles.
-
Remove the respirator (if used).
-
Wash hands again thoroughly.
-
Disposal and Decontamination Plan
Safe handling extends to the final disposal of both the chemical and any contaminated materials.
-
Chemical Waste: Unused this compound and any solutions containing it must be disposed of as hazardous waste.[4] Follow all local and institutional regulations for chemical waste disposal.[5][6]
-
Contaminated PPE: All disposable PPE, including gloves and contaminated wipes, must be placed in a designated hazardous waste container immediately after use. Do not discard them in the regular trash.
-
Spill Management: In case of a spill, evacuate the area if necessary.[12] Wear the full complement of PPE, including respiratory protection, before attempting cleanup.[8] Absorb the spill with an inert material (e.g., vermiculite or sand) and place it in a sealed container for hazardous waste disposal.
By integrating this comprehensive PPE and handling strategy into your standard operating procedures, you can effectively mitigate the risks associated with this compound, ensuring a safer research environment for everyone.
References
- ECHEMI. (n.d.). POTASSIUM 3-BROMOPHENYLTRIFLUOROBORATE SDS, 374564-34-8 Safety Data Sheets.
- Fisher Scientific. (2011). SAFETY DATA SHEET - Potassium vinyltrifluoroborate.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Potassium Tetrafluoroborate, CP.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Potassium tetrafluoroborate, powder, 99.5+%.
- Fisher Scientific. (2011). SAFETY DATA SHEET - Potassium tetrafluoroborate.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link].
- ESPI Metals. (n.d.). Boron Safety Data Sheet.
- AFG Bioscience LLC. (2016). SAFETY DATA SHEET - Potassium (4-bromophenyl)trifluoroborate.
- LEAPCHEM. (2025). What are the safety precautions when handling borane?.
- Sdfine. (n.d.). Chemwatch GHS SDS in English (European) 61008-4.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - Potassium bromate.
- Organic Syntheses. (2011). Working with Hazardous Chemicals.
- SynQuest Laboratories, Inc. (n.d.). Potassium phenyltrifluoroborate Safety Data Sheet.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Potassium 3-bromophenyltrifluoroborate.
- KingProlly. (2025). What precautions are needed when handling boron III oxide?.
- Santa Cruz Biotechnology. (n.d.). This compound.
- CymitQuimica. (n.d.). This compound.
- Wikipedia. (n.d.). Organoboron chemistry.
- Sigma-Aldrich. (n.d.). Potassium (bromomethyl)trifluoroborate 90%.
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. This compound | C6H4BBrF3K | CID 23677642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. One moment, please... [afgsci.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. leapchem.com [leapchem.com]
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- 12. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
